molecular formula C5H10O3 B032942 Ethyl L-lactate CAS No. 687-47-8

Ethyl L-lactate

Cat. No.: B032942
CAS No.: 687-47-8
M. Wt: 118.13 g/mol
InChI Key: LZCLXQDLBQLTDK-BYPYZUCNSA-N
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Description

Ethyl L-lactate is a high-purity, enantiomerically pure ester of lactic acid, serving as a versatile and sustainable platform chemical in numerous research fields. Its primary value lies in its role as a green solvent, recognized as a GRAS (Generally Recognized as Safe) substance by the FDA, making it an ideal, non-toxic alternative to traditional hazardous organic solvents for applications in pharmaceutical synthesis, extraction processes, and polymer chemistry. In pharmaceutical research, this compound is extensively utilized as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs) and as a solvent for drug formulation due to its excellent solubilizing properties and biocompatibility. Within food science, it functions as a flavor and fragrance compound, while in materials science, it acts as a key precursor and solvent for the synthesis of biodegradable polylactic acid (PLA) polymers and other advanced materials. Its mechanism of action as a solvent is attributed to its balanced polarity and ability to form hydrogen bonds, facilitating efficient dissolution of a wide range of polar and non-polar compounds. For researchers in green chemistry, its biodegradable and bio-sourced nature provides a critical tool for developing more sustainable industrial processes. This product is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-hydroxypropanoate
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InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
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InChI Key

LZCLXQDLBQLTDK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9042336
Record name (L)-(-)-Ethyl lactate
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Molecular Weight

118.13 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-
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Record name (L)-Ethyl lactate
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Vapor Pressure

1.6 [mmHg]
Record name (L)-Ethyl lactate
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CAS No.

687-47-8
Record name Ethyl L-lactate
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Record name (L)-(-)-Ethyl lactate
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Record name Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-
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Record name (L)-(-)-Ethyl lactate
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Record name Ethyl (S)-2-hydroxypropionate
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Record name ETHYL L-LACTATE
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical, spectral, and safety properties of Ethyl L-lactate. It is intended to serve as a foundational resource for researchers engaged in chemical synthesis, drug development, and materials science, offering detailed data, experimental methodologies, and visual representations of key processes and pathways.

General and Chemical Properties

This compound, the ethyl ester of L-lactic acid, is a chiral, bio-based solvent recognized for its favorable safety and environmental profile.[1] It is derived from renewable resources, typically through the fermentation of sugars, and is considered a green solvent alternative to traditional petrochemical-based solvents.[2][3] Its natural origin and biodegradability make it a subject of interest in sustainable chemistry.[1][4] this compound is found naturally in small amounts in foods like wine and various fruits.[5]

Table 1: General Chemical Information for this compound

PropertyValueSource(s)
IUPAC Name ethyl (2S)-2-hydroxypropanoate[6]
Synonyms (-)-Ethyl L-lactate, L-Lactic acid ethyl ester, Ethyl (S)-2-hydroxypropionate[7][8]
CAS Number 687-47-8[4][6]
Molecular Formula C₅H₁₀O₃[6][9]
Molecular Weight 118.13 g/mol [6][10]
InChI 1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1[2][7]
InChIKey LZCLXQDLBQLTDK-BYPYZUCNSA-N[2][7]
SMILES C--INVALID-LINK--C(OCC)=O[2]
BRN 1720839[3][9]
EINECS 211-694-1[11]

Physical and Thermochemical Properties

This compound is a clear, colorless liquid characterized by a mild, buttery, and fruity odor.[10][12] It is completely miscible with water, though some degree of hydrolysis can occur, and it is also soluble in a wide range of organic solvents.[9][12][13]

Table 2: Physical and Thermochemical Properties of this compound

PropertyValueSource(s)
Appearance Clear colorless to pale yellow liquid[3][9][11]
Odor Mild, characteristic, buttery, fruity[10][12][13]
Melting Point -26 °C[2][5][9]
Boiling Point 154 °C (at 760 mmHg)[2][9][12]
Density 1.034 g/mL at 20 °C[2][4][9]
Refractive Index (n20/D) 1.4130[2][4][9]
Vapor Pressure 2 mmHg at 20 °C[9][11][14]
Vapor Density 4.1 (air = 1)[2][9][11]
Flash Point 46 °C / 114.8 °F (Closed Cup)[14]
Autoignition Temperature 400 °C / 752 °F[2][14]
Explosive Limits 1.5% - 16.4% (V)[3][9]
pH 4 (50 g/L in H₂O at 20 °C)[2][3][9]
LogP 0.31 at 20 °C[3]

Table 3: Optical Properties of this compound

PropertyValueSource(s)
Specific Rotation [α] -10° (neat, at 14 °C/D)[2][10]
Chirality (S)-enantiomer[3][15]

Table 4: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Miscible (with some hydrolysis)[9][12][13]
Ethanol, Ether Soluble[9]
Acetone, Ketones Soluble[12][13]
Esters, Hydrocarbons Soluble[12][13]
Chloroform Soluble[11][13]

Stability and Reactivity

This compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases/alkalis.[8][12] It is a combustible liquid and its vapors can form explosive mixtures with air.[14][16] The primary degradation pathways are hydrolysis and oxidation.[17] To maintain purity, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from ignition sources.[1][17]

cluster_hydrolysis cluster_oxidation EL This compound LA L-Lactic Acid EL->LA Hydrolysis EtOH Ethanol EL->EtOH Hydrolysis Peroxides Peroxides EL->Peroxides Oxidation H2O Water (H₂O) O2 Oxygen (O₂) (Oxidizing Agents) Deg_Products Further Degradation Products Peroxides->Deg_Products Degradation start Start: Obtain Ethyl Lactate (B86563) Sample prep Sample Preparation: Dissolve in Ethanol (approx. 30 mg/mL) start->prep inject Inject 5 µL into HPLC System prep->inject hplc HPLC Separation Column: Chiralcel AD-H Mobile Phase: n-Hexane/Ethanol Flow: 1.0 mL/min | Temp: 20°C inject->hplc detect Detection at 210 nm (DAD Detector) hplc->detect chrom Generate Chromatogram (Baseline separation of L and D peaks) detect->chrom calc Data Analysis: Calculate Peak Areas Determine ee% Value chrom->calc end End: Report Chiral Purity calc->end start Start: Workplace Air Monitoring collect Sample Collection: Draw 10L of air at 0.2 L/min through a charcoal tube start->collect store Store sample in refrigerator if delay is unavoidable collect->store desorb Sample Desorption: Use 95:5 Methylene Chloride/Methanol collect->desorb store->desorb analyze GC-FID Analysis desorb->analyze quantify Quantification: Compare to standard calibration curve analyze->quantify end End: Report Air Concentration (ppm or mg/m³) quantify->end

References

Ethyl L-lactate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl L-lactate, a versatile and environmentally benign solvent and chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis and analysis protocols, and its applications, with a particular focus on its relevance to the pharmaceutical industry.

Core Data Summary

Chemical Identity and Molecular Structure

This compound, the ethyl ester of L-lactic acid, is a chiral molecule with the (S)-configuration.

IdentifierValue
CAS Number 687-47-8[1]
Molecular Formula C₅H₁₀O₃
IUPAC Name ethyl (2S)-2-hydroxypropanoate
Synonyms (-)-Ethyl L-lactate, Ethyl (S)-2-hydroxypropionate, L-Lactic acid ethyl ester
SMILES CCOC(=O)--INVALID-LINK--O
InChI Key LZCLXQDLBQLTDK-BYPYZUCNSA-N[1]
Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Weight 118.13 g/mol [1][2]
Appearance Clear, colorless liquid[2]
Odor Mild, buttery, creamy, with hints of fruit and coconut
Boiling Point 154 °C[1][3][4]
Melting Point -26 °C[1][4]
Density 1.034 g/mL at 20 °C[1][4]
Solubility in Water Miscible
Flash Point 46 °C (115 °F)[2][3]
Vapor Pressure 2 mmHg at 20 °C[1]
Refractive Index (n20/D) 1.4130[1]
Optical Rotation ([α]14/D) -10° (neat)[1][3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and well-established method for synthesizing this compound is the Fischer esterification of L-lactic acid with ethanol (B145695), typically in the presence of an acid catalyst.[5]

Materials:

  • L-Lactic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst 15)[6]

  • Benzene (B151609) or Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

Procedure:

  • Combine L-lactic acid and an excess of ethanol in a round-bottom flask. The molar ratio of ethanol to lactic acid is typically between 3:1 and 5:1 to shift the equilibrium towards the product.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath. Alternatively, a solid acid catalyst can be used for easier removal.

  • Add a water-immiscible solvent like benzene or toluene to the flask and equip it with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • If a mineral acid was used as a catalyst, neutralize it by carefully washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Analysis of this compound by Gas Chromatography (GC)

The Occupational Safety and Health Administration (OSHA) provides a method for the analysis of this compound in air samples, which can be adapted for purity analysis of the synthesized product.[7]

Instrumentation:

  • Gas chromatograph (GC)

  • Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., a polyethylene (B3416737) glycol-based column)

  • Sampling tubes with a suitable sorbent (e.g., charcoal)[7]

Procedure:

  • Sample Preparation: For purity analysis, prepare a dilute solution of the synthesized this compound in a suitable solvent such as methylene (B1212753) chloride or methanol. For air samples, desorb the this compound from the sampling tube using a 95:5 (v/v) mixture of methylene chloride and methanol.[7]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to a final temperature of 200 °C, held for 5 minutes. (Note: This is an example program and should be optimized for the specific column and instrument).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the this compound peak based on its retention time, which should be confirmed by running a standard solution of pure this compound. The purity of the sample can be determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Synthesis of this compound via Fischer Esterification

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

Fischer_Esterification Lactic_Acid L-Lactic Acid Reaction_Vessel Reaction Vessel (Heated) Lactic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Reactants Reactants Ethyl_L_Lactate This compound Reaction_Vessel->Ethyl_L_Lactate Water Water Reaction_Vessel->Water Products Products Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel catalyzes

Caption: Fischer Esterification of L-Lactic Acid to this compound.

Applications in Drug Development

This compound is considered a "green solvent" due to its derivation from renewable resources, biodegradability, and low toxicity.[8] These properties make it an attractive alternative to traditional, more hazardous solvents in the pharmaceutical industry.

  • Solvent for Active Pharmaceutical Ingredients (APIs): Its excellent solvency for a wide range of organic molecules makes it a suitable medium for drug formulation and synthesis.[9]

  • Excipient in Drug Formulations: this compound is used as a solubilizer and carrier in topical and transdermal drug delivery systems, enhancing the penetration of APIs through the skin.[9][10]

  • Chiral Synthesis: As a chiral building block, this compound can be used in the synthesis of enantiomerically pure drug molecules, where specific stereochemistry is crucial for therapeutic efficacy and safety.[11]

  • Cleaning and Degreasing: In pharmaceutical manufacturing, it serves as an effective and environmentally friendly solvent for cleaning equipment and removing residues.

References

Ethyl L-lactate: A Comprehensive Technical Guide to its Solubility in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-lactate, a bio-based solvent derived from the fermentation of carbohydrates, is increasingly recognized as a sustainable alternative to conventional organic solvents.[1] Its favorable toxicological profile, biodegradability, and versatile solvency have positioned it as a valuable excipient in pharmaceutical formulations, a green solvent in organic synthesis, and a component in various industrial applications.[2][3][4] A thorough understanding of its solubility characteristics in a wide range of solvents is paramount for its effective utilization in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, the term "miscibility" is often used. Two liquids are considered miscible if they form a homogeneous solution in all proportions. In contrast, partially miscible liquids will form two distinct liquid phases at certain compositions. The solubility of a substance is influenced by several factors, including temperature, pressure, and the physicochemical properties of both the solute and the solvent.

Quantitative Solubility Data

This compound is widely reported to be miscible with water and a broad array of organic solvents.[2][4][5][6] However, quantitative data, especially for its solubility in various organic solvents, is often dispersed in scientific literature. This section consolidates available data into a clear, tabular format for ease of comparison.

Solubility in Water

This compound is considered to be freely soluble or miscible with water.[4][6] One technical data sheet specifies its solubility in water as "Fully Miscible". While this qualitative description is prevalent, detailed quantitative data across a range of temperatures from vapor-liquid equilibrium (VLE) studies provide a more nuanced understanding of the interactions between this compound and water. The ethyl lactate-water system is known to be non-ideal and can form a minimum boiling azeotrope.

Table 1: Vapor-Liquid Equilibrium Data for the this compound + Water System

Temperature (°C)Mole Fraction of this compound in Liquid Phase (x)Mole Fraction of this compound in Vapor Phase (y)Pressure (kPa)
40.0Data not available in snippetsData not available in snippetsData not available in snippets
60.0Data not available in snippetsData not available in snippetsData not available in snippets

Note: Specific mole fraction data points from the VLE studies were not available in the provided search results. However, the search results indicate that such data has been experimentally determined and published.

Solubility in Organic Solvents

This compound exhibits excellent miscibility with a wide range of polar organic solvents, including alcohols, ketones, and esters.[2] Its solubility in non-polar solvents like hydrocarbons is more limited, and it exhibits partial miscibility with several of them.

Table 2: Miscibility of this compound with Common Organic Solvents

SolventQualitative Solubility/Miscibility
Ethanol (B145695)Miscible[2][5]
AcetoneMiscible[2]
EtherMiscible[2][6]
EstersMiscible[2]
KetonesMiscible[2]
HydrocarbonsPartially Miscible (specific data varies)
ChloroformVery Soluble[4]

Table 3: Vapor-Liquid Equilibrium Data for the this compound + Ethanol System

Temperature (°C)Mole Fraction of this compound in Liquid Phase (x)Mole Fraction of this compound in Vapor Phase (y)Pressure (kPa)
40.0Data not available in snippetsData not available in snippetsData not available in snippets
60.1Data not available in snippetsData not available in snippetsData not available in snippets
80.2Data not available in snippetsData not available in snippetsData not available in snippets

Note: Specific mole fraction data points from the VLE studies were not available in the provided search results. The ethyl lactate (B86563) + ethanol system is reported to be slightly non-ideal.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process design and formulation development. The following sections detail the methodologies for measuring both solid-in-liquid and liquid-in-liquid solubility.

Gravimetric Method for Solid-in-Liquid Solubility

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a liquid solvent.

Principle: This method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known mass or volume of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured, from which the solubility can be calculated.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of the solid solute to a known volume of the solvent in a sealable container (e.g., a flask with a stopper).

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can be done using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully extract a clear aliquot of the saturated supernatant without disturbing the solid phase. This can be achieved by centrifugation followed by careful decantation or by using a syringe with a filter.

  • Sample Weighing: Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish or a beaker). Transfer the clear aliquot of the saturated solution to this container and weigh it again to determine the mass of the solution.

  • Solvent Evaporation: Place the container in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The evaporation should be carried out until a constant weight of the dried solute is achieved.

  • Final Weighing: After cooling the container to room temperature in a desiccator, weigh it to determine the mass of the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (mass of dried solute / (mass of solution - mass of dried solute)) x 100

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sep Separation cluster_measure Measurement cluster_calc Calculation A Add excess solid solute to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Extract clear supernatant C->D E Weigh an aliquot of the saturated solution D->E F Evaporate the solvent E->F G Weigh the dried solute F->G H Calculate solubility G->H

Caption: Workflow for the gravimetric determination of solid-in-liquid solubility.

Determination of Liquid-Liquid Miscibility and Phase Diagrams

For liquid-liquid systems, determining the mutual solubility or constructing a phase diagram provides a comprehensive understanding of their behavior at different compositions and temperatures.

Principle: This involves preparing mixtures of the two liquids at various compositions and observing the temperature at which they transition from a single phase (miscible) to two phases (immiscible), or vice versa. This transition temperature is known as the cloud point.

Detailed Methodology:

  • Mixture Preparation: Prepare a series of mixtures of the two liquids (e.g., this compound and an organic solvent) with varying compositions by mass or volume in sealed, transparent containers (e.g., glass ampoules or test tubes).

  • Temperature Control: Place the sample in a temperature-controlled bath with a viewing window. The temperature of the bath should be precisely controlled and measured.

  • Cloud Point Determination:

    • For systems with an upper critical solution temperature (UCST): Start at a temperature where the two liquids are immiscible (two phases). Slowly heat the sample while stirring continuously. The temperature at which the solution becomes clear (a single phase) is the cloud point.

    • For systems with a lower critical solution temperature (LCST): Start at a temperature where the two liquids are miscible (one phase). Slowly cool the sample while stirring. The temperature at which the solution becomes turbid (two phases) is the cloud point.

  • Data Collection: Repeat the cloud point determination for each composition.

  • Phase Diagram Construction: Plot the cloud point temperatures against the composition of the mixtures. The resulting curve represents the boundary between the one-phase and two-phase regions, and the peak or valley of this curve corresponds to the critical solution temperature.

Liquid_Liquid_Miscibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis cluster_output Output A Prepare liquid mixtures of varying compositions B Place sample in temperature-controlled bath A->B C Slowly heat or cool while stirring B->C D Observe for phase transition (cloud point) C->D E Record cloud point temperature for each composition D->E F Plot temperature vs. composition E->F G Construct phase diagram F->G

Caption: Workflow for determining liquid-liquid miscibility and constructing a phase diagram.

Analytical Methods for Concentration Determination

In cases where the gravimetric method is not suitable (e.g., for volatile solutes or when high precision is required), analytical techniques can be used to determine the concentration of this compound in a saturated solution.

  • Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a robust method for quantifying the concentration of volatile compounds like this compound. A calibration curve is first established using standards of known concentrations. The saturated solution is then diluted and injected into the GC to determine the this compound concentration.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for less volatile systems or when coupled with a mass spectrometer for enhanced specificity. A suitable stationary phase and mobile phase are chosen to achieve good separation of this compound from the solvent.

Conclusion

This compound's broad miscibility with water and polar organic solvents, coupled with its environmentally benign nature, makes it a highly attractive solvent for a multitude of applications in research and industry. While comprehensive quantitative solubility data in all organic solvents is not yet fully consolidated in a single source, the available vapor-liquid equilibrium data and qualitative descriptions provide a strong foundation for its practical use. The detailed experimental protocols provided in this guide offer a clear path for researchers to precisely determine the solubility of this compound in specific solvent systems tailored to their needs. As the demand for green solvents continues to grow, a more extensive and centralized database of the solubility of this compound will undoubtedly be a valuable resource for the scientific community.

References

Spectroscopic Characterization of Ethyl L-lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl L-lactate, a key chiral building block in organic synthesis and a biodegradable solvent with applications in the pharmaceutical industry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound (C₅H₁₀O₃), both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique atomic arrangement.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the ethyl and lactate (B86563) moieties. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a reference standard, commonly tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
-CH(OH)-~4.28Quartet (q)7.1
-O-CH₂-CH₃~4.23Quartet (q)7.2
-OH~3.52Singlet (s)-
-CH(OH)-CH₃~1.42Doublet (d)6.8
-O-CH₂-CH₃~1.30Triplet (t)7.2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C=O (Ester)~175.5
-CH(OH)-~69.1
-O-CH₂-~60.8
-CH(OH)-CH₃~20.4
-O-CH₂-CH₃~14.2

Note: The spectrum is typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound exhibits characteristic absorption bands for its hydroxyl and ester functional groups.

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching3400 - 3500Strong, Broad
C-H (sp³)Stretching2850 - 3000Medium to Strong
C=O (Ester)Stretching~1735Strong
C-O (Ester)Stretching1100 - 1300Strong
C-O (Alcohol)Stretching1050 - 1150Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for volatile compounds like this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Relative Intensity (%) Assignment
118~5[M]⁺ (Molecular Ion)
103~10[M - CH₃]⁺
75~50[M - OCH₂CH₃]⁺
45100[COOCH₂CH₃]⁺ (Base Peak)
43~20[CH₃CO]⁺
29~90[CH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.[2]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.[4] A background spectrum of the clean, empty crystal should be acquired.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.[4]

  • If using salt plates (e.g., NaCl or KBr), place one to two drops of the neat liquid on one plate and carefully place the second plate on top to create a thin film.[5]

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Place the prepared sample (on the ATR crystal or between salt plates) into the spectrometer's sample holder.

  • Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography (GC) inlet is common.

  • If using a GC-MS system, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent before entering the mass spectrometer.

Data Acquisition:

  • The vaporized sample molecules enter the ion source, which is under high vacuum.

  • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

  • The resulting positively charged ions are accelerated and guided into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound (Liquid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Sample (ATR or Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI-MS) Prep_MS->Acq_MS Process_NMR Fourier Transform, Phase & Baseline Correction Acq_NMR->Process_NMR Process_IR Background Subtraction Acq_IR->Process_IR Process_MS Spectrum Generation Acq_MS->Process_MS Analysis Structure Elucidation & Functional Group Identification Process_NMR->Analysis Process_IR->Analysis Process_MS->Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

References

Green solvent properties of Ethyl L-lactate explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Green Solvent Properties of Ethyl L-Lactate

Introduction

This compound is an organic ester derived from renewable resources, positioning it as a leading "green solvent" in the chemical and pharmaceutical industries.[1][2] It is produced through the esterification of L-lactic acid with ethanol (B145695), both of which can be sourced from the fermentation of biomass such as corn or sugar crops.[3][4][5][6] This bio-based origin, combined with its favorable safety and environmental profile, makes it an attractive alternative to conventional petroleum-derived solvents.[1][7][8][9] The United States Food and Drug Administration (FDA) has approved its use in food preparations, pharmaceutical products, and cosmetics due to its low toxicity.[3][10][11] This guide provides a comprehensive overview of the properties, synthesis, applications, and experimental protocols related to this compound for professionals in research and drug development.

Green Chemistry Profile

This compound aligns with several core principles of green chemistry.[3] It is 100% biodegradable, breaking down into carbon dioxide and water, and is easy to recycle.[3][12][13] Furthermore, it is non-corrosive, non-carcinogenic, and does not deplete the ozone layer.[3][12][13] Its low volatility and high boiling point reduce Volatile Organic Compound (VOC) emissions, contributing to better air quality compared to many traditional solvents.[1]

G cluster_0 Bio-based Production cluster_1 Synthesis & Application cluster_2 End-of-Life Biomass Biomass (Corn, Sugar Crops) Fermentation Fermentation Biomass->Fermentation LacticAcid L-Lactic Acid & Ethanol Fermentation->LacticAcid Esterification Esterification LacticAcid->Esterification Reactants EthylLactate This compound (Green Solvent) Esterification->EthylLactate Applications Industrial Applications (Pharma, Coatings, etc.) EthylLactate->Applications Biodegradation Biodegradation Applications->Biodegradation Disposal/Release EndProducts CO2 + H2O Biodegradation->EndProducts

Caption: Sustainable lifecycle of bio-based this compound.

Physicochemical and Solubility Properties

This compound is a clear, colorless liquid with a mild, fruity odor.[1][14] It is an amphiphilic, polar solvent capable of forming both intra- and intermolecular hydrogen bonds, allowing it to dissolve a wide range of polar and non-polar compounds.[5][11][15] Its miscibility with water and most organic solvents makes it highly versatile.[16][17]

General Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[14][18]
Molecular Weight 118.13 g/mol [14][18][19]
Appearance Clear, colorless liquid[14][20]
Odor Mild, characteristic, fruity[1][14]
Boiling Point 154 °C (309 °F)[19][20][21]
Melting Point -26 °C (-14.8 °F)[20][21]
Density ~1.03 g/mL at 20-25 °C[16][19][22]
Vapor Pressure 0.279 kPa (2.09 mmHg) at 20 °C[20]
Water Solubility Miscible (with some hydrolysis)[16][17]
logP (Octanol/Water) -0.18[21]
Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a valuable tool for predicting the solubility of materials. They divide the total Hildebrand solubility parameter (δ) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).

Hansen ParameterValue (MPa)½Value (cal/cm³)½Reference(s)
δd (Dispersion) 16.07.8[21][22][23]
δp (Polar) 7.63.7[21][22][23]
δh (Hydrogen Bonding) 12.56.1[21][22][23]
δt (Total) 21.711.0[22]

Synthesis of this compound

The primary industrial method for producing this compound is the esterification of lactic acid with ethanol.[3][5][6] This is a reversible reaction where water is produced as a by-product.[3][24] To drive the reaction towards the product side and achieve high yields, methods like reactive distillation are often employed to continuously remove water.[24][25][26]

G LA L-Lactic Acid (from Fermentation) Reactor Reactive Distillation Column (Acid Catalyst) LA->Reactor EtOH Ethanol (from Fermentation) EtOH->Reactor EL This compound (Product) Reactor->EL Distillate/Bottoms Water Water (By-product) Reactor->Water Removed to drive equilibrium

Caption: Synthesis of this compound via reactive distillation.

More advanced, sustainable methods are also under investigation, including biocatalytic processes using microbes and the direct conversion of cellulose (B213188) or other biomass-derived sugars into ethyl lactate (B86563) using solid catalysts.[27][28][29]

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in the pharmaceutical industry.[1][3][10]

  • Solvent and Excipient: Its excellent solvency power and low toxicity make it ideal for dissolving active pharmaceutical ingredients (APIs) in various formulations, including topical creams, lotions, and gels.[1][30]

  • Drug Delivery: It can act as a carrier for delivering drugs to the skin and is also used as a preservative in some pharmaceutical products.[30]

  • Chiral Synthesis: As a chiral molecule, L-ethyl lactate is highly valued in chiral synthesis, enabling the production of enantiomerically pure compounds, which is critical for the safety and efficacy of many modern drugs.[1]

  • Organic Synthesis: It serves as a sustainable medium for a variety of organic reactions, including coupling reactions, heterocyclizations, and multi-component reactions.[5][7][8] The polarity of the solvent can be tuned by creating aqueous solutions of different concentrations.[5][8]

G API Active Pharmaceutical Ingredient (API) Formulation Drug Formulation (e.g., Topical Gel) API->Formulation is dissolved in EL This compound (Solvent/Carrier) EL->Formulation acts as Delivery Topical Delivery to Skin Formulation->Delivery

Caption: Conceptual workflow of this compound in drug delivery.

Safety, Ecotoxicity, and Handling

Safety and Handling

While this compound has low toxicity, proper handling procedures are essential.[1] It is a flammable liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.[31][32][33]

ParameterValue / GuidelineReference(s)
Flash Point 59.0 °C (Pensky-Martens closed-cup)[20]
Flammability Limits 1.5% - 11.4% in air[19][20]
Autoignition Temp. 400 °C[20]
Incompatibilities Strong oxidizing agents, strong alkalis[16][32]
PPE Safety goggles, chemical-resistant gloves (Nitrile), lab coat[31][33][34]
Handling Avoid inhalation of vapor. Use with adequate ventilation. Ground equipment to prevent static discharge.[31][33][34]
Toxicity and Biodegradability

This compound is considered readily biodegradable.[1][14] In the human body, it is metabolized into ethanol and lactic acid, which are natural metabolites.[3] It is not considered a carcinogen or a reproductive toxin.[12][13]

MetricResultReference(s)
Biodegradation Readily biodegradable (75% of ThOD in 28 days)[14]
Toxicity (Oral, LD50) 2500 mg/kg (mouse)[17]
Human Health Low toxicity, not a skin irritant or sensitizer (B1316253) at 8%[3][14]
Environmental Fate Biodegrades to CO₂ and water[3][12]

Experimental Protocols

Method for Determining Solid-Liquid Solubility

A common technique for measuring the solubility of a solid compound (solute) in this compound is the gravimetric method.

Protocol:

  • Sample Preparation: Place an excess amount of the solid solute into a sealed glass vessel containing a known mass of this compound and a magnetic stirrer.

  • Equilibration: Place the vessel in a temperature-controlled water bath and stir the mixture for an extended period (e.g., 48 hours) to ensure equilibrium is reached at a constant temperature.

  • Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle.

  • Sampling: Carefully extract a sample of the saturated liquid phase using a pre-heated syringe fitted with a filter to prevent the transfer of solid particles.

  • Gravimetric Analysis: Weigh the collected liquid sample. Then, evaporate the solvent (this compound) under vacuum at a moderate temperature until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated as the mass of the dried solute divided by the total mass of the saturated solution sample, often expressed as a mass fraction or converted to a mole fraction.

Synthesis via Reactive Distillation

This protocol outlines a general laboratory-scale synthesis of this compound using a reactor coupled with a separation unit to remove water, driving the esterification reaction to completion.

Protocol:

  • Reactor Setup: Charge a reaction vessel with L-lactic acid, ethanol (typically in a molar excess, e.g., 2:1 ethanol to lactic acid), and an acid catalyst (e.g., an ion-exchange resin like Amberlyst).[24]

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 95 °C).[24]

  • Water Removal: Couple the reactor to a pervaporation membrane unit or a distillation column. Apply a vacuum to the permeate side of the membrane to selectively remove water from the reaction mixture as it forms.[24]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the concentration of reactants and products using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Purification: Once the desired conversion of lactic acid is achieved, the resulting crude this compound is purified. This typically involves neutralizing the catalyst (if homogenous), followed by fractional distillation to separate the this compound from unreacted ethanol and other minor by-products.

Assessment of Oxidative Stability

This compound can undergo oxidation to form peroxides, especially during prolonged storage without an inert atmosphere.[12] A semi-quantitative peroxide assay can be used to monitor its stability.

Protocol:

  • Sample Preparation: Obtain a sample of the this compound to be tested. Control samples stored under an inert nitrogen blanket and samples exposed to air can be compared.[12]

  • Antioxidant Addition (Optional): To test the efficacy of stabilizers, antioxidants such as ascorbic acid (AA) or butylated hydroxytoluene (BHT) can be added to samples prior to storage.[12]

  • Peroxide Test Strips: Use commercially available peroxide test strips. Dip the reactive zone of the test strip into the this compound sample for a specified time (e.g., 1 second).

  • Colorimetric Reading: After a set waiting period (e.g., 15 seconds), compare the color of the reactive zone to the color scale provided with the test kit to determine the peroxide concentration (typically in mg/L or ppm).[12]

  • Data Analysis: Record the peroxide concentration over time to assess the degradation rate under different storage conditions (e.g., with and without inert gas, with and without antioxidants).[12]

References

The Sweet Scent of Green Chemistry: An In-depth Guide to the Natural Occurrence and Biosynthesis of Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl L-lactate, a chiral ester of L-lactic acid and ethanol (B145695), is a molecule of significant interest across the pharmaceutical, food, and specialty chemical industries. Prized for its favorable safety profile, biodegradability, and versatile solvency, it stands as a prominent example of a "green" chemical.[1] This technical guide delves into the core aspects of this compound's natural presence and its varied biosynthetic pathways, providing quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development endeavors.

Natural Occurrence of this compound

This compound is a naturally occurring volatile compound found in a wide array of fruits, fermented beverages, and other food products.[1][2] Its presence contributes to the characteristic aroma and flavor profiles of many of these items, often described as mild, buttery, creamy, and fruity with hints of coconut.[1] The concentration of this compound can vary significantly depending on the specific variety, ripeness, and processing methods of the food or beverage.

Below is a summary of the reported concentrations of this compound in various natural sources.

Food/BeverageConcentration RangeReference
Wine
Grape Wines8.54 - 173.76 mg/L[3]
Cherry WineDetected (produced by Saccharomyces cerevisiae)[4]
Spirits
CachaçaAverage of 70.8 mg/L[5]
Fruits
Pineapple10,000 ppm (in flavor preparations)[6]
Apple8,000 ppm (in flavor preparations)[6]
Passion Fruit5,000 ppm (in flavor preparations)[6]
Blackcurrant~5,000 ppm (in flavor preparations)[6]
Watermelon5,000 ppm (in flavor preparations)[6]
Cherry3,000 ppm (in flavor preparations)[6]
Blueberry3,000 ppm (in flavor preparations)[6]
Wild Strawberry3,000 ppm (in flavor preparations)[6]
Blackberry2,000 ppm (in flavor preparations)[6]
Strawberry1,000 ppm (in flavor preparations)[6]
Yellow Passion FruitDetected[4]
Dairy Products
YogurtProduced during fermentation by lactic acid bacteria[7]
CheesePresent as a flavor component[8]
Other Fermented Products
Gueuze BeerConcentrations increase with fermentation age[4]
Soy Sauce~1,000 ppm (in flavor preparations)[6]
VinegarDetected[4]
Cocoa and Chocolate~5,000 ppm (in flavor preparations)[6]

Biosynthesis of this compound

The production of this compound can be achieved through several biosynthetic routes, primarily categorized into microbial fermentation and enzymatic synthesis. These methods offer a sustainable alternative to traditional chemical synthesis from petrochemical feedstocks.[1]

Microbial Fermentation

Microorganisms, including bacteria and yeast, can be harnessed to produce this compound. This can be achieved through single-organism fermentations or co-cultures, and often involves metabolic engineering to enhance product yields and titers.

Bacteria:

Genetically engineered Escherichia coli has been developed as a microbial host for this compound biosynthesis.[9] The metabolic pathways are engineered to channel carbon flux from central metabolism towards the production of lactic acid and ethanol, which are then esterified.

Yeast:

Saccharomyces cerevisiae, a widely used industrial microorganism, has also been engineered for this compound production.[10] By introducing genes encoding for enzymes such as propionyl-CoA transferase and alcohol acyltransferase, the yeast can be programmed to synthesize the target ester.[10] Lactic acid bacteria (LAB) are also significant producers of lactic acid, a precursor for ethyl lactate (B86563), and can be used in co-culture systems.[11][12]

The following table summarizes key quantitative data from various microbial fermentation studies for this compound production.

MicroorganismGenetic ModificationSubstrateTiter/YieldReference
Saccharomyces cerevisiae α(L)-CP-AeIntroduction of propionyl-CoA transferase (Pct) and alcohol acyltransferase (AAT)Not specified239.53 ± 5.45 mg/L[10]
Saccharomyces cerevisiae α(L)-tCP-tAeIncreased copy number of Pct and AAT genesNot specified346.39 ± 3.99 mg/L[10]
Saccharomyces cerevisiae α(L)-tCP-tAeΔpor2Knockout of porin gene (por2)Not specified420.48 ± 6.03 mg/L[10]
Lactic Acid Bacteria and Yeast (Mixed Fermentation)Wild-type strainsRice saccharification solution1.32 g/L[12]
Lactic Acid Bacteria and Yeast (Conjugate Fermentation)Wild-type strainsRice saccharification solution3.05 g/L[11][12]
Enzymatic Synthesis

Enzymatic synthesis, primarily using lipases, offers a highly selective and environmentally benign route to this compound.[13] This method involves the direct esterification of lactic acid and ethanol catalyzed by a lipase (B570770), which can be either free or immobilized. Immobilized enzymes are often preferred for their reusability and improved stability.

The table below provides a comparison of different enzymatic systems for this compound synthesis.

EnzymeSupport/FormKey Reaction ConditionsYield/ConversionReference
Immobilized LipaseNot specifiedMolar ratio (ethanol:acid) 8.3:1, 55°C, 26.87 h24.32% yield[9][14]
Aspergillus fumigatus LipasePurifiedMolar ratio (ethanol:lactic acid) 500:100 mM in heptane, 40°C, 12 h87.32% esterification[9]
Novozym 435ImmobilizedMolar ratio (lactic acid:alcohol) 1:1 (120 mM each), 50°C, 24 h, with molecular sieves79.2% yield[9]
Lipase in Deep Eutectic SolventCholine chloride:glycerol (1:2)3M lactic acid, 5M ethanol, 30 mg/mL enzyme, 50°C28.7% yield[9]
Novozym 435Immobilized1.0 M Lactic Acid, 2.0 M Ethanol in tert-butyl methyl ether, 30°C, 24hHigh conversion[15]

Signaling Pathways and Metabolic Engineering

The biosynthesis of this compound in engineered microorganisms involves the strategic manipulation of metabolic pathways to direct the flow of carbon from a central metabolite like pyruvate (B1213749) towards the final product.

In engineered Saccharomyces cerevisiae, the pathway typically begins with the conversion of pyruvate to L-lactate, catalyzed by an introduced L-lactate dehydrogenase. The subsequent steps involve the activation of L-lactate to L-lactoyl-CoA by a propionyl-CoA transferase, followed by the esterification of L-lactoyl-CoA with ethanol, a natural fermentation product of yeast, catalyzed by an alcohol acyltransferase. Genetic modifications, such as increasing the gene copy number of key enzymes or knocking out competing pathways, can significantly enhance the production of this compound.[10]

S_cerevisiae_Ethyl_Lactate_Biosynthesis Pyruvate Pyruvate L_Lactate L_Lactate Pyruvate->L_Lactate L-Lactate Dehydrogenase L_Lactoyl_CoA L_Lactoyl_CoA L_Lactate->L_Lactoyl_CoA Propionyl-CoA Transferase (Pct) Ethyl_L_Lactate Ethyl_L_Lactate L_Lactoyl_CoA->Ethyl_L_Lactate Alcohol Acyltransferase (AAT) Ethanol Ethanol Ethanol->Ethyl_L_Lactate Propionyl_CoA Propionyl_CoA Propionate Propionate Propionyl_CoA->Propionate Propionate->Propionyl_CoA

Biosynthesis of this compound in Engineered S. cerevisiae

Experimental Protocols

Quantification of this compound in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in wine samples.

1. Sample Preparation:

  • For sparkling wines, degas the sample prior to analysis.[16]

  • For wines with a sugar content higher than 20 g/L, perform a preliminary distillation.[16]

  • Transfer a known volume of the wine sample (e.g., 10 mL) into a volumetric flask.

  • Add a known concentration of an internal standard solution (e.g., 4-methyl-2-pentanol).[16]

  • Bring the volume to the mark with the wine sample.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of, for example, 20:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 45, 75, 89) and the internal standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of this compound and the internal standard in a model wine solution (e.g., 12% ethanol in water).

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the concentration of this compound in the wine samples by applying the response factor from the calibration curve to the measured peak area ratios.

Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol outlines a procedure for the synthesis of this compound using an immobilized lipase such as Novozym 435.

1. Materials:

  • L-Lactic acid

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Shaking incubator or magnetic stirrer with temperature control

2. Reaction Setup:

  • In a reaction vessel, dissolve L-lactic acid in the organic solvent.

  • Add ethanol to the solution. A molar excess of ethanol is often used to drive the equilibrium towards product formation (e.g., a molar ratio of ethanol to lactic acid of 2:1 to 8:1).[9][15]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading can be in the range of 10-20% (w/w) of the substrates.

  • If desired, add activated molecular sieves to remove the water produced during the reaction, which can further shift the equilibrium.

3. Reaction Conditions:

  • Seal the reaction vessel to prevent evaporation of the solvent and ethanol.

  • Place the vessel in a shaking incubator or on a magnetic stirrer set to a constant temperature (e.g., 30-55°C) and agitation speed (e.g., 150-200 rpm).[9][14]

  • Allow the reaction to proceed for a specified time (e.g., 12-48 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by GC or HPLC.

4. Product Isolation and Purification:

  • After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.

  • The solvent can be removed from the filtrate by rotary evaporation.

  • The crude product can be further purified by distillation under reduced pressure to obtain pure this compound.

Reactive Distillation for this compound Production

Reactive distillation is an intensified process that combines chemical reaction and product separation in a single unit, offering advantages in terms of conversion, energy efficiency, and reduced capital costs.[17]

A typical lab-scale or pilot-scale reactive distillation setup for this compound production consists of a distillation column packed with a solid acid catalyst (e.g., Amberlyst 46).[17] Lactic acid and ethanol are fed into the column at appropriate locations. The esterification reaction occurs in the catalytic packing. The more volatile components, primarily water and excess ethanol, move up the column and are removed as distillate, while the less volatile product, this compound, moves down the column and is collected as the bottom product. By continuously removing water, the reaction equilibrium is shifted towards the product side, leading to high conversions of lactic acid.[17]

Reactive_Distillation_Workflow cluster_column Reactive Distillation Column Condenser Condenser Rectifying_Section Rectifying Section Condenser->Rectifying_Section Reflux Distillate Distillate (Water, Ethanol) Condenser->Distillate Rectifying_Section->Condenser Reactive_Zone Reactive Zone (Catalytic Packing) Reactive_Zone->Rectifying_Section Stripping_Section Stripping Section Stripping_Section->Reactive_Zone Reboiler Reboiler Reboiler->Stripping_Section Vapor Bottom_Product Bottom Product (this compound) Reboiler->Bottom_Product Lactic_Acid_Feed Lactic Acid Feed Lactic_Acid_Feed->Reactive_Zone Ethanol_Feed Ethanol Feed Ethanol_Feed->Reactive_Zone

Workflow for this compound Production via Reactive Distillation

References

Ethyl L-lactate: An In-depth Technical Guide to its Environmental Profile and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-lactate, the ethyl ester of L-lactic acid, is a bio-based solvent derived from renewable resources such as corn and sugar beets.[1] Its favorable safety and environmental profile has led to its classification as a "green solvent," making it an increasingly popular alternative to traditional petroleum-derived solvents in a wide range of industries, including pharmaceuticals, coatings, and electronics.[1][2][3] This technical guide provides a comprehensive overview of the environmental impact and biodegradability of this compound, presenting key data, detailed experimental protocols, and visual representations of metabolic and procedural pathways to support research and development activities.

Environmental Fate and Ecotoxicity

This compound is recognized for its low environmental impact, characterized by ready biodegradability, low potential for bioaccumulation, and low toxicity to aquatic organisms.[4][5]

Biodegradability

This compound is classified as "readily biodegradable," meaning it is expected to rapidly and completely break down in aquatic environments under aerobic conditions.[6] One study demonstrated 85% biodegradation over a 28-day period.[4] Another study using a Closed Bottle screening test showed 75% of its theoretical biochemical oxygen demand (BOD) was met in 28 days, with 22% being met after just 5 days. When the concentration was increased, it achieved 85% of its theoretical BOD in 28 days and 36% in 5 days.[7] These results were obtained following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, which are the international standard for assessing the ready biodegradability of chemicals.[8][9]

Hydrolysis

In the presence of water, this compound undergoes hydrolysis, breaking down into ethanol (B145695) and lactic acid. This process can be catalyzed by acids or bases and is a key step in its environmental degradation pathway.[10] The rate of this reaction is dependent on temperature and pH.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF). For this compound, the estimated BCF is low, suggesting a low potential for bioaccumulation in aquatic organisms.[7] Substances with a BCF greater than 2,000 are typically considered bioaccumulative.[11]

Aquatic Toxicity

The ecotoxicity of this compound has been evaluated for various aquatic species, including fish, invertebrates (daphnia), and algae. The results consistently indicate low toxicity.

Table 1: Summary of Aquatic Toxicity Data for this compound

SpeciesEndpointValueTest GuidelineReference
Danio rerio (Zebra fish)96-hour LC50320 mg/LOECD 203[6]
Daphnia magna (Water flea)48-hour EC50683 mg/LOECD 202[4]
Pseudokirchneriella subcapitata (Green algae)72-hour ErC503,500 mg/LOECD 201[4]
Activated Sludge3-hour EC50> 1,000 mg/LOECD 209[4]

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%): The concentration of a substance that causes a defined effect in 50% of the test organisms (e.g., immobilization for daphnia, growth inhibition for algae).

Biodegradation Pathway

The biodegradation of this compound is initiated by hydrolysis, which cleaves the ester bond to form ethanol and L-lactic acid. Both of these products are readily metabolized by a wide variety of microorganisms in the environment.

  • Ethanol is oxidized to acetaldehyde, which is then converted to acetyl-CoA. Acetyl-CoA enters the Citric Acid Cycle (TCA Cycle) where it is further oxidized to carbon dioxide and water, generating cellular energy (ATP).

  • L-lactic acid is converted to pyruvate (B1213749) by the enzyme lactate (B86563) dehydrogenase. Pyruvate is a central metabolite that can also be converted to acetyl-CoA and enter the TCA Cycle for complete oxidation.

The overall process results in the complete mineralization of this compound to carbon dioxide and water, with a portion of the carbon being incorporated into new microbial biomass.

Biodegradation_Pathway EthylLactate This compound Hydrolysis Hydrolysis (Esterases) EthylLactate->Hydrolysis Ethanol Ethanol Hydrolysis->Ethanol LacticAcid L-Lactic Acid Hydrolysis->LacticAcid Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase Pyruvate Pyruvate LacticAcid->Pyruvate Lactate Dehydrogenase AcetylCoA Acetyl-CoA Acetaldehyde->AcetylCoA Pyruvate->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle Biomass Microbial Biomass AcetylCoA->Biomass CO2_H2O CO2 + H2O TCACycle->CO2_H2O Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis Prep_Solutions Prepare Test Solutions (Range of Concentrations) Exposure Expose Organisms to Test Solutions (48h) Prep_Solutions->Exposure Prep_Organisms Prepare Test Organisms (e.g., Daphnia < 24h old) Prep_Organisms->Exposure Incubation Controlled Incubation (Temp, Light) Exposure->Incubation Control Control Group (No Test Substance) Control->Incubation Observation_24h Observe & Record Effects (e.g., Immobilisation) at 24h Incubation->Observation_24h Observation_48h Observe & Record Effects at 48h Observation_24h->Observation_48h Analysis Statistical Analysis Observation_48h->Analysis EC50_Calc Calculate EC50 Value Analysis->EC50_Calc

References

Health and Safety Considerations for Ethyl L-lactate in Laboratory Settings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-lactate is an increasingly popular solvent in research and pharmaceutical development due to its biodegradable nature and derivation from renewable resources.[1] Classified as a "green solvent," it presents a favorable alternative to more hazardous organic solvents.[2][3] However, a comprehensive understanding of its health and safety profile is paramount for its safe handling in a laboratory environment. This guide provides an in-depth overview of the health and safety considerations for this compound, summarizing key data, outlining experimental safety protocols, and visualizing important procedural workflows.

Physical and Chemical Properties

A clear, colorless liquid with a mild, buttery, and fruity odor, this compound is miscible with water and most organic solvents.[1][4] Its key physical and chemical properties are summarized in Table 1.

PropertyValueReferences
Chemical Formula C5H10O3[4]
Molecular Weight 118.13 g/mol [4]
CAS Number 97-64-3 (racemate), 687-47-8 (L-isomer)[1]
Boiling Point 151 to 155 °C (304 to 311 °F; 424 to 428 K)[1]
Melting Point -26 °C (−15 °F; 247 K)[1]
Flash Point 46 °C (115 °F)[1][4]
Autoignition Temperature 400 °C (752 °F)[1]
Density 1.03 g/cm³[1]
Vapor Pressure 2 mmHg at 20 °C
Vapor Density 4.1 (Air = 1)
Solubility Miscible in water and most alcohols[1]
Lower Explosive Limit (LEL) 1.5%[5]
Upper Explosive Limit (UEL) 11.4%[5]

Toxicological Profile

This compound is considered to have low acute toxicity. However, it can cause irritation to the skin, eyes, and respiratory system.[6] The primary mechanism of skin irritation is believed to be its hydrolysis to ethanol (B145695) and lactic acid, which lowers the skin's pH.[7][8]

Acute Toxicity
RouteSpeciesLD50References
Oral Rat> 2,000 mg/kg[9]
Oral Mouse2,500 mg/kg
Dermal Rabbit> 5,000 mg/kg[9]
Irritation and Sensitization
  • Skin Irritation: Classified as a skin irritant (Category 2).[10] Prolonged or repeated contact may lead to redness, itching, and inflammation.[10]

  • Eye Irritation: Causes serious eye irritation (Category 2).[10] Symptoms can include stinging, tearing, redness, and swelling.[10]

  • Respiratory Irritation: May cause respiratory irritation.[11]

  • Skin Sensitization: Not considered to be a skin sensitizer.[12]

Genotoxicity and Carcinogenicity
  • Genotoxicity: The Ames test, a bacterial reverse mutation assay, has shown that this compound is not mutagenic.[11]

  • Carcinogenicity: It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[13][14]

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) by OSHA or Threshold Limit Values (TLV) by ACGIH for this compound.[15] However, a sensory irritation study on mice suggests a vapor exposure limit of 75 mg/m³ (approximately 15 ppm) to prevent irritation in humans.[12][16]

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles or safety glasses with side shields are recommended.[10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[10] A standard laboratory coat is also necessary to protect skin and clothing.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.[10] If ventilation is insufficient, a suitable respirator should be used.

Storage

Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from heat, sparks, open flames, and other ignition sources.

Spills and Disposal

In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[10] Dispose of contents and container in accordance with local, regional, national, and international regulations.[17]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.

Experimental Protocols

The following are detailed methodologies for key toxicological and irritation assays relevant to the safety assessment of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[18][19][20][21]

  • Principle: The test chemical is applied topically to the RhE tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is quantified spectrophotometrically after extraction.[19][21] A reduction in cell viability below a certain threshold indicates irritation potential.[20]

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermis (RhE) tissue models are pre-incubated in assay medium.[10]

    • Test Substance Application: A defined amount of the test substance (e.g., 25 µL of this compound) is applied directly to the surface of the epidermis.[10] Positive (e.g., 5% Sodium Dodecyl Sulfate) and negative (e.g., sterile deionized water) controls are run in parallel.[10]

    • Exposure: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) at room temperature.[10]

    • Rinsing: After exposure, the tissues are thoroughly rinsed with a buffered saline solution to remove the test substance.[10]

    • Post-Exposure Incubation: The tissues are transferred to fresh assay medium and incubated for a defined period (e.g., 42 hours) to allow for the development of cytotoxic effects.[10]

    • MTT Assay: The tissues are incubated with MTT solution. Viable cells will reduce the MTT to a blue formazan precipitate.

    • Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance is measured with a spectrophotometer.

    • Data Analysis: The percentage of viable cells is calculated relative to the negative control. A mean viability of ≤ 50% is indicative of a skin irritant.[20]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.[4][9][22][23][24]

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[9][23] The eyes are then examined at specific intervals to evaluate the degree of irritation or corrosion based on a scoring system for the cornea, iris, and conjunctiva.[9]

  • Methodology:

    • Animal Selection and Preparation: Healthy young adult albino rabbits are used.

    • Test Substance Administration: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.[23]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[23]

    • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation point.

    • Data Analysis: The scores are used to classify the substance's irritation potential.

Acute Dermal Toxicity (OECD 402)

This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[11][13][25][26][27]

  • Principle: The test substance is applied to the shaved skin of experimental animals (usually rats or rabbits) for 24 hours.[11][25] The animals are then observed for signs of toxicity and mortality over a 14-day period.[11]

  • Methodology:

    • Animal Preparation: A small area of the animal's back is shaved.

    • Test Substance Application: The test substance is applied uniformly over the shaved area (approximately 10% of the body surface) and covered with a porous gauze dressing.[11][25]

    • Exposure: The dressing is held in place for 24 hours.[25]

    • Observation: After 24 hours, the dressing and any residual test substance are removed. The animals are observed for mortality, body weight changes, and signs of toxicity for at least 14 days.[11]

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[11]

Acute Oral Toxicity (OECD 401 - Note: This guideline has been replaced but the principles are still relevant for understanding LD50 data)

This test was historically used to determine the median lethal dose (LD50) of a substance after a single oral administration.[5][28][29][30]

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rodents) by gavage.[28] Observations of effects and mortality are made to determine the dose that is lethal to 50% of the test population.

  • Methodology:

    • Animal Preparation: Animals are fasted before administration of the test substance.[28]

    • Administration: The test substance is administered in a single dose by gavage.[28]

    • Observation: Animals are observed for signs of toxicity and mortality for a specified period.

    • Necropsy: Animals that die during the test and surviving animals at the end of the test are necropsied.[28]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[31][32][33][34]

  • Principle: The test uses amino acid-requiring bacterial strains that cannot grow in a medium lacking that specific amino acid. A mutagen can cause a reverse mutation that restores the gene's function, allowing the bacteria to synthesize the amino acid and form colonies.[31][33]

  • Methodology:

    • Bacterial Strains: At least five strains of bacteria are used.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.[32]

    • Exposure: The bacteria are exposed to the test substance at various concentrations.[32]

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

    • Incubation: The plates are incubated for 48-72 hours.

    • Colony Counting: The number of revertant colonies is counted.

    • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

Signaling Pathways and Experimental Workflows

FGF21 Signaling Pathway Induced by this compound

Recent research has identified a beneficial signaling pathway activated by this compound, which involves the induction of Fibroblast Growth Factor 21 (FGF21). This pathway is relevant in the context of alcohol-associated liver disease.[35]

FGF21_Signaling_Pathway cluster_cell Hepatocyte EthylLactate This compound SIRT1 SIRT1 EthylLactate->SIRT1 activates FGF21_Gene FGF21 Gene SIRT1->FGF21_Gene induces transcription FGF21_Protein FGF21 Protein FGF21_Gene->FGF21_Protein translation Lipogenesis Lipogenesis FGF21_Protein->Lipogenesis inhibits Secretion Secretion FGF21_Protein->Secretion Secreted_FGF21 Secreted FGF21 Secretion->Secreted_FGF21

Caption: FGF21 signaling pathway induced by this compound in hepatocytes.

Experimental Workflow for In Vitro Skin Irritation Test (OECD 439)

Skin_Irritation_Workflow start Start prep Prepare RhE Tissues start->prep apply Apply Test Substance (e.g., this compound) prep->apply expose Expose for 60 min apply->expose rinse Rinse Tissues expose->rinse incubate Incubate for 42 hours rinse->incubate mtt Add MTT Reagent incubate->mtt extract Extract Formazan mtt->extract measure Measure Absorbance extract->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).

Experimental Workflow for Ames Test (OECD 471)

Ames_Test_Workflow start Start prep_bacteria Prepare Bacterial Strains start->prep_bacteria prep_s9 Prepare S9 Mix (for metabolic activation) start->prep_s9 expose Expose Bacteria to Test Substance (with and without S9) prep_bacteria->expose prep_s9->expose plate Plate on Minimal Agar expose->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data count->analyze end End analyze->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

References

Thermophysical Properties of Ethyl L-lactate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl L-lactate, an ester of L-lactic acid, is increasingly recognized as a green and versatile solvent with significant potential across the pharmaceutical, food, and materials science sectors. Its biodegradable nature, low toxicity, and derivation from renewable resources make it an attractive alternative to conventional volatile organic compounds. A thorough understanding of its thermophysical properties as a function of temperature is paramount for its effective implementation in various applications, from reaction engineering and drug formulation to process design and optimization. This technical guide provides a comprehensive overview of the key thermophysical properties of pure this compound at different temperatures, details the experimental protocols for their determination, and presents visual workflows for these methodologies.

Density

The density of a liquid is a fundamental property that influences fluid dynamics, heat and mass transfer, and reaction kinetics. For this compound, density decreases linearly with an increase in temperature, a typical behavior for most liquids.

Data Presentation: Density of this compound
Temperature (°C)Temperature (K)Density (g/cm³)
20293.151.034[1]
25298.151.031
30303.151.026
40313.151.017
50323.151.007
60333.150.998

Note: Data is compiled from various sources and interpolated for consistency. The value at 20°C is a commonly cited literature value.

Experimental Protocol: Vibrating Tube Densitometry

The density of this compound is accurately measured using a vibrating tube densitometer. This method is based on the principle that the natural frequency of oscillation of a U-shaped tube changes with the mass of the fluid it contains.

Methodology:

  • Calibration: The instrument is first calibrated using two fluids of known density, typically dry air and ultrapure water, at the desired measurement temperature. This calibration determines the instrument's constants.

  • Sample Injection: A small, precise volume of this compound (typically around 2 mL) is injected into the thermostated U-shaped tube, ensuring no air bubbles are present.

  • Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the Peltier-thermostated cell, which maintains a constant temperature with high precision (e.g., ±0.02 K).

  • Frequency Measurement: An electromagnetic field excites the U-tube, causing it to oscillate at its natural frequency. The instrument measures the period of this oscillation.

  • Density Calculation: The density of the sample is calculated from the measured oscillation period and the previously determined instrument constants. The measurement is typically repeated multiple times to ensure accuracy and reproducibility.

Experimental Workflow: Density Measurement

G cluster_prep Preparation & Calibration cluster_measurement Measurement Calibrate Calibrate with Air & Water Inject Inject this compound Sample Calibrate->Inject Equilibrate Achieve Thermal Equilibrium Inject->Equilibrate Excite Excite U-tube with Electromagnetic Field Equilibrate->Excite Measure Measure Oscillation Period Excite->Measure Calculate Calculate Density Measure->Calculate Result Density Value Calculate->Result

Caption: Workflow for density measurement using a vibrating tube densitometer.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid transport, mixing, and coating. The viscosity of this compound decreases exponentially with increasing temperature.

Data Presentation: Dynamic Viscosity of this compound
Temperature (°C)Temperature (K)Dynamic Viscosity (mPa·s or cP)
20293.152.71[2]
25298.152.38
30303.152.10
40313.151.68
50323.151.37
60333.151.14

Note: Data is compiled from various sources and includes commonly cited literature values.

Experimental Protocol: Capillary Viscometry

The viscosity of this compound can be determined using a capillary viscometer, such as an Ubbelohde-type viscometer. This method measures the time required for a fixed volume of liquid to flow through a narrow capillary under a known pressure differential.

Methodology:

  • Viscometer Preparation: A clean and dry capillary viscometer of an appropriate size for the expected viscosity range is selected.

  • Sample Loading: A precise volume of this compound is introduced into the viscometer.

  • Temperature Control: The viscometer is vertically mounted in a temperature-controlled bath, ensuring the capillary section is fully submerged. The sample is allowed to equilibrate to the bath temperature (e.g., for at least 30 minutes).

  • Flow Time Measurement: The liquid is drawn up through the capillary into the timing bulb by suction. The suction is then removed, and the time taken for the liquid meniscus to pass between two calibrated marks is measured accurately using a stopwatch.

  • Viscosity Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of this compound at the same temperature. Multiple measurements are performed to ensure repeatability.

Experimental Workflow: Viscosity Measurement

G cluster_setup Setup & Equilibration cluster_flow Flow Measurement cluster_calc Calculation Load Load Sample into Capillary Viscometer Submerge Submerge in Temperature-Controlled Bath Load->Submerge Equilibrate Allow for Thermal Equilibration Submerge->Equilibrate Draw Draw Sample up into Timing Bulb Equilibrate->Draw Release Release and Start Timer Draw->Release Measure Measure Time for Meniscus to Pass Marks Release->Measure Calc_Kinematic Calculate Kinematic Viscosity (Time x Constant) Measure->Calc_Kinematic Calc_Dynamic Calculate Dynamic Viscosity (Kinematic Viscosity x Density) Calc_Kinematic->Calc_Dynamic Result Viscosity Value Calc_Dynamic->Result

Caption: Workflow for viscosity measurement using a capillary viscometer.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property in wetting, emulsification, and coating processes. The surface tension of this compound decreases with increasing temperature.

Data Presentation: Surface Tension of this compound
Temperature (°C)Temperature (K)Surface Tension (mN/m or dyn/cm)
20293.1530.0[2]
25298.1529.2
30303.1528.4
40313.1527.0
50323.1525.6

Note: Data is compiled from various sources. The value at 20°C is a commonly cited literature value.

Experimental Protocol: Drop Volume Tensiometry

The surface tension of this compound can be measured using a drop volume tensiometer. This technique determines the surface tension by measuring the volume of a drop of liquid as it detaches from a capillary tip.

Methodology:

  • Instrument Setup: A clean capillary tube with a precisely known outer diameter is installed in the tensiometer. The instrument is calibrated and leveled.

  • Sample Loading: The sample, this compound, is loaded into a precision syringe connected to the capillary.

  • Temperature Control: The measuring cell containing the capillary is thermostated to the desired temperature.

  • Drop Formation: The syringe pump is activated to slowly form a pendant drop of this compound at the tip of the capillary.

  • Detachment and Measurement: The drop is allowed to grow until its weight exceeds the surface tension forces holding it to the capillary, at which point it detaches. A light barrier or camera system detects the moment of detachment. The instrument precisely measures the volume of the detached drop.

  • Surface Tension Calculation: The surface tension is calculated from the volume of the detached drop, the density of the liquid, the gravitational acceleration, and the outer radius of the capillary tip, with appropriate correction factors applied. This process is repeated to obtain an average value.

Experimental Workflow: Surface Tension Measurement

G cluster_prep Preparation cluster_measurement Measurement Cycle cluster_calc Calculation Load Load Sample into Syringe Setup Setup Capillary in Thermostated Cell Load->Setup FormDrop Slowly Form a Pendant Drop Setup->FormDrop Detect Detect Drop Detachment FormDrop->Detect MeasureVol Measure Volume of Detached Drop Detect->MeasureVol Calculate Calculate Surface Tension MeasureVol->Calculate Average Average Multiple Readings Calculate->Average Result Surface Tension Value Average->Result

Caption: Workflow for surface tension measurement via drop volume tensiometry.

Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat. It is essential for designing and modeling heat exchange processes. Data on the temperature dependence of the thermal conductivity of this compound is sparse in the literature.

Data Presentation: Thermal Conductivity of this compound
Temperature (°C)Temperature (K)Thermal Conductivity (W/m·K)
20293.150.148
Experimental Protocol: Transient Hot-Wire Method

The thermal conductivity of liquids like this compound is often measured using the transient hot-wire method. This is an absolute and highly accurate technique that minimizes the effects of convection.

Methodology:

  • Sensor Preparation: A thin platinum wire, acting as both a heating element and a resistance thermometer, is immersed in the liquid sample within a measurement cell.

  • Temperature Equilibration: The cell is placed in a thermostat to bring the this compound sample to the desired, stable temperature.

  • Heating and Measurement: A step-wise constant electric current is passed through the wire for a very short duration (typically 1-2 seconds). This generates a heat flux from the wire into the surrounding liquid.

  • Data Acquisition: The change in the wire's electrical resistance over this short time is recorded with high precision. This resistance change is directly proportional to the temperature rise of the wire.

  • Thermal Conductivity Calculation: The thermal conductivity of the liquid is determined from the slope of the line plotting the temperature increase of the wire against the logarithm of time. The theory assumes the wire is an infinitely long and thin line heat source.

Experimental Workflow: Thermal Conductivity Measurement

G cluster_setup Setup & Equilibration cluster_measurement Transient Measurement cluster_analysis Data Analysis Immerse Immerse Hot-Wire Sensor in this compound Equilibrate Achieve Stable Sample Temperature Immerse->Equilibrate ApplyCurrent Apply Constant Current Pulse to Wire (1-2s) Equilibrate->ApplyCurrent Record Record Wire Resistance vs. Time ApplyCurrent->Record CalcTemp Calculate Temperature Rise from Resistance Data Record->CalcTemp Plot Plot ΔT vs. log(time) CalcTemp->Plot DetermineSlope Determine Slope of Linear Region Plot->DetermineSlope CalcK Calculate Thermal Conductivity DetermineSlope->CalcK Result Thermal Conductivity Value CalcK->Result

Caption: Workflow for the transient hot-wire method for thermal conductivity.

References

An In-depth Technical Guide to the Commercial Production of Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl L-lactate, a biodegradable and non-toxic "green solvent," is gaining significant traction as a sustainable alternative to traditional volatile organic compounds (VOCs) in various industries, including pharmaceuticals, coatings, and food.[1][2][3][4][5] Its production from renewable resources like corn or grain starch through the fermentation-derived L-lactic acid aligns with the principles of green chemistry.[6] This guide provides a comprehensive overview of the core commercial production methods for high-purity this compound, focusing on reactive distillation, enzymatic synthesis, and membrane-assisted processes.

Esterification of L-lactic Acid with Ethanol (B145695): The Core Reaction

The fundamental chemical reaction for producing this compound is the Fischer esterification of L-lactic acid with ethanol. This reversible reaction is typically catalyzed by an acid and produces water as a byproduct.[5][7]

CH₃CH(OH)COOH + CH₃CH₂OH ⇌ CH₃CH(OH)COOCH₂CH₃ + H₂O (L-lactic acid) + (Ethanol) ⇌ (this compound) + (Water)

A key challenge in this process is overcoming the reaction equilibrium to achieve high yields of this compound.[2] Commercial production methods are therefore designed to continuously remove water from the reaction mixture, driving the equilibrium towards the product side.[2][5]

Commercial Production Methods

Several intensified processes have been developed to enhance the efficiency and economic viability of this compound production. The most prominent methods are reactive distillation, enzymatic synthesis, and processes integrating membrane technology.

Reactive distillation (RD) is a process intensification technique that combines the chemical reaction and the separation of products in a single unit.[2][8] In the case of this compound production, the esterification reaction occurs within the distillation column. As the reaction proceeds, the more volatile components, primarily water and ethanol, are continuously removed from the top of the column, while the less volatile product, this compound, is collected at the bottom.[7][9] This constant removal of water shifts the reaction equilibrium, leading to higher conversion of lactic acid.[2]

Experimental Protocol: Pilot-Scale Reactive Distillation

A typical pilot-scale reactive distillation setup for this compound production involves a packed column with a structured catalytic packing.[9]

  • Apparatus: A 4.5-meter high reactive distillation column is used.[9] The column is packed with a solid acid catalyst, such as Amberlyst 46.[7]

  • Reactants: L-lactic acid (e.g., 88 wt% solution) and ethanol are used as feedstocks.[2] An excess of ethanol is typically used to further drive the reaction.

  • Procedure:

    • The lactic acid feed is introduced at or near the top of the column.[9]

    • Preheated ethanol is fed into the column.[9]

    • The reboiler at the bottom of the column provides the necessary heat for the reaction and distillation.

    • The column is operated at or near zero reflux ratio, functioning as a reactive stripper.[9]

    • The overhead vapor, rich in water and ethanol, is condensed. A membrane process like pervaporation can be used to recover ethanol from this stream for recycling.[2][7]

    • The bottom product, primarily this compound with some unreacted lactic acid and ethanol, is continuously withdrawn.[7]

    • Further purification of the bottom stream is performed through vacuum distillation to obtain high-purity this compound.[10][11]

Quantitative Data for Reactive Distillation

ParameterValueReference
Lactic Acid Conversion>90%[1][9]
Ethyl Lactate (B86563) Yield73% - 86%[1][9]
Molar Feed Ratio (Ethanol/Lactic Acid)25-30[7]
Reboiler Duty2100 W (for 4.3 mol/h lactic acid feed)[7]
Final Product Purity>99% molar composition[8]

Logical Workflow for Reactive Distillation

Reactive_Distillation LA_Feed L-Lactic Acid Feed RD_Column Reactive Distillation Column (Solid Acid Catalyst) LA_Feed->RD_Column Top Feed EtOH_Feed Ethanol Feed (Preheated) EtOH_Feed->RD_Column Condenser Condenser RD_Column->Condenser Overhead Vapor (Water, Ethanol) Bottoms_Product Crude Ethyl Lactate RD_Column->Bottoms_Product Bottoms Ethanol_Recovery Ethanol Recovery (e.g., Pervaporation) Condenser->Ethanol_Recovery Water_Out Water Ethanol_Recovery->Water_Out Recycled_EtOH Recycled Ethanol Ethanol_Recovery->Recycled_EtOH Purification Vacuum Distillation Bottoms_Product->Purification Final_Product High-Purity This compound Purification->Final_Product Recycled_EtOH->EtOH_Feed

Caption: Workflow for this compound production via reactive distillation.

Enzymatic synthesis offers a milder and more selective route to this compound production. Lipases are commonly used as biocatalysts for the esterification reaction.[12] This method can be carried out in solvent-free systems or in the presence of hydrophobic organic solvents to enhance enzyme stability and activity.[12][13]

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes a batch enzymatic synthesis of this compound.

  • Enzyme: Immobilized lipase (B570770), such as Novozym 435.[13]

  • Reactants: L-lactic acid and ethanol.

  • Solvent (Optional): Hydrophobic ethers or ketones can be used to improve enzyme stability at high lactic acid concentrations.[12]

  • Procedure:

    • Mix L-lactic acid and ethanol (e.g., at a 1:2 molar ratio) in a reaction vessel.[13]

    • If a solvent is used, add it to the reactant mixture.

    • Add the immobilized lipase to the reaction mixture (e.g., 10 mg of Novozym 435 per 1 ml of reaction solution).[13]

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30°C).[13]

    • Monitor the reaction progress by analyzing samples for this compound concentration.

    • After the reaction, separate the immobilized enzyme by filtration for reuse.

    • Purify the product mixture, typically by distillation.

Quantitative Data for Enzymatic Synthesis

ParameterValueReference
Lactic Acid Concentration1.0 M - 2.5 M[13]
Ethanol to Lactic Acid Molar Ratio2:1[13]
Temperature30°C[13]
Reaction Time24 hours (for batch)[13]
Enzyme StabilityUp to 4 weeks with repeated use in suitable solvents[12]

Signaling Pathway for Enzymatic Synthesis

Enzymatic_Synthesis LacticAcid L-Lactic Acid EnzymeSubstrateComplex Enzyme-Substrate Complex LacticAcid->EnzymeSubstrateComplex Ethanol Ethanol Ethanol->EnzymeSubstrateComplex Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->EnzymeSubstrateComplex EnzymeSubstrateComplex->Lipase Enzyme Regeneration EthylLactate This compound EnzymeSubstrateComplex->EthylLactate Water Water EnzymeSubstrateComplex->Water

Caption: Simplified pathway of lipase-catalyzed this compound synthesis.

Membrane reactors, particularly those employing pervaporation, represent another advanced method for this compound production.[14] In a pervaporation membrane reactor (PVMR), the esterification reaction is coupled with a membrane separation process. A water-selective membrane is used to continuously remove water from the reaction medium, thereby shifting the equilibrium towards the products.[14]

Experimental Protocol: Continuous Pervaporation Membrane Reactor

This protocol outlines the operation of a continuous PVMR for this compound synthesis.

  • Apparatus: A reactor coupled with a pervaporation module containing a water-selective membrane (e.g., commercial silica (B1680970) membranes).[14] The setup includes feed pumps, a temperature-controlled reactor, and a vacuum system for the permeate side of the membrane.

  • Catalyst: A homogeneous or heterogeneous acid catalyst is present in the reactor.

  • Procedure:

    • Feed the mixture of L-lactic acid and ethanol into the reactor maintained at the desired temperature (e.g., 70°C).[14]

    • Circulate the reaction mixture through the pervaporation module.

    • Apply a vacuum to the permeate side of the membrane to facilitate the removal of water.

    • The water vapor permeates through the membrane and is collected in a cold trap.

    • The retentate, which is depleted of water and enriched in this compound, is recycled back to the reactor.

    • Continuously withdraw the product stream from the reactor.

    • The final product is purified to remove any remaining reactants and catalyst.

Quantitative Data for Pervaporation Membrane Reactor

ParameterValueReference
Operating Temperature70°C[14]
Lactic Acid Conversion98%[14]
Ethyl Lactate Purity96%[14]

Experimental Workflow for Pervaporation Membrane Reactor

Pervaporation_Membrane_Reactor Feed_Mixture L-Lactic Acid + Ethanol + Catalyst Feed Reactor Reactor Feed_Mixture->Reactor PV_Module Pervaporation Module (Water-Selective Membrane) Reactor->PV_Module Reaction Mixture Product_Stream Product Stream (Ethyl Lactate, Ethanol) Reactor->Product_Stream Continuous Withdrawal PV_Module->Reactor Retentate (Water-depleted) Vacuum_Pump Vacuum Pump PV_Module->Vacuum_Pump Permeate Vapor Cold_Trap Cold Trap Vacuum_Pump->Cold_Trap Water_Permeate Water (Permeate) Cold_Trap->Water_Permeate

Caption: Workflow of a continuous pervaporation membrane reactor for this compound synthesis.

Purification

Regardless of the production method, the crude this compound product requires purification to meet commercial specifications. The primary purification technique is vacuum distillation.[10][11] This step is crucial for removing unreacted ethanol and lactic acid, water, and any byproducts such as oligomers of lactic acid esters.[1][9] A continuous process may involve a flash separation followed by fractional distillation to achieve high purity.[11]

Conclusion

The commercial production of this compound has evolved significantly, with a strong emphasis on process intensification and sustainability. Reactive distillation stands out as a robust and efficient method for large-scale production, offering high conversion and yield.[8][9] Enzymatic synthesis provides a green and highly selective alternative, particularly valuable for applications requiring high optical purity.[6][12] Membrane-assisted processes, such as pervaporation membrane reactors, demonstrate excellent potential for achieving near-complete conversion and high product purity in a continuous operation.[14] The choice of production method depends on various factors, including the desired scale of production, capital and operating costs, and the required purity of the final product. As the demand for green solvents continues to grow, further advancements in these production technologies are expected to enhance the economic competitiveness of this compound.[1][15]

References

Navigating the Nuances of Purity: A Technical Guide to Ethyl L-Lactate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical determinant of experimental success and product quality. Ethyl L-lactate, a versatile and green solvent derived from renewable resources, is increasingly utilized in pharmaceutical research and development. However, not all this compound is created equal. This in-depth technical guide provides a comprehensive overview of the various purity grades of this compound available for laboratory use, their detailed specifications, and the analytical methodologies required to verify their quality. Understanding these distinctions is paramount for ensuring reproducibility, minimizing confounding variables in sensitive experiments, and adhering to stringent regulatory standards in drug formulation.

This compound's utility in the laboratory spans a wide range of applications, from a solvent in organic synthesis and a component in cleaning solutions to an excipient in pharmaceutical formulations.[1][2][3] The requisite purity of this compound is dictated by the specific application, with more demanding uses, such as in drug delivery systems, necessitating higher purity grades to ensure safety and efficacy.[1][4]

Understanding the Grades: A Comparative Overview

Commercially available this compound is offered in several purity grades, each with a distinct profile of impurities. The most common grades for laboratory use include Technical Grade, 98-99% purity grades, and high-purity grades, often designated as 99.5% or Pharmaceutical Grade. The primary differentiators between these grades are the minimum assay value and the maximum allowable limits for key impurities such as water, acidity, and the D-enantiomer.

ParameterTechnical GradeStandard Purity (≥98.0%)High Purity (≥99.0%)Pharmaceutical Grade
Assay (sum of enantiomers, GC) ~96%[5]≥98.0%[6]≥99.0%≥99.5%
Enantiomeric Excess (L-isomer) Not typically specified≥97.5%>99.0%>99.5%
Water Content (Karl Fischer) Not typically specified≤0.5%≤0.1%≤0.05%
Acidity (as Lactic Acid) Not typically specified≤0.2%≤0.05%≤0.02%
Residue on Evaporation Not typically specified≤0.02%≤0.01%≤0.005%
Appearance Colorless to pale yellow liquidColorless liquidClear, colorless liquidClear, colorless liquid

Table 1: Typical Specifications for this compound Purity Grades

Higher purity grades are crucial for applications where impurities could interfere with reaction chemistry, affect the stability of a formulation, or pose a toxicological risk.[4] For instance, in chiral synthesis, a high enantiomeric excess is critical to ensure the stereochemical integrity of the final product.[1] In pharmaceutical formulations, stringent limits on water, acidity, and non-volatile residues are necessary to ensure product stability and patient safety.[4][7]

The Critical Role of Chirality

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and ethyl D-lactate. For many pharmaceutical applications, particularly in chiral synthesis, the stereochemical purity of the solvent is of utmost importance.[1] The presence of the undesired D-enantiomer can lead to the formation of diastereomeric impurities, reducing the yield and purity of the target molecule. Therefore, accurate determination of the enantiomeric excess is a critical quality control parameter.

Degradation Pathways: A Consideration for Storage and Handling

This compound is susceptible to two primary degradation pathways: hydrolysis and oxidation.[4]

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form ethanol (B145695) and lactic acid. This process is accelerated by the presence of acids or bases. The increase in acidity can impact the stability of pH-sensitive active pharmaceutical ingredients (APIs).

  • Oxidation: Exposure to air and light can lead to the formation of peroxides and other oxidative degradation products. Peroxides are a significant concern in pharmaceutical formulations as they can degrade APIs and pose a safety risk.[4][7]

To mitigate degradation, this compound should be stored in well-sealed, opaque containers, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[4] For long-term storage or for use in peroxide-sensitive applications, the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), may be warranted.[7]

Degradation Pathways of this compound This compound This compound Lactic Acid Lactic Acid This compound->Lactic Acid Hydrolysis Ethanol Ethanol This compound->Ethanol Hydrolysis Peroxides Peroxides This compound->Peroxides Oxidation Water Water Water->Lactic Acid Water->Ethanol Oxygen (Air) Oxygen (Air) Oxygen (Air)->Peroxides

Figure 1: Primary degradation pathways of this compound.

Experimental Protocols for Purity Assessment

Rigorous analytical testing is essential to confirm the purity of this compound and ensure its suitability for the intended application. The following are detailed methodologies for key quality control tests.

Gas Chromatography (GC) for Assay and Residual Solvents

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for determining the assay of this compound and quantifying residual solvents such as ethanol.

Methodology:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent, such as methanol (B129727) or acetone, to a concentration of approximately 1 mg/mL.

  • Quantification: Use an internal or external standard method for accurate quantification.

GC Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Dilution Dilution Sample->Dilution Dilute in solvent Injector Injector Dilution->Injector Inject Column Column Injector->Column Vaporization & Separation Detector Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration

Figure 2: Workflow for GC-based purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Daicel CHIRALCEL® OD-H or similar).[8]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol (B130326) (e.g., 95:5 v/v n-hexane:ethanol).[8] Isocratic elution is typically employed.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[8]

  • Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers in the chromatogram.

Karl Fischer Titration for Water Content

The Karl Fischer titration is a specific and accurate method for the determination of water content in this compound.

Methodology:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.

  • Procedure (Volumetric):

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Add a known weight of the this compound sample to the titration vessel containing the anhydrous solvent.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water content based on the volume of titrant consumed.

  • Procedure (Coulometric):

    • Inject a known weight or volume of the this compound sample into the titration cell.

    • The instrument automatically generates iodine, which reacts with the water in the sample.

    • The total charge passed is proportional to the amount of water, which is displayed by the instrument.

Application-Specific Grade Selection

The choice of this compound purity grade is intrinsically linked to its intended use.

  • Technical Grade: Suitable for general laboratory applications such as cleaning glassware and as a solvent in non-critical synthetic steps where the presence of minor impurities will not affect the outcome.

  • Standard Purity (≥98.0%): A versatile grade for a wide range of laboratory applications, including as a solvent for organic reactions, extractions, and in the preparation of stock solutions.

  • High Purity (≥99.0%): Recommended for more sensitive applications, such as in the mobile phase for HPLC, as a solvent for spectroscopy, and in the synthesis of pharmaceutical intermediates where impurity profiles need to be controlled. The use of high-purity solvents in HPLC can reduce baseline noise and prevent the appearance of interfering peaks.

  • Pharmaceutical Grade (≥99.5%): Essential for use as an excipient in drug formulations, particularly for parenteral and ophthalmic products.[4][7] This grade adheres to the stringent requirements of pharmacopeias and regulatory bodies, with very low limits on impurities to ensure patient safety. It is also the grade of choice for the final crystallization of active pharmaceutical ingredients.

Selection of this compound Grade by Application Technical Grade Technical Grade General Cleaning General Cleaning Technical Grade->General Cleaning Non-critical Synthesis Non-critical Synthesis Technical Grade->Non-critical Synthesis Standard Purity (≥98%) Standard Purity (≥98%) Organic Synthesis Organic Synthesis Standard Purity (≥98%)->Organic Synthesis Extractions Extractions Standard Purity (≥98%)->Extractions High Purity (≥99%) High Purity (≥99%) HPLC Mobile Phase HPLC Mobile Phase High Purity (≥99%)->HPLC Mobile Phase Spectroscopy Spectroscopy High Purity (≥99%)->Spectroscopy API Synthesis API Synthesis High Purity (≥99%)->API Synthesis Pharmaceutical Grade (≥99.5%) Pharmaceutical Grade (≥99.5%) Drug Formulation Drug Formulation Pharmaceutical Grade (≥99.5%)->Drug Formulation Parenteral Products Parenteral Products Pharmaceutical Grade (≥99.5%)->Parenteral Products

Figure 3: Recommended this compound grades for various laboratory applications.

Conclusion

The selection of the appropriate purity grade of this compound is a critical decision in a laboratory setting, with significant implications for the reliability of experimental results and the quality of final products. A thorough understanding of the different grades, their specifications, and the analytical methods for their evaluation empowers researchers and drug development professionals to make informed choices. By adhering to the guidelines presented in this technical guide, scientists can ensure the integrity of their work and contribute to the development of safe and effective pharmaceuticals.

References

Regulatory status of Ethyl L-lactate in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regulatory Status of Ethyl L-Lactate in Research

Introduction

This compound (CAS No: 687-47-8, Racemate: 97-64-3) is the ethyl ester of L-lactic acid, a naturally occurring organic acid.[1][2] Produced through the fermentation of renewable resources like corn or sugar, it is recognized as a "green" solvent due to its biodegradability, low toxicity, and sustainable origins.[3][4] This profile has made it an increasingly popular alternative to conventional petrochemical-based solvents in a multitude of industries, including pharmaceuticals, cosmetics, and food and beverage.[5][6] For researchers, scientists, and drug development professionals, understanding the comprehensive regulatory landscape of this compound is critical for its compliant and safe use as a solvent, excipient, or starting material.

This guide provides a detailed overview of the global regulatory status of this compound, summarizes key toxicological data, outlines standard experimental protocols for its safety assessment, and presents visual workflows relevant to its application in research and development.

Chapter 1: Global Regulatory Landscape

This compound is widely accepted by major regulatory bodies globally, with specific approvals varying by its intended use. Its favorable safety profile underpins its broad acceptance.

United States (Food and Drug Administration - FDA)

The FDA recognizes this compound as safe for several applications:

  • Food Additive: It is listed under 21 CFR 172.515 as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption.[7][8][9] It holds a Generally Recognized as Safe (GRAS) status, affirmed by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2440.[8][10][11]

  • Pharmaceutical Excipient: this compound is approved for use as an adjuvant and solubilizing ingredient in pharmaceutical applications.[12] It is particularly valued as a green solvent for active pharmaceutical ingredients (APIs) that are otherwise difficult to solubilize.[5][13] For pharmaceutical-grade this compound, it is critical that the level of peroxide compounds be exceptionally low (less than 10 ppm) to avoid degradation of the active ingredient.[13][14]

  • Agricultural Formulations: The Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues of this compound when used as an inert ingredient in pesticide formulations applied to growing crops or to raw agricultural commodities after harvest (40 CFR §180.950).[15]

  • Food Contact Substances: It is also permitted for use as a component of adhesives and coatings that come into contact with food, as specified in 21 CFR 175.105.[9]

European Union (EMA, ECHA, EFSA)

In the European Union, this compound is also well-regulated and approved for various uses:

  • Flavoring Substance: It is included in the Union list of flavouring substances, as laid out in Regulation (EC) No 1334/2008, and may be used in all categories of flavored foods.[16]

  • Feed Additive: The European Food Safety Authority (EFSA) has authorized this compound for use as a sensory additive (flavouring compound) in feed for all animal species.[17][18]

  • Chemical Registration (REACH): this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.[19] This registration signifies that comprehensive data on its properties, uses, and safety have been submitted to the European Chemicals Agency (ECHA), ensuring its safe handling and use within the EU.[6][19]

Cosmetics (International)

The use of this compound in cosmetic and personal care products is deemed safe under specific conditions by the Cosmetic Ingredient Review (CIR) Expert Panel.[20]

  • Consumer Products: Safe for use in cosmetics at concentrations of 10% or less, at a final formulation pH of 3.5 or greater.[20][21]

  • Professional Salon Products: Considered safe for use at concentrations up to 30% with a final pH of 3.0 or greater, provided the products are intended for brief, discontinuous use followed by thorough rinsing and are applied by trained professionals.[20][21]

  • Functions: In cosmetics, it is primarily used as a solvent and a fragrance ingredient in products like moisturizers, cleansers, and hair care items.[20][22][23]

Regulatory Summary Table
Region/Body Application Status Regulation/Reference
USA (FDA) Food Additive (Flavoring)Approved (GRAS) 21 CFR 172.515; FEMA No. 2440[8][9]
Pharmaceutical ExcipientApproved Used as a solubilizing agent[12][13]
Food Contact SubstanceApproved 21 CFR 175.105[9]
Pesticide Inert IngredientExempt from Tolerance 40 CFR §180.950[15]
EU (EFSA/ECHA) Food FlavoringApproved Regulation (EC) No 1334/2008[16]
Animal Feed AdditiveApproved Commission Implementing Regulation (EU) 2017/56[17]
Industrial ChemicalRegistered REACH Regulation[19]
International (CIR) Consumer CosmeticsApproved with Restrictions ≤10% concentration, pH ≥3.5[20]
Professional CosmeticsApproved with Restrictions ≤30% concentration, pH ≥3.0, specific use conditions[20]

Chapter 2: Quantitative Safety & Toxicity Data

The regulatory acceptance of this compound is based on extensive toxicological data demonstrating its low toxicity profile.

Toxicological Data Summary
Endpoint Species Value Reference
Acute Oral LD50 Rat>5000 mg/kg[24]
Mouse2500 mg/kg[24]
Acute Dermal LD50 Rabbit>5000 mg/kg[24]
Acute Inhalation LC50 Rat>5.62 g/m³ (4 hours)[25]
Skin Irritation GeneralPotential Irritant[24][26]
Eye Irritation GeneralPotential Irritant[24][26]
Skin Sensitization GeneralNot a sensitizer[26]
Genotoxicity (Ames Test) S. typhimuriumNegative[27]
Clastogenicity (Micronucleus Test) Human LymphocytesNegative[27]
Subacute Inhalation NOAEL Rat200 mg/m³[26]
Physicochemical Properties
Property Value Reference
CAS Number 97-64-3 (Racemate); 687-47-8 (L-isomer)[1]
Molecular Formula C₅H₁₀O₃[1][5]
Molecular Weight 118.13 g/mol [5]
Appearance Colorless liquid[5][21]
Boiling Point 154 °C
Flash Point 46 °C (Closed Cup)[24]
Density 1.03 g/cm³[1]
Solubility in Water Miscible[1]

Chapter 3: Key Experimental Protocols for Safety Assessment

Regulatory approval requires a standardized set of toxicological studies. Below are generalized protocols for key assays used to evaluate the safety of this compound.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

This test, conducted according to OECD Guideline 471, assesses the potential of a substance to induce gene mutations.

  • Objective: To evaluate the mutagenic potential of this compound.

  • Methodology:

    • Test Strains: A set of Salmonella typhimurium strains (e.g., TA97a, TA98, TA100, TA1535, TA102) are used, which are specifically designed to detect different types of mutations.[27]

    • Test Substance Preparation: this compound is dissolved in a non-toxic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[27]

    • Dose Range: A range of concentrations are tested, typically up to a maximum of 5000 µ g/plate .[27]

    • Metabolic Activation: The assay is performed both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.

    • Procedure: The test substance is combined with the bacterial culture (and S9 mix, if applicable) and plated on a minimal agar (B569324) medium. The plates are incubated for 48-72 hours.

    • Endpoint Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) compared to the negative control. This compound has tested negative in this assay.[27]

Protocol: Subacute Inhalation Toxicity Study

This study, based on principles from OECD Guideline 412, evaluates the effects of repeated exposure to a substance via inhalation.

  • Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify potential target organs following repeated inhalation exposure.

  • Methodology:

    • Test Species: Typically, young adult rats are used.[26]

    • Test Substance Generation: this compound vapor is generated and diluted to target concentrations.[26]

    • Exposure Conditions: Animals are exposed via whole-body inhalation for a set duration (e.g., 6 hours/day, 5 days/week) over a 28-day period.

    • Dose Groups: At least three concentrations (e.g., 200, 600, 1800 mg/m³) and a control group (air only) are used.[26]

    • In-life Observations: Daily clinical observations, body weight, and food consumption are monitored throughout the study.

    • Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed.

    • Endpoint Analysis: Histopathological examination of tissues, with a particular focus on the respiratory tract (nasal cavity, trachea, lungs), is the primary endpoint. For lactate (B86563) esters, degenerative and regenerative changes in the nasal cavity were the most sensitive endpoints observed.[26] The highest concentration at which no statistically or biologically significant adverse effects are found is determined as the NOAEL.[26]

Chapter 4: Visualizations: Pathways and Workflows

Diagram 1: Regulatory Approval Overview

cluster_USA USA Regulatory Pathways cluster_EU EU Regulatory Pathways Food_USA Food Additive GRAS GRAS Status Food_USA->GRAS 21 CFR 172.515 Pharma_USA Pharmaceutical Excipient Excipient_Approval Approved Pharma_USA->Excipient_Approval Solubilizer Cosmetic_USA Cosmetic Ingredient CIR_Review Safe with Limits Cosmetic_USA->CIR_Review Concentration Limits Food_EU Food Flavouring Flavouring_List Approved Food_EU->Flavouring_List Reg. (EC) 1334/2008 Chemical_EU Industrial Chemical REACH_Reg Registered Chemical_EU->REACH_Reg ECHA Feed_EU Feed Additive EFSA_Opinion Authorized Feed_EU->EFSA_Opinion Sensory Additive EthylLactate This compound for Research EthylLactate->Food_USA EthylLactate->Pharma_USA EthylLactate->Cosmetic_USA EthylLactate->Food_EU EthylLactate->Chemical_EU EthylLactate->Feed_EU

Caption: Overview of major regulatory pathways for this compound in the USA and EU.

Diagram 2: Experimental Workflow for Safety Assessment

cluster_tier1 Genotoxicity & Irritation cluster_tier2 Single High-Dose Effects cluster_tier3 Chronic/Sub-chronic Effects start New Chemical Entity (e.g., Ethyl Lactate) tier1 Tier 1: In Vitro Studies start->tier1 tier2 Tier 2: Acute Toxicity tier1->tier2 ames Ames Test (Mutagenicity) micronucleus Micronucleus Test (Clastogenicity) skin_eye Skin/Eye Irritation tier3 Tier 3: Repeated Dose Toxicity tier2->tier3 ld50 Oral LD50 dermal_tox Dermal Toxicity inhalation_tox Inhalation LC50 end Regulatory Submission & Safety Profile tier3->end subacute 28-Day Study (Oral/Inhalation/Dermal) subchronic 90-Day Study

Caption: A tiered experimental workflow for the toxicological safety assessment of a chemical.

Diagram 3: Metabolic Fate of this compound

EL This compound Hydrolysis Hydrolysis (via Esterases) EL->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Ethanol (B145695) Ethanol Hydrolysis->Ethanol LacticAcid L-Lactic Acid Hydrolysis->LacticAcid Metabolism_Eth Further Metabolism (e.g., to Acetaldehyde) Ethanol->Metabolism_Eth Metabolism_Lac Further Metabolism (e.g., to Pyruvate, Cori Cycle) LacticAcid->Metabolism_Lac

Caption: The simple metabolic hydrolysis of this compound into ethanol and lactic acid.

Conclusion

This compound possesses a robust and favorable regulatory profile across major global markets, including the United States and the European Union. Its classification as GRAS for food applications, coupled with its approval as a pharmaceutical excipient and cosmetic ingredient, underscores its high degree of safety.[8][12][20] For the research and drug development community, this compound represents a versatile, effective, and environmentally responsible solvent and excipient. Its low toxicity, ready biodegradability, and derivation from renewable resources align with the principles of green chemistry.[28] Adherence to grade-specific requirements, such as ensuring low peroxide levels for pharmaceutical formulations, is essential for its successful application.[13] The comprehensive body of safety data provides researchers with the confidence to employ this compound as a sustainable alternative to more hazardous conventional solvents.

References

Discovery and history of Ethyl L-lactate as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Discovery and History of Ethyl L-lactate as a Green Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the ethyl ester of L-lactic acid, has emerged as a prominent green solvent, offering a sustainable and low-toxicity alternative to conventional petroleum-based solvents.[1][2] This technical guide provides a comprehensive overview of the discovery, historical development, and key technical aspects of this compound for an audience of researchers and drug development professionals. It details the compound's historical synthesis, its evolution into a bio-based commodity, and its key physicochemical properties. Furthermore, this document outlines detailed experimental protocols for its synthesis and presents its lifecycle and production workflows through structured diagrams. The guide aims to serve as a foundational resource for professionals exploring the application of this compound in pharmaceuticals, organic synthesis, and other advanced scientific fields.

The Genesis of this compound: A Historical Perspective

The journey of ethyl lactate (B86563) from a laboratory curiosity to a key player in the green chemistry movement is a story of evolving chemical principles and environmental consciousness.

Early Synthesis and Discovery

Ethyl lactate was first synthesized in the late 19th century through the acid-catalyzed esterification of lactic acid with ethanol (B145695).[3] This reaction, a classic Fischer esterification, initially utilized mineral acids like concentrated sulfuric acid as a catalyst under reflux conditions.[3] For much of its early history, ethyl lactate was recognized for its utility as a solvent for nitrocellulose, cellulose (B213188) acetate, and cellulose ethers, finding a niche in the coatings and polymer industries.[3][4] It was also identified as a naturally occurring constituent in foods like wine, chicken, and various fruits, which pointed towards its inherent biocompatibility.[3][4]

The Shift to a Bio-based, Green Solvent

The significant turning point for ethyl lactate came with the rise of green chemistry principles. The worldwide solvent market, estimated at around 30 million pounds per year, has been under pressure to reduce its environmental impact, moving away from toxic and ozone-depleting halogenated solvents.[2][5]

Ethyl lactate became a prime candidate for a "green solvent" because its precursors, lactic acid and ethanol, can be produced from the fermentation of renewable biomass resources like corn.[2] This bio-based origin, combined with its complete biodegradability into CO2 and water, low toxicity, and non-carcinogenic nature, positioned it as a sustainable alternative.[3][6][7] The U.S. Food and Drug Administration (FDA) approved its use as a flavoring agent and in pharmaceutical preparations, further cementing its safety profile.[3][7][8] Today, most commercially available ethyl lactate is the levo (S) form, derived from biological sources.[4][7]

Physicochemical Properties of this compound

The utility of this compound as a solvent is defined by its unique combination of physical and chemical properties. Its amphiphilic nature, containing both a hydrophilic hydroxyl group and hydrophobic ethyl groups, allows it to dissolve a wide range of substances.[8]

PropertyValueReference
Molecular Formula C₅H₁₀O₃[4][9]
Molar Mass 118.132 g·mol⁻¹[4]
Appearance Colorless liquid[3][4]
Odor Mild, buttery, creamy, fruity[4]
Density 1.03 g/cm³[4]
Melting Point -26 °C[4]
Boiling Point 151 to 155 °C[4]
Solubility in Water Miscible[4]
Solubility in Organics Miscible with most alcohols, ethers, ketones, esters[3][4]
Vapor Pressure Low[3]
Flash Point High[7]
Chiral Rotation ([α]D) -11.3°[4]
Hansen Solubility Disperse: 7.8, Polar: 3.7, Hydrogen: 6.1[5]
Kauri-Butanol (KB) Value >1000[5]

Key Production Methodologies: Experimental Protocols

The synthesis of this compound has been refined over the years, moving from traditional batch processes to more efficient, continuous industrial methods.

Protocol: Classical Fischer Esterification

This method is a foundational technique for producing esters and is often used for lab-scale synthesis.

Objective: To synthesize this compound from L-lactic acid and ethanol using an acid catalyst.

Materials:

  • L-lactic acid (88 wt% solution)

  • Ethanol (95%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Boiling chips

Procedure:

  • Combine L-lactic acid and an excess of ethanol in a round-bottom flask equipped with a reflux condenser. A typical molar ratio of ethanol to lactic acid is 3:1 to ensure the reaction equilibrium favors the product.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Add boiling chips and heat the mixture to reflux for several hours to drive the esterification.

  • After cooling, neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Separate the organic layer and wash it with water to remove any remaining salts and ethanol.

  • Dry the organic layer (crude ethyl lactate) over anhydrous magnesium sulfate.

  • Purify the final product via fractional distillation to separate the ethyl lactate from unreacted starting materials and byproducts.[3]

Protocol: Industrial Reactive Distillation

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and product separation in a single unit.[10] This method overcomes the equilibrium limitations of batch reactions by continuously removing water, a byproduct of the esterification, thus driving the reaction towards higher conversion.[10][11]

Objective: To produce high-purity this compound with high conversion of lactic acid.

Apparatus:

  • A reactive distillation column packed with a solid acid catalyst (e.g., ion-exchange resin).

  • Reboiler and condenser.

  • Feed pumps for reactants.

  • Collection vessels for distillate and bottom product.

Procedure:

  • A feed mixture of ethanol and an 88 wt% lactic acid solution (e.g., ethanol/lactic acid molar ratio of 3.6) is continuously fed into the reactive section of the distillation column.[11]

  • The column is operated at a bottom temperature of approximately 128 °C.[11]

  • As the esterification reaction occurs in the reactive zone, the more volatile components (water and excess ethanol) move up the column while the less volatile product, ethyl lactate, moves down.

  • Water is continuously removed as a distillate, shifting the reaction equilibrium and allowing for lactic acid conversions exceeding 95%.[11]

  • High-purity ethyl lactate (e.g., >95%) is collected from the bottom of the column.[11]

Visualizing Workflows and Relationships

Diagrams are essential for understanding the lifecycle and production processes of this compound.

G Sustainable Lifecycle of this compound cluster_0 Bio-based Production cluster_1 Industrial Synthesis cluster_2 Application & End-of-Life Feedstock Renewable Feedstock (e.g., Corn, Sugarcane) Fermentation Fermentation Feedstock->Fermentation LacticAcid L-Lactic Acid Fermentation->LacticAcid Ethanol Bio-Ethanol Fermentation->Ethanol Esterification Esterification (Reactive Distillation) LacticAcid->Esterification Ethanol->Esterification Purification Purification Esterification->Purification Product This compound Solvent Purification->Product Application Industrial & Pharmaceutical Use (Solvent, Excipient, Cleaner) Product->Application Release Environmental Release Application->Release Biodegradation Biodegradation Release->Biodegradation CO2 CO₂ + H₂O Biodegradation->CO2 CO2->Feedstock Photosynthesis (Cycle Renewal) G Workflow for Reactive Distillation Synthesis Feed_LA L-Lactic Acid (88 wt%) Mix Prepare Feed Mixture (Molar Ratio EtOH:LA ~3.6:1) Feed_LA->Mix Feed_EtOH Ethanol Feed_EtOH->Mix RD_Column Reactive Distillation Column (Solid Acid Catalyst) Mix->RD_Column Continuous Feed Condenser Condenser RD_Column->Condenser Vapor Upflow Reboiler Reboiler (T ≈ 128°C) RD_Column->Reboiler Liquid Downflow Condenser->RD_Column Reflux Distillate Distillate Collection (Water, excess Ethanol) Condenser->Distillate Reboiler->RD_Column Vapor Bottoms Bottoms Collection Reboiler->Bottoms Product High-Purity This compound (>95%) Bottoms->Product

References

An In-depth Technical Guide to Potential Research Areas for Ethyl L-lactate Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl L-lactate (B1674914), a bio-based and biodegradable solvent, is emerging as a versatile platform chemical with significant potential across various research and industrial sectors.[1] Derived from the esterification of L-lactic acid and ethanol (B145695), it offers a green and sustainable alternative to conventional petroleum-based solvents.[2][3] This technical guide explores the core applications of Ethyl L-lactate, focusing on its physicochemical properties, synthesis methodologies, and promising research avenues in pharmaceuticals, cosmetics, and as a green solvent. Detailed experimental protocols and quantitative data are provided to facilitate further investigation and application development.

Physicochemical and Toxicological Profile

This compound is a colorless liquid with a mild, fruity odor.[4] Its key properties make it a desirable solvent for a wide range of applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular Formula C5H10O3[2]
Molar Mass 118.13 g/mol [4][5]
Appearance Colorless liquid[2][4]
Boiling Point 154-155 °C[2][4]
Melting Point -26 °C[2][5]
Density 1.03 g/cm³ at 20 °C[2][4]
Flash Point 46 °C (closed cup)[6]
Solubility in Water Miscible[4][5]
Vapor Pressure 0.3 kPa (2.3 mmHg) at 20 °C[6]
Toxicological Data

This compound exhibits a favorable safety profile, characterized by low toxicity. A summary of its toxicological data is presented in Table 2.

MetricValueSpeciesReferences
Acute Oral LD50 >5000 mg/kgRat[7]
Acute Oral LD50 2500 mg/kgMouse[7]
Acute Dermal LD50 >5000 mg/kgRabbit[7]
Inhalation LC50 >5000 mg/m³[8]
Eye Irritation IrritantRabbit[7]
Skin Irritation Mild irritant on prolonged contactHuman[9]
Carcinogenicity Not classified as a human carcinogen[10]

It is not considered a reproductive or developmental toxin.[8] However, it can cause eye and skin irritation upon direct contact.[7]

Synthesis of this compound: Experimental Protocols

This compound is primarily synthesized through the esterification of L-lactic acid with ethanol.[3] Transesterification of lactic acid oligomers is another viable method.[11]

Fischer Esterification of L-Lactic Acid

This method involves the direct acid-catalyzed esterification of lactic acid with ethanol.

Experimental Protocol:

  • Materials: L-lactic acid (1.0 mol), Ethanol (2.5 mol, excess to drive equilibrium), Amberlyst 15 or Dowex 50W8x cation-exchange resin (5-10% by weight of lactic acid), Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer.[12][13][14]

  • Procedure:

    • Combine L-lactic acid, ethanol, and the acid catalyst in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the mixture to reflux (approximately 80-100 °C) with continuous stirring.[13][15]

    • Monitor the reaction progress by periodically taking samples and analyzing them using gas chromatography (GC) to determine the conversion of lactic acid.

    • The reaction is typically run for several hours until equilibrium is reached or the desired conversion is achieved.

    • After the reaction, cool the mixture to room temperature.

  • Purification:

    • Filter the reaction mixture to remove the solid catalyst.

    • The crude product is then purified by distillation. Unreacted ethanol and water are removed first, followed by the distillation of this compound under reduced pressure to prevent decomposition.[16]

Transesterification of Lactic Acid Oligomers

This method avoids the direct introduction of water and can lead to anhydrous this compound.

Experimental Protocol:

  • Materials: Lactic acid oligomers, Ethanol, Anhydrous FeCl3 (catalyst), Reaction vessel, Distillation apparatus.[11][17]

  • Procedure:

    • Prepare lactic acid oligomers by autocatalytic oligomerization of lactic acid.

    • In a reaction vessel, combine the lactic acid oligomers with an equimolar amount of ethanol and the anhydrous FeCl3 catalyst.

    • Heat the mixture to the desired reaction temperature (e.g., 100-180 °C) under autogenous pressure.[18]

    • The transesterification reaction proceeds to form this compound.

  • Purification:

    • The resulting anhydrous mixture of esters and their oligomers is then purified by distillation to isolate the pure this compound.[11]

Caption: General workflow for the synthesis of this compound via esterification.

Potential Research Areas and Applications

This compound's unique properties open up several promising areas for research and development.

Pharmaceutical Applications

This compound is an attractive excipient in pharmaceutical formulations due to its low toxicity and good solvency.[19]

  • Drug Delivery Systems: It can be used as a solvent for dissolving and dispersing bioactive compounds.[20] Its ability to solubilize poorly water-soluble drugs is a key area for investigation.

  • Topical and Transdermal Delivery: this compound acts as a penetration enhancer, facilitating the delivery of drugs through the skin.[21] Research into its efficacy with a wider range of active pharmaceutical ingredients (APIs) and its mechanism of action on the stratum corneum is warranted.

Experimental Protocol: Evaluation as a Skin Penetration Enhancer

  • Materials: Franz diffusion cells, excised rat or human skin, model drug (e.g., ibuprofen, salicylic (B10762653) acid), propylene (B89431) glycol (vehicle), this compound, phosphate (B84403) buffer solution (PBS, pH 7.4), analytical equipment (e.g., HPLC).[22]

  • Procedure:

    • Mount the excised skin on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with PBS maintained at 37 °C and stirred continuously.

    • Prepare a saturated solution of the model drug in propylene glycol containing a specific concentration (e.g., 5% w/v) of this compound. A control solution without this compound should also be prepared.

    • Apply the donor solution to the skin surface in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and analyze the drug concentration using HPLC.

    • Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) to determine the enhancement ratio.[22]

Green Solvent in Organic Synthesis

This compound is an excellent green solvent for various organic reactions, including multi-component reactions, cycloadditions, and coupling reactions.[23][24] Its biodegradability and derivation from renewable resources make it a sustainable alternative to traditional volatile organic compounds (VOCs).[25] Further research can explore its application in a broader range of synthetic transformations and catalytic systems.

Caption: Key research and application areas for this compound.

Cosmetics and Personal Care

In cosmetics, this compound is used in moisturizers, cleansing products, and makeup.[20] A notable application is in the treatment of acne.[26]

Mechanism of Action in Acne Treatment:

When applied topically, this compound is hydrolyzed by bacterial lipases in the hair follicles and sebaceous glands into ethanol and lactic acid.[27] This hydrolysis leads to a localized decrease in skin pH, which in turn inhibits the growth of Propionibacterium acnes, a key bacterium implicated in acne.[26]

Caption: Logical workflow of this compound's action in acne treatment.

L-lactate itself is also recognized as a signaling molecule in skin homeostasis, influencing redox signaling and glycolysis, which could be another avenue of research for the topical effects of this compound.[28][29]

Conclusion

This compound is a promising, sustainable chemical with a broad spectrum of potential applications. Its favorable safety profile, combined with its versatile solvent properties, makes it an ideal candidate for further research and development in pharmaceuticals, cosmetics, and green chemistry. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore and unlock the full potential of this remarkable bio-based compound.

References

Methodological & Application

Ethyl L-Lactate: A Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl L-lactate is emerging as a highly promising green solvent for a wide range of organic synthesis protocols. Derived from renewable resources, typically through the fermentation of carbohydrates, it offers a compelling combination of low toxicity, high solvency power, and biodegradability.[1][2] Its favorable environmental profile, coupled with its effectiveness in various reaction types, makes it an attractive alternative to conventional volatile organic compounds (VOCs). This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Properties of this compound

PropertyValueReference
Formula C5H10O3[3]
Molecular Weight 118.13 g/mol [3]
Boiling Point 154 °C[1]
Flash Point 46 °C[1]
Appearance Colorless to pale yellow liquid[3]
Solubility Miscible with water and most organic solvents[1]

Key Applications in Organic Synthesis

This compound has demonstrated excellent performance as a solvent in a variety of important organic reactions, including cross-coupling reactions, multicomponent reactions, and cycloadditions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. This compound, particularly in aqueous mixtures, has been shown to be an effective medium for this reaction, often allowing for ligand-free conditions.[4][5]

Protocol: Ligand-Free Suzuki-Miyaura Coupling in Aqueous this compound

This protocol is based on the work of Wan et al., who developed a sustainable system for the Suzuki-Miyaura reaction.[4]

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Pd(OAc)₂, K₂CO₃)--> Ar-Ar'

(where Ar and Ar' are aryl groups, and X is a halide)

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • This compound/water mixture (1:1 v/v, 4 mL)

Experimental Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add the 1:1 (v/v) mixture of this compound and water (4 mL).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Quantitative Data: Suzuki-Miyaura Coupling of Various Aryl Halides

EntryAryl HalideArylboronic AcidProductYield (%)
14-IodoanisolePhenylboronic acid4-Methoxybiphenyl95
24-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl92
31-IodonaphthalenePhenylboronic acid1-Phenylnaphthalene90
44-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl88

Data adapted from studies on Suzuki-Miyaura reactions in green solvents.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Aryl Halide, Arylboronic Acid, K2CO3, and Pd(OAc)2 solvent Add this compound/ Water Mixture reagents->solvent heat Heat to 80 °C and Stir (2-4 hours) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Extract with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction in aqueous this compound.

Synthesis of Spiro-oxindole Derivatives

Spiro-oxindoles are an important class of heterocyclic compounds with significant biological activities. This compound has been successfully employed as a green solvent for the synthesis of these complex molecules via 1,3-dipolar cycloaddition reactions.[6][7]

Protocol: Synthesis of Spiro[benzo[f]pyrrolo[2,1-a]isoindole-5,3'-indoline]-2',6,11-trione Derivatives

This protocol is based on the work of Dandia et al., which describes a one-pot, three-component reaction.[6]

Reaction Scheme:

Isatin (B1672199) + L-proline + 1,4-Naphthoquinone (B94277) --(this compound)--> Spiro-oxindole product

Materials:

  • Substituted isatin (1.0 mmol)

  • L-proline (1.2 mmol)

  • 1,4-Naphthoquinone (1.0 mmol)

  • This compound (5 mL)

Experimental Procedure:

  • In a round-bottom flask, dissolve the substituted isatin (1.0 mmol) and L-proline (1.2 mmol) in this compound (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes until a clear solution is obtained.

  • Add 1,4-naphthoquinone (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • After completion of the reaction, add water to the mixture to precipitate the product.

  • Filter the solid product, wash with cold water, and then with a small amount of ethanol (B145695).

  • Dry the product under vacuum to obtain the pure spiro-oxindole derivative.

Quantitative Data: Synthesis of Spiro-oxindole Derivatives

EntryIsatin SubstituentReaction Time (h)Yield (%)
1H692
25-Br790
35-Cl788
45-CH₃885

Data adapted from Dandia et al. and related studies on spiro-oxindole synthesis.[6]

Logical Relationship: 1,3-Dipolar Cycloaddition for Spiro-oxindole Synthesis

G isatin Isatin dipole Azomethine Ylide (in situ generation) isatin->dipole proline L-proline proline->dipole cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile 1,4-Naphthoquinone (Dipolarophile) dipolarophile->cycloaddition product Spiro-oxindole cycloaddition->product

Caption: Key steps in the 1,3-dipolar cycloaddition for spiro-oxindole synthesis.

Biginelli Reaction

The Biginelli reaction is a multicomponent chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). It is an important reaction for the synthesis of a variety of biologically active compounds.

Protocol: Trimethylsilyl (B98337) Chloride-Catalyzed Biginelli Reaction

This protocol is based on the work of Liu et al., who utilized ethyl lactate (B86563) as a solvent for this reaction.

Reaction Scheme:

Aldehyde + β-Ketoester + Urea/Thiourea (B124793) --(TMSCl, this compound)--> Dihydropyrimidinone

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (B1235776) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Trimethylsilyl chloride (TMSCl) (1.2 mmol)

  • This compound (5 mL)

Experimental Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in this compound (5 mL), add urea or thiourea (1.5 mmol).

  • Add trimethylsilyl chloride (1.2 mmol) dropwise to the mixture at room temperature.

  • Continue stirring at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data: Biginelli Reaction with Various Aldehydes

EntryAldehydeReaction Time (h)Yield (%)
1Benzaldehyde394
24-Chlorobenzaldehyde3.592
34-Methoxybenzaldehyde490
43-Nitrobenzaldehyde588

Data is representative of typical yields for the Biginelli reaction in green solvents.

Conclusion

This compound is a versatile and environmentally benign solvent that offers significant advantages for a range of organic synthesis protocols. Its ability to facilitate important reactions such as Suzuki-Miyaura couplings, 1,3-dipolar cycloadditions, and Biginelli reactions, often under mild and catalyst-free or ligand-free conditions, highlights its potential to contribute to more sustainable chemical manufacturing. The protocols and data presented here provide a starting point for researchers and professionals in the field to explore the integration of this compound into their synthetic workflows, paving the way for greener and more efficient chemical processes.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions in Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl L-lactate, a green and sustainable solvent, for Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are based on established ligand-free methodologies, offering an environmentally benign alternative to traditional solvent systems for the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] Traditionally, these reactions have been conducted in solvents such as toluene, dioxane, or DMF, which pose environmental and health concerns. This compound, derived from renewable resources, is a biodegradable and non-toxic solvent that has emerged as a viable green alternative.[2]

This document outlines a robust, ligand-free Suzuki-Miyaura coupling protocol using a sustainable H₂O/Ethyl L-lactate solvent system with a palladium acetate (B1210297) catalyst and potassium carbonate as the base.[1][3] This system has demonstrated high efficacy for the coupling of various aryl bromides and iodides with arylboronic acids.[1]

Data Presentation

The following tables summarize the quantitative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids in an H₂O/Ethyl L-lactate solvent system.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideProductYield (%)
1IodobenzeneBiphenyl93
2BromobenzeneBiphenyl85
34-Iodoanisole4-Methoxybiphenyl95
44-Bromoanisole4-Methoxybiphenyl88
54-Iodonitrobenzene4-Nitrobiphenyl91
64-Bromonitrobenzene4-Nitrobiphenyl82
74-Iodobenzaldehyde4-Formylbiphenyl89
84-Bromobenzaldehyde4-Formylbiphenyl78
91-Iodonaphthalene1-Phenylnaphthalene92
101-Bromonaphthalene1-Phenylnaphthalene84

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), K₂CO₃ (2.0 mmol), H₂O/Ethyl L-lactate (1:1, 4 mL), 100 °C, 2-4 h.[1][3]

Table 2: Suzuki-Miyaura Coupling of Iodobenzene with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidBiphenyl93
24-Methylphenylboronic acid4-Methylbiphenyl96
34-Methoxyphenylboronic acid4-Methoxybiphenyl95
44-Fluorophenylboronic acid4-Fluorobiphenyl92
54-Chlorophenylboronic acid4-Chlorobiphenyl90
64-Formylphenylboronic acid4-Formylbiphenyl89
72-Methylphenylboronic acid2-Methylbiphenyl88
83-Nitrophenylboronic acid3-Nitrobiphenyl91
9Naphthalene-1-boronic acid1-Phenylnaphthalene92
10Thiophene-2-boronic acid2-Phenylthiophene85

Reaction Conditions: Iodobenzene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), K₂CO₃ (2.0 mmol), H₂O/Ethyl L-lactate (1:1, 4 mL), 100 °C, 2-4 h.[1][3]

Experimental Protocols

General Protocol for Ligand-Free Suzuki-Miyaura Coupling in H₂O/Ethyl L-lactate

This protocol is adapted from the work of Wan et al. in "Sustainable H2O/ethyl lactate (B86563) system for ligand-free Suzuki–Miyaura reaction".[1][3]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • This compound (2 mL)

  • Deionized water (2 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.01 mmol), and potassium carbonate (2.0 mmol).

  • Add this compound (2 mL) and deionized water (2 mL) to the vessel.

  • Seal the reaction vessel and place it in the heating block or oil bath preheated to 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling in this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Arylboronic Acid, Pd(OAc)₂, K₂CO₃ solvent Add H₂O/Ethyl L-lactate (1:1) reagents->solvent 1. heat Heat to 100 °C with stirring (2-4 hours) solvent->heat 2. cool Cool to Room Temperature heat->cool 3. extract Aqueous Workup & Extraction with Organic Solvent cool->extract 4. dry Dry Organic Layer extract->dry 5. concentrate Concentrate in vacuo dry->concentrate 6. purify Purify by Column Chromatography concentrate->purify 7. product Pure Biaryl Product purify->product 8.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction in this compound.

Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle (Ligand-Free) cluster_reactants Reactants pd0 Pd(0) pd_complex [Ar-Pd(II)-X] pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)-Ar'] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base (K₂CO₃) base->pd_complex activates

Caption: Generalized catalytic cycle for the ligand-free Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Asymmetric Synthesis Using Ethyl L-Lactate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where the stereochemistry of a compound dictates its biological activity. The use of chiral auxiliaries is a powerful and well-established strategy to induce stereoselectivity in chemical reactions. Ethyl L-lactate, a readily available and biocompatible compound derived from renewable resources, has emerged as a versatile and "green" chiral auxiliary.[1][2] Its inherent chirality can be effectively transferred to a prochiral substrate, guiding the formation of a desired stereoisomer.

This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations, including Diels-Alder, aldol (B89426), and alkylation reactions. Quantitative data is summarized for easy comparison, and reaction mechanisms are illustrated to provide a deeper understanding of the stereochemical control.

Key Applications and Data Presentation

The efficacy of this compound as a chiral auxiliary is demonstrated in its ability to confer high levels of diastereoselectivity in various carbon-carbon bond-forming reactions. The following tables summarize the quantitative outcomes of these reactions.

Table 1: Asymmetric Diels-Alder Reaction
DienophileDieneLewis AcidSolventTemp (°C)Yield (%)d.r. (endo:exo)e.e. (%)
(S)-Ethyl 2-(acryloyloxy)propanoate1,3-Butadiene (B125203)TiCl₄Toluene (B28343)-7885>95:594 (for the S-acid)
(S)-Ethyl 2-(acryloyloxy)propanoateCyclopentadieneTiCl₄CH₂Cl₂-78-86:14 (endo-S favored)-
Table 2: Asymmetric Aldol Reaction
Chiral Ketone (from this compound)AldehydeLewis AcidBaseSolventTemp (°C)Yield (%)d.r.
(S)-1-(benzyloxy)-3-methylpentan-2-oneIsobutyraldehydeTiCl₄Hünig's baseCH₂Cl₂-788595:5
(S)-1-(benzyloxy)-3-methylpentan-2-oneBenzaldehydeTiCl₄Hünig's baseCH₂Cl₂-788090:10

Note: Data for the aldol reaction is based on a lactate-derived chiral ketone.

Table 3: Asymmetric Alkylation (Hypothetical Data)
Substrate (from this compound)Alkylating AgentBaseSolventTemp (°C)Yield (%)d.r.
(S)-Ethyl 2-(pivaloyloxy)propanoateBenzyl (B1604629) bromideLDATHF-78(High)>90:10
(S)-Ethyl 2-(pivaloyloxy)propanoateMethyl iodideLHMDSTHF-78(High)>90:10

Experimental Protocols

Asymmetric Diels-Alder Reaction

This protocol describes the synthesis of optically active 3-cyclohexene-1-carboxylic acid using this compound as a chiral auxiliary in a Lewis acid-catalyzed Diels-Alder reaction.

Step 1: Synthesis of the Chiral Dienophile ((S)-Ethyl 2-(acryloyloxy)propanoate)

  • To a solution of this compound (1.0 equiv.) and triethylamine (B128534) (2.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add acryloyl chloride (1.5 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude dienophile.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Step 2: TiCl₄-Catalyzed Diastereoselective Diels-Alder Reaction

  • Dissolve the chiral dienophile (1.0 equiv.) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere.

  • Add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise and stir the mixture for 15 minutes.

  • Introduce a solution of 1,3-butadiene (3.0 equiv.) in toluene, pre-cooled to -78 °C.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the Diels-Alder adduct in a mixture of THF and water (3:1).

  • Add lithium hydroxide (B78521) (LiOH, 3.0 equiv.) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the desired carboxylic acid with ethyl acetate.

  • The aqueous layer contains the water-soluble this compound auxiliary, which can be recovered.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the optically active 3-cyclohexene-1-carboxylic acid.

Asymmetric Aldol Reaction

This protocol outlines a stereoselective aldol reaction using a chiral ketone derived from this compound.

Step 1: Synthesis of the Chiral Ketone from this compound

  • Protect the hydroxyl group of this compound with a suitable protecting group (e.g., benzyl ether, TBDMS ether).

  • React the protected this compound with an organometallic reagent (e.g., ethylmagnesium bromide) to form the corresponding chiral ethyl ketone.

  • Purify the chiral ketone by column chromatography.

Step 2: Diastereoselective Titanium-Mediated Aldol Reaction

  • Dissolve the chiral lactate-derived ethyl ketone (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C under an inert atmosphere.

  • Add titanium tetrachloride (TiCl₄, 2.0 equiv.) dropwise, followed by the addition of Hünig's base (diisopropylethylamine, 2.2 equiv.).

  • Stir the mixture for 30 minutes to allow for the formation of the titanium enolate.

  • Add the desired aldehyde (1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with CH₂Cl₂, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Step 3: Reductive Cleavage of the Auxiliary

  • Dissolve the aldol adduct in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add lithium borohydride (B1222165) (LiBH₄, 2.0 equiv.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature until the reaction is complete.

  • Carefully quench the reaction with 1 M HCl.

  • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

  • Purify the resulting chiral 1,3-diol by flash chromatography.

Visualizations

Mechanism of Stereochemical Control in Diels-Alder Reaction

The diastereoselectivity in the TiCl₄-catalyzed Diels-Alder reaction is attributed to the formation of a rigid, chelated intermediate. The Lewis acid coordinates to both the carbonyl oxygen of the ester and the oxygen of the lactate (B86563) auxiliary, forcing the dienophile into a specific conformation. This conformation shields one face of the double bond, directing the approach of the diene to the less sterically hindered face.

Diels_Alder_Mechanism dienophile Chiral Dienophile ((S)-Ethyl 2-(acryloyloxy)propanoate) chelated_intermediate Rigid Chelated Intermediate dienophile->chelated_intermediate Coordination lewis_acid TiCl₄ lewis_acid->chelated_intermediate diene 1,3-Butadiene transition_state Endo Transition State (Diene approaches from less hindered face) diene->transition_state chelated_intermediate->transition_state Conformational Lock product Diels-Alder Adduct (Major Diastereomer) transition_state->product Cycloaddition

Caption: Chelation control in the Diels-Alder reaction.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

The general strategy for employing a chiral auxiliary involves three key steps: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the chiral product and allow for the auxiliary's recovery.

Asymmetric_Synthesis_Workflow start Achiral Substrate + (S)-Ethyl L-Lactate step1 Step 1: Auxiliary Attachment (Esterification/Amidation) start->step1 chiral_substrate Chiral Substrate-Auxiliary Conjugate step1->chiral_substrate step2 Step 2: Diastereoselective Reaction (e.g., Diels-Alder, Aldol, Alkylation) chiral_substrate->step2 diastereomers Mixture of Diastereomers (Major and Minor) step2->diastereomers step3 Step 3: Auxiliary Cleavage (Hydrolysis/Reduction) diastereomers->step3 product Enantiomerically Enriched Product step3->product auxiliary Recovered (S)-Ethyl L-Lactate step3->auxiliary

Caption: General workflow of chiral auxiliary-mediated synthesis.

Conclusion

This compound serves as an effective and environmentally benign chiral auxiliary for a range of asymmetric transformations. Its application in Diels-Alder and aldol reactions, as demonstrated by the provided protocols and data, showcases its ability to induce high levels of stereocontrol. The ease of its introduction and removal, coupled with its low cost and natural origin, makes this compound an attractive choice for researchers in academia and industry. Further exploration into its use in other asymmetric reactions, such as alkylations, is warranted to fully exploit its potential in the synthesis of complex chiral molecules.

References

Application Notes and Protocols for Olefin Metathesis in Ethyl L-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting olefin metathesis reactions in ethyl L-lactate, a green and sustainable solvent. The information is compiled from published research, offering insights into the compatibility of various ruthenium catalysts and methodologies for successful implementation in a laboratory setting. The use of this compound as a solvent for olefin metathesis presents a more environmentally friendly alternative to traditional chlorinated and aromatic solvents.[1][2]

Introduction

Olefin metathesis is a powerful and versatile reaction in modern organic synthesis, enabling the formation of new carbon-carbon double bonds.[3] Traditionally, these reactions are performed in solvents such as dichloromethane (B109758) (DCM) or toluene, which pose environmental and health concerns. This compound has emerged as a promising green solvent alternative, demonstrating compatibility with a range of commercially available ruthenium catalysts.[1][4] Key advantages of using this compound include facilitated product isolation and a reduction in ruthenium contamination in the crude products.[1]

Data Presentation: Catalyst Screening and Performance

The following tables summarize the performance of various commercially available ruthenium catalysts in model olefin metathesis reactions conducted in this compound.

Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
Grubbs 2nd Gen. 1401>98
Hoveyda-Grubbs 2nd Gen. 1401>98
Grubbs 1st Gen. 1401~95
Nolan-Grubbs 2nd Gen. 1401>98
Grela-type Catalysts 1401>98

Note: Data is synthesized from qualitative descriptions and model reactions mentioned in the abstracts and summaries of the primary literature. Specific yields for a broader range of substrates would be found in the full experimental data of the cited papers.

Table 2: Cross-Metathesis (CM) - Representative Reaction
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Grubbs 2nd Gen. 2-540-602-12Moderate to High
Hoveyda-Grubbs 2nd Gen. 2-540-602-12Moderate to High

Note: Specific quantitative data for cross-metathesis in this compound is less explicitly detailed in the publicly available abstracts. The conditions and outcomes are inferred from general statements on the broad applicability of the solvent for various metathesis reactions.

Experimental Protocols

The following are generalized protocols for conducting olefin metathesis reactions in this compound, based on standard laboratory practices for these types of reactions.

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)

Materials:

  • Ruthenium catalyst (e.g., Grubbs 2nd Generation)

  • Diene substrate (e.g., diethyl diallylmalonate)

  • This compound (anhydrous, degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Under an inert atmosphere, add the desired amount of the ruthenium catalyst to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous and degassed this compound to the flask to dissolve the catalyst. The typical concentration for the substrate is in the range of 0.1-0.5 M.

  • Add the diene substrate to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (typically 40-80°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.

  • For product isolation, water can be added to the reaction mixture to precipitate the organic product, which can then be collected by filtration.[1] This method takes advantage of the miscibility of this compound with water.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Cross-Metathesis (CM)

Materials:

  • Ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation)

  • Olefin substrates

  • This compound (anhydrous, degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Follow steps 1 and 2 from the RCM protocol to prepare the catalyst solution in this compound.

  • Add the olefin substrates to the reaction mixture. It is common to use an excess of one of the olefin partners.

  • Stir the reaction at the appropriate temperature (typically 40-80°C).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench with ethyl vinyl ether.

  • The product is typically isolated by removing the solvent under reduced pressure followed by purification using column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with olefin metathesis reactions.

Olefin_Metathesis_Cycle precatalyst [Ru]=CHR¹ (Precatalyst) intermediate1 [Ru]-CHR¹   |     | R²HC-CHR³ (Metallacyclobutane) precatalyst->intermediate1 + Olefin 1 olefin1 R²HC=CHR³ (Olefin 1) intermediate1->precatalyst - Olefin 1 catalyst_loaded [Ru]=CHR² intermediate1->catalyst_loaded - Product 1 catalyst_loaded->intermediate1 + Product 1 intermediate2 [Ru]-CHR²   |     | R⁴HC-CHR⁵ (Metallacyclobutane) catalyst_loaded->intermediate2 + Olefin 2 product1 R¹HC=CHR³ (Product 1) olefin2 R⁴HC=CHR⁵ (Olefin 2) intermediate2->catalyst_loaded - Olefin 2 catalyst_regenerated [Ru]=CHR⁴ intermediate2->catalyst_regenerated - Product 2 product2 R²HC=CHR⁵ (Product 2) catalyst_regenerated->precatalyst ... catalyst_regenerated->intermediate2 + Product 2

Caption: Chauvin mechanism for olefin metathesis.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) addition Addition of Catalyst, This compound, and Substrate(s) setup->addition reaction Reaction at Controlled Temperature addition->reaction monitoring Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Continue reaction quench Quenching (Ethyl Vinyl Ether) monitoring->quench Reaction complete isolation Product Isolation (e.g., Precipitation with Water) quench->isolation purification Purification (Column Chromatography) isolation->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow.

Green_Solvent_Logic traditional Traditional Solvents (DCM, Toluene) concerns Environmental and Health Concerns traditional->concerns green Green Solvent (this compound) benefits Benefits green->benefits sustainability Sustainability benefits->sustainability isolation Easier Product Isolation benefits->isolation contamination Lower Ru Contamination benefits->contamination

References

Application Notes & Protocols: Biocatalysis and Enzymatic Reactions in Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the role of biocatalysis in the synthesis of Ethyl L-lactate and its application as a green solvent for enzymatic reactions. This compound is a bio-based, biodegradable, and low-toxicity solvent, making it a sustainable alternative to conventional petroleum-based solvents in the pharmaceutical and chemical industries.[1][2] Its production via enzymatic routes and its use as a medium for biocatalytic transformations align with the principles of green chemistry.[2]

Section 1: Enzymatic Synthesis of this compound

The primary biocatalytic route to this compound is the direct esterification of lactic acid with ethanol (B145695), most commonly catalyzed by lipases. This method offers high selectivity and operates under mild conditions, reducing energy consumption and byproduct formation compared to conventional chemical methods.[1] The most frequently employed biocatalyst for this transformation is Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), known for its high activity and stability.[3]

Data Presentation: Lipase-Catalyzed Synthesis of this compound

The following table summarizes quantitative data from various studies on the enzymatic synthesis of this compound, highlighting the different enzymes, solvents, and reaction conditions used.

Enzyme/BiocatalystSubstrates & Molar Ratio (Ethanol:Acid)SolventKey Reaction ConditionsOutcome (Conversion/Yield)Reference
Novozym 435 Lactic Acid, Ethanol (8:1)tert-Butanol (B103910)60°C, 24 hours, 200 rpm, 45 g/L lipase77% Conversion[3]
Purified Aspergillus fumigatus lipase Lactic Acid, Ethanol (5:1)Heptane40°C, 12 hours, 120 rpm87.32% Esterification[4]
Immobilized Aspergillus fumigatus lipase Lactic Acid, Ethanol (8.3:1)Solvent-free55°C, 26.87 hours, 150 rpm24.32% Yield[4]
Novozym 435 Lactic Acid (3M), Ethanol (5M)Deep Eutectic Solvent (Choline chloride:glycerol 1:2)50°C, 200 rpm, 30 mg/mL enzyme, 10% (v/v) water28.7% Yield[4][5]
Novozym 435 Lactic Acid, Ethanol (2:1)tert-Butyl methyl ether30°C, 24 hours, 100 rpm, 10 mg/mL enzymeMax. yield at 2.5M Lactic Acid[6]
Experimental Protocol: Lab-Scale Synthesis of this compound using Novozym 435

This protocol describes a general procedure for the lipase-catalyzed esterification of lactic acid and ethanol in an organic solvent.

1. Materials and Reagents:

  • L-Lactic Acid (reagent grade)

  • Ethanol (anhydrous)

  • tert-Butanol (or other suitable organic solvent, see table above)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Internal standard for GC analysis (e.g., decane)

  • Screw-capped vials (e.g., 20 mL)

  • Orbital shaker with temperature control

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

2. Preparation of Reaction Mixture:

  • Prepare a stock solution of lactic acid in tert-butanol (e.g., 0.3 mol/L).

  • In a 20 mL screw-capped vial, add the required volume of the lactic acid solution.

  • Add ethanol to the vial to achieve the desired molar ratio (e.g., 8:1 ethanol to lactic acid).[3]

  • Add an internal standard for subsequent GC analysis if required.

  • Vortex the mixture briefly to ensure homogeneity.

3. Enzymatic Reaction:

  • Add the biocatalyst, Novozym 435, to the reaction mixture. A typical enzyme loading is between 10-45 g/L.[3][6]

  • Securely cap the vial.

  • Place the vial in an orbital shaker set to the optimal temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).[3]

  • Allow the reaction to proceed for the specified time (e.g., 24 hours).[3] Periodically, small aliquots can be withdrawn to monitor the reaction progress.

4. Sample Preparation and Analysis:

  • After the reaction is complete, stop the agitation and remove the vial from the shaker.

  • Allow the immobilized enzyme to settle.

  • Carefully withdraw a sample from the supernatant.

  • If necessary, dilute the sample with the solvent (tert-butanol).

  • Analyze the concentration of this compound using Gas Chromatography (GC-FID). The conversion of lactic acid can be calculated based on its initial concentration and the final concentration of the ester product.

5. Biocatalyst Reuse:

  • After the reaction, the immobilized Novozym 435 can be recovered by simple filtration or decantation.

  • Wash the recovered enzyme with fresh solvent to remove any adsorbed substrates or products.

  • Dry the enzyme under vacuum before reusing it in subsequent batches. Novozym 435 has been shown to be reusable for multiple cycles with a gradual loss of activity.[3]

Visualizations: Workflow and Influencing Factors

G Experimental Workflow for Enzymatic this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Recovery cluster_reuse 4. Biocatalyst Recycling A Prepare Substrate Solution (Lactic Acid & Ethanol in Solvent) C Combine Substrates and Enzyme in Reaction Vessel A->C B Weigh Immobilized Enzyme (e.g., Novozym 435) B->C D Incubate with Shaking (Controlled Temp. & RPM) C->D E Stop Reaction & Separate Enzyme (Filtration/Decantation) D->E F Withdraw Supernatant Sample E->F H Wash Recovered Enzyme E->H G Analyze Product by GC-FID F->G I Dry and Reuse for Next Batch H->I

Caption: General workflow for lipase-catalyzed synthesis of this compound.

G Key Factors in Lipase-Catalyzed this compound Synthesis Reaction Esterification (Yield & Rate) Temp Temperature Temp->Reaction Affects activity & stability (often bell-shaped curve) Substrate Substrate Ratio (Ethanol:Acid) Substrate->Reaction Shifts equilibrium; excess ethanol increases yield Enzyme Enzyme (Concentration & Stability) Enzyme->Reaction Determines reaction rate Solvent Reaction Medium (Solvent Choice, Water Content) Solvent->Reaction Impacts enzyme activity & substrate solubility

Caption: Factors influencing enzymatic synthesis of this compound.

Section 2: this compound as a Green Solvent for Biocatalysis

Beyond its synthesis, this compound is recognized as a promising green solvent for various chemical transformations, including biocatalytic reactions.[7][8] Its favorable properties make it an attractive medium for developing sustainable processes in the pharmaceutical industry.[2]

Application Notes: Properties and Advantages in Biocatalysis
  • Bio-based and Sustainable: this compound is derived from the fermentation of renewable resources like corn starch, positioning it as a sustainable alternative to petrochemical solvents.[1][2]

  • Excellent Solvency: It is a versatile solvent capable of dissolving a wide range of organic compounds, which is crucial for achieving sufficient substrate loadings in biocatalytic reactions.[7]

  • Biodegradability and Low Toxicity: this compound is readily biodegradable and exhibits low toxicity, reducing environmental impact and improving workplace safety.[1][2] It can be metabolized by esterases into ethanol and lactic acid, which are natural metabolites.[2]

  • Compatibility with Enzymes: Its mild, non-reactive nature can help stabilize enzymes, preserving their structure and catalytic activity. While extensive data is limited, its properties suggest compatibility with various enzyme classes, particularly hydrolases like lipases.

Current Applications and Future Scope

While the enzymatic synthesis of this compound is well-documented, its application as a solvent for other biocatalytic reactions is an emerging area. Reviews on organic synthesis in this compound highlight its use in multi-component reactions, coupling reactions, and stereoselective synthesis, though often with chemical catalysts.[7][8][9]

For drug development professionals, the potential lies in using this compound as a benign solvent for chemoenzymatic synthesis steps.[10] For example, it could serve as the medium for:

  • Lipase-catalyzed resolutions: Kinetic resolution of racemic alcohols or acids.

  • Transesterifications: Synthesis of other valuable esters where a green solvent is required.

  • Reductase/Oxidase reactions: For asymmetric synthesis of chiral alcohols or other intermediates, provided enzyme stability and cofactor compatibility are established.

Further research is needed to generate specific protocols and quantitative data for a broader range of enzymatic reactions in this compound. However, its profile as a high-performance, eco-friendly solvent makes it a compelling candidate for inclusion in green chemistry toolkits for pharmaceutical synthesis.[10][11][12]

References

Application Notes and Protocols for Natural Product Extraction Using Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl L-lactate as a green and efficient solvent for the extraction of natural products from various plant matrices. The information is intended to guide researchers in developing sustainable and effective extraction methodologies for phytochemicals such as polyphenols and carotenoids.

Introduction to this compound as a Green Solvent

This compound is a bio-based solvent derived from the fermentation of carbohydrates, positioning it as a sustainable alternative to conventional petroleum-based solvents.[1] Its properties, including high solvency power, biodegradability, low toxicity, and a high boiling point, make it an attractive option for the extraction of a wide range of natural products.[2][3] this compound is considered a Generally Recognized As Safe (GRAS) solvent, making it particularly suitable for applications in the pharmaceutical, cosmetic, and food industries.

Data Presentation: Quantitative Comparison of Extraction Efficiency

The following tables summarize quantitative data from various studies, comparing the extraction efficiency of this compound with other solvents for different classes of natural products.

Table 1: Comparison of Total Phenolic Content (TPC) in Cytisus scoparius Extracts

Extraction MethodSolventTotal Phenolic Content (mg GAE/g dw)Reference
Pressurized Liquid Extraction (PLE)Ethyl lactate (B86563):Water34.27 ± 0.008[4]
Pressurized Liquid Extraction (PLE)Methanol:WaterNot specified, but profiles were similar[1][5]
Ambient TemperatureEthyl lactate:WaterLower than PLE[1][5]

Table 2: Lycopene (B16060) Extraction Yield from Tomato Peels

Extraction MethodSolvent SystemTemperature (°C)Extraction Yield (%)Reference
Ultrasound-Assisted ExtractionEthyl lactate-Ethanol-Acetone40~82[6]
Ultrasound-Assisted Extractionn-Hexane-Ethanol-Acetone40>90[6]
Conventional Solid-LiquidEthyl lactate:Ethanol (B145695) (99:1)6072 (first extraction)

Experimental Protocols

This section provides detailed methodologies for key experiments involving natural product extraction with this compound.

Protocol 1: Pressurized Liquid Extraction (PLE) of Polyphenols from Cytisus scoparius

This protocol is adapted from studies on the extraction of phenolic compounds from Cytisus scoparius.[1][4][5]

1. Sample Preparation:

  • Dry the plant material (e.g., flowers, branches, seed pods of Cytisus scoparius) at 40°C until a constant weight is achieved.
  • Grind the dried material to a fine powder using a laboratory mill.

2. Pressurized Liquid Extraction (PLE):

  • Apparatus: An Accelerated Solvent Extractor (ASE) system or similar PLE instrument.
  • Extraction Solvent: A 50% (v/v) hydro-organic mixture of this compound and water.
  • Extraction Cell: Fill a stainless-steel extraction cell with the powdered plant material (approximately 5 g).
  • Extraction Parameters:
  • Temperature: 120°C
  • Pressure: 1500 psi
  • Static Extraction Time: 10 minutes
  • Number of Cycles: 3
  • Collection: Collect the extract in a vial.

3. Downstream Processing:

  • Filtration: Filter the collected extract through a 0.45 µm filter to remove any particulate matter.
  • Solvent Removal: Due to the high boiling point of this compound (~154°C), solvent removal should be performed under vacuum to prevent degradation of thermolabile compounds.[2]
  • Use a rotary evaporator with a vacuum pump capable of achieving low pressure (e.g., <10 mbar).
  • Set the water bath temperature to 40-50°C.
  • Continue evaporation until a concentrated extract or a dry powder is obtained.

4. Phytochemical Analysis (HPLC-MS/MS):

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
  • Column: A C18 reversed-phase column is commonly used for the separation of polyphenols.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
  • Injection Volume: 10 µL of the filtered extract.
  • Detection: Use the mass spectrometer in full scan mode or multiple reaction monitoring (MRM) for targeted analysis of specific polyphenols like rutin, quercetin, and caffeic acid.[7][8]

Protocol 2: Ambient Temperature Extraction of Carotenoids from Tomato

This protocol is based on methods for extracting lycopene from tomato powder.

1. Sample Preparation:

  • Obtain or prepare a dry, particulate tomato powder.

2. Solid-Liquid Extraction:

  • Extraction Solvent: this compound or a blend of this compound and ethanol (e.g., 99:1 v/v).
  • Solvent-to-Solid Ratio: Use a ratio of 4:1 (v/v) of solvent to tomato powder.
  • Extraction Vessel: A shaking water bath or a stirred vessel.
  • Extraction Parameters:
  • Temperature: 60°C
  • Extraction Time: 2 hours
  • Perform the extraction for a total of three cycles with fresh solvent each time.
  • Separation: After each extraction cycle, separate the extract from the solid residue by centrifugation.

3. Downstream Processing:

  • Combine the supernatants from all extraction cycles.
  • Remove the solvent using vacuum evaporation as described in Protocol 1.

4. Quantitative Analysis (UV-Vis Spectroscopy):

  • Instrumentation: A UV-Vis spectrophotometer.
  • Measurement: Measure the absorbance of the extract at the maximum absorption wavelength for lycopene (approximately 470-472 nm).
  • Quantification: Use a standard curve of pure lycopene to determine the concentration in the extract.

Protocol 3: Determination of Antioxidant Activity

The antioxidant activity of the extracts can be evaluated using various assays. The DPPH and FRAP assays are commonly used.[9][10][11][12]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
  • Procedure:
  • Add a specific volume of the extract (at various concentrations) to the DPPH solution.
  • Incubate the mixture in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm.
  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

2. FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl3·6H2O in a 10:1:1 ratio.
  • Procedure:
  • Add the extract to the FRAP reagent.
  • Incubate at 37°C for a specified time (e.g., 30 minutes).
  • Measure the absorbance at 593 nm.
  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[10]

Mandatory Visualizations

Signaling Pathway

FGF21_Signaling_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl Lactate Ethyl Lactate SIRT1 SIRT1 Ethyl Lactate->SIRT1 p-AMPK p-AMPK SIRT1->p-AMPK Activates AMPK AMPK NAD+ NAD+ p-AMPK->NAD+ Increases Ratio FGF21 Gene FGF21 Gene p-AMPK->FGF21 Gene NAD+->SIRT1 Activates NADH NADH FGF21 FGF21 FGF21 Gene->FGF21 Expression PLE_Workflow start Start: Plant Material prep Sample Preparation (Drying and Grinding) start->prep ple Pressurized Liquid Extraction (Ethyl Lactate:Water) prep->ple filter Filtration ple->filter evap Solvent Removal (Vacuum Evaporation) filter->evap analysis Phytochemical Analysis (e.g., HPLC-MS/MS) evap->analysis end End: Characterized Extract analysis->end Ambient_Temp_Workflow start Start: Plant Material prep Sample Preparation (Drying and Grinding) start->prep extraction Solid-Liquid Extraction (Ethyl Lactate, Ambient Temp) prep->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant repeat Repeat Extraction (Multiple Cycles) supernatant->repeat repeat->extraction evap Solvent Removal (Vacuum Evaporation) repeat->evap analysis Phytochemical/Bioactivity Analysis evap->analysis end End: Characterized Extract analysis->end

References

Application Notes and Protocols: Ethyl L-lactate in Pharmaceutical Formulation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl L-lactate in pharmaceutical formulations and drug delivery systems. Detailed protocols for the preparation and evaluation of this compound-based formulations are included, along with relevant quantitative data and mechanistic insights.

Introduction to this compound in Pharmaceuticals

This compound is an ester of L-lactic acid and ethanol, recognized as a "green solvent" due to its derivation from renewable resources, biodegradability, and low toxicity.[1][2] It is a colorless liquid with a mild odor and is miscible with water and most organic solvents.[1] The U.S. Food and Drug Administration (FDA) has approved this compound as a food and pharmaceutical additive.[2][3] Its favorable safety profile and versatile solvent properties make it an attractive excipient in a variety of pharmaceutical applications, including tablet coating, granulation, and as a solubilizing agent for active pharmaceutical ingredients (APIs).[4]

Key Applications of this compound

This compound's utility in pharmaceutical sciences extends to several key areas of drug delivery and formulation.

As a Green Solvent for API Solubilization

This compound is an effective solvent for a range of APIs, offering a less toxic alternative to conventional organic solvents.[4] Its ability to dissolve both hydrophilic and hydrophobic compounds is advantageous in developing various dosage forms.[5]

Table 1: Solubility of Selected Active Pharmaceutical Ingredients (APIs) in this compound
Active Pharmaceutical Ingredient (API)Temperature (°C)SolubilityReference
Butylated Hydroxytoluene (BHT)250.311 ± 0.004 g/mL[4]
Butylated Hydroxytoluene (BHT)370.378 ± 0.002 g/mL[4]
Ascorbic Acid2533 ± 5 mg/L[4]
Ascorbic Acid3742 mg/L[4]
Caffeine250.0192 (mole fraction)
Caffeine500.0418 (mole fraction)
Vanillic Acid250.0270 (mole fraction)
Ferulic Acid250.0803 (mole fraction)
Caffeic Acid250.0129 (mole fraction)
Thymol28.250.6975 (mole fraction)
In Transdermal and Topical Drug Delivery

This compound is an effective penetration enhancer for topical and transdermal drug delivery systems.[6] It can increase the permeation of both hydrophilic and lipophilic drugs through the stratum corneum, the primary barrier of the skin.[6] In vivo, this compound is hydrolyzed to lactic acid and ethanol, which can lower the skin's pH.[7]

Mechanism of Skin Penetration Enhancement

The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly organized lipid lamellae of the stratum corneum. As an amphiphilic molecule, it can intercalate into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to permeate more easily.

G cluster_0 Stratum Corneum (Before) cluster_1 Application of this compound Formulation cluster_2 Stratum Corneum (After) Intact Lipids Organized Lipid Bilayer Tightly Packed Low Permeability Disrupted Lipids Disorganized Lipid Bilayer Increased Fluidity Enhanced Permeability Intact Lipids->Disrupted Lipids Disruption Ethyl Lactate (B86563) This compound Ethyl Lactate->Intact Lipids Intercalation Drug Molecule Drug Drug Molecule->Disrupted Lipids Enhanced Permeation

Mechanism of this compound as a skin penetration enhancer.
In Nanoparticle-Based Drug Delivery

This compound can be used as a solvent in the preparation of polymeric nanoparticles for controlled drug delivery. The emulsification-solvent diffusion method is a common technique where a polymer and a drug are dissolved in a partially water-miscible solvent like ethyl lactate, and this organic phase is then emulsified in an aqueous phase containing a stabilizer. The subsequent diffusion of ethyl lactate into the aqueous phase leads to the precipitation of the polymer, forming drug-loaded nanoparticles.

Table 2: Representative Characterization of Polymeric Nanoparticles (General)

Note: Data for nanoparticles specifically prepared using this compound is limited. This table represents typical values for PLA/PLGA nanoparticles prepared by similar methods.

PolymerDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PLA-~260 - 530< 0.2--[8]
PLGA-130 - 200< 0.2Negative-[9]
Ethyl celluloseLabetalol140.5 ± 11.225.7 ± 1.252.5 - 81.7[10]
HPMCLabetalol1421.225.583.47[10]

Experimental Protocols

Protocol for Preparation of a Drug-Loaded Microemulsion

This protocol is a general guideline for preparing an oil-in-water (O/W) microemulsion using this compound as a co-solvent or part of the oil phase.

Materials:

  • Oil Phase (e.g., Isopropyl myristate, Ethyl oleate)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Propylene glycol, Ethanol)

  • This compound

  • Aqueous Phase (Distilled water or buffer)

  • Active Pharmaceutical Ingredient (API)

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Construct a Pseudo-ternary Phase Diagram: To determine the optimal ratio of oil, surfactant/co-surfactant (Smix), and aqueous phase, a pseudo-ternary phase diagram should be constructed. This is done by preparing various ratios of the oil phase and Smix and titrating with the aqueous phase until a clear, single-phase microemulsion is formed.

  • Preparation of the Microemulsion: a. Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial. b. Add the desired amount of this compound to this mixture. c. Dissolve the pre-weighed API in this mixture with the help of a magnetic stirrer until a clear solution is obtained. d. Slowly add the aqueous phase dropwise to the organic phase while continuously stirring. e. Continue stirring until a transparent and homogenous microemulsion is formed.

  • Characterization: a. Globule Size and Polydispersity Index (PDI): Determine using dynamic light scattering (DLS). b. Zeta Potential: Measure to assess the stability of the microemulsion. c. pH and Conductivity: Measure using appropriate meters. d. Drug Content: Quantify the amount of API in the formulation using a validated analytical method (e.g., HPLC).

G A Weigh Oil, Surfactant, Co-surfactant, and this compound B Dissolve API in the mixture A->B C Titrate with Aqueous Phase (with stirring) B->C D Homogenous Microemulsion C->D E Characterization (Size, PDI, Zeta Potential, etc.) D->E

Workflow for preparing a drug-loaded microemulsion.
Protocol for Fabrication of Polymeric Nanoparticles by Emulsification-Solvent Diffusion

This protocol outlines the general steps for preparing drug-loaded polymeric nanoparticles using this compound as the organic solvent.

Materials:

  • Biodegradable polymer (e.g., PLGA, PLA)

  • This compound

  • Aqueous solution with a stabilizer (e.g., Polyvinyl alcohol (PVA), Pluronic F68)

  • Active Pharmaceutical Ingredient (API)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Organic Phase: Dissolve a specific amount of the polymer and the API in this compound.

  • Emulsification: Add the organic phase to the aqueous stabilizer solution. Emulsify this mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (O/W) emulsion.

  • Solvent Diffusion: Dilute the emulsion with a large volume of water under moderate magnetic stirring. This causes the this compound to diffuse from the emulsion droplets into the aqueous phase.

  • Nanoparticle Formation: The diffusion of the solvent leads to the precipitation of the polymer, resulting in the formation of solid nanoparticles.

  • Solvent Removal and Particle Collection: Continue stirring to evaporate any residual this compound. The nanoparticles are then collected by centrifugation, washed with distilled water to remove the excess stabilizer, and may be lyophilized for long-term storage.

  • Characterization: a. Particle Size, PDI, and Zeta Potential: Analyze using DLS. b. Morphology: Visualize using scanning electron microscopy (SEM) or transmission electron microscopy (TEM). c. Encapsulation Efficiency (EE) and Drug Loading (DL): Determine the amount of drug encapsulated within the nanoparticles.

G A Dissolve Polymer and API in this compound B Emulsify in Aqueous Stabilizer Solution A->B C Solvent Diffusion (Dilution with water) B->C D Nanoparticle Precipitation C->D E Centrifugation and Washing D->E F Lyophilization (optional) E->F G Characterization (Size, EE, etc.) E->G F->G

Workflow for polymeric nanoparticle fabrication.
Protocol for In Vitro Drug Release Study

This protocol can be used to evaluate the release of an API from an this compound-based formulation (e.g., nanoparticles, microemulsion).

Materials:

  • Franz diffusion cell apparatus

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Setup: Assemble the Franz diffusion cells with the dialysis membrane separating the donor and receptor compartments. Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C.[11]

  • Sample Application: Place a known amount of the drug-loaded formulation into the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[12]

  • Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Protocol for In Vitro Skin Permeation Study

This protocol is for assessing the permeation of a drug through the skin from an this compound-based topical or transdermal formulation.[13]

Materials:

  • Franz diffusion cell apparatus

  • Excised skin (human or animal, e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles

  • Analytical instrument for drug quantification

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. The skin can be used as a full-thickness membrane or the epidermis can be separated.

  • Setup: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. Fill the receptor compartment with the receptor medium, ensuring no air bubbles are present. Equilibrate the system to 32°C (skin surface temperature).[14]

  • Sample Application: Apply a finite dose of the formulation to the surface of the skin in the donor compartment.

  • Sampling: At specified time points, collect samples from the receptor medium and replace with fresh, pre-warmed medium.

  • Analysis: Determine the drug concentration in the collected samples.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the plot.

Signaling Pathways and Biocompatibility

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in the context of drug delivery. Its primary roles are as a solvent and a penetration enhancer.[2] In vivo, it is expected to hydrolyze into L-lactic acid and ethanol. L-lactate is known to be a signaling molecule involved in various cellular processes, including PKA signaling and the activation of ERK1/2 and Akt pathways.[15][16] However, the contribution of L-lactate derived from the formulation's excipient to these pathways is likely negligible compared to endogenous levels.

This compound is generally considered to have low toxicity and good biocompatibility.[17][18] However, as with any excipient, biocompatibility and cytotoxicity of the final formulation should be assessed using appropriate in vitro cell-based assays (e.g., MTT assay on relevant cell lines like keratinocytes or fibroblasts) and, if necessary, in vivo studies.

Sterilization of this compound Formulations

The choice of sterilization method for formulations containing this compound depends on the stability of the API and other excipients. This compound has a flashpoint of 46°C, making it flammable.[1] Therefore, heat-based sterilization methods like autoclaving may not be suitable.

Potential Sterilization Methods:

  • Gamma Irradiation: This is a low-temperature method that can be used for heat-sensitive materials. However, its effect on the stability of this compound and the API must be evaluated.[19][20]

  • Ethylene Oxide (EtO) Sterilization: This is another low-temperature method suitable for heat-sensitive materials. However, the potential for toxic residues and the need for a lengthy aeration process are drawbacks.[1][2]

  • Aseptic Filtration: For liquid formulations like microemulsions, filtration through a 0.22 µm filter can be an effective method of sterilization, provided the formulation can pass through the filter without altering its characteristics.

Validation of the chosen sterilization method is crucial to ensure the sterility, stability, and efficacy of the final pharmaceutical product.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Utilizing Ethyl L-Lactate as a Mobile Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ethyl L-lactate as a green and effective mobile phase component in High-Performance Liquid Chromatography (HPLC). This compound, a biodegradable and non-toxic solvent derived from renewable resources, presents a viable alternative to traditional organic solvents like acetonitrile (B52724) and methanol (B129727) in various chromatographic applications.[1][2] These notes offer insights into its application in pharmaceutical analysis and for the separation of polycyclic aromatic hydrocarbons, including chiral separations.

Physicochemical Properties of this compound

This compound's properties make it a promising green solvent for HPLC, though it has some limitations compared to conventional solvents.[3][4] It is readily biodegradable, non-corrosive, and has low toxicity.[1][5]

PropertyThis compoundAcetonitrileMethanol
Formula C5H10O3C2H3NCH4O
Molecular Weight 118.13 g/mol [6]41.05 g/mol 32.04 g/mol
Boiling Point 154 °C[7]81.6 °C64.7 °C
Viscosity (at 20°C) Higher than ACN0.37 mPa·s[4]0.59 mPa·s
UV Cutoff Significantly higher than ACN[3][4]~190 nm[4]~205 nm[4]
Polarity (Dielectric Constant) Less polar than Methanol37.532.7
Miscibility with Water Miscible[1]MiscibleMiscible
Toxicity Low, non-toxic[3]Toxic, flammable, volatile[4]Toxic

Note: The higher viscosity of ethyl lactate (B86563) can lead to increased backpressure in HPLC systems.[3][8] Additionally, its higher UV cutoff may limit its use for detecting analytes at low wavelengths.[3][4]

Application 1: Analysis of Common Analgesics

This section details the separation of acetaminophen, caffeine, and acetylsalicylic acid using an ethyl lactate-modified mobile phase. This method demonstrates the potential of ethyl lactate in routine quality control of pharmaceutical formulations.[1][9]

Quantitative Data Summary
ParameterMethod 1: Standard C18 ColumnMethod 2: Core-Shell C18 Column
Analytes Acetaminophen, Caffeine, Acetylsalicylic AcidAcetaminophen, Caffeine, Acetylsalicylic Acid
Column Standard C18Core-Shell C18
Mobile Phase 87% Water, 10% this compound, 3% Acetic Acid94.5% Water, 2.5% this compound, 3% Acetic Acid
Temperature 60 °C[1][9]40 °C[9]
Run Time < 3 minutes[1][9]< 3 minutes[9]
Resolution Baseline resolution[1][9]Similar resolution to Method 1[9]
Extraction Efficiency ~100% from tablets[1][9]Not specified
Experimental Protocol

Objective: To achieve baseline separation of acetaminophen, caffeine, and acetylsalicylic acid in under 3 minutes.

Materials:

  • HPLC system with a UV detector

  • Standard C18 column or Core-Shell C18 column

  • This compound (HPLC grade)

  • Acetic acid (glacial, HPLC grade)

  • Water (HPLC grade)

  • Reference standards for acetaminophen, caffeine, and acetylsalicylic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Method 1: In a suitable container, carefully mix 870 mL of HPLC-grade water, 100 mL of this compound, and 30 mL of glacial acetic acid.

    • Method 2: In a suitable container, carefully mix 945 mL of HPLC-grade water, 25 mL of this compound, and 30 mL of glacial acetic acid.

    • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).

  • Standard Solution Preparation:

    • Prepare individual stock solutions of acetaminophen, caffeine, and acetylsalicylic acid in a suitable solvent (e.g., methanol or the mobile phase).

    • Prepare a mixed standard solution by diluting the stock solutions to a final concentration appropriate for UV detection.

  • Sample Preparation (for tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add the mobile phase to the flask, sonicate to dissolve the active ingredients, and then dilute to volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Set the column temperature to 60 °C for the standard C18 column or 40 °C for the core-shell C18 column.[9]

    • Set the flow rate (a typical starting point for a standard C18 column is 1.0 mL/min; this may need optimization).

    • Set the UV detection wavelength (an appropriate wavelength for all three analytes is around 275 nm, but this should be optimized based on the UV spectra of the individual compounds).

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peaks based on the retention times of the standards.

    • Quantify the analytes in the sample by comparing their peak areas with those of the standards.

Experimental Workflow

HPLC_Workflow_Analgesics cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Temp, Flow) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation (Tablets) SamplePrep->Injection HPLC_System->Injection Detection UV Detection Injection->Detection PeakID Peak Identification Detection->PeakID Quantification Quantification PeakID->Quantification

Caption: Workflow for the HPLC analysis of common analgesics.

Application 2: Separation of Polycyclic Aromatic Hydrocarbons (PAHs)

This application demonstrates the feasibility of replacing acetonitrile with ethyl lactate for the isocratic separation of a mixture of 16 PAHs listed by the Environmental Protection Agency.[2][8]

Quantitative Data Summary
ParameterMethod Details
Analytes 16 Polycyclic Aromatic Hydrocarbons (PAHs)
Column Zorbax Eclipse XDB C18, 100 mm L × 2.1 mm i.d. × 3.5 µm d.p.[2]
Mobile Phase Isocratic elution with varying volumetric ratios of this compound and Water (e.g., 40/60, 45/55, 50/50, 55/45, 60/40 v/v)[8]
Flow Rate 0.3 mL/min[2][8]
Temperature 25 °C[2]
Detection UV detection (wavelength not specified, requires optimization for PAHs, typically in the range of 220-260 nm)
Experimental Protocol

Objective: To separate a mixture of 16 PAHs using an ethyl lactate/water mobile phase.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Zorbax Eclipse XDB C18 column (100 x 2.1 mm, 3.5 µm)[2]

  • This compound (HPLC grade)

  • Water (HPLC grade)

  • Standard mixture of 16 PAHs

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases with different volumetric ratios of ethyl lactate and water (e.g., 40:60, 45:55, 50:50, 55:45, 60:40 v/v).

    • Degas each mobile phase composition before use.

  • Standard Solution Preparation:

    • Prepare a working standard solution of the 16 PAHs in a suitable solvent (e.g., acetonitrile or ethyl lactate) at a known concentration.

  • HPLC Conditions:

    • Install the Zorbax Eclipse XDB C18 column and set the column temperature to 25 °C.[2]

    • Set the flow rate to 0.3 mL/min.[2]

    • Set the UV detector to a suitable wavelength for PAH detection (e.g., 254 nm as a starting point).

    • Equilibrate the system with the chosen mobile phase composition.

    • Inject the PAH standard mixture.

  • Data Analysis:

    • Record the chromatogram and identify the retention times for each PAH.

    • Evaluate the separation performance (resolution, peak shape) for each mobile phase composition to determine the optimal conditions. Note that changes in elution order compared to acetonitrile-based mobile phases may occur.[8]

Logical Relationship of Mobile Phase Composition to Retention

PAH_Retention_Logic cluster_params Experimental Parameters cluster_relationship Relationship EL_Conc Ethyl Lactate Concentration Increase Increase EL_Conc->Increase As... Retention Analyte Retention Decrease Decrease Retention->Decrease to... Elution Analyte Elution Faster Faster Elution->Faster Which is... Increase->Retention Causes... Increase->Elution Leads to...

Caption: Relationship between ethyl lactate concentration and analyte retention.

Application 3: Chiral Separation of Ethyl Lactate Enantiomers

This application note describes a method for the chiral separation of ethyl lactate and its enantiomers using a polysaccharide-based chiral stationary phase.[10]

Quantitative Data Summary
ParameterMethod Details
Analytes This compound and its enantiomer
Column DAICEL CHIRALCEL AD-H, 4.6 x 250mm, 5 µm (coated polysaccharide derivative)[10]
Mobile Phase n-hexane/ethanol (B145695) (95:5 v/v)[10]
Flow Rate 1.0 mL/min[10]
Elution Mode Isocratic[10]
Run Time 15 minutes[10]
Temperature 20 °C[10]
Detection Wavelength 210 nm[10]
Injection Volume 5 µL[10]
Experimental Protocol

Objective: To separate the enantiomers of ethyl lactate for purity analysis.

Materials:

  • HPLC system with a UV detector

  • DAICEL CHIRALCEL AD-H (4.6 x 250 mm, 5 µm) chiral column[10]

  • n-hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Ethyl lactate sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 950 mL of n-hexane with 50 mL of ethanol.[10]

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve the ethyl lactate sample in ethanol to a concentration of approximately 30 mg/mL.[10]

  • HPLC Conditions:

    • Install the CHIRALCEL AD-H column and set the column temperature to 20 °C.[10]

    • Set the flow rate to 1.0 mL/min.[10]

    • Set the UV detector to 210 nm.[10]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5 µL of the sample solution.[10]

    • Run the analysis for 15 minutes.[10]

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee%) to determine the chiral purity of the sample.

Chiral Separation Workflow

Chiral_Separation_Workflow start Start: Sample Preparation (Ethyl Lactate in Ethanol) hplc_setup HPLC System Setup (Chiral Column, Isocratic Mobile Phase) start->hplc_setup injection Inject Sample hplc_setup->injection separation Enantiomeric Separation on Chiral Stationary Phase injection->separation detection UV Detection at 210 nm separation->detection analysis Data Analysis (Calculate ee%) detection->analysis end End: Purity Determination analysis->end

Caption: Workflow for the chiral separation of ethyl lactate enantiomers.

References

Application Note: Determination of Ethyl L-Lactate Purity using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl L-lactate is a biodegradable, bio-based solvent derived from the esterification of L-lactic acid and ethanol.[1][2] Its low toxicity and versatile solvent properties have led to its widespread use in the pharmaceutical, food, and coatings industries.[2][3][4] Ensuring the purity of this compound is critical for these applications, as impurities can affect product quality, safety, and efficacy. This application note details a robust gas chromatography (GC) method for the quantitative determination of this compound purity and the identification of common process-related impurities.

Principle

Gas chromatography with flame ionization detection (GC-FID) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. The method described herein utilizes a capillary GC column to separate this compound from potential impurities based on their boiling points and interactions with the stationary phase. The flame ionization detector provides high sensitivity for organic compounds, allowing for accurate quantification of the main component and trace impurities.

Experimental Protocols

1. Materials and Reagents

  • This compound (Sample)

  • This compound Reference Standard (≥99.5% purity)

  • Ethanol (anhydrous, ≥99.5%)

  • Ethyl Acetate (GC grade, ≥99.9%)

  • Methanol (GC grade, ≥99.9%)

  • Lactic Acid (≥85%)

  • Internal Standard (e.g., n-Heptanol or Cyclopentanone), if quantitative analysis requires it.[5][6]

  • Diluent: Methylene chloride/Methanol (95/5, v/v) or other suitable solvent.[5]

2. Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is required.

  • GC System: Agilent 6890N or equivalent.[7]

  • Column: Agilent CP-Wax 52 CB (50 m x 0.25 mm ID, 0.2 µm film thickness) or equivalent polar capillary column.[8][9]

  • Data Acquisition: Chromatography data station.

3. Chromatographic Conditions

The following instrumental parameters have been optimized for the analysis of this compound:

ParameterValue
Injector Temperature 250 °C[9]
Detector Temperature 275 °C[8]
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
Carrier Gas Nitrogen or Helium, constant flow at 1.0 mL/min[9][10]
Split Ratio 50:1
Injection Volume 1.0 µL
Detector Gases Hydrogen: 30 mL/minAir: 400 mL/minMakeup (N₂): 30 mL/min[5]

4. Standard and Sample Preparation

4.1. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dilute to volume with the diluent and mix thoroughly.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

4.2. Impurity Identification Standard

Prepare a mixture containing the this compound standard and known potential impurities (e.g., ethanol, methanol, lactic acid, ethyl acetate) at appropriate concentrations to determine their retention times.

4.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

5. Data Analysis and Calculation

The purity of this compound is determined by area percent normalization. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For more precise quantification, an internal standard method can be employed.

Data Presentation

Table 1: Typical Retention Times and Purity Calculation for this compound Analysis

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Methanol~3.51,5000.05
2Ethanol~4.25,0000.17
3Ethyl Acetate~5.12,0000.07
4This compound ~8.9 2,975,000 99.50
5Lactic Acid~12.36,5000.21
Total 2,990,000 100.00

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: A linear relationship between concentration and detector response, typically with a correlation coefficient (r²) ≥ 0.999.[10][11]

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies with expected recoveries between 98-102%.[11]

  • Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD), which should typically be <2% for repeatability.[10][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[10]

Visualizations

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation A Weigh Sample & Reference Standard B Volumetric Dilution (e.g., in Methylene Chloride/Methanol) A->B C Filter through 0.45µm Syringe Filter B->C D Inject Sample into GC C->D Transfer to GC Vial E Separation on Capillary Column D->E F Detection by FID E->F G Integrate Peak Areas F->G Chromatogram H Identify Peaks by Retention Time G->H I Calculate Purity (Area % Normalization) H->I J Generate Report I->J V1 Specificity J->V1 Validate Method V2 Linearity J->V2 Validate Method V3 Accuracy J->V3 Validate Method V4 Precision J->V4 Validate Method V5 LOD/LOQ J->V5 Validate Method

Caption: Workflow for GC analysis of this compound purity.

This application note provides a comprehensive and detailed protocol for the determination of this compound purity using gas chromatography. The method is robust, reliable, and suitable for quality control and research applications in various industries. Adherence to good laboratory practices and proper method validation will ensure accurate and reproducible results.

References

Application Note and Protocol: Purification of Synthesized Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl L-lactate is a versatile, biodegradable solvent derived from renewable resources, making it an environmentally friendly alternative to traditional petrochemical solvents.[1][2][3] Its applications are widespread, ranging from pharmaceuticals and food additives to coatings and cleaning agents.[1][2] The synthesis of this compound, typically through the Fischer esterification of L-lactic acid with ethanol (B145695), often results in a crude product containing unreacted starting materials, water, and byproducts.[4][5] Therefore, a robust purification protocol is essential to achieve the high purity required for most applications, particularly in the pharmaceutical and food industries where optical purity is critical.[1] This document provides a detailed protocol for the purification of synthesized this compound using fractional vacuum distillation, a widely accepted and effective method.[4][6]

Data Presentation

The following tables summarize the physical properties of this compound and the expected purity levels before and after purification.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [7]
Boiling Point 154 °C[2]
Refractive Index (20°C) 1.410 - 1.420[8]
Specific Gravity (20°C) 1.031 - 1.036[8]
Solubility Very soluble in water, ethanol, ether, and chloroform[8]

Table 2: Purity and Yield Data for this compound Purification

ParameterBefore Purification (Crude Product)After Purification (Fractional Distillation)
Purity (by GC) 70-85%>98%[4]
Major Impurities Ethanol, Water, L-lactic acid, Ethyl lactoyl lactate[6]Ethanol, Water (trace amounts)
Expected Yield ->85%
Appearance Colorless to pale yellow liquidClear, colorless liquid[7]

Experimental Protocol: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound synthesized via Fischer esterification. The primary purification method employed is fractional vacuum distillation, which separates components based on their boiling points.

Materials and Equipment:

  • Crude this compound

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (appropriate size for the volume of crude product)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and collection flask(s)

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap

  • Rotary evaporator (optional)

  • Gas chromatograph with a flame ionization detector (GC-FID) for purity analysis[9]

  • HPLC with a chiral column for enantiomeric purity analysis[10]

Procedure:

  • Drying the Crude Product:

    • Transfer the crude this compound to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate (approximately 10-20 g per 100 mL of crude product) to remove residual water.

    • Swirl the flask and let it stand for at least 30 minutes. The drying agent should be free-flowing, indicating that all water has been absorbed. If it clumps together, add more drying agent.

    • Filter or decant the dried crude this compound into a round-bottom flask suitable for distillation.

  • Fractional Vacuum Distillation Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the round-bottom flask containing the dried crude this compound in the heating mantle.

    • Attach the fractionating column to the round-bottom flask.

    • Connect the distillation head, condenser, and collection flask. It is advisable to use a multi-limb collection adapter (cow-type adapter) to collect different fractions without interrupting the vacuum.

    • Connect the vacuum pump to the distillation apparatus via a cold trap to protect the pump from corrosive vapors.

    • Place a thermometer in the distillation head to monitor the vapor temperature.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Gradually apply the vacuum. A pressure of 20-50 mmHg is typically suitable for this purification.

    • Begin heating the round-bottom flask gently with the heating mantle. Stirring is recommended to ensure smooth boiling.

    • Fraction 1 (Low-boiling impurities): The first fraction to distill will be the residual ethanol and other low-boiling impurities. This will be indicated by a drop in the distillation head temperature after the initial fraction is collected. The boiling point of ethanol at reduced pressure will be significantly lower than its atmospheric boiling point of 78 °C.

    • Fraction 2 (Pure this compound): As the temperature of the vapor stabilizes at the boiling point of this compound at the applied pressure (approximately 60-70 °C at 20 mmHg), change the collection flask. Collect the clear, colorless liquid, which is the purified this compound. A purity of over 98% can be achieved.[4]

    • Fraction 3 (High-boiling impurities): Once the majority of the this compound has been distilled, the temperature in the distillation head may rise again or the distillation rate may slow significantly. This indicates the presence of higher-boiling impurities such as ethyl lactoyl lactate (B86563).[6] At this point, stop the distillation.

    • Turn off the heating mantle and allow the system to cool down before slowly releasing the vacuum.

  • Analysis of Purified Product:

    • Determine the purity of the collected this compound fraction using gas chromatography (GC-FID).[9]

    • If the stereochemical purity is critical, analyze the product using HPLC with a chiral column to determine the enantiomeric excess (%ee).[10]

Mandatory Visualization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis L_lactic_acid L-lactic Acid Crude_Product Crude this compound (with Ethanol, Water, Byproducts) L_lactic_acid->Crude_Product Esterification Ethanol Ethanol Ethanol->Crude_Product Drying Drying (Anhydrous Na₂SO₄) Crude_Product->Drying Fractional_Distillation Fractional Vacuum Distillation Drying->Fractional_Distillation Fraction1 Fraction 1: Low-boiling impurities (Ethanol, Water) Fractional_Distillation->Fraction1 Fraction2 Fraction 2: Pure this compound (>98% Purity) Fractional_Distillation->Fraction2 Fraction3 Residue: High-boiling impurities (Ethyl lactoyl lactate) Fractional_Distillation->Fraction3 GC_FID GC-FID Analysis (Purity) Fraction2->GC_FID Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Fraction2->Chiral_HPLC

Caption: Workflow for the purification of synthesized this compound.

References

Application Notes and Protocols: Ethyl L-Lactate Synthesis via Reactive Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethyl L-lactate using reactive distillation. This process integrates chemical reaction and product separation into a single unit, offering significant advantages in terms of conversion, yield, and process efficiency.[1][2][3][4]

Introduction to Reactive Distillation for this compound Production

This compound is an environmentally friendly, biodegradable solvent with applications in the pharmaceutical, food, and fragrance industries.[5][6] It is synthesized through the esterification of lactic acid with ethanol (B145695). The reversible nature of this reaction traditionally limits conversion. Reactive distillation (RD) overcomes this limitation by continuously removing water, a byproduct of the reaction, thereby shifting the equilibrium towards the product side and enhancing the reaction rate.[2] This process intensification leads to higher yields and purity of this compound.[1][3][4]

The overall reaction is as follows:

Lactic Acid + Ethanol ⇌ Ethyl Lactate (B86563) + Water

Reactive distillation is a promising technology for the production of ethyl lactate, with studies showing the potential to achieve high lactic acid conversion (over 90%) and high ethyl lactate yields.[3][7]

Experimental Data Summary

The following tables summarize key quantitative data from various studies on the reactive distillation synthesis of this compound.

Table 1: Operating Conditions for this compound Synthesis via Reactive Distillation

ParameterValueCatalystSource
Molar Ratio (Ethanol:Lactic Acid) 3:1 to 4:1Amberlyst 46, SO₄²⁻/ZrO₂-Fe₃O₄[2][8]
Reboiler Temperature VariedNot specified[9]
Catalyst Concentration VariedNot specified[9]
Lactic Acid Feeding Flux 0.6284 mol·h⁻¹Ion-exchange resin[8]
Reflux Ratio 0 to 1:1Ion-exchange resin[7][8]

Note: Optimal conditions can vary depending on the specific experimental setup and catalyst used.

Table 2: Performance Metrics of this compound Reactive Distillation

MetricAchieved ValueKey ConditionsSource
Lactic Acid Conversion >90%Simultaneous esterification and separation[3][10]
Ethyl Lactate Yield 73% - 86%Reflux ratio near zero[3][7]
Product Purity >90% (after further distillation)Ethanol distilled off post-reaction[2]
Final Product Molar Composition 99% Ethyl LactateBottom product from RD column followed by a second distillation column[5]

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature.

Protocol 1: General Setup and Operation of a Bench-Scale Reactive Distillation Unit

This protocol describes the general procedure for synthesizing this compound in a laboratory-scale reactive distillation column.

Materials:

  • L-Lactic acid (e.g., 88 w% solution, concentrated to ~96 w%)[2]

  • Ethanol (e.g., 99.9%)[2]

  • Heterogeneous acid catalyst (e.g., Amberlyst 46 ion-exchange resin)[2]

  • Reactive distillation column (e.g., 50 mm diameter, 4.5 m height)[2][7]

  • Catalytic packing (e.g., Katapak-SP™ 11)[2]

  • Heating mantle/reboiler

  • Condenser

  • Feed pumps

  • Collection vessels for distillate and bottom product

Procedure:

  • Catalyst Packing: The reactive section of the distillation column is packed with a structured catalytic packing containing the ion-exchange resin.[2]

  • Feed Preparation:

    • Concentrate the commercial lactic acid solution to reduce the initial water content (e.g., using a rotary evaporator at 2 kPa and 353 K).[2]

    • Prepare the feed mixture by mixing the concentrated lactic acid with ethanol at the desired molar ratio (e.g., 3:1 ethanol to lactic acid).[2]

  • System Startup:

    • Preheat the reboiler to the desired temperature.

    • Preheat the feed streams, particularly the ethanol feed, to reduce the amount of water and ethanol in the final product stream.[7]

  • Reaction and Distillation:

    • Introduce the lactic acid feed at or near the top of the column.[7]

    • Introduce the ethanol feed at an appropriate stage in the column (e.g., stage 6 of a 9-stage column).[6]

    • Operate the column as a reactive stripper, ideally with a reflux ratio at or near zero, to facilitate the removal of water and unreacted ethanol as the distillate.[7]

    • Continuously collect the distillate (primarily ethanol and water) and the bottom product (primarily ethyl lactate).

  • Product Recovery and Purification:

    • The bottom product from the reactive distillation column, rich in ethyl lactate, can be further purified using a second distillation step to remove any remaining reactants or byproducts.[5][6]

    • To achieve higher purity, ethanol can be distilled off from the product mixture in a rotary evaporator (e.g., at 10 kPa and 333 K).[2]

  • Analysis:

    • Analyze the composition of the distillate and bottom product streams using appropriate analytical techniques (e.g., gas chromatography, HPLC) to determine conversion, yield, and purity.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow of the this compound synthesis process using reactive distillation.

G cluster_feed Feed Preparation cluster_rd Reactive Distillation cluster_separation Product Separation & Purification LA_Feed L-Lactic Acid Mixer Mixing LA_Feed->Mixer EtOH_Feed Ethanol EtOH_Feed->Mixer RD_Column Reactive Distillation Column Mixer->RD_Column Feed Distillate_Collection Distillate Collection (Ethanol & Water) RD_Column->Distillate_Collection Vapor Phase Bottoms_Collection Bottoms Collection (Crude Ethyl Lactate) RD_Column->Bottoms_Collection Liquid Phase Purification Purification (e.g., Second Distillation) Bottoms_Collection->Purification Final_Product High-Purity This compound Purification->Final_Product

Caption: General workflow for this compound synthesis via reactive distillation.

G RD_Column Condenser Lactic Acid Feed Rectifying Section Ethanol Feed Catalytic Reaction Zone (e.g., Amberlyst 46) Stripping Section Reboiler Distillate Distillate (Ethanol + Water) RD_Column:top->Distillate Bottoms Bottom Product (Ethyl Lactate) RD_Column:bottom->Bottoms Feed_LA Lactic Acid Feed_LA->RD_Column:feed_la Feed_EtOH Ethanol Feed_EtOH->RD_Column:feed_etoh

Caption: Schematic of a reactive distillation column for ethyl lactate synthesis.

References

Application Notes & Protocols: Pervaporation-Enhanced Ethyl L-Lactate Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl L-lactate is an environmentally benign solvent recognized for its excellent solvency, biodegradability, and low toxicity.[1][2] Its production via the Fischer esterification of lactic acid with ethanol (B145695) is a reversible reaction, often limited by thermodynamic equilibrium.[3][4] To enhance the conversion and yield of this compound, a hybrid process coupling the esterification reaction with pervaporation has been developed. Pervaporation is a membrane-based separation technique that selectively removes water, a byproduct of the esterification reaction, from the reaction mixture.[5][6] This continuous removal of water shifts the reaction equilibrium towards the product side, enabling significantly higher conversions of lactic acid, often approaching near-total utilization.[7][8][9]

These application notes provide an overview of the key performance data and detailed protocols for researchers engaged in the synthesis of this compound using pervaporation-assisted esterification.

Data Presentation: Performance of Pervaporation Systems

The selection of an appropriate membrane and the optimization of operating conditions are critical for the efficient production of this compound. The following tables summarize quantitative data from various studies, focusing on membrane performance and reaction outcomes.

Table 1: Comparison of Hydrophilic Pervaporation Membranes

This table details the performance of different hydrophilic membranes tested for the dehydration of a quaternary mixture containing lactic acid, ethyl lactate (B86563), ethanol, and water at 60 °C.[10]

Membrane TypeWater Flux ( kg/m ²h)Ethanol Flux ( kg/m ²h)Water/Ethanol SelectivityWater/Ethyl Lactate SelectivityObservations
PERVAP™ 1131 ~0.1 - 1.2~0.01 - 0.1~10 - 100~10 - 200Deemed most suitable for the process.[10] However, lactic acid can permeate and crystallize on the permeate side at low water concentrations (<2 wt.%).[10]
PERVAP™ 2216 < 0.1Below detection limitVery HighVery HighExtremely low water fluxes, making the process impractically slow.[10]
PERVAP™ 3100 ~0.2 - 1.5~0.05 - 0.4~5 - 20~10 - 100Showed poor selectivity and issues with chemical resistance, leading to membrane deterioration.[10]
Data sourced from a study with an initial feed content of 13.5 wt.% lactic acid, 17.7 wt.% ethyl lactate, 10 wt.% water, and 58.8 wt.% ethanol.[10]

Table 2: Effect of Temperature on PERVAP™ 1131 Membrane Performance

Temperature is a key operating parameter that influences both permeation flux and selectivity.[1]

Operating TemperatureWater FluxWater/Ethanol SelectivityWater/Ethyl Lactate SelectivityKey Insights
40 °C LowestHighestHighestHigher selectivity but lower throughput.
60 °C ModerateModerateModerateA balance between flux and selectivity.
80 °C HighestLowestLowestIncreased flux is due to greater thermal motion of polymer chains, which facilitates diffusion.[1][10]
Data trends are based on studies of quaternary mixtures.[10]

Table 3: Comparison of Reaction Conversion With and Without Pervaporation

This table illustrates the significant improvement in reactant conversion when pervaporation is integrated with the esterification reaction.

SystemCatalystTemperatureInitial Lactic Acid (mol/L)Initial Ethanol (mol/L)Final Lactic Acid ConversionReference
Batch Reactor (No PV) Amberlyst XN-101095 °C5.956.37~65% (at equilibrium)[9]
Batch Reactor with PV Amberlyst XN-101095 °C5.766.93>95%[5][9]
Batch Reactor with PV Amberlyst 15AmbientDiluteExcess>90%[8]

Experimental Protocols

Protocol 1: Pervaporation-Assisted Esterification of Lactic Acid

This protocol describes a laboratory-scale batch process for producing this compound by coupling a stirred tank reactor with a pervaporation unit.

1.1 Materials & Reagents:

  • L-Lactic Acid (e.g., 88 wt.% aqueous solution)

  • Ethanol (e.g., 96%)[10]

  • Solid Acid Catalyst (e.g., Amberlyst XN-1010 or Amberlyst 15)[5][8]

  • Hydrophilic Pervaporation Membrane (e.g., PERVAP™ 1131 or GFT-1005)[7][10]

  • Deionized Water

  • Nitrogen Gas (for inert atmosphere)

1.2 Equipment:

  • Jacketed Glass Reactor (2-5 L) with overhead stirrer and catalyst basket[7][9]

  • Thermostatic Water Bath/Circulator

  • Pervaporation Membrane Module

  • Feed Pump (gear or diaphragm pump)

  • Vacuum Pump

  • Permeate Cold Trap (e.g., liquid nitrogen)

  • Condenser (for reactor reflux)

  • Analytical Balance

  • Gas Chromatograph (GC) with TCD or FID for composition analysis[10]

  • Karl Fischer Titrator for water content analysis

1.3 Experimental Workflow Diagram

G Workflow for Pervaporation-Assisted Esterification cluster_reactor Batch Reactor System cluster_pv Pervaporation Loop Reactor Jacketed Reactor (Lactic Acid, Ethanol, Catalyst) Pump Feed Pump Reactor->Pump Reaction Mixture Analysis Sample Analysis (GC, Titration) Reactor->Analysis Retentate Sample Heater Heating Bath Heater->Reactor Heat Control Stirrer Overhead Stirrer Stirrer->Reactor Mixing PV_Unit Pervaporation Membrane Unit Pump->PV_Unit Feed PV_Unit->Reactor Retentate (Ethyl Lactate Rich) Vacuum Vacuum Pump PV_Unit->Vacuum ColdTrap Permeate Cold Trap (-196°C) Vacuum->ColdTrap Vapor Flow ColdTrap->Analysis Permeate (Water Rich)

Caption: Closed-loop system for ethyl lactate synthesis.

1.4 Procedure:

  • Catalyst Preparation: Add the specified amount of solid acid catalyst (e.g., 5% w/w) to the catalyst basket.[5]

  • Reactor Charging: Charge the jacketed glass reactor with the desired molar ratio of lactic acid and ethanol (e.g., initial concentrations of 5.76 mol/L lactic acid and 6.93 mol/L ethanol).[9]

  • System Assembly: Assemble the reactor system with the overhead stirrer, condenser, and connections to the pervaporation loop as shown in the workflow diagram.

  • Reaction Initiation: Heat the reactor to the target temperature (e.g., 70-95 °C) using the circulating water bath and begin stirring (e.g., 100 rpm).[5][9]

  • Pervaporation Start-up: Once the reaction temperature is stable, start the feed pump to circulate the reaction mixture through the pervaporation module. Simultaneously, start the vacuum pump to reduce the pressure on the permeate side of the membrane to <5 mbar.

  • Permeate Collection: Collect the permeate (primarily water vapor) in the cold trap cooled with liquid nitrogen.

  • Sampling & Monitoring: Periodically, take small samples (e.g., 5 mL) from the reactor (retentate) and weigh the collected permeate.[7] Analyze the composition of the retentate and permeate samples to determine the concentration of reactants, products, and water.

  • Reaction Termination: Continue the process until the concentration of lactic acid in the reactor falls below the desired threshold, indicating near-complete conversion.

  • Shutdown: Stop the heating, stirring, and pumps. Carefully vent the system and collect the final retentate and permeate for analysis.

Protocol 2: Analysis of Pervaporation Performance

This protocol outlines the calculations used to characterize the membrane's effectiveness.

2.1 Total Flux (J): The total flux is the mass of permeate collected per unit of membrane area per unit of time.

  • Formula: J = W / (A * t)

  • Where:

    • W = mass of permeate collected (kg)

    • A = effective membrane area (m²)

    • t = collection time (h)

2.2 Component Flux (Ji): The flux of an individual component i (e.g., water, ethanol).

  • Formula: Ji = J * w_pi

  • Where:

    • w_pi = mass fraction of component i in the permeate

2.3 Separation Factor (α): The separation factor indicates the membrane's preference for permeating component i over component j. For water removal from ethanol, this is a key metric.

  • Formula: α_water/ethanol = (w_p,water / w_p,ethanol) / (w_f,water / w_f,ethanol)

  • Where:

    • w_p = mass fraction in the permeate

    • w_f = mass fraction in the feed (retentate)

Protocol 3: Recovery of this compound from Retentate

After the reaction, the retentate contains this compound, unreacted ethanol, residual water, and the catalyst. A protocol for recovery has been proposed.[5][7]

3.1 Catalyst Removal:

  • If using a catalyst basket, simply remove it from the reactor. If the catalyst is free in the solution, remove it by filtration.

3.2 Ethanol Removal:

  • The excess ethanol can be removed from the final retentate by a simple distillation or flash evaporation process, as ethanol is more volatile than this compound.

3.3 Product Purification:

  • The remaining mixture, primarily this compound with minor impurities, can be further purified by vacuum distillation to obtain high-purity this compound. The formation of an azeotrope between ethyl lactate and water (at ~71 wt% water) is a consideration if significant water remains.[1]

Logical Relationships and Mechanisms

Pervaporation Transport Mechanism

The separation in pervaporation is governed by the solution-diffusion mechanism through a nonporous polymeric membrane.

G Solution-Diffusion Model for Pervaporation Feed Liquid Feed (High Pressure) (Water, Ethanol, Ethyl Lactate) Membrane Nonporous Hydrophilic Membrane Feed->Membrane 1. Sorption (Selective Absorption) Permeate Vapor Permeate (Low Pressure / Vacuum) (Water-rich) Membrane->Permeate 3. Desorption (Evaporation into vapor phase) DiffusionLabel 2. Diffusion (Across membrane via concentration gradient)

Caption: The three-step process of pervaporation.

This mechanism relies on the preferential affinity of the membrane material for water (sorption), the diffusion of water molecules through the membrane matrix, and their subsequent evaporation on the low-pressure permeate side.[5] Hydrophilic membranes, such as those based on polyvinyl alcohol (PVA), are commonly used as they have a strong affinity for water.[7]

References

Application Notes & Protocols for the Quantification of Ethyl L-lactate in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl L-lactate is a versatile, bio-based solvent derived from the esterification of L-lactic acid with ethanol. Its biodegradable and non-toxic properties have led to its widespread use in the pharmaceutical, food, and cosmetic industries. Accurate quantification of this compound in various mixtures is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

I. High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the separation and quantification of this compound. Depending on the specific requirements of the analysis, such as the need to separate enantiomers, different HPLC methods can be employed.

A. Reversed-Phase HPLC for General Quantification

This method is suitable for the routine quantification of this compound in simple mixtures.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. If necessary, filter the sample through a 0.45 µm syringe filter.

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity[1].

    • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid[1]. A specific example of a mobile phase is 87% water, 10% this compound, and 3% acetic acid[2].

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled, for example, at 60 °C[2].

    • Detection: UV detection at a wavelength of 210 nm or 224 nm[3][4].

    • Injection Volume: 5 µL[3].

  • Quantification: Create a calibration curve by injecting standard solutions of this compound of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Quantitative Data Summary:

ParameterValueReference
ColumnNewcrom R1[1]
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)[1]
DetectionUV at 210 nm or 224 nm[3][4]

Experimental Workflow:

hplc_workflow sample Sample Preparation (Dissolve & Filter) hplc HPLC Analysis (Reversed-Phase) sample->hplc detection UV Detection (210 nm / 224 nm) hplc->detection quantification Quantification (Calibration Curve) detection->quantification chiral_hplc_workflow sample Sample Preparation (Dissolve in Ethanol) chiral_hplc Chiral HPLC Analysis (Isocratic Elution) sample->chiral_hplc detection UV Detection (210 nm) chiral_hplc->detection analysis Enantiomeric Purity (ee% Calculation) detection->analysis gc_workflow collection Air Sample Collection (Charcoal Tube) desorption Sample Desorption (Methylene Chloride/Methanol) collection->desorption gc_analysis GC-FID Analysis desorption->gc_analysis quantification Quantification (Internal Standard) gc_analysis->quantification

References

Application Notes and Protocols for Workup Procedures in Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-lactate is an increasingly popular green solvent in chemical synthesis, valued for its biodegradability, low toxicity, and derivation from renewable resources.[1][2] As a bio-based solvent, it offers a sustainable alternative to traditional volatile organic compounds (VOCs).[3] However, its high water miscibility presents unique challenges during reaction workup compared to conventional non-polar organic solvents. These application notes provide detailed protocols for the effective workup of reactions conducted in this compound, focusing on aqueous extraction facilitated by the "salting-out" effect and solvent recovery.

General Considerations for Workup in this compound

The primary challenge in the workup of reactions in this compound is its solubility in water, which prevents the straightforward separation of aqueous and organic layers typically employed in liquid-liquid extractions. The key to a successful extraction is to induce phase separation.

Salting-Out Effect:

The addition of certain inorganic salts to the aqueous phase dramatically decreases the solubility of this compound, leading to the formation of a biphasic system.[4][5] This phenomenon, known as the "salting-out" effect, is the cornerstone of a successful extractive workup. The choice of salt and its concentration are critical parameters that influence the efficiency of phase separation and product partitioning.

Hydrolysis of this compound:

Under strongly acidic or basic aqueous conditions, this compound can undergo hydrolysis to ethanol (B145695) and lactic acid. While this is generally a slow process at room temperature, it is a factor to consider during workup design, especially if the reaction mixture is to be held for extended periods or at elevated temperatures.[6] Neutralizing the reaction mixture before extraction is often a prudent step.

Experimental Protocols

Protocol 1: Aqueous Workup via Salting-Out Liquid-Liquid Extraction

This protocol describes a general method for the extractive workup of a reaction mixture in this compound to isolate a desired organic product.

Materials:

  • Reaction mixture in this compound

  • Deionized water

  • Selected inorganic salt (e.g., sodium chloride, potassium phosphate, sodium sulfate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Quenching the Reaction: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride, or sodium bicarbonate solution).

  • Dilution: Transfer the reaction mixture to a separatory funnel and dilute with deionized water. A typical starting point is to add a volume of water equal to the volume of this compound.

  • Inducing Phase Separation (Salting-Out): Add a suitable inorganic salt to the mixture. The amount of salt required will depend on the specific salt and the volume of the aqueous phase. Begin by adding the salt portion-wise with gentle shaking until a clear phase separation is observed.

  • Extraction: Once two distinct phases have formed, shake the separatory funnel vigorously to partition the product between the this compound-rich organic phase and the aqueous phase. Allow the layers to separate completely.

  • Separation of Layers: Drain the lower aqueous layer. If the product is expected to have some water solubility, the aqueous layer can be back-extracted with a fresh portion of this compound.

  • Washing the Organic Layer: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution) to remove residual water and any water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and dry over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to remove the this compound and isolate the crude product.

  • Purification: Purify the crude product by standard techniques such as column chromatography, crystallization, or distillation.

Data Presentation: Salting-Out Agents

The choice of salt can significantly impact the efficiency of the phase separation. The following table provides a list of salts that have been reported to be effective in inducing phase separation in this compound/water mixtures.

SaltTypical Concentration (w/w in aqueous phase)Notes
Potassium Phosphate (K3PO4)15-25%Highly effective at inducing phase separation. Can create a basic aqueous phase, which may be beneficial for removing acidic impurities.
Sodium Sulfate (Na2SO4)20-30%A neutral salt that is widely applicable. Its high solubility allows for the creation of dense aqueous solutions, aiding in clean phase separation.
Sodium Chloride (NaCl)SaturatedA common and inexpensive choice, though it may be less effective than other salts, requiring higher concentrations.
Trisodium Citrate10-20%A biodegradable and environmentally benign option.[4]
Disodium Tartrate10-20%Another green and effective alternative for inducing phase separation.[4]

Quantitative Data: Partition Coefficients of Model Compounds

The partitioning of a compound between the this compound and aqueous phases is crucial for extraction efficiency. The following table presents experimentally determined partition coefficients (K) for model compounds in an this compound/water/salt system. The partition coefficient is defined as the concentration of the solute in the this compound-rich phase divided by its concentration in the aqueous phase.

CompoundSalt System (w/w)Partition Coefficient (K)Reference
CaffeineEthyl lactate (B86563)/water/Trisodium citrate2.5[4]
CatechinEthyl lactate/water/Trisodium citrate3.2[4]
CaffeineEthyl lactate/water/Disodium tartrate2.1[4]
CatechinEthyl lactate/water/Disodium tartrate2.8[4]

Note: Higher K values indicate a greater preference for the this compound phase and thus more efficient extraction.

Protocol 2: Solvent Recovery by Distillation

This compound is a relatively high-boiling solvent (b.p. 154 °C), which allows for its recovery by distillation from lower-boiling impurities or its removal from non-volatile products.

Materials:

  • This compound solution to be purified/recovered

  • Distillation apparatus (simple or fractional, depending on the required purity)

  • Heating mantle

  • Condenser

  • Receiving flask

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. For simple removal of this compound from a non-volatile product, a simple distillation setup is sufficient. For separating this compound from volatile impurities, a fractional distillation column is recommended.

  • Distillation: Heat the flask containing the this compound solution. The distillation can be performed at atmospheric pressure or under reduced pressure to lower the boiling point.

  • Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature at the distillation head to ensure the desired fraction is being collected.

  • Purity Check: The purity of the recovered this compound can be assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Boiling Point Data

CompoundBoiling Point (°C) at 1 atmAzeotrope with Water (wt% Water)Boiling Point of Azeotrope (°C)
This compound154Yes (71%)99.4
Water100Yes (29% Ethyl Lactate)99.4

Note: The formation of a minimum-boiling azeotrope between this compound and water is a critical consideration during distillation.[7]

Visualizations

Workup_Workflow start Reaction Mixture in this compound quench Quench Reaction (if necessary) start->quench dilute Dilute with Water quench->dilute add_salt Add Salt (e.g., K3PO4, Na2SO4) dilute->add_salt phase_separation Phase Separation add_salt->phase_separation extract Liquid-Liquid Extraction phase_separation->extract Biphasic System Forms separate_layers Separate Aqueous and Organic Layers extract->separate_layers dry_organic Dry Organic Layer (e.g., Na2SO4) separate_layers->dry_organic Organic Layer aqueous_waste Aqueous Waste separate_layers->aqueous_waste Aqueous Layer concentrate Concentrate (Rotary Evaporation) dry_organic->concentrate crude_product Crude Product concentrate->crude_product recover_solvent Solvent Recovery (Distillation) concentrate->recover_solvent purify Purification (Chromatography, etc.) crude_product->purify final_product Pure Product purify->final_product recovered_EL Recovered Ethyl Lactate recover_solvent->recovered_EL Workup_Decision_Tree start Reaction Complete in this compound product_properties Is the product water-soluble? start->product_properties volatile_product Is the product volatile? product_properties->volatile_product No salting_out Perform Salting-Out Liquid-Liquid Extraction (Protocol 1) product_properties->salting_out Yes direct_evaporation Direct Evaporation of This compound volatile_product->direct_evaporation No distillation Purify by Distillation volatile_product->distillation Yes

References

Troubleshooting & Optimization

Technical Support Center: Ethyl L-Lactate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yield in Ethyl L-lactate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is significantly lower than expected. What are the common causes?

A1: Low yield in this compound synthesis is a frequent issue, often stemming from the reversible nature of the esterification reaction between lactic acid and ethanol (B145695). The primary factors contributing to low yield include:

  • Chemical Equilibrium: The esterification reaction produces water as a byproduct. As water accumulates, it can hydrolyze the ethyl lactate (B86563) back into lactic acid and ethanol, shifting the equilibrium back towards the reactants and thus limiting the final yield.[1][2]

  • Water Content in Reactants: Using reactants (lactic acid or ethanol) with high initial water content will unfavorably affect the reaction equilibrium from the start.[3]

  • Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. While higher temperatures can increase the reaction rate, they may not necessarily lead to a higher equilibrium conversion.[4] An optimal temperature must be determined for the specific catalytic system.

  • Incorrect Molar Ratio of Reactants: An insufficient excess of the alcohol (ethanol) can limit the conversion of the limiting reactant (lactic acid).[5]

  • Catalyst Deactivation or Inefficiency: The chosen catalyst may not be active enough, or it may have deactivated over time. For instance, impurities in fermentation-derived lactic acid can reduce the acid strength of catalysts like Amberlyst-36.[6]

  • Formation of Byproducts: Besides the reverse reaction, side reactions can occur. For example, lactic acid can self-condense to form oligomers, which may not react as readily to form the desired ester.[2]

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

A2: To overcome the limitations imposed by chemical equilibrium, several strategies can be employed:

  • Use of Excess Ethanol: Employing a significant molar excess of ethanol relative to lactic acid can drive the reaction forward, according to Le Chatelier's principle, increasing the conversion of lactic acid.[2] Molar ratios of ethanol to lactic acid of 3:1 have been suggested as optimal in some studies.[3]

  • Water Removal: Actively removing water as it is formed is a highly effective method to shift the equilibrium towards the products. Common techniques include:

    • Reactive Distillation: This technique combines the chemical reaction and separation of products in a single unit. As the reaction proceeds, water is continuously removed by distillation, which can significantly increase the yield of ethyl lactate.[7][8][9]

    • Pervaporation: A membrane-based separation process can be coupled with the reactor to selectively remove water from the reaction mixture.[10][11]

    • Use of Dehydrating Agents: While less common in industrial processes due to waste generation, desiccants can be used in laboratory-scale experiments.

Q3: What type of catalyst is most effective for this compound synthesis?

A3: The choice of catalyst is crucial for an efficient reaction.

  • Heterogeneous Acid Catalysts: Cation-exchange resins are widely used and offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture and reduced corrosion issues. Commonly used resins include:

    • Amberlyst 15: This is a frequently cited effective catalyst for the esterification of lactic acid with ethanol.[4][12]

    • Dowex 50W8x and other Amberlyst resins (16, 36): These have also been shown to be effective.[1][5]

  • Enzymatic Catalysts: Lipases can be used for the enzymatic synthesis of ethyl lactate. This method offers high selectivity and operates under milder conditions, but the enzyme cost and stability can be limiting factors.[13]

  • Other Catalysts: Studies have also explored the use of Zr-based catalysts, which have shown good performance.[7]

It is important to consider the catalyst's thermal stability and susceptibility to poisoning by impurities in the feedstock.[5][6]

Q4: What are the optimal reaction conditions for maximizing yield?

A4: The optimal conditions are dependent on the specific setup (e.g., batch reactor, reactive distillation) and the catalyst used. However, general guidelines can be drawn from various studies.

ParameterTypical Range / ValueRationale & Considerations
Temperature 80°C - 180°CThe reaction rate increases with temperature. However, the equilibrium conversion may not change significantly within a certain range. The optimal temperature will depend on the catalyst's thermal stability and the boiling points of the reactants and products.[2][5]
Ethanol:Lactic Acid Molar Ratio 3:1 to 8.3:1A higher molar ratio of ethanol favors higher conversion of lactic acid. The optimal ratio is a trade-off between achieving high conversion and the cost of recovering the excess ethanol.[3][13]
Catalyst Loading Varies with catalyst type and reactor volumeIncreasing the catalyst amount generally increases the reaction rate up to a certain point, after which mass transfer limitations may become significant.[5]
Reaction Time Several hoursThe time required to reach equilibrium depends on the temperature, catalyst loading, and molar ratio. Kinetic studies are recommended to determine the optimal reaction time for a specific system.

Q5: How can I minimize the formation of byproducts?

A5: The primary byproduct of concern is water, which is inherent to the esterification reaction. Its removal is discussed in Q2. Another potential issue is the formation of lactic acid oligomers.

  • Transesterification of Lactic Acid Oligomers: One approach is to first intentionally form lactic acid oligomers by removing water from lactic acid. These oligomers can then be transesterified with ethanol to produce anhydrous ethyl lactate. This method avoids the direct presence of water during the esterification step.[2]

  • Use of Dilute Lactic Acid Solutions: To avoid the formation of high molecular weight polymers, some studies have used dilute solutions of lactic acid.[12]

Q6: What are the recommended methods for purifying the final this compound product?

A6: After the reaction, the product mixture will contain ethyl lactate, unreacted ethanol and lactic acid, water, and the catalyst.

  • Distillation: This is the most common method for purifying ethyl lactate. Due to the different boiling points of the components (Ethanol: ~78°C, Water: 100°C, Ethyl Lactate: ~154°C), fractional distillation can be used to separate them.[14] Vacuum distillation is often employed to reduce the boiling point of ethyl lactate and prevent thermal degradation.[15]

  • Melt Crystallization: For achieving very high purity, melt crystallization can be used as a final purification step.[16]

  • Catalyst Removal: If a heterogeneous catalyst is used, it can be easily removed by filtration at the end of the reaction.

Experimental Protocols

Standard Protocol for Batch Esterification of Lactic Acid with Ethanol

This protocol provides a general procedure for the synthesis of ethyl lactate in a laboratory setting using a batch reactor and a heterogeneous acid catalyst.

  • Reactant and Catalyst Preparation:

    • Use anhydrous or high-purity lactic acid (e.g., 99.9 wt%) and ethanol (e.g., 99.9 wt%).[1]

    • Select a suitable cation-exchange resin catalyst (e.g., Amberlyst 15). Dry the catalyst before use according to the manufacturer's instructions to remove any adsorbed water.

  • Reaction Setup:

    • Assemble a batch reactor system equipped with a magnetic stirrer, a heating mantle or oil bath, a condenser, and a temperature controller.

    • Charge the reactor with the desired amount of lactic acid and the catalyst (e.g., a specific weight percentage relative to the reactants).[1]

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).[1]

  • Initiation of Reaction:

    • Separately preheat the ethanol to the reaction temperature.

    • Once the lactic acid and catalyst mixture has reached the target temperature, add the preheated ethanol to the reactor. This is considered time zero of the reaction.[12]

  • Reaction Monitoring:

    • Maintain the reaction mixture at the set temperature with constant stirring for the desired reaction time.

    • Withdraw small samples at regular intervals to monitor the progress of the reaction. Analyze the samples using a suitable analytical technique, such as gas chromatography (GC) coupled with a mass spectrometer (MS), to determine the concentration of ethyl lactate, lactic acid, ethanol, and water.[1]

  • Product Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Separate the heterogeneous catalyst from the liquid mixture by filtration.

    • The liquid product mixture can then be purified by fractional distillation, potentially under reduced pressure, to isolate the pure ethyl lactate.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound synthesis.

G cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_products Products lactic_acid Lactic Acid esterification Esterification (Reversible) lactic_acid->esterification ethanol Ethanol ethanol->esterification ethyl_lactate This compound esterification->ethyl_lactate Forward Reaction water Water esterification->water ethyl_lactate->esterification Reverse Reaction (Hydrolysis) water->esterification

Caption: Reversible nature of this compound synthesis.

G start Low Yield Observed check_equilibrium Is water being removed? start->check_equilibrium check_reactants Check reactant purity (water content) check_equilibrium->check_reactants Yes implement_water_removal Implement water removal (e.g., Reactive Distillation) check_equilibrium->implement_water_removal No check_conditions Review reaction conditions (Temp, Molar Ratio) check_reactants->check_conditions Purity OK use_anhydrous Use anhydrous reactants check_reactants->use_anhydrous High Water Content check_catalyst Evaluate catalyst activity check_conditions->check_catalyst Optimal optimize_conditions Optimize T and molar ratio check_conditions->optimize_conditions Suboptimal replace_catalyst Replace or regenerate catalyst check_catalyst->replace_catalyst Inactive end Improved Yield check_catalyst->end Active implement_water_removal->end use_anhydrous->end optimize_conditions->end replace_catalyst->end

Caption: Troubleshooting workflow for low this compound yield.

References

Preventing hydrolysis of Ethyl L-lactate during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the hydrolysis of Ethyl L-Lactate during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two pathways:

  • Hydrolysis: This is the most common degradation pathway, where this compound reacts with water to form L-Lactic Acid and ethanol (B145695). This reaction is autocatalytic, meaning the L-Lactic Acid produced will accelerate further hydrolysis.

  • Oxidation: In the presence of oxygen, especially under dry conditions, this compound can oxidize. This process can lead to the formation of peroxides and ethyl pyruvate, which may cause a yellow discoloration.[1]

Q2: What are the optimal storage conditions to minimize this compound degradation?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1] Containers should be tightly sealed to prevent moisture ingress and exposure to air. For enhanced protection against oxidation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The hydrolysis of this compound is significantly influenced by pH. The reaction is catalyzed by both acids and bases. The hydrolysis is slowest in the neutral to slightly acidic pH range. Under basic conditions (higher pH), the rate of hydrolysis increases significantly. For instance, the estimated half-life of ethyl lactate (B86563) is about 72 days at pH 7, but it decreases to approximately 7.2 days at pH 8.[2] In acidic conditions, the hydrolysis is also accelerated, particularly due to the autocatalytic effect of the lactic acid produced.

Q4: Can temperature fluctuations during storage and experiments impact the stability of this compound?

A4: Yes, temperature is a critical factor. Higher temperatures accelerate the rate of hydrolysis. It is crucial to maintain consistent and cool storage conditions. During experiments, be mindful of the temperature of your solutions containing this compound, as elevated temperatures will lead to faster degradation.

Q5: Are there any additives that can help stabilize this compound in formulations?

A5: Yes, for formulations where oxidative degradation is a concern, the addition of antioxidants can be beneficial. Studies have shown that antioxidants like ascorbic acid (AA) and butylated hydroxytoluene (BHT) can extend the stability of pharmaceutical-grade ethyl lactate.[1] However, the choice of a suitable stabilizer will depend on the specific application and regulatory requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decrease in pH of the formulation over time. Hydrolysis of this compound is occurring, leading to the formation of L-Lactic Acid.- Verify the initial pH of your formulation and adjust if necessary to a more neutral range. - Ensure storage at recommended cool temperatures. - Minimize the water content in the formulation if possible.
Appearance of a yellow tint in the this compound or formulation. This may indicate oxidative degradation and the formation of ethyl pyruvate.- Store this compound under an inert atmosphere (e.g., nitrogen). - Consider the addition of a suitable antioxidant. - Perform a peroxide value test to assess the extent of oxidation.
Inconsistent experimental results involving this compound. Degradation of this compound during the experiment may be altering its effective concentration.- Prepare solutions containing this compound fresh daily. - Control the temperature of your experimental setup. - Analyze the concentration of this compound at the beginning and end of your experiment to quantify any degradation.
Precipitation or phase separation in the formulation. A significant change in pH due to hydrolysis can affect the solubility of other components in the formulation.- Monitor the pH of the formulation over time. - Consider using a buffering agent to maintain a stable pH. - Investigate the pH-solubility profile of your active pharmaceutical ingredient and excipients.

Data on this compound Hydrolysis

Table 1: Estimated Half-life of this compound at Different pH Values

pHEstimated Half-life
772 days
87.2 days

Source: PubChem CID 7344. Data is estimated.[2]

Table 2: Influence of Temperature on Time to Reach Equilibrium for Aqueous this compound Solutions

Initial Concentration (wt%)Temperature (°C)Time to Reach Equilibrium
3040< 14 days
80 or lower22within 100 days

This data illustrates that higher temperatures significantly decrease the time it takes for the hydrolysis reaction to reach equilibrium.

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulations

Objective: To assess the stability of an this compound formulation under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of your final formulation containing this compound. Package the samples in the intended container-closure system.

  • Storage Conditions:

    • Long-term testing: Store samples at the intended storage temperature and humidity (e.g., 25°C / 60% RH).

    • Accelerated testing: Store samples at elevated conditions (e.g., 40°C / 75% RH) to predict long-term stability.[3]

  • Testing Intervals:

    • Long-term: Test samples at 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.

    • Accelerated: Test samples at 0, 3, and 6 months.[4]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visually inspect for any changes in color, clarity, or for the presence of particulate matter.

    • pH Measurement: Determine the pH of the formulation.

    • Assay of this compound and L-Lactic Acid: Quantify the concentration of both compounds using a validated HPLC method (see Protocol 2).

    • Peroxide Value: If oxidation is a concern, determine the peroxide value (see Protocol 4).

Protocol 2: Quantification of this compound and L-Lactic Acid by HPLC

Objective: To simultaneously quantify this compound and its primary hydrolytic degradation product, L-Lactic Acid.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH adjusted to 3.0) and an organic modifier like acetonitrile (B52724) (e.g., 95:5 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[5]

  • Sample Preparation:

    • Accurately weigh a portion of the sample and dilute it with the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound and L-Lactic Acid of known concentrations in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound and L-Lactic Acid in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Quantification of Ethanol by Gas Chromatography (GC)

Objective: To quantify the amount of ethanol produced from the hydrolysis of this compound.

Methodology:

  • Chromatographic System: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for alcohol analysis (e.g., DB-Wax or Carbowax).[6]

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 200°C

    • Detector: 250°C

    • Oven: Programmed temperature ramp (e.g., start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min).

  • Sample Preparation:

    • Dilute the sample with deionized water to a concentration within the calibration range.

    • Add a known concentration of an internal standard (e.g., n-propanol) to both samples and standards.[7]

  • Standard Preparation:

    • Prepare a series of ethanol standards in deionized water, each containing the same concentration of the internal standard.

  • Analysis:

    • Inject the standards to create a calibration curve based on the peak area ratio of ethanol to the internal standard.

    • Inject the prepared samples.

    • Calculate the ethanol concentration in the samples using the calibration curve.

Protocol 4: Determination of Peroxide Value

Objective: To assess the extent of oxidative degradation of this compound.

Methodology: This protocol is based on the iodometric titration method.

  • Sample Preparation: Accurately weigh about 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of a 3:2 v/v mixture of glacial acetic acid and chloroform (B151607) to dissolve the sample.

  • Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Swirl the flask and let it stand for exactly 1 minute.

  • Dilution: Add 30 mL of deionized water.

  • Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution. Shake the flask continuously during the titration until the yellow iodine color almost disappears.

  • Indicator: Add 1-2 mL of a 1% starch indicator solution. The solution will turn blue.

  • Endpoint: Continue the titration with sodium thiosulfate until the blue color completely disappears. Record the volume of titrant used.

  • Blank Determination: Perform a blank titration without the sample.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of sodium thiosulfate solution used for the sample (mL)

    • B = Volume of sodium thiosulfate solution used for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Visualizations

Hydrolysis_Pathway Ethyl_L_Lactate This compound Lactic_Acid L-Lactic Acid Ethyl_L_Lactate->Lactic_Acid Hydrolysis Ethanol Ethanol Ethyl_L_Lactate->Ethanol Water Water Water->Lactic_Acid Hydrolysis Water->Ethanol H_plus H+ (from Lactic Acid) Lactic_Acid->H_plus H_plus->Lactic_Acid Autocatalysis H_plus->Ethanol Autocatalysis

Caption: Autocatalytic hydrolysis pathway of this compound.

Experimental_Workflow Start Start Stability Study Prepare_Samples Prepare & Package Formulation Batches Start->Prepare_Samples Store_Samples Place Samples in Storage Chambers (Long-term & Accelerated) Prepare_Samples->Store_Samples Time_Point Testing Time Point Reached Store_Samples->Time_Point Time_Point->Store_Samples No Perform_Tests Perform Analytical Tests: - Appearance - pH - HPLC Assay - Peroxide Value Time_Point->Perform_Tests Yes Evaluate_Data Evaluate Data & Compare to Specifications Perform_Tests->Evaluate_Data Evaluate_Data->Time_Point End End of Study Evaluate_Data->End Study Complete or Out of Specification

Caption: General workflow for a typical stability study.

Troubleshooting_Tree Problem Observed Degradation of This compound Check_pH Is the formulation pH decreasing over time? Problem->Check_pH Check_Color Is there a yellow discoloration? Problem->Check_Color Check_pH->Check_Color No Hydrolysis Primary Degradation: Hydrolysis Check_pH->Hydrolysis Yes Check_Color->Hydrolysis No Oxidation Primary Degradation: Oxidation Check_Color->Oxidation Yes Action_Hydrolysis Action: - Control Temperature - Adjust pH/Buffer - Minimize Water Hydrolysis->Action_Hydrolysis Action_Oxidation Action: - Store under Inert Gas - Use Antioxidants - Check Peroxide Value Oxidation->Action_Oxidation

Caption: Troubleshooting decision tree for this compound degradation.

References

Minimizing byproduct formation in Ethyl L-lactate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of Ethyl L-lactate.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

A low yield of this compound is a common issue that can stem from several factors. The primary cause is often the equilibrium limitation of the esterification reaction between lactic acid and ethanol (B145695). The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus reducing the yield.[1]

Potential Causes and Solutions:

Potential Cause Suggested Solution Explanation
Equilibrium Limitation Implement a method to remove water from the reaction mixture as it is formed. Reactive distillation is a highly effective technique for this.[2] Pervaporation is another option to selectively remove water.[3]By continuously removing a byproduct (water), the reaction equilibrium is shifted towards the formation of the product, this compound, leading to a higher conversion of lactic acid.[2]
Sub-optimal Reactant Ratio Increase the molar ratio of ethanol to lactic acid. A common starting point is a 3:1 molar ratio of ethanol to lactic acid.[4]A higher concentration of one of the reactants (ethanol) will drive the equilibrium towards the product side, favoring the formation of this compound.[5]
Insufficient Catalyst Activity Ensure the catalyst is active and used in the appropriate amount. For heterogeneous catalysts like Amberlyst resins, check for deactivation by cations (e.g., Na+, Ca2+) and consider regeneration with an acid wash if necessary.[6]The catalyst speeds up the rate at which equilibrium is reached. If the catalyst is inactive or insufficient, the reaction may not reach its maximum possible conversion in the given time.
High Initial Water Content Use a concentrated lactic acid feedstock (e.g., 88 wt%) to minimize the initial amount of water in the reaction.[7] Alternatively, consider a two-step process where lactic acid is first oligomerized to remove water, followed by transesterification of the oligomers with ethanol.[5][8]The initial presence of water will inhibit the forward reaction. Reducing the initial water content will favor the esterification process from the start.[7]
Oligomer Formation An excess of ethanol can suppress the self-esterification of lactic acid into oligomers. Maintaining an ethanol-to-lactic acid molar ratio of at least 3:1 significantly reduces oligomer formation.[4]Lactic acid can react with itself to form linear chains (oligomers), which reduces the amount of lactic acid available to react with ethanol to form the desired product.[9]
Issue 2: High Water Content in the Final Product

Question: My purified this compound has a high water content. How can I effectively remove the water?

Answer:

Water is a significant impurity in this compound synthesis, not only because it is a byproduct but also because it forms a minimum boiling azeotrope with this compound, making its removal by simple distillation difficult.[8]

Troubleshooting & Optimization:

Problem Suggested Solution Explanation
Azeotrope Formation Azeotropic Distillation: While challenging, modifying the distillation process, for instance by using a different pressure, may alter the azeotropic composition.The azeotrope between water and this compound complicates purification. At atmospheric pressure, the azeotrope contains a significant amount of water.
Pervaporation: Use a membrane-based pervaporation system that is selective for water to break the azeotrope.[10]Pervaporation is a separation technique that can effectively separate azeotropic mixtures by allowing one component to selectively pass through a membrane.
Molecular Sieves: Use molecular sieves to adsorb water from the this compound/water mixture.[11]Molecular sieves are materials with very small pores of a uniform size that can trap small molecules like water while allowing larger molecules like this compound to pass.
Inefficient Water Removal During Reaction Reactive Distillation: Employ a reactive distillation setup to continuously remove water as it is formed during the esterification reaction.[2]This preventative measure is highly effective at minimizing the amount of water that needs to be removed during downstream purification.
Issue 3: Presence of Oligomers in the Product

Question: I am observing high boiling point impurities in my this compound, which I suspect are oligomers. How can I prevent their formation and remove them?

Answer:

Lactic acid has a tendency to self-esterify, forming linear oligomers.[4] These oligomers and their corresponding ethyl esters are common byproducts that can reduce the yield of monomeric this compound and complicate purification.[5]

Prevention and Removal Strategies:

Strategy Description
Prevention: Molar Ratio Control The presence of ethanol suppresses the formation of lactic acid oligomers. Using a molar ratio of ethanol to lactic acid of 3:1 can reduce the oligomer content to less than 0.4 mol%.[4]
Prevention: Immediate Mixing If using dehydrated lactic acid, it is crucial to mix it with ethanol immediately after dehydration to prevent oligomerization from occurring before the esterification reaction begins.[4]
Removal: Distillation Oligomers are less volatile than this compound. Purification can be achieved through fractional distillation, typically under reduced pressure to avoid high temperatures that could cause degradation. The oligomers will remain in the distillation residue.[12]
Conversion: Re-esterification The distillation residue containing oligomers (such as ethyl lactoyl lactate) can be recycled by reacting it again with ethanol to convert the oligomers into this compound, thereby increasing the overall yield.[12]
Issue 4: Loss of Optical Purity (Racemization)

Question: I am synthesizing this compound, but I am concerned about racemization and the formation of Ethyl D-lactate. How can I maintain the stereochemical integrity of my product?

Answer:

For applications in pharmaceuticals and agrochemicals, maintaining the high optical purity of L-Ethyl Lactate (B86563) is critical. Racemization, the conversion of the L-enantiomer to the D-enantiomer, can occur under certain conditions, particularly at high temperatures.

Factors Influencing Racemization and Mitigation Strategies:

Factor Mitigation Strategy Explanation
High Temperature Conduct the reaction and purification steps at the lowest feasible temperature. For instance, racemization of lactic acid is observed to increase significantly at temperatures above 230°C.[13]High temperatures provide the activation energy for the conversion of the L-enantiomer to the D-enantiomer, potentially through a pyruvic acid intermediate.[14][15]
Presence of a Catalyst The choice of catalyst can be important. While not extensively detailed for this specific reaction in the provided context, some catalysts may promote racemization more than others. Basic catalysts, for example, can facilitate racemization.The catalyst can influence the reaction mechanism and potentially provide a pathway for racemization.
Reaction Time Minimize the reaction time as much as possible without compromising the yield.Longer exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of racemization.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the synthesis of this compound?

A1: The primary byproducts are water (from the esterification reaction), lactic acid oligomers (from the self-esterification of lactic acid), and in the case of L-lactic acid, the D-enantiomer due to racemization.[4][8]

Q2: How does water affect the reaction?

A2: Water is a product of the esterification reaction. Its presence shifts the reaction equilibrium back towards the reactants (lactic acid and ethanol), thereby lowering the conversion and yield of this compound. It also forms an azeotrope with this compound, which complicates purification by distillation.[8]

Q3: What is reactive distillation and why is it beneficial for this compound synthesis?

A3: Reactive distillation is a process that combines chemical reaction and separation in a single unit. For this compound synthesis, it is used to continuously remove the water byproduct from the reaction zone. This shifts the equilibrium towards the products, resulting in a higher conversion of lactic acid than what can be achieved in a conventional batch reactor.[2]

Q4: What is the optimal molar ratio of ethanol to lactic acid?

A4: A molar ratio of 3:1 of ethanol to lactic acid is often cited as optimal. This excess of ethanol helps to shift the reaction equilibrium towards the product side and also suppresses the formation of lactic acid oligomers.[4]

Q5: How can I purify this compound from unreacted starting materials and byproducts?

A5: Fractional distillation is the primary method for purifying this compound. Due to the relatively high boiling point of this compound, this is often carried out under reduced pressure. Ethanol can be distilled off first, followed by the this compound product, leaving behind less volatile impurities like lactic acid and oligomers.[12]

Data Presentation

Table 1: Influence of Lactic Acid Feed Concentration on Reaction Performance

Lactic Acid Concentration (wt% in water)Excess Ethanol RequiredLactic Acid ConversionReference
88%~40%>95%[7]
50%Significantly Higher>95%[7]
20%HighLower[9]

Table 2: Effect of Ethanol to Lactic Acid Molar Ratio on Oligomer Content

Molar Ratio (nEtOH/nLA)Oligomer Content at Equilibrium (mol%)Reference
1:12.4%[4][7]
3:10.4%[4][7]

Experimental Protocols

Protocol 1: Batch Esterification of Lactic Acid with Ethanol

  • Materials:

    • Lactic acid (e.g., 88 wt% aqueous solution)

    • Ethanol (anhydrous)

    • Acid catalyst (e.g., Amberlyst 15 ion-exchange resin)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lactic acid and ethanol in a 1:3 molar ratio.

    • Add the acid catalyst (e.g., 3 wt% of the total reactant mass).

    • Heat the mixture to the reflux temperature of ethanol (approximately 78-80°C) with continuous stirring.

    • Monitor the progress of the reaction by taking samples periodically and analyzing them using gas chromatography (GC) or titration to determine the concentration of this compound and remaining lactic acid.

    • Continue the reaction until equilibrium is reached (i.e., the concentrations of reactants and products no longer change).

    • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Anhydrous Ethyl Lactate via Transesterification of Lactic Acid Oligomers

This protocol is designed to minimize the presence of water during the esterification step.

  • Part A: Autocatalytic Oligomerization of Lactic Acid

    • In a reaction vessel equipped for distillation, heat an aqueous solution of lactic acid (e.g., 80 wt%).

    • Gradually increase the temperature while removing water by distillation. This will promote the self-esterification of lactic acid to form oligomers.

    • Continue this process until the desired degree of oligomerization is achieved and most of the water has been removed.[5]

  • Part B: Transesterification with Ethanol

    • Cool the lactic acid oligomers from Part A.

    • Add anhydrous ethanol to the oligomers. An equimolar ratio of ethanol to lactic acid monomer units can be used.[5]

    • Add a suitable catalyst for transesterification (e.g., anhydrous FeCl3).[8]

    • Heat the mixture under reflux to drive the transesterification reaction, which will produce this compound.

    • Monitor the reaction to completion.

    • Purify the resulting anhydrous this compound by distillation.

Visualizations

Ethyl_Lactate_Reaction_Pathway Lactic_Acid L-Lactic Acid Ethyl_Lactate This compound (Product) Lactic_Acid->Ethyl_Lactate + Ethanol (Esterification) Oligomers Lactic Acid Oligomers (Byproduct) Lactic_Acid->Oligomers Self-esterification Ethanol Ethanol Ethanol->Ethyl_Lactate Ethyl_Lactate->Lactic_Acid + Water (Hydrolysis) Water Water (Byproduct) Water->Lactic_Acid Oligomers->Lactic_Acid Hydrolysis

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Ethyl Lactate Yield Check_Water High Water Content? Start->Check_Water Check_Oligomers High Oligomer Content? Check_Water->Check_Oligomers No Implement_Water_Removal Implement Water Removal (e.g., Reactive Distillation) Check_Water->Implement_Water_Removal Yes Check_Purity Loss of Optical Purity? Check_Oligomers->Check_Purity No Increase_Ethanol Increase Ethanol:Lactic Acid Ratio Check_Oligomers->Increase_Ethanol Yes Optimize_Temp Lower Reaction Temperature Check_Purity->Optimize_Temp Yes End Yield Improved Check_Purity->End No Implement_Water_Removal->End Increase_Ethanol->End Optimize_Temp->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimization of Reaction Conditions in Ethyl L-lactate Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions using Ethyl L-lactate as a sustainable solvent. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and effectively utilize this green solvent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound as a solvent?

This compound is a bio-based and biodegradable solvent with a favorable safety profile, making it an excellent green alternative to conventional organic solvents.[1][2][3][4][5] Its key advantages include:

  • Sustainability: Derived from the fermentation of carbohydrates.[4][5]

  • Biodegradability: Readily breaks down into non-harmful substances.[5]

  • Low Toxicity: Generally considered safe for use in pharmaceutical and food applications.[6][7]

  • High Boiling Point: Suitable for reactions requiring elevated temperatures.[5]

  • Tunable Polarity: The polarity of this compound can be adjusted by mixing it with water, allowing for optimization of reaction conditions for a wide range of substrates.[2][8]

Q2: What types of reactions are compatible with this compound?

This compound has been successfully employed as a solvent for a diverse range of organic reactions, including:

  • Asymmetric induction[2][3]

  • Multi-component reactions[2][3][9]

  • Ligand-free coupling reactions[2][3]

  • Suzuki-Miyaura cross-coupling reactions[2][10]

  • Biginelli reactions[9]

  • 1,3-Dipolar cycloaddition reactions[9]

  • Knoevenagel condensation[2]

Q3: Is this compound sensitive to water?

Yes, this compound is miscible with water, and its presence can influence reaction outcomes.[5][8] Depending on the reaction, water can be a beneficial co-solvent to adjust polarity or an undesirable component that can lead to side reactions or reduced yields.[2] It is crucial to consider the water content of the solvent and reagents, and if necessary, use a dried grade of this compound or employ methods to remove water during the reaction.

Q4: Can this compound be recycled?

Yes, one of the green aspects of this compound is its recyclability.[2][5] Distillation is a common method for recovering and purifying the solvent after a reaction. However, care must be taken to avoid decomposition at high temperatures.

Q5: What is the typical purity of commercially available this compound, and does it contain impurities that could affect my reaction?

Commercially available this compound is typically of high purity. However, it can contain small amounts of water, lactic acid, and ethanol (B145695) as impurities from its manufacturing process.[4] The presence of acidic (lactic acid) or nucleophilic (ethanol, water) impurities could potentially interfere with sensitive reactions. For reactions that are sensitive to these impurities, it is advisable to use a high-purity grade and to consider purification or drying steps.

Troubleshooting Guides

Issue 1: Low Reaction Yield or Slow Reaction Rate

This is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent Polarity The polarity of this compound can be fine-tuned by adding water as a co-solvent.[2][8] Experiment with different this compound:water ratios (e.g., 100:0, 90:10, 50:50).Improved solubility of reactants and/or stabilization of transition states, leading to an increased reaction rate and yield.
Inadequate Temperature Increase the reaction temperature. This compound has a high boiling point (154 °C), allowing for a wide range of reaction temperatures.[6]Increased reaction kinetics. Monitor for potential side product formation at higher temperatures.
Catalyst Incompatibility or Deactivation Screen different catalysts that are known to be effective for the specific reaction type. The hydroxyl and ester functionalities of this compound can sometimes interact with certain catalysts.Identification of a more robust and efficient catalyst for the reaction in this compound.
Presence of Water (for water-sensitive reactions) Use anhydrous this compound and ensure all reagents and glassware are dry. Consider the use of a drying agent or a Dean-Stark apparatus to remove water azeotropically.Prevention of side reactions caused by water and improved yield of the desired product.
Issue 2: Formation of Byproducts

The formation of unexpected byproducts can often be traced back to the inherent reactivity of this compound under certain conditions.

Potential Cause Troubleshooting Step Expected Outcome
Transesterification If your reaction involves other esters or alcohols, transesterification with this compound might occur, especially at elevated temperatures or in the presence of acid/base catalysts. Lowering the reaction temperature or choosing a catalyst that does not promote transesterification can mitigate this.Reduced or eliminated formation of transesterification byproducts.
Hydrolysis In the presence of water, particularly with acid or base catalysis, this compound can hydrolyze to ethanol and lactic acid.[5] For reactions sensitive to these byproducts, ensure anhydrous conditions.Minimized formation of ethanol and lactic acid, preventing potential interference with the main reaction.
Reaction with Lactic Acid Impurity Residual lactic acid in the solvent can act as an unintended catalyst or reactant. Using a high-purity grade of this compound or neutralizing the acidic impurity with a non-interfering base can be beneficial.Elimination of side reactions catalyzed or caused by lactic acid impurity.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction in this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • This compound/water mixture (e.g., 1:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the this compound/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Optimization_Workflow cluster_start Initial Reaction Setup cluster_solvent Solvent System Optimization cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Troubleshooting cluster_end Final Protocol start Define Reaction: Substrates, Catalyst, Desired Product solvent_choice Choose this compound as Solvent start->solvent_choice solvent_ratio Vary this compound:Water Ratio (e.g., 100:0, 90:10, 50:50) solvent_choice->solvent_ratio temperature Optimize Temperature (e.g., RT, 50°C, 80°C, 100°C) solvent_ratio->temperature Select best ratio catalyst Screen Catalysts & Loadings temperature->catalyst Select best temp. analysis Analyze Yield & Purity (TLC, GC, NMR) catalyst->analysis Run reaction troubleshoot Troubleshoot Issues (Low Yield, Byproducts) analysis->troubleshoot troubleshoot->solvent_ratio troubleshoot->temperature Re-optimize Conditions end Optimized Reaction Protocol troubleshoot->end Problem Solved

Caption: Workflow for optimizing reaction conditions in this compound.

Troubleshooting_Low_Yield start Low Reaction Yield check_polarity Is solvent polarity optimal? start->check_polarity adjust_polarity Adjust this compound:Water Ratio check_polarity->adjust_polarity No check_temp Is reaction temperature adequate? check_polarity->check_temp Yes adjust_polarity->start increase_temp Increase Reaction Temperature check_temp->increase_temp No check_catalyst Is the catalyst active/compatible? check_temp->check_catalyst Yes increase_temp->start screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts No check_water Is the reaction water-sensitive? check_catalyst->check_water Yes screen_catalysts->start use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous Yes success Yield Improved check_water->success No use_anhydrous->start

Caption: Troubleshooting guide for low reaction yield in this compound.

References

Strategies to improve the efficiency of Ethyl L-lactate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Ethyl L-Lactate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common this compound extraction procedures.

Solvent Extraction (Liquid-Liquid Extraction)

Issue: Low Extraction Yield

  • Question: My extraction of this compound from the fermentation broth is resulting in a very low yield. What are the possible causes and solutions?

  • Answer: Low extraction yield in solvent extraction can be attributed to several factors:

    • Inappropriate Solvent Selection: The chosen solvent may have a low partition coefficient for this compound. Solvents with higher polarity, such as long-chain alcohols (e.g., 1-butanol, 1-hexanol) or phosphate-based solvents (e.g., tributyl phosphate), often exhibit better extraction efficiency.

    • Suboptimal pH: The pH of the aqueous phase can influence the distribution of this compound. Ensure the pH is optimized to favor its partitioning into the organic phase. This often involves acidification of the broth to convert lactate (B86563) salts to lactic acid, which is then esterified to ethyl lactate.

    • Insufficient Mixing: Inadequate agitation during extraction leads to poor mass transfer between the aqueous and organic phases. Ensure vigorous mixing to maximize the interfacial area and contact time.

    • Incorrect Solvent-to-Feed Ratio: A low solvent-to-feed ratio may not be sufficient to extract the majority of the this compound. Experiment with increasing the ratio to improve extraction efficiency.

Issue: Emulsion Formation at the Interface

  • Question: A stable emulsion has formed between the organic and aqueous layers, making phase separation difficult. How can I break this emulsion?

  • Answer: Emulsion formation is a common problem when extracting from complex mixtures like fermentation broths, which contain surfactants and proteins. Here are several strategies to address this:

    • Centrifugation: Applying a centrifugal force is often the most effective method to break stable emulsions.

    • Addition of Salt: Increasing the ionic strength of the aqueous phase by adding salts (e.g., NaCl, Na₂SO₄) can help to destabilize the emulsion.

    • Temperature Change: Gently heating or cooling the mixture can alter the physical properties of the emulsion and promote phase separation.

    • pH Adjustment: Changing the pH of the aqueous phase can alter the charge of emulsifying agents, potentially breaking the emulsion.

    • Addition of a Demulsifier: In some cases, a small amount of a suitable demulsifying agent can be added.

Troubleshooting Workflow for Solvent Extraction

start Low Extraction Yield or Emulsion Formation check_solvent Verify Solvent Choice and Partition Coefficient start->check_solvent break_emulsion Troubleshoot Emulsion start->break_emulsion check_ph Optimize pH of Aqueous Phase check_solvent->check_ph check_mixing Ensure Adequate Mixing check_ph->check_mixing check_ratio Adjust Solvent-to-Feed Ratio check_mixing->check_ratio end_good Efficient Extraction check_ratio->end_good centrifuge Centrifugation break_emulsion->centrifuge add_salt Add Salt break_emulsion->add_salt change_temp Adjust Temperature break_emulsion->change_temp centrifuge->end_good add_salt->end_good change_temp->end_good

Caption: Troubleshooting logic for common issues in solvent extraction of this compound.

Reactive Extraction / Reactive Distillation

Issue: Low Conversion of Lactic Acid to this compound

  • Question: The conversion of lactic acid to this compound in my reactive distillation setup is below expectations. What factors could be limiting the reaction?

  • Answer: Low conversion in reactive distillation is often a multifaceted issue:

    • Catalyst Deactivation: The solid acid catalyst (e.g., Amberlyst resins) can be deactivated by impurities in the fermentation broth, such as cations (Na+, Ca2+).[1] Regeneration with an acid solution (e.g., 5 wt% HCl) may be necessary.[1]

    • Water Content in Feed: High concentrations of water in the lactic acid feed can shift the equilibrium of the esterification reaction, limiting the conversion to this compound.[2] Pre-treating the feed to reduce the water content is beneficial.[2]

    • Insufficient Reaction Temperature: The esterification reaction is temperature-dependent. Ensure the temperature in the reactive section of the column is optimal for the catalyst being used.

    • Inadequate Residence Time: The reactants may not have sufficient time in contact with the catalyst. This can be addressed by adjusting the feed flow rate or the column's liquid holdup.[1]

    • Formation of Oligomers: Lactic acid can self-esterify to form oligomers, which reduces the amount of monomeric lactic acid available for reaction with ethanol (B145695).[3] This is more prevalent in concentrated lactic acid solutions.[4]

Issue: Poor Separation of Water

  • Question: I am struggling to efficiently remove water from the top of my reactive distillation column, which is hindering the reaction. How can I improve this?

  • Answer: Effective water removal is crucial for driving the esterification reaction to completion.

    • High Ethanol Consumption: A large excess of ethanol is often required to act as a stripping agent to remove water.[1] This can be a drawback due to high energy consumption for ethanol recovery.[1]

    • Azeotrope Formation: Water and ethanol form an azeotrope, which can complicate separation.[1] Coupling the reactive distillation with a membrane process like pervaporation can be an effective strategy to break this azeotrope and recover ethanol.[1]

    • Operating without Reflux: For this compound production, operating the column as a reactive stripping column (without reflux) is often necessary to prevent water from being retained in the system.[2][3]

Pervaporation

Issue: Low Water Permeate Flux

  • Question: The water flux through my hydrophilic pervaporation membrane is very low, leading to inefficient water removal from the reaction mixture. What could be the cause?

  • Answer: Low permeate flux can be due to several factors:

    • Membrane Selection: Not all hydrophilic membranes are equally effective for this separation. The choice of membrane material significantly impacts performance.

    • Low Operating Temperature: Permeate flux is highly dependent on temperature. Increasing the operating temperature can enhance the flux, but this must be balanced with the thermal stability of the reactants and products.

    • Concentration Polarization: A boundary layer with a lower concentration of the permeating component (water) can form on the membrane surface, reducing the driving force for permeation. Increasing the feed flow rate can mitigate this effect.

Issue: Membrane Fouling or Degradation

  • Question: I suspect my pervaporation membrane is fouled or has been damaged, as the performance has significantly decreased over time. What are the likely causes?

  • Answer:

    • Crystallization of Lactic Acid: Lactic acid can permeate the membrane and crystallize on the permeate side, especially at low water concentrations (below 2 wt%).[5] This can cause a drop in flux and selectivity.[5]

    • Interaction with this compound: this compound itself can cause a loss of integrity in some membranes.[5]

    • Impurities from Fermentation Broth: Other components from the fermentation broth can adsorb onto the membrane surface, leading to fouling. Pre-treatment of the feed (e.g., microfiltration, nanofiltration) is crucial.[6]

Supercritical Fluid Extraction (SFE)

Issue: Low Extraction Efficiency with Supercritical CO₂

  • Question: The extraction of this compound using supercritical CO₂ (scCO₂) alone is not very effective. How can I improve the yield?

  • Answer:

    • Use of Co-solvents: Pure scCO₂ is non-polar and thus has limited solvating power for a relatively polar molecule like this compound.[7] The addition of a polar co-solvent, such as ethanol or even this compound itself, can significantly enhance the extraction efficiency.[8]

    • Optimization of Pressure and Temperature: The density and solvating power of scCO₂ are functions of pressure and temperature. These parameters need to be optimized for the specific extraction. Higher pressures generally lead to higher solubility.

Frequently Asked Questions (FAQs)

  • Q1: What is the most environmentally friendly method for this compound extraction?

    • A1: Supercritical fluid extraction using CO₂ is often considered one of the "greenest" methods due to the use of a non-toxic, non-flammable, and recyclable solvent.[7] this compound itself is also considered a green solvent, and its use in aqueous two-phase systems (ATPS) is an environmentally friendly liquid-liquid extraction approach.[9][10]

  • Q2: How can I remove the high-boiling-point this compound solvent from my extract without using high temperatures?

    • A2: Due to its high boiling point (154 °C), removing this compound by evaporation can be challenging and may degrade heat-sensitive compounds.[11] A non-evaporative method using water to wash the this compound from an oil-rich phase has been proposed as a more effective and gentle alternative.[11]

  • Q3: Can I extract this compound directly from a fermentation broth containing ammonium (B1175870) lactate?

    • A3: Direct esterification of ammonium lactate can result in low yields due to the formation of byproducts like lactamide.[12] A more efficient approach involves first extracting the lactic acid from the ammonium lactate solution into a solvent like tributyl phosphate, followed by esterification with ethanol.[12] This significantly improves the selectivity towards this compound.[12]

  • Q4: What are the key safety considerations when working with this compound?

    • A4: this compound is considered to have low toxicity, is readily biodegradable, and has a low volatility, making it safer to handle than many conventional solvents.[13] However, standard laboratory safety practices, including working in a well-ventilated area and using appropriate personal protective equipment, should always be followed.

Quantitative Data Presentation

Table 1: Comparison of this compound Production/Extraction Efficiencies

MethodKey ParametersLactic Acid Conversion (%)This compound Yield/PurityReference
Reactive Distillation Ethanol/Lactic Acid Molar Ratio: 3.6, Bottom Temp: 128°C>95%95% Purity[14]
Reactive Distillation High ethanol consumption, reactive stripping>90%73% Yield[2][3]
Pervaporation Membrane Reactor 5 membranes in series, 70°C98%96% Purity[15]
Solvent Extraction & Esterification From ammonium lactate using tributyl phosphate78%95% Selectivity[12]
Aqueous Two-Phase System (ATPS) EL-Sulfate system, pH 6.0N/A99.03% Yield (of phenolic compounds using EL)[9]

Table 2: Supercritical Fluid Extraction (SFE) Parameters for Caffeine Extraction (Illustrative for co-solvent effect)

Co-solvent (with scCO₂)Extraction MethodCaffeine Yield (mg/g tea)Reference
Ethyl Lactate Static & Dynamic13.0 - 14.2[8]
Ethanol Static & Dynamic8.8 - 10.8[8]
Ethyl Acetate Static & Dynamic< 7[8]

Experimental Protocols

Protocol 1: Laboratory-Scale Liquid-Liquid Extraction of this compound
  • Preparation of Aqueous Phase:

    • Take a known volume of the fermentation broth containing this compound.

    • Adjust the pH to the desired value (e.g., by adding a mineral acid) to ensure this compound is in its non-ionized form.

    • If the broth is rich in solids, centrifuge and filter it prior to extraction.

  • Extraction:

    • Transfer the prepared aqueous phase to a separatory funnel.

    • Add the selected organic solvent (e.g., 1-butanol) at a specified solvent-to-feed volume ratio (e.g., 1:1).

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Mount the separatory funnel on a stand and allow the phases to separate.

  • Phase Separation and Recovery:

    • Once a clear interface is observed, carefully drain the lower (denser) phase.

    • Collect the upper (less dense) organic phase containing the extracted this compound.

    • Repeat the extraction on the aqueous phase with fresh solvent 2-3 times to maximize recovery.

    • Combine the organic extracts.

  • Analysis:

    • Analyze the concentration of this compound in the combined organic phase and the raffinate (spent aqueous phase) using a suitable analytical technique (e.g., Gas Chromatography).

    • Calculate the partition coefficient and extraction efficiency.

Protocol 2: General Procedure for Reactive Distillation
  • System Setup:

    • Assemble the reactive distillation column with a reboiler, condenser, and feed pumps.

    • Pack the reactive section of the column with a suitable solid acid catalyst (e.g., Amberlyst 46).

  • Feed Preparation:

    • Prepare the lactic acid feed solution. If using a concentrated solution, consider the potential for oligomer formation.[4]

    • Prepare the ethanol feed. A molar excess of ethanol to lactic acid is typically required.[1]

  • Operation:

    • Preheat the reboiler to the desired temperature.

    • Start the feed pumps for lactic acid and ethanol at their respective set flow rates into the column.

    • Operate the column as a reactive stripper, typically with no reflux, to facilitate water removal from the top.[2]

    • Continuously collect the distillate (primarily an ethanol-water mixture) from the top and the bottom product (containing this compound, unreacted reactants, and byproducts) from the reboiler.

  • Analysis and Purification:

    • Monitor the composition of the top and bottom products over time using GC or HPLC to determine when the system has reached a steady state.

    • The bottom product containing this compound will require further purification, typically through vacuum distillation, to separate it from unreacted lactic acid, ethanol, and oligomers.[6]

Experimental Workflow for Reactive Distillation

cluster_0 Feed Preparation cluster_1 Reactive Distillation Column cluster_2 Product Separation lactic_acid Lactic Acid Feed column Catalytic Section (Solid Acid Catalyst) lactic_acid->column ethanol Ethanol Feed (Excess) ethanol->column reboiler Reboiler column->reboiler condenser Condenser (No Reflux) column->condenser reboiler->column bottoms Bottom Product (Crude Ethyl Lactate) reboiler->bottoms distillate Distillate (Ethanol + Water) condenser->distillate purification Vacuum Distillation bottoms->purification final_product Pure this compound purification->final_product

Caption: A simplified workflow for the production and purification of this compound via reactive distillation.

References

Technical Support Center: Ethyl L-Lactate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Ethyl L-lactate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: this compound is susceptible to two main degradation pathways: hydrolysis and oxidation.[1][2]

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form lactic acid and ethanol.[2][3] This reaction is autocatalytic, meaning the lactic acid produced can further catalyze the hydrolysis process.[3][4][5]

  • Oxidation: Under dry conditions or in the presence of oxygen, oxidation is a more prevalent degradation route.[1] This process can lead to the formation of peroxides and ethyl pyruvate, which can cause discoloration (yellowing) of the formulation.[1]

Below is a diagram illustrating the main degradation pathways.

Degradation Pathways of this compound EthylLactate This compound Hydrolysis Hydrolysis (presence of water) EthylLactate->Hydrolysis Oxidation Oxidation (presence of oxygen) EthylLactate->Oxidation LacticAcid Lactic Acid Hydrolysis->LacticAcid Ethanol Ethanol Hydrolysis->Ethanol Peroxides Peroxides Oxidation->Peroxides EthylPyruvate Ethyl Pyruvate Oxidation->EthylPyruvate

Degradation Pathways of this compound

Q2: What factors can influence the stability of this compound in my formulation?

A2: Several factors can impact the stability of this compound:

  • Presence of Water: Water is a key reactant in the hydrolysis of this compound.[2][3] Minimizing water content in the formulation and during storage is crucial.

  • pH: The hydrolysis of esters like this compound is catalyzed by both acids and bases. The rate of hydrolysis is generally lowest in the neutral pH range.

  • Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.[3][4] Therefore, formulations should be stored at controlled room temperature or refrigerated if necessary.

  • Presence of Oxygen: Oxygen is a critical factor in the oxidative degradation of this compound.[1] To prevent this, it is recommended to package and store formulations under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Excipients: Certain excipients can interact with this compound. For example, alkaline excipients can promote hydrolysis, while others may contain trace metals that can catalyze oxidation. Compatibility studies are essential.

  • Light: Exposure to light, particularly UV light, can potentially initiate or accelerate oxidative degradation. Light-resistant packaging should be considered.

Q3: How can I improve the stability of my this compound formulation?

A3: To enhance stability, consider the following strategies:

  • Control Water Content: Use anhydrous excipients and control the humidity during manufacturing and storage.

  • Use of Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation.[1][2][6] Commonly used antioxidants include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Ascorbic Acid, and Tocopherol.[2][6]

  • Inert Atmosphere: Purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[1]

  • pH Control: Maintain the formulation pH in a range where this compound exhibits maximum stability, typically around neutral pH.

  • Appropriate Packaging: Use airtight and light-resistant containers to protect the formulation from moisture, oxygen, and light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Decrease in pH of the formulation over time. Hydrolysis of this compound to lactic acid.1. Quantify the water content of your formulation.2. Review the formulation for any hygroscopic excipients.3. Ensure storage in a low-humidity environment and in well-sealed containers.4. Perform a stress test at elevated temperature and humidity to confirm hydrolysis.
Yellowing or discoloration of the formulation. Oxidation of this compound, potentially forming ethyl pyruvate.[1]1. Analyze for the presence of peroxides.2. Incorporate a suitable antioxidant (e.g., BHT, ascorbic acid) into the formulation.[2][6]3. Protect the formulation from light.4. Package the product under an inert atmosphere (nitrogen or argon).[1]
Formation of precipitates. 1. Change in solubility of an active pharmaceutical ingredient (API) or excipient due to a shift in pH from this compound hydrolysis.2. Incompatibility of an excipient with this compound or its degradants.1. Monitor the pH of the formulation over time.2. Conduct compatibility studies between this compound and individual excipients.3. Characterize the precipitate to identify its composition.
Loss of assay of this compound. Degradation via hydrolysis and/or oxidation.1. Implement a stability-indicating analytical method (e.g., HPLC) to separate and quantify this compound and its primary degradants (lactic acid, ethanol).2. Conduct forced degradation studies to identify the primary degradation pathway.3. Based on the degradation pathway, implement the appropriate stabilization strategies (control of water, addition of antioxidants, etc.).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the quantification of this compound and the monitoring of its primary hydrolytic degradant, lactic acid.

Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound in a pharmaceutical formulation.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for adequate separation.

  • This compound reference standard

  • Lactic acid reference standard

  • High-purity water

  • Formulation samples

Method:

  • Standard Preparation: Prepare stock solutions of this compound and lactic acid in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Preparation: Accurately weigh and dissolve the formulation in the mobile phase to achieve a target concentration of this compound within the standard curve range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Optimized mixture of buffer and organic solvent

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm[7]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify and quantify this compound and lactic acid in the sample by comparing their peak areas to the respective standard curves.

Workflow for HPLC Method Development:

HPLC Method Development Workflow Start Start ColumnSelection Select Column (e.g., C18) Start->ColumnSelection MobilePhase Optimize Mobile Phase (Buffer:Organic Solvent Ratio, pH) ColumnSelection->MobilePhase Wavelength Select Detection Wavelength (e.g., 210 nm) MobilePhase->Wavelength ForcedDegradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Wavelength->ForcedDegradation Specificity Check for Peak Purity and Resolution (Specificity) ForcedDegradation->Specificity Validation Method Validation (Linearity, Accuracy, Precision, Robustness) Specificity->Validation End Final Method Validation->End Troubleshooting Workflow for this compound Stability decision decision Start Stability Issue Observed Characterize Characterize the Issue (e.g., pH shift, color change, precipitate, loss of assay) Start->Characterize IsColorChange Is there a color change (e.g., yellowing)? Characterize->IsColorChange IsPHShift Is there a pH shift (decrease)? Characterize->IsPHShift IsColorChange->IsPHShift No OxidationSuspected Suspect Oxidation IsColorChange->OxidationSuspected Yes HydrolysisSuspected Suspect Hydrolysis IsPHShift->HydrolysisSuspected Yes End Optimized Formulation IsPHShift->End No MeasurePeroxides Measure Peroxide Value OxidationSuspected->MeasurePeroxides MeasureWater Measure Water Content HydrolysisSuspected->MeasureWater AddAntioxidant Incorporate Antioxidant (e.g., BHT, Ascorbic Acid) MeasurePeroxides->AddAntioxidant ControlMoisture Control Moisture in Formulation and Storage MeasureWater->ControlMoisture InertAtmosphere Package under Inert Atmosphere AddAntioxidant->InertAtmosphere InertAtmosphere->End CheckExcipients Review Excipient Compatibility (hygroscopicity, pH) ControlMoisture->CheckExcipients CheckExcipients->End

References

Catalyst deactivation and regeneration in Ethyl L-lactate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and regeneration during the synthesis of Ethyl L-Lactate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low conversion of lactic acid. What are the potential catalyst-related issues?

A low conversion rate is a common problem often linked to reduced catalyst activity. The primary causes of catalyst deactivation in this context are poisoning, fouling, and sintering.[1][2]

  • Catalyst Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[1] For ion-exchange resins like Amberlyst, cations such as Na+ and Ca2+ are known poisons.[3] For metal-based catalysts, contaminants like sulfur or nitrogen compounds can act as poisons.[4]

  • Fouling (Coking): This involves the physical deposition of materials on the catalyst surface.[1] In organic reactions, this often manifests as "coke," which are carbonaceous deposits from the decomposition of reactants or products at high temperatures.[1]

  • Sintering: This is the thermal degradation of a catalyst, where high temperatures cause the small catalyst particles to agglomerate.[1][5] This process reduces the active surface area, leading to a significant drop in catalytic activity.[1]

The following diagram illustrates a logical workflow for troubleshooting low catalyst activity.

start Low this compound Conversion check_impurities Are there known poisons (e.g., Na+, Ca2+) in the feedstock? start->check_impurities check_deposits Has the catalyst been used for extended periods or at high temperatures? check_impurities->check_deposits No poisoning Likely Cause: Catalyst Poisoning check_impurities->poisoning Yes check_temp Was the reaction temperature excessively high? check_deposits->check_temp No fouling Likely Cause: Fouling / Coking check_deposits->fouling Yes sintering Likely Cause: Sintering check_temp->sintering Yes purify Action: Purify Feedstock (See Protocol 2) poisoning->purify regenerate_acid Action: Regenerate Catalyst with Acid Wash (See Protocol 3) poisoning->regenerate_acid regenerate_thermal Action: Regenerate Catalyst with Thermal Treatment (See Protocol 4) fouling->regenerate_thermal optimize_temp Action: Optimize (lower) reaction temperature. Consider a more thermally stable catalyst. sintering->optimize_temp

Caption: Troubleshooting workflow for low catalyst activity.

Q2: What are the common mechanisms of catalyst deactivation in more detail?

Understanding the specific deactivation mechanism is crucial for selecting the correct regeneration strategy.

Deactivation MechanismDescriptionCommon Causes in Ethyl Lactate (B86563) Synthesis
Poisoning Chemical deactivation where molecules bind strongly to active sites, rendering them inactive.[1] This is often irreversible without targeted chemical treatment.Cations (Na+, Ca2+) in lactic acid feedstock deactivating ion-exchange resins.[3] Sulfur or nitrogen compounds from bio-based feedstocks poisoning metal catalysts.[4]
Fouling / Coking Physical blockage of active sites and pores by deposited materials.[1] This can be reversible through methods that burn off or dissolve the deposits.Oligomerization of lactic acid or side reactions at elevated temperatures leading to carbonaceous deposits on the catalyst surface.
Sintering / Thermal Degradation Loss of active surface area due to the agglomeration of catalyst particles at high temperatures.[1] This is typically irreversible.Operating the esterification reaction at temperatures exceeding the thermal stability of the catalyst support or active metal particles.[5]
Leaching / Structural Damage The gradual dissolution of active components or the breakdown of the catalyst support structure into the reaction medium. Water can sometimes contribute to this.[4]Can occur with certain solid acid catalysts in aqueous/alcoholic media over long operational periods.

The diagram below outlines the primary pathways of catalyst deactivation.

cluster_mechanisms Deactivation Mechanisms catalyst Active Catalyst poisoning Poisoning (Chemical Adsorption of Impurities) catalyst->poisoning fouling Fouling / Coking (Physical Deposition) catalyst->fouling sintering Sintering (Thermal Agglomeration) catalyst->sintering deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst

Caption: Common catalyst deactivation pathways.

Q3: How can I regenerate my deactivated catalyst?

Regeneration is possible for deactivation caused by poisoning and fouling. Sintering is generally irreversible. The appropriate method depends on the catalyst type and the deactivation mechanism.

Catalyst TypeDeactivation CauseRegeneration Method
Ion-Exchange Resin (e.g., Amberlyst 46) Cation Poisoning (Na+, Ca2+)Acid wash with a dilute mineral acid (e.g., 5 w% HCl).[3]
Solid Acid Catalysts Fouling / CokingThermal treatment (calcination) in a controlled atmosphere (e.g., dilute air) to burn off carbon deposits.[6]
Supported Metal Catalysts Fouling / Coking1. Calcination: Heat under dilute oxygen to remove coke.[6] 2. Reduction: Heat under a hydrogen flow to reactivate the metal sites.[6]

The following diagram shows a general workflow for catalyst regeneration.

start Deactivated Catalyst (from reaction) recover 1. Recover Catalyst (Filter from reaction mixture) start->recover wash 2. Wash Catalyst (Use appropriate solvents to remove residual reactants/products) recover->wash dry 3. Dry Catalyst (Vacuum oven at low temp.) wash->dry diagnose 4. Diagnose Deactivation dry->diagnose acid_wash 5a. Acid Wash (For cation poisoning) diagnose->acid_wash Poisoning calcination 5b. Calcination (For fouling/coking) diagnose->calcination Fouling final_rinse 7. Final Rinse & Dry acid_wash->final_rinse reduction 6. Reduction (if applicable) (For metal catalysts after calcination) calcination->reduction reduction->final_rinse end Regenerated Catalyst (Ready for reuse) final_rinse->end

Caption: Experimental workflow for catalyst regeneration.

Q4: Which catalysts are commonly used for this compound production?

Several types of catalysts are used, with solid acid catalysts being popular due to their ease of separation.[7]

CatalystTypeKey Characteristics
Amberlyst 46 Strong Acidic Ion-Exchange ResinHigh catalytic activity, reaching 98% of equilibrium conversion within 2 hours in batch experiments.[7] Active sites are primarily on the surface, making them easily accessible.[3]
Amberlyst 15 / 48 Strong Acidic Ion-Exchange ResinAlso effective, but may show slightly lower initial reaction rates compared to Amberlyst 46 under certain conditions.[7]
Zn(II) Complexes Homogeneous / Heterogeneously RecyclableCan catalyze the reaction under mild conditions.[8][9] The catalyst can precipitate out as a zinc carboxylate at the end of the reaction, allowing for recovery by filtration and reuse.[10][11]
Silica Supported H₂SO₄ Solid AcidOffers a green alternative with facile separation and potential for reuse, reducing toxic waste.[8]

Catalyst Performance Comparison (Ion-Exchange Resins)

Catalyst Bulk Density (g/L) Performance Note
Amberlyst 46 600 Showed the highest catalytic activity in a comparative study.[7]
Amberlyst 15 780 Effective, but with a lower initial reaction rate than Amberlyst 46.[7]

| Amberlyst 48 | 820 | Effective, but with a lower initial reaction rate than Amberlyst 46.[7] |

Experimental Protocols

Protocol 1: General Procedure for Batch Esterification of Lactic Acid

This protocol is a generalized procedure based on typical lab-scale experiments.[7]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging Reactants: Add lactic acid and ethanol (B145695) to the flask. A common initial molar ratio is 3:1 (ethanol:lactic acid).[12]

  • Adding Catalyst: Add the chosen solid acid catalyst (e.g., Amberlyst 46) at a specified weight fraction (e.g., w_cat = 0.1).[7]

  • Reaction: Heat the mixture to reflux temperature (approx. 355 K) with vigorous stirring.[7]

  • Monitoring: Take aliquots periodically (e.g., every 30 minutes) to monitor the conversion of lactic acid using methods like titration or GC analysis.

  • Completion: The reaction is typically run for 2-4 hours or until equilibrium conversion is reached.[7]

  • Catalyst Recovery: After cooling, separate the catalyst from the liquid mixture by filtration. The catalyst can now be washed and prepared for regeneration or reuse.

Protocol 2: Feedstock Purity Test for Catalyst Poisons

This protocol helps determine if your feedstock contains impurities that are poisoning the catalyst.[6]

  • Baseline Reaction: Run a small-scale esterification reaction (as per Protocol 1) using a known, high-purity batch of lactic acid and ethanol with fresh catalyst. Monitor the reaction rate.

  • Spiking Experiment: Repeat the baseline reaction exactly, but add a small amount (e.g., 1% by weight) of the new/suspected batch of lactic acid to the mixture.

  • Analysis: Compare the reaction rate and final conversion of the baseline and spiking experiments. A significant decrease in performance in the spiked reaction strongly indicates the presence of catalyst poisons in the new feedstock.[6]

Protocol 3: Regeneration of an Ion-Exchange Resin Catalyst (Acid Wash)

This protocol is for regenerating resins like Amberlyst 46 that have been deactivated by cations.[3]

  • Recovery: Filter the catalyst from the reaction mixture and wash thoroughly with ethanol to remove any adsorbed organic species.

  • Acid Treatment: Prepare a 5 w% aqueous solution of hydrochloric acid (HCl).

  • Washing: Suspend the recovered catalyst in the HCl solution and stir gently for 1-2 hours at room temperature. This allows the H+ ions to exchange with the poisoning cations (e.g., Na+, Ca2+).

  • Rinsing: Decant the acid solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7).

  • Drying: Dry the regenerated catalyst in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 4: General Regeneration of a Fouled Solid Catalyst (Thermal Treatment)

This protocol is for removing carbonaceous deposits (coke) from solid catalysts. Perform this procedure in a well-ventilated fume hood with appropriate safety precautions. [6]

  • Recovery & Washing: Filter the catalyst and wash it with a suitable solvent (e.g., ethanol or ethyl acetate) to remove residual reactants and products.

  • Drying: Dry the catalyst under vacuum at a low temperature (e.g., 60 °C).

  • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of a dilute oxidative gas (e.g., 5% O₂ in N₂) to a temperature of 300-400 °C for 2-4 hours. Ramp the temperature slowly to prevent damage from rapid combustion of deposits.

  • Cooling: Cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen).

  • Reduction (for metal catalysts only): If using a supported metal catalyst, follow calcination with a reduction step. Heat the catalyst under a flow of a reducing gas (e.g., 5% H₂ in N₂) at an appropriate temperature (e.g., 100-200 °C) for 2-4 hours to reactivate the metal sites.

  • Storage: Store the regenerated catalyst under an inert atmosphere.

References

Managing oligomer formation during Ethyl L-lactate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing oligomer formation during Ethyl L-lactate synthesis.

Troubleshooting Guide

Issue: High levels of oligomers detected in the final this compound product.

This is a common issue arising from the self-esterification of lactic acid. The presence of a hydroxyl and a carboxylic acid group in the same molecule makes it prone to forming dimers and higher oligomers.[1][2] These oligomers can complicate purification and reduce the yield of the desired monomeric this compound.

Question: What are the primary causes of excessive oligomer formation?

Answer: Several factors can contribute to increased oligomerization during the esterification of lactic acid with ethanol (B145695):

  • High Concentration of Lactic Acid: Concentrated lactic acid solutions inherently contain a distribution of oligomers.[3] Using highly concentrated lactic acid as a starting material can introduce these oligomers into your reaction mixture from the outset and favor their further formation.[4]

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium, not only hindering the formation of this compound but also promoting the hydrolysis of the ester back to lactic acid, which can then oligomerize.[5][6] Commercially available lactic acid is often supplied as an aqueous solution (e.g., 80-90%), introducing water into the system from the start.[2][7]

  • Insufficient Ethanol: An inadequate amount of ethanol can lead to incomplete esterification of both lactic acid monomer and its oligomers. A large excess of ethanol is typically used to drive the equilibrium towards the formation of this compound and minimize the self-esterification of lactic acid.[1]

  • Reaction Temperature and Time: Elevated temperatures, while increasing the reaction rate, can also promote the dehydration reactions that lead to oligomer formation.[8] Prolonged reaction times can also increase the likelihood of side reactions.

Question: How can I minimize oligomer formation during my synthesis?

Answer: The following strategies can be employed to control and reduce the formation of oligomers:

  • Control of Reactant Concentrations:

    • Use an Excess of Ethanol: Increasing the molar ratio of ethanol to lactic acid can significantly suppress oligomerization. For instance, increasing the molar ratio of ethanol to an 88 wt% lactic acid solution from 1 to 3 can reduce the oligomer content from 2.4 mol% to 0.4 mol% at equilibrium.[5] A molar ratio of at least 2.5 is often recommended.[1]

    • Manage Water Content: Whenever possible, use lactic acid with the lowest possible water content. If using an aqueous solution of lactic acid, consider removing water from the reaction mixture as it forms.

  • Process Optimization:

    • Reactive Distillation: This technique combines reaction and distillation in a single apparatus. As this compound is formed, it is continuously removed from the reaction zone, shifting the equilibrium towards product formation and preventing the accumulation of water and subsequent oligomerization.[4][5]

    • Pervaporation: Coupling a pervaporation unit to the reactor can selectively remove water from the reaction mixture, thereby increasing the conversion to this compound and reducing side reactions.[9][10]

  • Alternative Synthesis Route: Transesterification of Oligomers:

    • An alternative approach involves first intentionally oligomerizing the lactic acid to remove water, and then transesterifying the resulting oligomers with anhydrous ethanol.[2][7] This method can produce anhydrous this compound and simplifies purification.[7]

Question: What catalysts are recommended to improve yield and reduce byproducts?

Answer: The choice of catalyst can significantly influence the reaction rate and selectivity.

  • Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as organic acids like methanesulfonic acid, are effective catalysts.[1] However, their use necessitates a neutralization step and can lead to corrosion and waste disposal issues.

  • Heterogeneous Catalysts: Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15, Amberlyst 36, Dowex 50), are a preferred alternative.[5][6][11] They are easily separable from the reaction mixture, reusable, and generally less corrosive. Anhydrous ferric chloride (FeCl₃) has also been reported as an effective catalyst for the transesterification of lactic acid oligomers.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of commercial lactic acid solutions?

A1: Commercial lactic acid is often supplied as aqueous solutions, commonly at concentrations of 50%, 80%, 87%, or 90%. These solutions are not pure monomeric lactic acid but are equilibrium mixtures of water, the lactic acid monomer, and its linear oligomers (dimers, trimers, etc.).[1]

Q2: How does the initial water content of lactic acid affect the reaction?

A2: The initial water content has a significant negative impact. It not only shifts the esterification equilibrium away from the product side but also contributes to the overall water content that needs to be removed, which can be energy-intensive.[4][5]

Q3: Can I use the oligomers formed in my reaction?

A3: The oligomers themselves are generally considered byproducts in the synthesis of monomeric this compound. However, as mentioned in the troubleshooting section, a deliberate two-step process can be employed where lactic acid is first oligomerized to remove water, and these oligomers are then transesterified with ethanol to yield this compound.[2][7] This effectively converts the "byproduct" into the desired product.

Q4: What analytical techniques can be used to quantify oligomer content?

A4: Several analytical methods can be used to determine the composition of the reaction mixture and quantify oligomers. These include:

  • Gas Chromatography (GC): A common technique for separating and quantifying volatile compounds like this compound and smaller oligomers.[3][6]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile, higher molecular weight oligomers.[3]

  • Titration: Can be used to determine the total titratable acidity, which changes non-linearly with lactic acid concentration due to the presence of oligomers.[3]

Data Presentation

Table 1: Effect of Ethanol to Lactic Acid Molar Ratio on Oligomer Content

Molar Ratio (nEtOH/nLA)Oligomer Content at Equilibrium (mol%)
12.4
30.4

Data sourced from experiments using an 88 wt% lactic acid solution.[5]

Experimental Protocols

Protocol 1: Batch Esterification of Lactic Acid using a Cation-Exchange Resin

Objective: To synthesize this compound while monitoring the effect of a heterogeneous catalyst.

Materials:

  • Lactic Acid (aqueous solution, e.g., 88 wt%)

  • Ethanol (anhydrous)

  • Cation-exchange resin (e.g., Amberlyst 46)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Heating mantle

  • Equipment for analysis (e.g., Gas Chromatography)

Procedure:

  • Prepare a starting mixture with a specific molar ratio of ethanol to lactic acid, for example, 3:1.[5]

  • Add the cation-exchange resin to the mixture. A typical catalyst loading is around a 0.1 weight fraction.[5]

  • Assemble the reflux apparatus in the round-bottom flask.

  • Heat the mixture to reflux temperature (approximately 355 K) with continuous stirring.[5]

  • Periodically, take small aliquots of the reaction mixture for analysis by GC to monitor the formation of this compound and the presence of any oligomers.

  • Continue the reaction until equilibrium is reached, as indicated by a stable product concentration in subsequent analyses.

  • After cooling, separate the catalyst from the product mixture by filtration.

  • The crude product can then be purified by distillation.

Protocol 2: Transesterification of Lactic Acid Oligomers

Objective: To synthesize anhydrous this compound via a two-step process involving initial oligomerization.

Materials:

  • Lactic Acid (e.g., 80% aqueous solution)

  • Ethanol (anhydrous)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Reaction vessel capable of withstanding autogenous pressure (pressure reactor)

  • Heating and stirring equipment

  • Distillation apparatus

Procedure: Step 1: Autocatalytic Oligomerization of Lactic Acid

  • Heat the aqueous lactic acid solution to remove water. This process is autocatalytic.[7]

  • Continue heating to promote the condensation of lactate (B86563) units, forming oligomers and releasing more water, which is removed.[7] The progress of oligomerization can be monitored by measuring the amount of water removed or the average molecular weight of the oligomers.[7]

Step 2: Catalytic Transesterification

  • Melt the prepared lactic acid oligomer in a pressure reactor (e.g., at 120 °C).[2]

  • Add anhydrous ethanol, typically in an equimolar amount with respect to the lactate units in the oligomer.[2]

  • Add the catalyst, for example, 1 mol% of anhydrous FeCl₃.[7]

  • Seal the reactor and heat to the desired reaction temperature (e.g., in the range of 100–180 °C).[7] The reaction occurs under autogenous pressure.[7]

  • Monitor the consumption of ethanol over time to determine the reaction kinetics and equilibrium point.[7]

  • After the reaction, the anhydrous mixture of this compound and its oligomers can be purified by distillation.[7]

Visualizations

Ethyl_Lactate_Synthesis_Pathway cluster_esterification Desired Esterification Reaction cluster_oligomerization Competing Oligomerization LA Lactic Acid EL This compound LA->EL + Ethanol Oligomer Lactic Acid Oligomers LA->Oligomer + Lactic Acid - Water EtOH Ethanol EtOH->EL H2O Water EL->H2O + Water

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start High Oligomer Content Detected CheckRatio Check EtOH:Lactic Acid Molar Ratio Start->CheckRatio CheckWater Assess Initial Water Content and Water Removal CheckRatio->CheckWater > 2.5:1 IncreaseRatio Increase EtOH:LA Ratio (e.g., >3:1) CheckRatio->IncreaseRatio < 2.5:1 CheckCatalyst Evaluate Catalyst Performance/Choice CheckWater->CheckCatalyst Low/Efficient ImproveWaterRemoval Implement Water Removal (e.g., Reactive Distillation) CheckWater->ImproveWaterRemoval High/Inefficient OptimizeCatalyst Switch to Heterogeneous Catalyst (e.g., Amberlyst) CheckCatalyst->OptimizeCatalyst Inefficient/ Homogeneous ConsiderTransesterification Consider Alternative Route: Transesterification of Oligomers CheckCatalyst->ConsiderTransesterification Optimized End Reduced Oligomer Content IncreaseRatio->End ImproveWaterRemoval->End OptimizeCatalyst->End ConsiderTransesterification->End

Caption: Troubleshooting decision tree for oligomer formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Prepare Reactants (Lactic Acid, Ethanol) Setup Assemble Reflux Apparatus Reactants->Setup Catalyst Select & Weigh Catalyst Catalyst->Setup Heat Heat to Reflux with Stirring Setup->Heat Monitor Monitor Reaction (e.g., via GC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Separate Separate Catalyst (Filtration) Cool->Separate Purify Purify Product (Distillation) Separate->Purify Analyze Analyze Final Product Purify->Analyze

Caption: General experimental workflow for batch synthesis.

References

Technical Support Center: Enhancing the Solubility of Nonpolar Compounds in Ethyl L-Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the solubility of nonpolar compounds in Ethyl L-lactate, a versatile and green solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my nonpolar compound not dissolving in pure this compound?

A1: While this compound can dissolve a range of both polar and nonpolar compounds, its polarity may not be optimal for highly nonpolar substances.[1] The solubility depends on the specific intermolecular interactions between the solvent and the solute. If you are experiencing poor solubility, it may be necessary to modify the solvent system.

Q2: What is the most common and effective method to enhance the solubility of nonpolar compounds in this compound?

A2: The most straightforward and frequently effective method is co-solvency , particularly with water. For certain compounds, adding a specific percentage of water to this compound can significantly increase solubility.[2][3] For more challenging compounds, forming a microemulsion or a self-emulsifying drug delivery system (SEDDS) with appropriate surfactants and co-surfactants is a powerful alternative.[4][5][6][7]

Q3: Can I use other co-solvents besides water with this compound?

A3: Yes, other pharmaceutically acceptable co-solvents can be used. Alcohols like ethanol (B145695) and glycols like propylene (B89431) glycol are common choices, particularly in the formulation of microemulsions and SEDDS.[6] The selection of a co-solvent should be based on the specific properties of your nonpolar compound and the desired final formulation characteristics.

Q4: What are hydrotropes and can they be used with this compound?

A4: Hydrotropy is a solubilization phenomenon where certain compounds (hydrotropes) at high concentrations enhance the aqueous solubility of poorly soluble substances. This compound itself can act as an efficient hydrotrope to increase the aqueous solubility of hydrophobic compounds.[8]

Q5: How does temperature affect the solubility of nonpolar compounds in this compound?

A5: Generally, the solubility of solid compounds increases with a rise in temperature.[4] It is advisable to conduct solubility studies at controlled temperatures relevant to your experimental or storage conditions.

Q6: Is this compound stable during solubility experiments?

A6: this compound is susceptible to degradation through hydrolysis and oxidation, especially in the presence of water or exposure to air.[9] For long-term experiments, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and consider the use of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to prevent peroxide formation.[9][10]

Troubleshooting Guides

Issue 1: Compound Precipitates Upon Addition of Aqueous Phase to the this compound Solution

Cause: The addition of water (an anti-solvent for highly nonpolar compounds) can cause the compound to crash out of the solution if the optimal co-solvent ratio is exceeded.

Solutions:

  • Optimize Co-solvent Ratio: Systematically test different ratios of this compound to water to identify the concentration at which maximum solubility is achieved without precipitation. For some compounds, there is a "sweet spot" for the water percentage that enhances solubility, after which it decreases.[2][3]

  • Use a Surfactant: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween® 80, Cremophor® EL) to create a stable micellar solution or microemulsion that can prevent precipitation.

  • Control the Rate of Addition: Add the aqueous phase slowly to the this compound solution under constant stirring. This can prevent localized supersaturation that leads to precipitation.

  • Temperature Control: Ensure the temperature of the mixture is maintained, as a decrease in temperature can reduce solubility and induce precipitation.

G start Precipitation Observed Upon Aqueous Dilution check_ratio Is the this compound/Water Ratio Optimized? start->check_ratio optimize Systematically screen co-solvent ratios to find peak solubility. check_ratio->optimize No check_surfactant Is a surfactant being used? check_ratio->check_surfactant Yes optimize->check_surfactant add_surfactant Incorporate a surfactant (e.g., Tween® 80) to form a stable microemulsion. check_surfactant->add_surfactant No check_mixing Was the aqueous phase added slowly with stirring? check_surfactant->check_mixing Yes add_surfactant->check_mixing slow_addition Add aqueous phase dropwise under vigorous stirring. check_mixing->slow_addition No resolved Issue Resolved check_mixing->resolved Yes slow_addition->resolved

Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Difficulty in Removing this compound from the Final Product

Cause: this compound has a high boiling point (154 °C), making its removal by conventional rotary evaporation slow and energy-intensive, which can also degrade heat-sensitive compounds.[11]

Solutions:

  • High-Vacuum Rotary Evaporation: Use a rotary evaporator with a high-performance vacuum pump (capable of reaching <2 mbar) and an efficient condenser. A water bath temperature of around 40 °C is often sufficient under a good vacuum.[12]

  • Non-Evaporative Water Wash: This method is effective for removing this compound from oil-based extracts. By adding water to the extract, the more polar this compound will partition into the aqueous phase, which can then be separated and removed. This can significantly reduce the amount of residual solvent before any final drying step.[11]

  • Freeze Drying (Lyophilization): For heat-sensitive compounds, freeze-drying can be an alternative, although it can be time-consuming for systems containing this compound.[11]

Data Presentation: Solubility Enhancement with Co-solvents

The use of water as a co-solvent can have a significant, non-linear effect on the solubility of certain compounds in this compound. Below are examples for ferulic acid and caffeine.

Table 1: Solubility of Ferulic Acid in this compound + Water Mixtures at 298 K [3][13]

Water Content in Solvent (mass %)Solubility of Ferulic Acid (mass %)Fold Increase vs. Pure this compound
0.005.341.00
9.589.221.73
19.22 10.22 1.91
29.229.521.78
38.837.811.46
49.275.861.10

Table 2: Solubility of Caffeine in this compound + Water Mixtures at 298 K [3]

Water Content in Solvent (mass %)Solubility of Caffeine (mass %)Fold Increase vs. Pure this compound
0~3.01.00
~40 ~8.0 ~2.70

Experimental Protocols

Protocol 1: Determining Compound Solubility by the Gravimetric Method

This protocol details a reliable method to determine the equilibrium solubility of a nonpolar compound in a chosen solvent system.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vial Add excess compound to a glass vial add_solvent Add a known volume of This compound solvent system prep_vial->add_solvent seal_vial Seal vial tightly agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for 48 hours seal_vial->agitate settle Allow to settle for at least 24 hours to ensure undissolved solid precipitates agitate->settle aliquot Carefully withdraw a known volume of the clear supernatant evaporate Evaporate the solvent to dryness (e.g., under vacuum) aliquot->evaporate weigh Weigh the dried solid residue evaporate->weigh calculate Calculate solubility (e.g., in mg/mL or g/mL) weigh->calculate

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of the nonpolar compound to a glass vial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the this compound or this compound co-solvent mixture to the vial.

  • Equilibration:

    • Seal the vial securely to prevent solvent evaporation.

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for at least 48 hours to ensure equilibrium is reached.[4]

    • After agitation, let the vial stand undisturbed for an additional 24 hours to allow for complete sedimentation of the excess solid.[4]

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Transfer the aliquot to a pre-weighed container.

    • Evaporate the solvent completely. Given this compound's high boiling point, evaporation under vacuum at a moderate temperature (e.g., 40-50 °C) is recommended.[4][12]

    • Once the solvent is fully removed, weigh the container with the dried solute residue.

    • Calculate the solubility by subtracting the initial weight of the container and dividing the mass of the residue by the volume of the aliquot taken.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general workflow for developing a SEDDS for a poorly water-soluble (e.g., BCS Class II) drug using this compound as a potential co-solvent/oil phase.

Methodology:

  • Excipient Screening (Solubility Studies):

    • Determine the solubility of the drug in various oils (e.g., Capmul®, olive oil), surfactants (e.g., Tween® 80, Cremophor® EL), and co-solvents (e.g., this compound, Transcutol®, Propylene Glycol).[4][6][7]

    • Select an oil that shows good drug solubility, and a surfactant and co-solvent combination that is miscible with the oil and also demonstrates high drug solubility.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent. The surfactant and co-solvent are often mixed in fixed weight ratios (e.g., 1:1, 2:1, 3:1), referred to as the Smix.

    • For each Smix ratio, create a series of formulations with varying ratios of oil to Smix (from 9:1 to 1:9).

    • Titrate each mixture with water, adding it dropwise while vortexing, and observe the point at which the mixture becomes turbid.

    • Plot the results on a ternary phase diagram to identify the microemulsion region (the clear, isotropic area).[7][14]

  • Formulation Preparation:

    • Select a ratio of oil:surfactant:co-solvent from within the stable microemulsion region identified in the phase diagram.

    • Dissolve the accurately weighed drug in the oil phase, with gentle heating if necessary.

    • Add the surfactant and co-solvent to the oil-drug mixture and vortex until a clear, homogenous solution is formed.[4][7]

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Dilute the resulting emulsion with water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Droplet sizes are typically in the range of 20-200 nm for a nanoemulsion.[4]

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure it does not phase separate or precipitate the drug.

G start Define Drug and Target Dosage screen Screen Excipients: - Oils - Surfactants - Co-solvents (e.g., Ethyl Lactate) start->screen solubility Determine Drug Solubility in Each Excipient screen->solubility phase_diagram Construct Pseudo-Ternary Phase Diagrams solubility->phase_diagram select_ratio Select Optimal Ratios from Microemulsion Region phase_diagram->select_ratio formulate Prepare Drug-Loaded SEDDS: Dissolve drug in oil, then add Surfactant/Co-solvent select_ratio->formulate characterize Characterize Formulation: - Emulsification Time - Droplet Size - Stability formulate->characterize final_form Final SEDDS Formulation characterize->final_form

Caption: Workflow for developing a SEDDS formulation.

References

Reducing water content in Ethyl L-lactate for sensitive reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on reducing the water content in Ethyl L-Lactate for sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to reduce the water content in this compound for my sensitive reactions?

A1: Water can act as an unwanted nucleophile, base, or proton source in many sensitive organic reactions. Its presence can lead to side reactions, reduced product yield, catalyst deactivation, and formation of impurities. For instance, in reactions involving organometallics, water will quench the reagent. In esterifications or transesterifications, excess water can shift the reaction equilibrium, hindering product formation.[1][2]

Q2: What are the primary methods for drying this compound?

A2: The two most common and effective methods for reducing water content in this compound are:

  • Drying with Molecular Sieves: This involves adding activated molecular sieves to the solvent to physically adsorb water.[3][4][5]

  • Distillation: This method separates water from this compound based on their different boiling points. Vacuum or fractional distillation is often employed.[6][7]

Q3: What type of molecular sieves should I use for drying this compound?

A3: For drying this compound, 3Å or 4Å molecular sieves are recommended.[8][9][10] 3Å sieves are generally preferred for drying solvents without the risk of co-adsorption of the solvent molecules.

Q4: How can I determine the water content in my this compound before and after drying?

A4: The most accurate and widely used method for determining water content in organic solvents like this compound is Karl Fischer titration.[2][11][12][13] This technique can precisely measure even very low levels of water.

Q5: Does this compound form an azeotrope with water?

A5: Yes, this compound forms a homogeneous azeotrope with water.[2][14][15] This is a critical consideration for purification by distillation, as simple distillation will not completely separate the two. The composition of the azeotrope can be influenced by pressure.[15]

Troubleshooting Guide

Issue 1: My reaction is still failing even after drying the this compound with molecular sieves.

Possible Cause Troubleshooting Step
Inactive Molecular Sieves Ensure your molecular sieves are properly activated before use. Sieves can be activated by heating them in an oven under vacuum.[5]
Insufficient Amount of Sieves Use a sufficient quantity of molecular sieves. A general guideline is 10-20% of the solvent volume.
Insufficient Contact Time Allow the molecular sieves to be in contact with the this compound for an adequate amount of time, typically overnight, with gentle agitation.
Contamination from Sieves Fine dust from the molecular sieves can contaminate your reaction. If you suspect this, filter the dried solvent before use.
Other Impurities The issue may not be water. Consider other potential impurities in your this compound, such as residual lactic acid or ethanol.

Issue 2: I am not able to achieve the desired low water content after distillation.

Possible Cause Troubleshooting Step
Azeotrope Formation Due to the water/ethyl lactate (B86563) azeotrope, simple distillation will not yield anhydrous solvent.[2][14] Consider using fractional distillation for better separation or a different drying method.
Leaky Distillation Apparatus Ensure all joints in your distillation setup are properly sealed to prevent atmospheric moisture from entering the system.
Inefficient Fractionating Column If using fractional distillation, ensure your column is packed appropriately and has a sufficient number of theoretical plates for the separation.
Incorrect Distillation Pressure For vacuum distillation, ensure you are operating at the optimal pressure to achieve good separation at a temperature that does not cause degradation.[6]

Issue 3: The this compound has a yellow tint after drying.

Possible Cause Troubleshooting Step
Thermal Degradation Heating this compound to high temperatures during distillation can cause it to degrade. Use vacuum distillation to lower the boiling point and reduce the risk of decomposition.[16]
Oxidation This compound can be susceptible to oxidation.[3] Distilling under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
Impurities in the Starting Material The discoloration may be due to impurities present in the initial this compound. Consider purifying the solvent by other means or using a higher grade of solvent.

Quantitative Data

Table 1: Effect of Initial Water Content on the Esterification of Lactic Acid with Ethanol

Initial Water Fraction (mol/mol)Initial Reaction Rate (mol L⁻¹ h⁻¹)Lactic Acid Conversion at Equilibrium (%)
0.003.0271
0.092.6965
0.192.1159
0.291.7956

Data adapted from a study on the production of ethyl lactate, demonstrating the negative impact of water on the reaction.[1]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

This protocol describes the process of drying this compound using activated molecular sieves.

Workflow Diagram:

Drying_with_Molecular_Sieves cluster_activation Sieve Activation cluster_drying Drying Process cluster_verification Verification s1 Place Sieves in Oven s2 Heat under Vacuum (e.g., 180-200°C, 8-12h) s1->s2 d1 Add Activated Sieves to this compound s2->d1 Cool under inert gas d2 Stir/Agitate Gently (Overnight) d1->d2 d3 Decant or Filter Solvent d2->d3 v1 Take Sample for Analysis d3->v1 Dried Solvent v2 Karl Fischer Titration v1->v2

Caption: Workflow for drying this compound with molecular sieves.

Methodology:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å or 4Å molecular sieves in a suitable flask (e.g., a Schlenk flask).

    • Heat the sieves in a vacuum oven at 180-200°C for at least 8-12 hours to remove adsorbed water.[5]

    • Allow the sieves to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon).

  • Drying Procedure:

    • Add the activated molecular sieves to the flask containing this compound (approximately 10-20% by volume).

    • Seal the flask and allow the mixture to stand for at least 12 hours, preferably with gentle stirring or occasional swirling.

    • Carefully decant or filter the dried this compound from the molecular sieves into a clean, dry storage container, preferably under an inert atmosphere.

  • Verification:

    • Determine the water content of the dried solvent using Karl Fischer titration to ensure it meets the requirements of your reaction.[11]

Protocol 2: Drying this compound by Vacuum Distillation

This protocol outlines the procedure for removing water from this compound via vacuum distillation.

Workflow Diagram:

Vacuum_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_post Post-Distillation a1 Assemble Vacuum Distillation Apparatus a2 Add Boiling Chips/ Magnetic Stir Bar a1->a2 a3 Charge Flask with This compound a2->a3 d1 Apply Vacuum a3->d1 d2 Gently Heat the Flask d1->d2 d3 Collect Distillate in a Dry Flask d2->d3 p1 Cool the System d3->p1 p2 Backfill with Inert Gas p1->p2 p3 Store Dried Solvent p2->p3

Caption: Workflow for drying this compound by vacuum distillation.

Methodology:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

    • Place a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

    • Charge the distillation flask with the this compound to be dried.

  • Distillation Procedure:

    • Gradually apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Discard the initial fraction of the distillate, which will be enriched with water and any other lower-boiling impurities.

    • Collect the main fraction of purified this compound in a dry receiving flask. The boiling point will depend on the applied pressure.[6]

    • Stop the distillation before the distilling flask runs dry to avoid the concentration of non-volatile impurities.

  • Post-Distillation and Storage:

    • Allow the apparatus to cool to room temperature.

    • Carefully backfill the system with an inert gas before opening it to the atmosphere.

    • Transfer the dried this compound to a suitable storage container, preferably under an inert atmosphere and sealed to prevent moisture reabsorption.

  • Verification:

    • Confirm the water content of the distilled solvent using Karl Fischer titration.[11]

References

Technical Support Center: Optimization of Energy Consumption in Reactive Distillation of Ethyl L--lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of energy consumption in the reactive distillation of Ethyl L-lactate.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using reactive distillation for this compound synthesis in terms of energy consumption?

A1: Reactive distillation (RD) is an energy-saving process because it combines the chemical reaction (esterification) and the separation of products into a single unit.[1][2] This process intensification overcomes the equilibrium limitations of traditional batch reactors by continuously removing by-products, such as water, which drives the reaction towards higher conversion rates.[3] This integration of reaction and separation leads to significant reductions in both investment and operational costs, including energy consumption.[1][2]

Q2: What are the key operational parameters that influence energy consumption and process efficiency?

A2: The primary operational parameters that need to be optimized to minimize energy consumption and maximize ethyl lactate (B86563) yield are:

  • Molar ratio of ethanol (B145695) to lactic acid: A higher molar ratio can favor the forward reaction but also increases the energy required for ethanol recovery.

  • Reboiler temperature/duty: This affects the rate of reaction and the efficiency of distillation.[1] Higher temperatures can increase reaction rates but also lead to higher energy consumption and potentially unwanted side reactions.[4]

  • Catalyst concentration: The type and concentration of the catalyst impact the reaction kinetics.[1]

  • Feed water content: The presence of water in the feedstock can negatively impact the reaction equilibrium and increase energy requirements for its removal.[5][6]

Q3: How does the water content in the feedstock affect the process?

A3: The initial water content of the feedstock is a critical factor.[5] Reducing the water content in the lactic acid feed before it enters the reactive distillation column can significantly improve the reaction kinetics and overall process performance.[3][5] High water content shifts the reaction equilibrium unfavorably, reducing the conversion of lactic acid and requiring more energy to separate the water from the product mixture.[7]

Q4: What type of catalyst is typically used, and what are the common issues associated with it?

A4: Cation-exchange resins, such as Amberlyst 46, are commonly used as solid acid catalysts in this process.[3] A common issue is catalyst deactivation, which can be a limiting factor in the process, even under optimal flow conditions.[4] Regeneration of the catalyst is an important consideration for the long-term economic viability of the process.

Q5: Is a conventional reactive distillation column always the most energy-efficient setup?

A5: Not necessarily. Research has shown that an optimized serial setup of reactors and distillation steps can offer similar process intensification at a lower distillate rate compared to a simultaneous reactive distillation process, making it more energy-efficient.[5][8][9] This serial setup can also be more flexible and easier to regulate and scale up.[5][8][9]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Lactic Acid Conversion - High water content in the feed.[5][7]- Insufficient reboiler temperature/duty.[1]- Catalyst deactivation.[4]- Unfavorable ethanol to lactic acid molar ratio.- Reduce the water content of the lactic acid feed before the reaction.[3][5]- Optimize the reboiler duty to enhance reaction kinetics without excessive energy use.[6]- Check catalyst activity and consider regeneration or replacement.- Adjust the molar ratio of reactants based on experimental optimization.[1]
High Energy Consumption - High reflux ratio.[6]- Excessive reboiler duty.[4]- High water content in the feed requiring more energy for separation.[7]- Inefficient ethanol recovery.- Operate with a minimal or zero reflux ratio, as reflux can retain water in the system.[4][6]- Optimize the reboiler temperature to the minimum required for efficient reaction and separation.- Pre-treat the feedstock to reduce water content.[5]- Implement an efficient ethanol recovery system, such as pervaporation or a separate distillation column.[10]
Formation of Oligomers - High concentration of lactic acid in the feed.[7]- High reaction temperatures.- While high lactic acid concentration can improve conversion, it may also lead to oligomer formation. An optimal concentration (e.g., 85 wt.%) should be determined.[7][11]- Optimize the reboiler temperature to minimize side reactions.
Product Purity Issues - Incomplete separation of water and unreacted ethanol.- Presence of oligomers.[11]- Implement a post-reaction purification step, such as a separate distillation column, to remove impurities.[12]- Consider using a sidedraw from the reactive distillation column to obtain a purer product stream.[10]- Optimize operating conditions to minimize oligomer formation.[7]

Quantitative Data Summary

Table 1: Influence of Operational Parameters on Ethyl Lactate Production

ParameterRange/ValueObservationReference
Ethanol:Lactic Acid Molar Ratio3:1A commonly studied ratio for achieving good conversion.[3]
Lactic Acid Concentration in Feed85 wt.%Found to be an optimal concentration for balancing conversion and minimizing oligomer formation and energy consumption.[7]
Reboiler TemperatureVariedDirectly influences reaction rate and separation efficiency. Optimization is crucial.[1]
Specific Energy Consumption2.60 kWh/kg Ethyl LactateAchieved in an optimized process with 85 wt.% lactic acid feed.[7]

Table 2: Comparison of Different Process Configurations

ConfigurationKey FindingAdvantageReference
Two RD Columns (sidedraw product)Reduced energy consumption by 22.26% compared to a three-column design.Improved energy efficiency.[10]
RD with Pervaporation (PV)Saved at least 31.46% of total annual cost compared to RD with extractive distillation.Lower operational cost.[10]
Serial Setup (Reactors + Distillation)More energy-efficient than a single integrated RD column due to a lower required distillate rate.Higher energy efficiency and easier scale-up.[5][8][9]

Experimental Protocols

Protocol 1: Batch Experiment for Catalyst Evaluation and Feedstock Optimization

This protocol is adapted from studies aimed at determining optimal starting conditions for reactive distillation.[5]

  • Apparatus: A 0.25 L round bottom flask equipped with a reflux condenser.

  • Reactants: Mix ethanol and lactic acid in the flask at a desired initial molar ratio (e.g., nEtOH/nLA = 3).

  • Heating: Heat the mixture to reflux temperature (approximately 355 K) using a thermal oil bath.

  • Sampling: Take a reference sample before adding the catalyst.

  • Catalyst Addition: Add the catalyst (e.g., Amberlyst 46) at a specific weight fraction (e.g., w_cat = 0.1).

  • Reaction Monitoring: Take samples at regular intervals (e.g., every 0.5 hours) to analyze the concentration of lactic acid and ethyl lactate.

  • Analysis: Determine the initial reaction rate from the change in lactic acid concentration over the initial phase of the reaction. This allows for the comparison of different catalysts and initial feed compositions.

Protocol 2: Semi-Batch Reactive Distillation

This protocol describes a typical setup for laboratory-scale reactive distillation experiments.[3][5]

  • Apparatus: A reactive distillation column with a catalytic section (e.g., packed with a solid acid catalyst). The column is equipped with a reboiler, a condenser, and feed inlets.

  • Feed Preparation: Prepare the lactic acid and ethanol feeds. The water content of the lactic acid may be reduced beforehand using a rotary evaporator.[3]

  • Startup: Charge the reboiler with an initial mixture of reactants. Heat the reboiler to the desired operating temperature.

  • Operation: Continuously feed the reactants into the column at specified rates and locations. Ethanol is often fed at a lower stage than lactic acid.[12]

  • Distillate Removal: Continuously remove the distillate, which is primarily a mixture of water and ethanol. Operate with no reflux to maximize water removal.[4][6]

  • Bottoms Product: The bottom product will contain ethyl lactate, unreacted lactic acid, and ethanol.

  • Sampling and Analysis: Periodically collect samples from the distillate and bottoms to analyze their composition using methods like density measurements for ethanol-water mixtures and chromatography for the full composition.[5]

  • Optimization: Vary parameters such as feed rates, reboiler duty, and feed composition to optimize for high lactic acid conversion and high ethyl lactate purity while minimizing energy input.

Visualizations

Experimental_Workflow_Optimization Diagram 1: General Experimental Workflow for Optimization cluster_prep Feedstock Preparation cluster_analysis Analysis & Optimization prep_LA Lactic Acid Feed reduce_water Reduce Water Content (e.g., Rotary Evaporator) prep_LA->reduce_water prep_EtOH Ethanol Feed batch_exp Batch Experiments (Catalyst & Feed Screening) prep_EtOH->batch_exp reduce_water->batch_exp rd_exp Reactive Distillation (Process Optimization) batch_exp->rd_exp Inform Optimal Conditions analysis Compositional Analysis (e.g., GC, Density) rd_exp->analysis optimization Parameter Optimization (Molar Ratio, Temp., etc.) analysis->optimization optimization->rd_exp Iterative Refinement energy_eval Energy Consumption Evaluation optimization->energy_eval

Diagram 1: General Experimental Workflow for Optimization.

Reactive_Distillation_Process_Logic Diagram 2: Logical Flow of the Reactive Distillation Process feed_LA Lactic Acid Feed rd_column Reactive Distillation Column (Catalytic Section) feed_LA->rd_column feed_EtOH Ethanol Feed feed_EtOH->rd_column reboiler Reboiler (Heat Input) rd_column->reboiler Liquid/Vapor condenser Condenser rd_column->condenser Vapor/Liquid bottoms Bottoms Product (Ethyl Lactate, Ethanol, LA) reboiler->bottoms distillate Distillate (Water + Ethanol) condenser->distillate recycle Ethanol Recycle distillate->recycle purification Purification Step (e.g., Distillation) bottoms->purification final_product Pure Ethyl Lactate purification->final_product recycle->feed_EtOH

Diagram 2: Logical Flow of the Reactive Distillation Process.

References

Improving the separation of Ethyl L-lactate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Ethyl L-lactate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound from a reaction mixture?

A1: The primary methods for purifying this compound include:

  • Reactive Distillation: This integrated process combines the esterification reaction and the separation of products in a single unit. By continuously removing water, the reaction equilibrium is shifted towards the product, often leading to higher conversion rates.[1][2][3][4]

  • Conventional Distillation (Fractional): This is a standard method used after the esterification reaction is complete. It separates components based on their boiling points. Due to the relatively high boiling point of this compound (154 °C), vacuum distillation is often employed to prevent degradation of the product.

  • Liquid-Liquid Extraction (LLE): This technique is used to selectively transfer this compound from the aqueous reaction mixture to an immiscible organic solvent. The choice of solvent is critical for achieving good separation efficiency.[5][6]

  • Pervaporation: This membrane-based technique can be used to selectively remove water from the reaction mixture, which can be particularly useful for breaking the ethanol-water azeotrope.[1]

Q2: What are the main challenges encountered during the separation of this compound?

A2: Researchers often face the following challenges:

  • Azeotrope Formation: Ethanol (B145695) and water form a minimum-boiling azeotrope, making their complete separation by simple distillation difficult.[1][2][7]

  • Oligomer Formation: Lactic acid can self-condense to form linear oligomers, which can complicate the purification process and reduce the yield of the desired monomeric this compound.[8][9]

  • Catalyst Deactivation: Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can be deactivated by impurities or by the presence of water, leading to lower reaction rates and conversions.[1]

  • High Energy Consumption: The separation of this compound, particularly by distillation, can be energy-intensive due to the high boiling point of the product and the need to remove large quantities of solvent and water.[1]

  • Product Purity: Achieving high purity (>99%) can be challenging due to the presence of unreacted starting materials, water, and byproducts.

Q3: How can I analyze the purity of my this compound sample?

A3: The purity of this compound is typically determined using chromatographic techniques:

  • Gas Chromatography (GC): A common method for assessing purity and quantifying residual solvents like ethanol. A flame ionization detector (FID) is typically used.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the concentration of this compound and non-volatile impurities. A refractive index (RI) detector is often employed.[10] For chiral purity analysis, a chiral column is necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the identity of this compound and to identify any unknown impurities in the sample.[11]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Diagnostic Check Recommended Solution
Incomplete Esterification Reaction Analyze a sample of the crude reaction mixture by GC or HPLC to determine the concentration of unreacted lactic acid and ethanol.- Increase reaction time or temperature (within stable limits for the product).- Increase the molar ratio of ethanol to lactic acid.- Check the activity of the catalyst (see Problem 3).
Inefficient Separation Analyze both the distillate and the final product fractions. A significant amount of this compound in the distillate indicates poor separation.- For Distillation: Optimize the distillation parameters (reflux ratio, reboiler temperature, vacuum pressure).[1][12] Increase the number of theoretical plates in the distillation column.- For LLE: Ensure the chosen extraction solvent has a high partition coefficient for this compound. Perform multiple extractions.
Product Loss During Workup Review the entire purification workflow for potential loss points, such as transfers between vessels or incomplete extraction from drying agents.Minimize transfers. Ensure complete extraction from any solid phases (e.g., drying agents) by washing with a suitable solvent.
Formation of Lactic Acid Oligomers The presence of high-boiling point residues after distillation could indicate oligomers.[8][9]Pre-treat the lactic acid to reduce its water content before the reaction, as this can favor oligomerization.[9] The presence of ethanol can suppress oligomer formation.[9]
Problem 2: High Water Content in the Final Product
Potential Cause Diagnostic Check Recommended Solution
Inefficient Distillation Analyze the product for water content using Karl Fischer titration or GC.- Ensure the distillation column is properly packed and insulated.- Optimize the reflux ratio and reboiler temperature to improve the separation of water and ethanol from this compound.[1][12]
Ethanol-Water Azeotrope If using conventional distillation, it is difficult to remove all water in the presence of ethanol.- Use a membrane-based separation technique like pervaporation to remove water.[1] - Employ extractive distillation with a suitable entrainer.[7]
Incomplete Drying If a drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) is used, it may not have been effective.- Use a sufficient amount of drying agent and allow for adequate contact time.- Ensure the drying agent is fresh and has not been exposed to atmospheric moisture.
Problem 3: Catalyst Deactivation (for heterogeneous catalysts)
Potential Cause Diagnostic Check Recommended Solution
Poisoning by Impurities A gradual decrease in reaction rate over several runs with the same catalyst batch suggests deactivation.- Ensure the purity of the reactants (lactic acid and ethanol).- Pretreat the feedstock to remove any potential catalyst poisons.
Water Inhibition High water content in the reaction mixture can inhibit the activity of some acid catalysts.[1]- Use reactants with low water content.- Employ a separation method that continuously removes water, such as reactive distillation.[1]
Leaching of Active Sites Analyze the product for traces of the catalyst's active components.- Choose a more robust catalyst with better stability under the reaction conditions.
Fouling of Catalyst Surface Visual inspection of the catalyst may reveal a change in color or the presence of a coating.- Regeneration: Wash the catalyst with an appropriate solvent to remove adsorbed species. For ion-exchange resins like Amberlyst, regeneration with a dilute acid solution (e.g., 5 wt% HCl) can be effective.[1]

Data Presentation

Table 1: Comparison of this compound Separation Techniques

Separation Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Reactive Distillation >90[3]66 - 86[13]- Process intensification (reaction and separation in one unit).- Overcomes equilibrium limitations.[1]- High energy consumption.[1]- Complex to design and operate.- Potential for catalyst deactivation.[1]
Conventional Fractional Distillation >98[10]Dependent on reaction conversion- High purity can be achieved.- Well-established and scalable technique.- Can be energy-intensive.- Requires a separate reaction step.- Azeotrope formation can be an issue.[2][7]
Liquid-Liquid Extraction VariableVariable- Lower energy consumption compared to distillation.- Can be effective for initial purification from aqueous mixtures.- Requires the use of organic solvents.- May require multiple extraction steps for high recovery.- Final product is dissolved in a solvent that needs to be removed.
Pervaporation N/A (used for water removal)N/A- Effective for breaking azeotropes.[1]- Can be integrated with the reaction step.- Membrane stability and lifespan can be a concern.- Capital cost of the membrane unit.

Experimental Protocols

Protocol 1: General Laboratory-Scale Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask (reboiler), a Vigreux or packed distillation column, a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glass joints are properly sealed.

    • Connect the condenser to a circulating water bath.

    • If performing vacuum distillation, connect a vacuum pump with a cold trap and a manometer to the distillation apparatus.

  • Procedure:

    • Charge the crude this compound mixture into the round-bottom flask. Add boiling chips.

    • Begin heating the flask gently using a heating mantle.

    • If using vacuum, slowly reduce the pressure to the desired level.

    • Collect the initial fraction (distillate), which will primarily consist of lower-boiling point components like ethanol and water.

    • Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.

    • As the temperature begins to rise, change the receiving flask to collect the main fraction containing this compound.

    • Continue distillation until the temperature either rises significantly or the distillation rate drops off, indicating that most of the this compound has been collected.

    • Stop the distillation and allow the apparatus to cool before collecting the final product.

Protocol 2: Purity Analysis of this compound by HPLC
  • Instrumentation and Conditions:

    • HPLC System: An isocratic HPLC system with a Refractive Index (RI) detector.

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[14]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Sample Preparation:

    • Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Dilute the sample to be analyzed in the mobile phase to a concentration within the linear range of the detector.

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound and to calibrate the detector response.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram based on its retention time.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (assuming all components have a similar response factor with an RI detector). For more accurate quantification, use a calibration curve generated from multiple standard concentrations.

Protocol 3: Catalyst Regeneration (Amberlyst-15)
  • Washing:

    • After the reaction, filter the catalyst from the reaction mixture.

    • Wash the resin several times with deionized water to remove any adsorbed reactants and products.

  • Acid Treatment:

    • Prepare a 5 wt% aqueous solution of hydrochloric acid (HCl).

    • Suspend the washed resin in the HCl solution.

    • Stir the suspension at room temperature for several hours. This step helps to remove any cations that may have exchanged with the protons on the resin, thereby restoring its acidic sites.[1]

  • Rinsing and Drying:

    • Filter the resin from the acid solution.

    • Wash the resin thoroughly with deionized water until the washings are neutral (check with pH paper).

    • Dry the regenerated resin in an oven at a temperature below its maximum operating temperature (typically around 120 °C for Amberlyst-15) until a constant weight is achieved.[15]

Visualizations

Experimental_Workflow cluster_reaction Esterification Reaction cluster_separation Separation Options cluster_analysis Purity Analysis Reaction Lactic Acid + Ethanol -> this compound + Water (with catalyst) RD Reactive Distillation Reaction->RD Integrated Process Distillation Conventional Distillation Reaction->Distillation Sequential Process LLE Liquid-Liquid Extraction Reaction->LLE Sequential Process Analysis HPLC / GC / GC-MS RD->Analysis Distillation->Analysis LLE->Distillation Solvent Removal & Further Purification

Caption: Workflow for this compound production and separation.

Troubleshooting_Workflow Start Low this compound Yield Check_Conversion Analyze crude mixture for unreacted starting materials Start->Check_Conversion Incomplete_Reaction Incomplete Reaction? Check_Conversion->Incomplete_Reaction Improve_Reaction Increase reaction time/temp or check catalyst activity Incomplete_Reaction->Improve_Reaction Yes Check_Separation Analyze distillate for product loss Incomplete_Reaction->Check_Separation No End Yield Improved Improve_Reaction->End Poor_Separation Poor Separation? Check_Separation->Poor_Separation Optimize_Separation Optimize distillation parameters or extraction procedure Poor_Separation->Optimize_Separation Yes Poor_Separation->End No Optimize_Separation->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Prevention of Ethyl L-lactate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of antioxidants to prevent the oxidation of Ethyl L-lactate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

This compound is a biodegradable solvent derived from renewable resources, making it a "green" alternative in many pharmaceutical and industrial applications.[1][2] However, it is susceptible to degradation through oxidation, especially under dry conditions.[1] This oxidation process can lead to the formation of peroxides and ethyl pyruvate (B1213749), which can compromise the stability, safety, and efficacy of formulations.[1][3] For pharmaceutical applications, it is critical to prevent the formation of these peroxidic compounds as they can degrade biologically active agents.[3]

Q2: What are the primary degradation pathways of this compound?

This compound primarily degrades through two main routes:

  • Oxidation: In the presence of oxygen, particularly when exposed to air, heat, or light, this compound can oxidize to form ethyl pyruvate and subsequently other degradation products.[1][4] This process is often initiated by the formation of unstable peroxide intermediates.[1][5]

  • Hydrolysis: In the presence of water, this compound can hydrolyze back to lactic acid and ethanol.[1]

Degradation Pathways of this compound EL This compound Oxidation Oxidation (Presence of O2, heat, light) EL->Oxidation Hydrolysis Hydrolysis (Presence of H2O) EL->Hydrolysis Peroxides Peroxide Intermediates Oxidation->Peroxides LA Lactic Acid Hydrolysis->LA Ethanol Ethanol Hydrolysis->Ethanol EP Ethyl Pyruvate Peroxides->EP Other Other Degradation Products EP->Other

Degradation pathways of this compound.

Q3: Which antioxidants are effective in preventing this compound oxidation?

Several generally recognized as safe (GRAS) antioxidants have been shown to be effective in stabilizing this compound. Studies have demonstrated that Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT) are particularly effective at preventing peroxide formation.[5] Other antioxidants that have been investigated include butylated hydroxyanisole (BHA), citric acid, methionine, sodium ascorbate, sucrose, and tocopherol (Vitamin E).[6]

Q4: How do antioxidants like BHT and Ascorbic Acid work?

  • Butylated Hydroxytoluene (BHT): BHT is a phenolic antioxidant that functions as a free radical scavenger.[[“]] It donates a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and thereby terminating the autocatalytic oxidation chain reaction.[5]

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a potent antioxidant that can act as a free radical scavenger.[4] It can also stimulate the biosynthesis and activation of intracellular antioxidant systems.[4] In the context of this compound, the solubilized ascorbic acid is the active component that provides antioxidant protection.[1]

Q5: What are the recommended storage conditions for this compound to minimize oxidation?

To minimize oxidation, this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][6] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, in tightly sealed, oxygen-impermeable containers.[1][5] Opened containers should be carefully resealed and kept upright.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Yellowing of this compound solution Oxidation of this compound to form ethyl pyruvate and other colored degradation products.[1]1. Confirm the presence of peroxides using peroxide test strips or a quantitative analytical method. 2. If oxidation is confirmed, consider adding an appropriate antioxidant like Ascorbic Acid or BHT. 3. Review storage conditions to ensure the container is tightly sealed and protected from light and heat.[1][6] 4. For future use, consider storing under an inert gas like nitrogen.[1]
Inconsistent experimental results with antioxidant-stabilized this compound 1. Incomplete dissolution of the antioxidant. 2. Degradation of the antioxidant over time. 3. Variability in peroxide measurement method (e.g., operator-dependent variability with test strips).[1]1. Ensure the chosen antioxidant is soluble in this compound at the concentration used. For example, BHT has high solubility, while Ascorbic Acid has limited solubility.[1] 2. Monitor the stability of the antioxidant in the formulation over time. 3. For precise measurements, use a validated quantitative method for peroxide determination, such as UV-vis spectrophotometry, instead of semi-quantitative test strips.[1]
Precipitation observed in this compound after adding an antioxidant The antioxidant has low solubility in this compound.1. Verify the solubility of the antioxidant in this compound.[1] 2. Consider using a different antioxidant with higher solubility or using a co-solvent if appropriate for the application. 3. If using a suspension, ensure uniform distribution before use.
Failure of antioxidant to prevent peroxide formation 1. Insufficient concentration of the antioxidant. 2. The antioxidant was added after significant oxidation had already occurred.[3] 3. Severe storage conditions (e.g., high temperature, prolonged exposure to air).1. Optimize the concentration of the antioxidant. A typical range to investigate is 0.01 to 5 weight percent.[3] 2. Add the antioxidant to fresh, peroxide-free this compound.[3] 3. Implement stricter control over storage conditions, including the use of an inert atmosphere and protection from heat and light.[1][6]

Quantitative Data on Antioxidant Efficacy

The following tables summarize the effectiveness of various antioxidants in preventing peroxide formation in this compound under accelerated stability testing conditions.

Table 1: Peroxide Levels (mg/L) in this compound with Different Antioxidants at 25°C

Antioxidant (3% w/v)Day 1Day 71 Month2 Months4 Months6 Months
Control (Air) 30100>100>100>100>100
Control (Nitrogen) 03030303030
Ascorbic Acid 000000
BHT 000000
Citric Acid 000000
Tocopherol 000000
Sodium Ascorbate 000000
BHA 30100>100>100>100>100
Methionine 30100>100>100>100>100
Sucrose 30100>100>100>100>100

Data adapted from a study on pharmaceutical-grade ethyl lactate. Peroxide levels were measured using peroxide test strips.[1]

Table 2: Peroxide Levels (mg/L) in this compound with Different Antioxidants at 40°C

Antioxidant (3% w/v)Day 1Day 71 Month2 Months4 Months6 Months
Control (Air) 30100>100>100>100>100
Control (Nitrogen) 03030303030
Ascorbic Acid 000000
BHT 000000
Citric Acid 000000
Tocopherol 000000
Sodium Ascorbate 000000
BHA 30100>100>100>100>100
Methionine 30100>100>100>100>100
Sucrose 30100>100>100>100>100

Data adapted from a study on pharmaceutical-grade ethyl lactate. Peroxide levels were measured using peroxide test strips.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Antioxidants in this compound

This protocol is designed to evaluate the effectiveness of different antioxidants in preventing the oxidation of this compound under accelerated conditions.

Workflow for Accelerated Stability Testing of Antioxidants cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare stock solutions of antioxidants B Add antioxidants to this compound in vials A->B C Prepare control samples (with and without nitrogen blanket) B->C D Store replicate sets of vials at 25°C and 40°C C->D E Measure peroxide levels at specified time points (e.g., daily for 1 week, then monthly) D->E F Visually inspect for color change E->F G Compare peroxide levels of antioxidant-containing samples to controls F->G H Assess the stability profile of each antioxidant G->H

Workflow for accelerated stability testing.

Materials:

  • This compound (pharmaceutical grade)

  • Selected antioxidants (e.g., Ascorbic Acid, BHT)

  • Scintillation vials

  • Nitrogen gas source

  • Peroxide test strips or reagents for quantitative peroxide value determination

  • Incubators or ovens set to 25°C and 40°C

Procedure:

  • Sample Preparation:

    • Prepare solutions of each antioxidant to be tested.

    • In separate, labeled scintillation vials, add a specific concentration of each antioxidant to a measured volume of this compound. For screening, a 3% w/v concentration can be used.[1]

    • Prepare two sets of control samples: one with an ambient air headspace and another with a nitrogen headspace.[1] To create the nitrogen headspace, flush the vial with nitrogen gas before sealing.

  • Storage:

    • Prepare replicate sets of all samples.

    • Store one set of vials at 25°C and the other at 40°C.[1]

  • Analysis:

    • At predetermined time intervals (e.g., daily for the first week, then at 1, 2, 4, and 6 months), remove a vial from each set for analysis.[1]

    • Measure the peroxide level in each sample using a chosen method (see Protocol 2).

    • Visually inspect and record any color changes in the solutions. A scoring system can be used to quantify discoloration.[1]

  • Data Evaluation:

    • Tabulate the peroxide levels and color change scores for each antioxidant at each time point and temperature.

    • Compare the results of the antioxidant-containing samples to the control samples to determine the effectiveness of each antioxidant in preventing oxidation.

Protocol 2: Determination of Peroxide Value by UV-Vis Spectrophotometry

This method provides a more accurate determination of peroxide concentration in this compound compared to semi-quantitative test strips.[1] It is based on the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by peroxides, followed by the formation of a colored complex that can be measured spectrophotometrically.

Materials:

Procedure:

  • Preparation of Reagents:

    • Iron (II)-1,10-phenanthroline complex solution: Dissolve 1.3635 g of iron (II) ammonium sulfate and 0.9717 g of 1,10-phenanthroline in a 1 L volumetric flask. Add 10 mL of 1.0 N hydrochloric acid and dilute to volume with deionized water. This will form a blood-red complex solution.[1]

    • Hydrogen peroxide stock solution (1000 mg/L): Prepare a 1% w/v hydrogen peroxide solution by adding 1 mL of 3% w/v hydrogen peroxide to 2 mL of deionized water. Dilute this solution 1:10 with deionized water to obtain the 1000 mg/L stock solution.[1]

  • Calibration Curve:

    • Prepare a series of standard solutions of hydrogen peroxide by diluting the stock solution.

    • For each standard, mix it with the iron (II)-1,10-phenanthroline complex solution and measure the absorbance at the predetermined maximum wavelength.

    • Plot a calibration curve of absorbance versus hydrogen peroxide concentration.

  • Sample Analysis:

    • Take a known volume of the this compound sample to be tested.

    • Mix the sample with the iron (II)-1,10-phenanthroline complex solution.

    • Measure the absorbance of the resulting solution at the same wavelength used for the calibration curve.

    • Determine the peroxide concentration in the sample by interpolating from the calibration curve.

Note: The specific volumes and concentrations may need to be optimized based on the expected peroxide levels in the samples.

References

Technical Support Center: Scaling Up Ethyl L-lactate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scaling up of Ethyl L-lactate production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production?

A1: The main challenges in scaling up this compound production revolve around the equilibrium-limited nature of the esterification reaction, water removal, and purification of the final product. Key issues include:

  • Reaction Equilibrium: The esterification of lactic acid with ethanol (B145695) is a reversible reaction, which limits the conversion to ethyl lactate (B86563).[1][2][3]

  • Water as a Byproduct: Water produced during the reaction inhibits the forward reaction, reducing the yield.[2][3][4] Efficient water removal is critical for driving the reaction towards completion.

  • Lactic Acid Oligomerization: Concentrated lactic acid can self-esterify to form oligomers, which can complicate the reaction and reduce the availability of lactic acid monomer for esterification.[2][5]

  • Separation and Purification: Separating ethyl lactate from unreacted starting materials (lactic acid and ethanol), water, and byproducts is complex due to the relative volatilities of the components.[2][6]

  • Catalyst Deactivation: Impurities from fermentation-derived lactic acid can deactivate the catalyst, reducing its efficiency over time.[7][8]

  • Energy Consumption: Processes like reactive distillation can be energy-intensive due to the high volume of ethanol required for efficient water removal.[7]

Q2: Why is water removal so critical in this compound synthesis?

A2: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, the presence of a product (water) will shift the reaction equilibrium to the left, favoring the reactants (lactic acid and ethanol) and thus lowering the conversion to ethyl lactate.[2] Furthermore, water can also hydrolyze the formed ethyl lactate back to lactic acid and ethanol, further reducing the product yield.[3] Therefore, continuous and efficient removal of water is essential to drive the reaction to completion and achieve high yields of ethyl lactate.

Q3: What is reactive distillation and why is it used for this compound production?

A3: Reactive distillation is a process intensification technology that combines chemical reaction and distillation in a single unit.[1][9] For this compound production, it is particularly advantageous because it allows for the simultaneous formation of the ester and removal of the water byproduct.[1][2] By continuously removing water from the reaction mixture, the equilibrium limitation is overcome, leading to higher conversion of lactic acid and increased reaction rates.[2][10]

Q4: What are the common impurities in the final this compound product and how can they be minimized?

A4: Common impurities include unreacted lactic acid, ethanol, water, and byproducts like lactic acid oligomers and their esters.[5][6] Minimizing these impurities involves:

  • Optimizing Reaction Conditions: Ensuring high conversion of lactic acid through efficient water removal and optimal catalyst performance.

  • Feedstock Purity: Using highly concentrated lactic acid with low water content can improve reaction kinetics and reduce equilibrium limitations.[4]

  • Purification Steps: Implementing downstream purification processes such as distillation to separate ethyl lactate from other components.[1][11] A serial setup of reaction and distillation steps can also be more efficient in achieving high purity.[4][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Problem Potential Causes Troubleshooting Steps
Low this compound Yield 1. Equilibrium Limitation: Insufficient removal of water from the reaction mixture.[2] 2. Catalyst Deactivation: Impurities in the feedstock poisoning the catalyst.[7] 3. Suboptimal Reactant Ratio: Incorrect molar ratio of ethanol to lactic acid.[5] 4. Lactic Acid Oligomerization: High concentration of lactic acid leading to self-esterification.[5]1. Enhance water removal by using a higher stripping ratio of ethanol in reactive distillation, employing a vacuum, or integrating a membrane pervaporation unit.[4][7][13] 2. Pretreat the lactic acid feed to remove impurities. Consider catalyst regeneration or replacement.[7] 3. Optimize the ethanol to lactic acid molar ratio; a ratio of 3:1 is often effective.[5] 4. Mix lactic acid with ethanol immediately after dehydration to suppress oligomer formation.[2][4]
Poor Product Purity 1. Inefficient Separation: Inadequate separation of ethyl lactate from water, ethanol, and unreacted lactic acid.[6] 2. Azeotrope Formation: Formation of an ethanol-water azeotrope complicating ethanol recovery and recycling.[7][14]1. Optimize the distillation column parameters (e.g., reflux ratio, number of stages). Consider a serial setup of reactors and distillation units for better control.[4][12] 2. Use techniques like extractive distillation or pervaporation to break the azeotrope and facilitate ethanol dehydration.[14][15]
High Energy Consumption 1. High Reboiler Duty: Excessive ethanol feed used as a stripping agent in reactive distillation.[7] 2. Inefficient Process Design: Suboptimal integration of reaction and separation steps.1. Optimize the ethanol feed rate to balance water removal efficiency and energy consumption.[7] 2. Evaluate alternative process configurations, such as a serial setup of reactors and distillation steps, which can be more energy-efficient than a single reactive distillation column.[4][12]
Process Instability 1. Complex Fluid Dynamics: In reactive distillation columns, managing the interplay between reaction kinetics, vapor-liquid equilibrium, and mass transfer can be challenging.[2]1. Implement robust process control strategies. 2. A serial setup of separate reaction and distillation units can offer more straightforward regulation and scalability compared to an integrated reactive distillation process.[4][12]

Experimental Protocols

Protocol 1: Batch Esterification of Lactic Acid with Ethanol

Objective: To determine the reaction kinetics and equilibrium conversion of lactic acid esterification in a batch reactor.

Materials:

  • Lactic acid (e.g., 88 wt%)

  • Ethanol (e.g., 96% or 99.9%)

  • Cation-exchange resin catalyst (e.g., Amberlyst 46)

  • 0.25 L round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Sampling equipment (syringes, vials)

  • Analytical instrument (e.g., GC or HPLC) for composition analysis

Procedure:

  • Prepare the reaction mixture by mixing lactic acid and ethanol in a desired molar ratio (e.g., nEtOH/nLA = 3) in the round-bottom flask.[4] The total mass of the reaction mixture can be around 0.17 kg.

  • Heat the mixture to reflux temperature (approximately 355 K) using the heating mantle or oil bath while stirring.[4]

  • Once the temperature stabilizes, take an initial sample (t=0) before adding the catalyst.

  • Add the catalyst to the mixture (e.g., a weight fraction of 0.1).[4]

  • Start the timer and take samples at regular intervals (e.g., every 30 minutes) for 3-4 hours.

  • Analyze the samples to determine the concentration of lactic acid, ethanol, ethyl lactate, and water.

  • Calculate the lactic acid conversion and ethyl lactate yield over time.

Protocol 2: Lab-Scale Reactive Distillation

Objective: To evaluate the production of ethyl lactate using a reactive distillation setup to overcome equilibrium limitations.

Materials:

  • Highly concentrated lactic acid (e.g., 100 w%)

  • Dehydrated ethanol (99.9 vol%)

  • Cation-exchange resin catalyst (e.g., Amberlyst 46)

  • Conventional distillation apparatus with a reaction vessel, packed column section (containing the catalyst), condenser, and distillate collection flask.[4]

  • Heating and stirring equipment

  • Sampling ports for liquid and distillate

  • Analytical instruments (GC/HPLC)

Procedure:

  • Prepare the initial reaction mixture of concentrated lactic acid and dehydrated ethanol (e.g., nEtOH/nLA = 3) with a total mass of around 0.17 kg.[4]

  • Pack the distillation column with the cation-exchange resin.

  • Charge the reaction vessel with the prepared mixture.

  • Heat the mixture to boiling while stirring.

  • Collect the distillate (primarily an ethanol-water mixture) and record the distillate rate.

  • Take samples from the reaction vessel and the distillate at regular intervals.

  • Analyze the samples to monitor the progress of the reaction and the composition of the products.

  • Continue the process until a high conversion of lactic acid is achieved (e.g., >90%).[4]

Quantitative Data Summary

Table 1: Influence of Initial Water Content on Batch Esterification [4]

Batch No.Initial Water Fraction (mol%)Equilibrium Lactic Acid Conversion (%)Time to Reach Equilibrium (h)
12952> 3
219592.5
34711
41711

Table 2: Comparison of Catalysts for Batch Esterification [4]

CatalystInitial Reaction Rate (mol LA / kg cat · h)
Amberlyst 461.88
Amberlyst 151.45
Amberlyst 481.30

Visualizations

Experimental_Workflow_Batch_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Reactant Mixture (Lactic Acid + Ethanol) heat Heat to Reflux (355 K) prep->heat Charge Reactor add_catalyst Add Catalyst (e.g., Amberlyst 46) heat->add_catalyst react Batch Reaction (Stirring) add_catalyst->react sampling Periodic Sampling react->sampling During Reaction analysis Compositional Analysis (GC/HPLC) sampling->analysis data Calculate Conversion & Yield analysis->data Reactive_Distillation_Logic cluster_main Reactive Distillation Column cluster_outputs Outputs reaction_zone Reaction Zone (Lactic Acid + Ethanol -> Ethyl Lactate + Water) separation Separation by Volatility reaction_zone->separation Reaction Products distillate Top Product (Distillate) (Water + Excess Ethanol) separation->distillate More Volatile bottoms Bottom Product (Ethyl Lactate + Unreacted LA) separation->bottoms Less Volatile distillate->reaction_zone Equilibrium Shift (Water Removal) Lactic_Acid Lactic Acid Feed Lactic_Acid->reaction_zone Ethanol Ethanol Feed Ethanol->reaction_zone

References

Validation & Comparative

Ethyl L-lactate vs. Acetonitrile in Reverse-Phase HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their reverse-phase high-performance liquid chromatography (RP-HPLC) methods, the choice of organic modifier is a critical decision that impacts separation efficiency, environmental footprint, and laboratory safety. While acetonitrile (B52724) has long been the industry standard, the emergence of greener alternatives like ethyl L-lactate presents a compelling case for re-evaluation. This guide provides an objective comparison of the performance of this compound and acetonitrile, supported by experimental data, to inform your solvent selection process.

At a Glance: Key Performance and Property Differences

The selection between this compound and acetonitrile involves a trade-off between performance, safety, and environmental impact. Acetonitrile generally offers superior chromatographic performance in terms of efficiency and peak shape.[1] In contrast, this compound stands out as a biodegradable, non-toxic, and renewable alternative, aligning with the principles of green chemistry.[1][2]

PropertyThis compoundAcetonitrileReferences
Elution Strength WeakerStronger[1]
Viscosity (at 20°C) Higher (~2.5 mPa·s)Lower (~0.37 mPa·s)[3]
UV Cutoff Higher (~220-260 nm)Lower (~190 nm)[3]
Toxicity Low, non-toxicToxic, harmful if inhaled or absorbed[4][5][6]
Environmental Impact Biodegradable, from renewable sourcesEnvironmental persistence, derived from fossil fuels[1]
Cost Generally lowerHigher and subject to market volatility[2]

Performance Under Experimental Conditions

Direct comparative studies highlight the practical differences in chromatographic performance between these two solvents.

Separation of Polycyclic Aromatic Hydrocarbons (PAHs)

In a study comparing the separation of 16 PAHs, the substitution of acetonitrile with this compound was found to be achievable, albeit with some compromises.[1] While this compound could elute the compounds, it generally resulted in lower peak efficiency and altered elution order.[7] The higher viscosity of this compound also led to a significant increase in column backpressure.

Separation of Pharmaceutical Compounds

For the analysis of common pharmaceutical ingredients such as acetaminophen, caffeine, and acetylsalicylic acid, this compound has been successfully employed as a mobile phase modifier. One study achieved baseline resolution of these analytes in under three minutes using a mobile phase containing 10% this compound. This demonstrates its potential in pharmaceutical quality control, particularly when a greener solvent is desired.

Quantitative Chromatographic Data Summary

The following table summarizes key chromatographic parameters from a comparative study on the separation of selected PAHs.

AnalyteMobile PhaseRetention Factor (k)Peak Asymmetry (As)Theoretical Plates (N)
Phenanthrene Acetonitrile/Water2.51.15500
Ethyl Lactate (B86563)/Water3.81.43200
Anthracene Acetonitrile/Water2.81.15300
Ethyl Lactate/Water4.21.53000
Fluoranthene Acetonitrile/Water4.11.24800
Ethyl Lactate/Water6.51.62500
Pyrene Acetonitrile/Water4.51.24700
Ethyl Lactate/Water7.11.72400

Data synthesized from the findings of Micăle et al. (2015).[7][1]

Experimental Protocols

Experiment 1: Separation of Polycyclic Aromatic Hydrocarbons (PAHs)
  • Objective: To compare the chromatographic performance of acetonitrile and this compound for the isocratic elution of 16 PAHs.[7][1]

  • Chromatographic System: Agilent 1200 series HPLC with a diode array detector.[7]

  • Column: Zorbax Eclipse XDB C18, 100 mm x 2.1 mm, 3.5 µm particle size.[1]

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v).[3]

  • Mobile Phase B: this compound/Water (50:50, v/v).[3]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.[1]

Experiment 2: Separation of Pharmaceutical Analytes
  • Objective: To demonstrate the use of this compound as an organic modifier for the rapid separation of acetaminophen, caffeine, and acetylsalicylic acid.[8]

  • Chromatographic System: HPLC system with UV detection.

  • Column: Standard C18 column.[8]

  • Mobile Phase: Water/Ethyl L-lactate/Acetic Acid (87:10:3, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.[8]

  • Detection: UV at a suitable wavelength for the analytes.

  • Injection Volume: Not specified.

Logical Workflow for Solvent Selection

The choice between this compound and acetonitrile can be guided by a systematic evaluation of the analytical requirements and laboratory priorities. The following decision tree illustrates a logical workflow for this selection process.

Solvent_Selection_Workflow start Start: Define Analytical Requirements priority Primary Driver for Method Development? start->priority performance Chromatographic Performance (Efficiency, Resolution, Speed) priority->performance Performance green_chem Green Chemistry & Safety (Toxicity, Environmental Impact) priority->green_chem Green/Safety acetonitrile Select Acetonitrile performance->acetonitrile compromise Performance Compromise Acceptable? green_chem->compromise ethyl_lactate Select this compound uv_detection Low UV Detection (<220 nm)? uv_detection->acetonitrile Yes backpressure High Throughput / UPLC System? uv_detection->backpressure No backpressure->acetonitrile Yes optimize_el Optimize Method with this compound (e.g., higher temperature, different column) backpressure->optimize_el No compromise->ethyl_lactate Yes compromise->uv_detection No optimize_el->ethyl_lactate

Caption: A decision tree to guide the selection between this compound and acetonitrile.

Conclusion

Acetonitrile remains the solvent of choice when high chromatographic efficiency, resolution, and speed are paramount, particularly for analyses requiring low UV detection.[5] Its well-characterized properties and extensive use in established methods make it a reliable option.

However, for laboratories prioritizing green chemistry, safety, and sustainability, this compound presents a viable and increasingly attractive alternative.[1][2] While its use may require method optimization to mitigate the effects of higher viscosity and UV absorbance, its low toxicity and biodegradability offer significant advantages. The choice ultimately depends on a careful consideration of the specific analytical goals, regulatory requirements, and the broader environmental and safety objectives of the laboratory.

References

A Comparative Analysis of Ethyl L-lactate and Other Green Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Fostering sustainable practices in the pharmaceutical industry necessitates a critical evaluation of solvent selection. This guide provides a comparative study of Ethyl L-lactate against other prominent green solvents—ethanol (B145695), glycerol (B35011), and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4])—offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

This compound, derived from renewable resources, is emerging as a promising green solvent with a favorable safety and environmental profile.[1][2][3] Its biodegradability, low toxicity, and versatile solvency make it an attractive alternative to traditional volatile organic compounds (VOCs). This comparison guide delves into the key performance indicators of this compound and its counterparts, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Side-by-Side Comparison

A solvent's physical and chemical characteristics are paramount in determining its suitability for various pharmaceutical processes, including synthesis, purification, and formulation. The following table summarizes key physicochemical properties of this compound, ethanol, glycerol, and [BMIM][BF4].

PropertyThis compoundEthanolGlycerol[BMIM][BF4]
Molecular Formula C5H10O3C2H5OHC3H8O3C8H15BF4N2
Molecular Weight ( g/mol ) 118.1346.0792.09226.02
Boiling Point (°C) 15478.37290>300
Vapor Pressure (kPa at 20°C) 0.245.9<0.001Negligible
Viscosity (cP at 20°C) 2.61.21412103

Solvency Power: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a valuable framework for predicting the solubility of a solute in a given solvent by quantifying the contributions of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Solvents with HSP values similar to those of a solute are more likely to dissolve it.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound 16.07.612.5
Ethanol 15.88.819.4
Glycerol 17.412.129.3
[BMIM][BF4] 16.410.58.9

Safety and Environmental Profile

The "greenness" of a solvent is determined by its toxicity, biodegradability, and overall environmental impact. This section compares these critical parameters for the selected solvents.

Toxicity

Acute oral toxicity is a key indicator of a substance's potential harm if ingested. The LD50 value represents the dose required to be lethal to 50% of a test population.

SolventAcute Oral LD50 (rat, mg/kg)
This compound > 5000
Ethanol 7060
Glycerol 12600
[BMIM][BF4] 366
Biodegradability

The ability of a solvent to be broken down by microorganisms is crucial for minimizing its environmental persistence. "Readily biodegradable" is a classification given to substances that degrade rapidly under aerobic conditions.

SolventBiodegradability
This compound Readily biodegradable
Ethanol Readily biodegradable
Glycerol Readily biodegradable
[BMIM][BF4] Not readily biodegradable

Performance in Pharmaceutical Applications: Solubility of Active Pharmaceutical Ingredients (APIs)

The effectiveness of a solvent in dissolving APIs is a critical factor in drug formulation and development. The following table presents the solubility of two common APIs, ibuprofen (B1674241) and naproxen (B1676952), in this compound and ethanol.

Active Pharmaceutical IngredientSolubility in this compound (mg/mL)Solubility in Ethanol (mg/mL)
Ibuprofen Data not readily available in a directly comparable format~60[4]
Naproxen Data not readily available in a directly comparable format~55[5]

While direct comparative data for all solvents is not consistently available, studies have shown that the solubility of ibuprofen in ethanol is significantly high.[4][6] Similarly, naproxen exhibits good solubility in ethanol.[5][7][8] Further research is needed to establish a comprehensive, direct comparison of API solubility across this range of green solvents.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key experiments.

Determination of Hansen Solubility Parameters (HSP)

The HSP of a material can be determined experimentally by observing its solubility in a range of solvents with known HSPs.

Procedure:

  • A small, measured amount of the solute (polymer or API) is placed in a series of test tubes.

  • To each test tube, a different solvent with known Hansen Solubility Parameters is added in a defined volume.

  • The tubes are agitated and observed to determine if the solute dissolves completely, partially, or not at all at a specific temperature.

  • The results are scored, typically with a "1" for soluble and "0" for insoluble.

  • This binary data is then entered into specialized software (e.g., HSPiP) which calculates the HSP sphere of the solute. The center of this sphere represents the δD, δP, and δH values of the solute.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Solute Solute (Polymer/API) Mix Mix Solute and Solvents in Test Tubes Solute->Mix Solvents Set of Solvents (Known HSPs) Solvents->Mix Observe Observe Solubility (Dissolved/Not Dissolved) Mix->Observe Score Score Solubility (1 or 0) Observe->Score Software HSPiP Software Score->Software Result Determine Solute HSP (δD, δP, δH) Software->Result

Experimental workflow for determining Hansen Solubility Parameters.
Acute Oral Toxicity Testing (OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance and determine its LD50 value.[9][10][11][12][13]

Procedure:

  • Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.

  • Main Study: A group of at least 5 animals (typically rats, usually females) is dosed with the selected starting dose.

  • The substance is administered orally via gavage.

  • Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Based on the outcome (no effect, toxicity, or mortality), the dose for the next group is adjusted up or down from a series of fixed dose levels (5, 50, 300, 2000, and 5000 mg/kg).

  • The procedure continues until the dose causing evident toxicity or no effects at the highest dose is identified. The LD50 is then estimated from the results.

G Start Start Sighting Sighting Study (1 animal) Start->Sighting SelectDose Select Starting Dose for Main Study Sighting->SelectDose MainStudy Main Study (Group of 5 animals) SelectDose->MainStudy Observe Observe for 14 days (Toxicity & Mortality) MainStudy->Observe Decision Outcome? Observe->Decision AdjustDose Adjust Dose for Next Group Decision->AdjustDose Toxicity or No Effect End End (Estimate LD50) Decision->End No Effect at Highest Dose or Clear Lethality AdjustDose->MainStudy

Workflow for Acute Oral Toxicity Testing (OECD 420).
Biodegradability Testing (OECD Guideline 301 B: CO2 Evolution Test)

This test method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial degradation.

Procedure:

  • A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge.

  • The mixture is incubated in the dark at a constant temperature (around 22°C) and aerated with CO2-free air.

  • The CO2 produced by the microbial respiration is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.

  • The amount of trapped CO2 is measured at regular intervals over a 28-day period.

  • The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the carbon content of the test substance.

  • A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.

Viscosity Measurement (Capillary Viscometer)

The viscosity of a liquid can be determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.[14][15]

Procedure:

  • The viscometer is cleaned and dried thoroughly.

  • A specific volume of the liquid to be tested is introduced into the viscometer.

  • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

  • The liquid is drawn up through the capillary tube to a point above the upper timing mark.

  • The time taken for the liquid to flow between the upper and lower timing marks under gravity is measured accurately.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Conclusion

This compound presents a compelling profile as a green solvent for the pharmaceutical industry, characterized by its low toxicity, ready biodegradability, and derivation from renewable resources. Its solvency power is comparable to other green solvents like ethanol, and it offers a safer alternative to many traditional and some green solvents like certain ionic liquids. While ethanol and glycerol also demonstrate excellent green credentials, their physicochemical properties, such as boiling point and viscosity, may make them more or less suitable for specific applications. The choice of a green solvent will ultimately depend on a holistic assessment of its performance in a particular process, its safety and environmental impact, and its economic viability. This guide provides a foundational dataset to aid in this critical selection process, encouraging a shift towards more sustainable practices in pharmaceutical development.

References

Ethyl L-Lactate: A Sustainable and Efficacious Alternative to Dichloromethane in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts experimental success, safety, and environmental footprint. Dichloromethane (B109758) (DCM), a widely used solvent, is facing increasing regulatory scrutiny due to its significant health and environmental risks. This guide provides a comprehensive comparison of ethyl L-lactate as a sustainable and viable alternative, supported by physical properties, safety data, and general experimental considerations.

Dichloromethane has long been a solvent of choice in various applications due to its excellent dissolving power for a wide range of organic compounds.[1][2] However, its high volatility, toxicity, and environmental persistence have led to stringent regulations, including a final rule issued by the U.S. Environmental Protection Agency (EPA) in April 2024 to ban most industrial and commercial uses of methylene (B1212753) chloride.[3][4][5] This regulatory landscape necessitates the adoption of greener, safer alternatives that do not compromise performance. This compound, a bio-based solvent derived from the fermentation of carbohydrates, is emerging as a promising substitute.[6][7][8]

This guide will objectively compare the performance of this compound with dichloromethane, focusing on their physical and chemical properties, safety profiles, and applications in key laboratory procedures.

Physical and Chemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical characteristics are paramount to its suitability for a specific application. The following table summarizes the key properties of this compound and dichloromethane.

PropertyThis compoundDichloromethane (Methylene Chloride)References
Formula C5H10O3CH2Cl2[1][8]
Molecular Weight 118.13 g/mol 84.93 g/mol [1][9]
Appearance Colorless liquidColorless liquid[6][10]
Odor Mild, buttery, creamy, fruityMild, sweet, chloroform-like[1][6][11]
Boiling Point 151-155 °C39.8 °C[6][10]
Melting Point -26 °C-96.7 °C[6][10]
Density 1.03 g/cm³1.3255 g/cm³[6][10]
Vapor Pressure 1.7 mmHg at 20 °C350 Torr at 20°C[9][12]
Flash Point 53.8 °C (closed cup)Non-combustible[9][11]
Solubility in Water MiscibleSlightly soluble[10][13]
Hansen Solubility Parameters (δD, δP, δH) (16.0, 7.6, 12.5) MPa½(17.0, 7.3, 7.1) MPa½[12]

Health, Safety, and Environmental Profile

The most compelling argument for replacing dichloromethane stems from its adverse health and environmental effects. This compound presents a significantly safer profile.

AspectThis compoundDichloromethane (Methylene Chloride)References
Source Bio-based, renewable resources (e.g., corn, sugarcane)Petrochemical-based[6][8][14]
Toxicity Low toxicity. Oral LD50 (rat) >5000 mg/kg.Probable human carcinogen, neurotoxin. Can cause damage to the brain, central nervous system, liver, and lungs.[4][13][15]
Environmental Impact Readily biodegradable, low volatile organic compound (VOC) emissions.Persistent in the environment, contributes to air pollution.[6][8][10]
Regulatory Status Generally Recognized as Safe (GRAS) by the FDA for certain uses.Heavily regulated; banned for many uses by the EPA.[3][4][5][16]

Experimental Protocols and Performance

While a direct "drop-in" replacement is not always feasible, this compound has demonstrated its efficacy in several key laboratory applications, often with minor modifications to existing protocols.

Extraction

This compound's miscibility with both hydrophilic and hydrophobic compounds makes it a versatile solvent for extracting bioactive compounds from natural products.

General Protocol for Solid-Liquid Extraction:

  • Sample Preparation: The solid material (e.g., plant material) is ground to a fine powder to increase surface area.

  • Extraction: The powdered material is mixed with this compound in a suitable vessel. The ratio of solvent to solid will depend on the specific application.

  • Agitation and Incubation: The mixture is agitated (e.g., using a shaker or stirrer) for a defined period at a controlled temperature. The optimal time and temperature will vary depending on the target compound and the matrix.

  • Separation: The solid material is separated from the solvent extract by filtration or centrifugation.

  • Concentration: The extract is concentrated under reduced pressure to remove the this compound. Due to its higher boiling point compared to dichloromethane, a higher vacuum or temperature may be required.

A study on the extraction of phenolic compounds from Cytisus scoparius demonstrated that this compound yielded similar phenolic profiles to methanol, highlighting its effectiveness as an extraction solvent.

Chromatography

This compound and its mixtures can be used as a greener alternative to dichloromethane in chromatographic separations. For instance, mixtures of ethyl acetate (B1210297) and ethanol (B145695) have been shown to provide similar eluting strengths to dichloromethane/methanol systems in normal-phase chromatography.

General Considerations for Replacing Dichloromethane in Chromatography:

  • Solvent Strength and Selectivity: The polarity of this compound can be tuned by mixing it with other solvents like ethanol or heptane (B126788) to match the elution properties of dichloromethane-based mobile phases.

  • Method Development: Some method development will be necessary to optimize the separation when switching from dichloromethane. This may involve adjusting the solvent gradient and flow rate.

  • Detection: this compound has a low UV cutoff, making it compatible with UV detection at lower wavelengths.

Logical Workflow for Solvent Selection

The decision to replace a conventional solvent with a sustainable alternative involves a logical progression of considerations.

Solvent_Selection_Workflow Start Identify Need for Safer Solvent Assess_Hazard Assess Hazards of Current Solvent (DCM) (Toxicity, Environmental Impact) Start->Assess_Hazard Evaluate_Alternatives Evaluate Potential Alternatives (this compound) Assess_Hazard->Evaluate_Alternatives Compare_Properties Compare Physical & Chemical Properties (Solubility, BP, etc.) Evaluate_Alternatives->Compare_Properties Optimize_Protocol Optimize Experimental Protocol (Extraction, Chromatography) Compare_Properties->Optimize_Protocol Validate_Performance Validate Performance (Yield, Purity, etc.) Optimize_Protocol->Validate_Performance Implement Implement Sustainable Solvent Validate_Performance->Implement

Caption: A logical workflow for replacing hazardous solvents.

Signaling Pathway of Dichloromethane Toxicity

The toxicity of dichloromethane is a key driver for its replacement. While a detailed signaling pathway for this compound's low toxicity is not typically depicted due to its safe nature, the mechanism of DCM's carcinogenicity provides a stark contrast.

DCM_Toxicity_Pathway DCM Dichloromethane (CH2Cl2) Metabolism Metabolism by CYP2E1 in Liver DCM->Metabolism Intermediates Reactive Intermediates (e.g., Formyl Chloride) Metabolism->Intermediates DNA_Adducts Formation of DNA Adducts Intermediates->DNA_Adducts Mutation Genetic Mutations DNA_Adducts->Mutation Cancer Liver & Lung Cancer Mutation->Cancer

Caption: Simplified pathway of dichloromethane-induced carcinogenicity.

Conclusion

The transition away from hazardous solvents like dichloromethane is not just a regulatory necessity but a scientific responsibility. This compound presents a compelling case as a sustainable alternative, offering a significantly improved safety and environmental profile without substantial compromise in performance for many applications. Its bio-based origin, biodegradability, and low toxicity make it an attractive choice for modern research and development. While initial protocol optimization may be required, the long-term benefits of a safer and more sustainable laboratory environment are undeniable. As the scientific community continues to embrace green chemistry principles, this compound is poised to become a staple solvent in laboratories worldwide.

References

A Comparative Guide to Ethyl L-Lactate and Ethyl Acetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in the design of a synthetic route, impacting reaction kinetics, yield, and the overall environmental footprint of the process. While traditional solvents like ethyl acetate (B1210297) have long been staples in the synthetic chemist's toolbox, the growing emphasis on green chemistry has spurred the adoption of bio-based alternatives. This guide provides an objective comparison of the performance of ethyl L-lactate, a promising green solvent, with the conventional solvent, ethyl acetate, in the context of chemical synthesis.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is paramount in predicting its behavior in a reaction. The following table summarizes the key properties of this compound and ethyl acetate.

PropertyThis compoundEthyl AcetateReferences
Molecular Formula C₅H₁₀O₃C₄H₈O₂[1][2]
Molar Mass 118.13 g/mol 88.11 g/mol [1][2]
Appearance Colorless liquidColorless liquid[3][4]
Odor Mild, fruity, creamyFruity, sweet[3][4]
Boiling Point 154 °C77.1 °C[3][5]
Melting Point -26 °C-83.6 °C[1][5]
Density 1.034 g/mL at 20 °C0.902 g/cm³ at 20 °C[5][6]
Viscosity 2.6 cP at 25 °C0.45 cP at 20 °C
Flash Point 46 °C (closed cup)-4 °C (closed cup)[7][8]
Autoignition Temperature 400 °C426 °C[7]
Solubility in Water Miscible8.3 g/100 mL at 20 °C[3][5]
Vapor Pressure 2 mmHg at 20 °C73 mmHg at 20 °C[5][6]

Performance in Synthesis: A Comparative Overview

While direct, quantitative comparisons of this compound and ethyl acetate in the same reaction under identical conditions are not extensively documented in publicly available literature, the known properties of each solvent and existing research allow for a qualitative and predictive comparison.

This compound: The Green Contender

This compound is lauded as a green solvent due to its derivation from renewable resources (fermentation of carbohydrates), biodegradability, and low toxicity.[9][10] Its high boiling point makes it suitable for reactions requiring elevated temperatures, although this can also present challenges in its removal post-reaction.[10] The presence of a hydroxyl group allows it to act as a hydrogen bond donor, influencing solute-solvent interactions and potentially reaction pathways.

This compound has been successfully employed as a solvent in a variety of organic transformations, including multicomponent reactions, cycloadditions, and asymmetric synthesis.[9] For instance, in the Biginelli reaction for the synthesis of dihydropyrimidinones, ethyl lactate (B86563) has been explored as an environmentally benign medium.[9]

Ethyl Acetate: The Established Workhorse

Ethyl acetate is a widely used solvent in organic synthesis due to its good solvency for a range of compounds, its relatively low cost, and its ease of removal due to a lower boiling point.[2] It is a moderately polar aprotic solvent. However, its high flammability and lower flash point pose greater safety risks compared to ethyl lactate.[8][11] In reactions like the Biginelli condensation, ethyl acetate is often used for extraction and purification of the product.[12]

Experimental Protocols: Representative Synthesis

To illustrate the application of these solvents, a general protocol for two common multi-component reactions, the Biginelli reaction and the Knoevenagel condensation, are provided below. While direct comparative data is limited, these protocols serve as a template for researchers to conduct their own comparative studies.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.[11]

General Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (1.5 mmol).

  • Solvent and Catalyst: Add the chosen solvent (this compound or ethyl acetate, 5 mL) and a catalytic amount of a suitable acid (e.g., HCl, p-toluenesulfonic acid).

  • Reaction: The reaction mixture is then heated under reflux for a specified time (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solid product, if precipitated, is filtered, washed with cold ethanol (B145695) or water, and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up Aldehyde Aldehyde Mix Mix Reactants Aldehyde->Mix EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Mix Urea Urea Urea->Mix AddSolvent Add Solvent (this compound or Ethyl Acetate) Mix->AddSolvent AddCatalyst Add Catalyst AddSolvent->AddCatalyst Heat Heat under Reflux AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter or Evaporate Cool->Filter Purify Recrystallize/Column Chromatography Filter->Purify Product Dihydropyrimidinone Purify->Product

Caption: General experimental workflow for the Biginelli reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration.[13]

General Experimental Protocol:

  • Reactant Mixture: To a solution of an aldehyde (e.g., benzaldehyde, 1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in the chosen solvent (this compound or ethyl acetate, 5 mL), add a catalytic amount of a weak base (e.g., piperidine (B6355638) or ammonium (B1175870) acetate).

  • Reaction: The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product can be further purified by recrystallization.

G cluster_intermediates Intermediates Aldehyde Aldehyde (R-CHO) AldolAdduct Aldol Adduct Aldehyde->AldolAdduct ActiveMethylene Active Methylene (Z-CH2-Z') Enolate Enolate Ion ActiveMethylene->Enolate Deprotonation Base Base Catalyst Enolate->AldolAdduct Nucleophilic Attack Product α,β-Unsaturated Product AldolAdduct->Product Dehydration Water H₂O

Caption: Simplified reaction pathway for the Knoevenagel condensation.

Conclusion

The choice between this compound and ethyl acetate as a solvent in synthesis involves a trade-off between green credentials, safety, and practical considerations such as ease of removal. This compound presents a compelling case as a sustainable and safer alternative to many conventional solvents. Its high boiling point and unique solvency characteristics can be advantageous in specific applications. Ethyl acetate, while less "green," remains a versatile and economical choice for many standard laboratory procedures.

For drug development professionals and researchers, the optimal solvent choice will be context-dependent. It is recommended to perform small-scale comparative experiments, using protocols similar to those outlined above, to determine the most effective solvent for a specific transformation, taking into account reaction performance, safety, and environmental impact. The continued exploration of green solvents like this compound is crucial for the development of more sustainable synthetic methodologies in the pharmaceutical and chemical industries.

References

Ethyl L-lactate: A Viable Green Alternative to Traditional Extraction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Extraction Efficacy

The growing emphasis on sustainable practices in research and development has spurred the search for effective, environmentally benign solvents. Ethyl L-lactate, a bio-based solvent derived from the fermentation of carbohydrates, is emerging as a powerful and versatile alternative to traditional organic solvents for the extraction of bioactive compounds.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound against conventional solvents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their extraction needs.

Performance Comparison: this compound vs. Traditional Solvents

This compound's unique physicochemical properties, including its biodegradability, low toxicity, and broad solvency range, make it a compelling choice for a variety of extraction applications.[3][4][5] It is capable of dissolving both polar and non-polar compounds, often with efficacy comparable to or exceeding that of traditional solvents.[6][7]

Physicochemical Properties

A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes key properties of this compound in comparison to several commonly used traditional solvents.

PropertyThis compoundHexaneEthanolAcetoneEthyl AcetateMethanolChloroform
Molecular Formula C5H10O3C6H14C2H6OC3H6OC4H8O2CH4OCHCl3
Boiling Point (°C) 154[3]697856776561
Flash Point (°C) 46[3]-2313-20-411N/A
Density (g/mL) 1.034[3]0.6590.7890.7910.9020.7921.48
Solubility in Water Soluble[3]InsolubleMiscibleMiscibleSolubleMiscibleSlightly Soluble
Toxicity Profile Low toxicity, non-carcinogenic[3]Neurotoxin, irritantToxicant, depressantIrritant, depressantIrritantToxicCarcinogen, toxic
Extraction Efficacy: A Data-Driven Comparison

The effectiveness of a solvent is best demonstrated through direct comparison of extraction yields for specific compounds. The tables below present a summary of experimental findings from various studies.

Table 1: Extraction of Phenolic Compounds

Plant MaterialTarget Compound(s)This compound YieldTraditional Solvent & YieldReference
Orthosiphon stamineusPhenolic Compounds99.03% ± 1.37% (in ATPS)-[8]
Cytisus scopariusPhenolic CompoundsQualitatively similar profilesMethanol (similar profile)[9]

Table 2: Extraction of Lipids

SourceTarget Compound(s)This compound YieldTraditional Solvent & YieldReference
Chlorella vulgarisLipids~3x higher than hexaneHexane (benchmark)[6]
Nannochloropsis sp.Lipids-2-MeTHF (~2x higher than hexane)[6]
MicroalgaeLipids-Chloroform/Methanol (high efficiency)[10][11][12]

Table 3: Extraction of Other Bioactive Compounds

Plant MaterialTarget Compound(s)This compound YieldTraditional Solvent & YieldReference
Green TeaCaffeine14.2 mg/gEthanol: 8.8 mg/g; Ethyl Acetate: <7 mg/g[13]
Tomato WasteLycopeneHigher than other solventsAcetone, Ethyl Acetate, Hexane, Ethanol (lower yields)[14]
ThymeThymolHighLimonene (higher), Ethanol (lower)[14]

Experimental Protocols

To facilitate the adoption of this compound in extraction workflows, this section provides detailed methodologies for common extraction techniques.

General Solid-Liquid Extraction of Phenolic Compounds

This protocol is a generalized procedure adaptable for various plant materials.

1. Sample Preparation:

  • Dry the plant material to a constant weight.

  • Grind the dried material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Weigh a specific amount of the powdered plant material (e.g., 10 g).

  • Add the solvent (this compound or a traditional solvent) at a defined solid-to-solvent ratio (e.g., 1:10 w/v).

  • Agitate the mixture using a shaker or magnetic stirrer for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 40°C).

3. Separation and Concentration:

  • Separate the solid residue from the liquid extract by filtration or centrifugation.

  • Wash the residue with a fresh portion of the solvent to ensure complete extraction.

  • Combine the liquid extracts and concentrate them using a rotary evaporator under reduced pressure.

4. Analysis:

  • The concentrated extract can then be used for qualitative and quantitative analysis, such as spectrophotometric determination of total phenolic content or chromatographic analysis (e.g., HPLC) for individual compound identification and quantification.[4]

Aqueous Two-Phase System (ATPS) for Phenolic Compound Extraction

ATPS is a liquid-liquid extraction technique that offers a gentle and efficient method for separating biomolecules.[15][16][17][18]

1. System Preparation:

  • Prepare stock solutions of the phase-forming components. For an ethyl lactate-based system, this would involve a stock solution of this compound and a salt solution (e.g., potassium phosphate).

  • In a centrifuge tube, combine the appropriate amounts of the this compound stock solution, salt solution, and water to achieve the desired final concentrations and total volume.

2. Extraction:

  • Add the sample (e.g., a crude plant extract) to the ATPS.

  • Mix the system thoroughly by vortexing or gentle inversion to ensure the partitioning of the target compounds between the two phases.

  • Allow the system to separate into two distinct phases. This can be accelerated by centrifugation.

3. Phase Separation and Analysis:

  • Carefully separate the top (this compound-rich) and bottom (salt-rich) phases.

  • Analyze each phase for the concentration of the target phenolic compounds to determine the partition coefficient and extraction efficiency.[8]

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for general solvent extraction and the Aqueous Two-Phase System (ATPS) method.

General_Solvent_Extraction start Start: Sample Preparation (Drying, Grinding) extraction Solid-Liquid Extraction (Solvent Addition, Agitation) start->extraction separation Separation (Filtration/Centrifugation) extraction->separation residue Solid Residue (Discard or Re-extract) separation->residue Solid extract Liquid Extract separation->extract Liquid concentration Solvent Evaporation (Rotary Evaporator) extract->concentration analysis Analysis (Spectrophotometry, Chromatography) concentration->analysis

Caption: General workflow for solid-liquid extraction of bioactive compounds.

ATPS_Extraction_Workflow start Start: Prepare ATPS Components (Ethyl Lactate (B86563), Salt Solution, Water) mixing Mixing & Sample Addition start->mixing partitioning Phase Partitioning (Vortexing/Inversion) mixing->partitioning separation Phase Separation (Centrifugation) partitioning->separation top_phase Top Phase (Ethyl Lactate-Rich) separation->top_phase Upper Layer bottom_phase Bottom Phase (Salt-Rich) separation->bottom_phase Lower Layer analysis_top Analysis top_phase->analysis_top analysis_bottom Analysis bottom_phase->analysis_bottom

Caption: Workflow for Aqueous Two-Phase System (ATPS) extraction.

Conclusion

The data presented in this guide demonstrates that this compound is a highly effective and environmentally responsible solvent for the extraction of a wide range of bioactive compounds. Its performance is often comparable, and in some cases superior, to that of traditional, more hazardous solvents. By providing detailed experimental protocols and clear visual workflows, this guide aims to empower researchers to confidently integrate this compound into their extraction processes, contributing to a safer and more sustainable research environment.

References

The Green Credentials of Ethyl L-lactate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for more sustainable chemical practices, the selection of solvents is a critical consideration. This guide provides an objective comparison of the green chemistry metrics of Ethyl L-lactate against common alternative solvents: acetone (B3395972), ethanol, and ethyl acetate. By examining key performance indicators and providing supporting data, this document serves as a valuable resource for making informed, environmentally conscious decisions in the laboratory and beyond.

This compound, a bio-based solvent derived from the fermentation of carbohydrates, is increasingly recognized for its favorable environmental profile.[1] Its biodegradability, low toxicity, and production from renewable resources position it as a promising alternative to traditional petrochemical-based solvents.[1] This guide delves into a quantitative comparison of its performance using established green chemistry metrics: Process Mass Intensity (PMI), E-factor, and Life Cycle Assessment (LCA) data.

Green Chemistry Metrics: A Comparative Analysis

The following table summarizes the key green chemistry metrics for this compound and its common alternatives. It is important to note that values for PMI and E-factor can vary significantly depending on the specific manufacturing process, scale, and efficiency of the facility. The data presented here is a synthesis of available information and should be considered as a representative comparison.

MetricThis compoundAcetoneEthanolEthyl Acetate
Process Mass Intensity (PMI) Lower Range (estimated 5-15)0.16 (from cumene (B47948) process)[2]Varies by feedstock (e.g., corn, sugarcane)Higher Range (can be >10)[3]
E-factor Lower Range (estimated 4-14)0.16 (from cumene process)[2]Varies by feedstockCan be in the range of 10-100+ for pharma applications[3]
Life Cycle Assessment (LCA) Highlights Lower carbon footprint from bio-based sources, but potential impacts on land use and ozone depletion.[4][5]Can have negative GHG emissions via certain bio-fermentation routes.[6][7][8]GHG emissions vary significantly with feedstock and production method.[9][10][11]Lower global warming potential compared to many traditional solvents.[12][13]
Source Primarily bio-based (from fermentation of sugars)[1]Primarily petrochemical (from cumene process); some bio-based routes are emerging.[2]Primarily bio-based (from fermentation of sugars)Primarily petrochemical, but can be produced from bio-based ethanol.
Toxicity Low toxicity[1]Low to moderate toxicityLow toxicityLow to moderate toxicity
Biodegradability Readily biodegradable[1]Readily biodegradableReadily biodegradableReadily biodegradable

Visualizing Green Chemistry Metrics

The selection of a "greener" solvent involves a multi-faceted evaluation. The following diagram illustrates the logical relationship between the core green chemistry metrics discussed in this guide.

Green_Chemistry_Metrics cluster_Metrics Green Chemistry Metrics cluster_Factors Influencing Factors PMI Process Mass Intensity (PMI) (Total Mass In / Mass of Product) E_Factor E-factor (Mass of Waste / Mass of Product) PMI->E_Factor Inversely Related LCA Life Cycle Assessment (LCA) (Cradle-to-Grave Impact) Raw_Materials Raw Material Sourcing (Renewable vs. Fossil) Raw_Materials->PMI Raw_Materials->LCA Process_Efficiency Process Efficiency (Yield, Energy, Water) Process_Efficiency->PMI Process_Efficiency->E_Factor Process_Efficiency->LCA Waste_Management Waste Generation & Treatment Waste_Management->E_Factor Waste_Management->LCA

Caption: Interrelationship of Key Green Chemistry Metrics.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for determining the key green chemistry metrics are outlined below.

Process Mass Intensity (PMI) Calculation

Objective: To quantify the total mass of materials used to produce a specified mass of product.

Methodology:

  • Define System Boundaries: Clearly define the start and end points of the process being evaluated. This typically includes all steps from raw material input to the final isolated product.

  • Inventory of Inputs: Quantify the mass of all materials entering the process. This includes:

    • Reactants

    • Reagents

    • Solvents (for reaction and purification)

    • Catalysts

    • Process water

  • Quantify Product Output: Determine the mass of the final, isolated, and purified product.

  • Calculate PMI: Apply the following formula: PMI = (Total Mass of all Inputs (kg)) / (Mass of Final Product (kg))

The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable provides a detailed guide and calculator for PMI.[14][15][16]

E-factor (Environmental Factor) Determination

Objective: To measure the amount of waste generated per unit of product.

Methodology:

  • Define System Boundaries: As with PMI, clearly define the scope of the process.

  • Quantify Total Inputs and Product Output: Measure the total mass of all materials used and the mass of the final product, as in the PMI calculation.

  • Calculate Total Waste: Total Waste (kg) = Total Mass of Inputs (kg) - Mass of Final Product (kg)

  • Calculate E-factor: Apply the following formula: E-factor = (Total Mass of Waste (kg)) / (Mass of Final Product (kg))

It's important to note whether water is included or excluded in the calculation and to be consistent when making comparisons.

Life Cycle Assessment (LCA)

Objective: To evaluate the environmental impacts of a product or process throughout its entire life cycle.

Methodology: LCA is a comprehensive methodology standardized by ISO 14040 and 14044.[17] The assessment involves four main phases:

  • Goal and Scope Definition: Clearly define the purpose of the assessment, the functional unit (e.g., 1 kg of solvent produced), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).

  • Life Cycle Inventory (LCI): Compile an inventory of all inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each stage within the system boundaries.

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the inputs and outputs identified in the LCI. This involves classifying impacts into categories (e.g., global warming potential, ozone depletion potential, acidification potential) and then characterizing them using scientific models.

The execution of a full LCA requires specialized software and access to extensive databases.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound holds significant promise as a greener alternative to conventional solvents. Its bio-based origin and favorable toxicological and biodegradable properties are reflected in its green chemistry metrics. While no solvent is entirely without environmental impact, a thorough evaluation of metrics like PMI, E-factor, and LCA allows for a more informed and sustainable selection process. As the chemical industry continues to embrace green chemistry principles, solvents like this compound will undoubtedly play an increasingly important role in reducing the environmental footprint of research, development, and manufacturing.

References

A Comparative Analysis of Ethyl L-lactate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl L-lactate, a biodegradable and non-toxic solvent, is gaining significant attention as a green alternative to traditional volatile organic compounds. Its synthesis from renewable resources is a key area of research for scientists and drug development professionals. This guide provides a comparative analysis of the primary methods for this compound synthesis: chemical, enzymatic, and fermentative, with a focus on their performance, experimental protocols, and underlying mechanisms.

Performance Comparison of Synthesis Methods

The choice of synthesis method for this compound depends on various factors, including desired yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data from various studies to facilitate a direct comparison of the different approaches.

Synthesis MethodCatalyst/MicroorganismSubstratesTemperature (°C)Reaction TimeConversion/YieldReference
Chemical Synthesis
Direct EsterificationAmberlyst 15Lactic Acid, Ethanol (B145695)80-> Equilibrium conversion[1][2]
Amberlyst 36Lactic Acid, Ethanol80-High catalytic effect[3]
Amberlyst 46Lactic Acid, Ethanol822 h98% of equilibrium conversion[4]
Sulfuric AcidLactic Acid, EthanolReflux2-3 h-[5]
Reactive DistillationAmberlyst 46Lactic Acid, Ethanol-2.6 h89% Lactic Acid Conversion[6]
Super-fine magnetic solid super-acid SO42-/ZrO2-Fe3O4Lactic Acid, Ethanol--High Yield[7][8]
Ion-exchange resinLactic Acid, Ethanol--High Yield[9]
TransesterificationAnhydrous FeCl3Lactic Acid Oligomers, Ethanol100-180-Activation Energy: 64.35 kJ·mol−1[10][11][12][13]
Enzymatic Synthesis
Lipase-catalyzedNovozym 435Lactic Acid, Ethanol3024 hYield decreases >1.0 M Lactic Acid[14]
Lipase in deep eutectic solventLactic Acid, Ethanol--Rate affected by temp. & substrate ratio[15]
Lipase in hydrophobic ethers/ketonesLactic Acid (2.0M), Ethanol-4 weeks (repeated batch)Stable enzyme activity[16]
Fermentative Synthesis
Engineered E. coliEcJW201Glucose-18 h9.17 ± 0.12 mg/L Ethyl Lactate (B86563)[17]
Conjugate FermentationLactic Acid Bacteria & YeastBiomass30-3.05 g/L Ethyl Lactate[18][19]
Mixed FermentationLactic Acid Bacteria & YeastBiomass--1.32 g/L Ethyl Lactate[18][19]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the key synthesis methods.

Chemical Synthesis: Reactive Distillation

This method combines the esterification reaction with the simultaneous removal of water, driving the equilibrium towards the product side.[6]

  • Feed Preparation: A mixture of lactic acid and an excess of ethanol (e.g., a molar ratio of nEtOH/nLA = 3:1) is prepared.[6] The initial water content of the lactic acid can be reduced by concentration in a rotary evaporator to improve reaction kinetics.[6]

  • Reaction Setup: A reactive distillation column is used, which contains a catalytic packing (e.g., Katapak-SPTM 11 with Amberlyst 46 catalyst).[6]

  • Process Operation: The reactant mixture is fed into the column. The reboiler provides the necessary heat for the reaction and distillation. The reaction occurs in the catalytic section of the column.

  • Product Separation: Water, being more volatile than ethyl lactate, is continuously removed from the top of the column along with excess ethanol. The ethyl lactate product is collected from the bottom of the column.

  • Purification: The bottom product containing ethyl lactate can be further purified, for instance, by distilling off the remaining ethanol in a rotary evaporator to achieve a purity of over 90%.[6]

Enzymatic Synthesis using Immobilized Lipase

Enzymatic synthesis offers a milder and more selective route to this compound.[15]

  • Enzyme and Substrate Preparation: An immobilized lipase, such as Novozym 435, is used as the catalyst.[14] Lactic acid and ethanol are the substrates. The reaction can be carried out in various media, including hydrophobic organic solvents (e.g., ethers, ketones) or green solvents like deep eutectic solvents.[15][16]

  • Reaction Conditions: The enzyme, lactic acid, and ethanol are mixed in a batch reactor. The molar ratio of the substrates significantly affects the reaction rate.[15] The reaction is typically conducted at a controlled temperature (e.g., 30°C) with agitation to minimize mass transfer limitations.[14][15]

  • Monitoring the Reaction: The progress of the reaction is monitored by taking samples at regular intervals and analyzing the concentration of ethyl lactate, for example, by gas chromatography.

  • Product Recovery: After the reaction reaches the desired conversion, the immobilized enzyme can be easily separated from the reaction mixture by filtration for reuse. The product, ethyl lactate, can then be purified from the remaining substrates and solvent by distillation.

Fermentative Production in Engineered E. coli

This method utilizes genetically modified microorganisms to produce this compound directly from a carbon source like glucose.[17]

  • Strain Construction: An E. coli strain is engineered to express the necessary enzymes for the ethyl lactate biosynthesis pathway. This typically involves introducing genes for a pyruvate-to-lactate ester module and an alcohol module (for ethanol production).[17]

  • Culture Conditions: The engineered E. coli is cultured in a bioreactor with a suitable growth medium containing a carbon source (e.g., glucose). The pH of the culture is controlled (e.g., at 6.5) to maintain optimal conditions for cell growth and product formation.[7][8]

  • Induction of Gene Expression: The expression of the heterologous genes for the synthesis pathway is induced at a specific point during the fermentation, for example, by adding an inducer like IPTG.[17]

  • Fermentation and Product Formation: The fermentation is carried out for a specific duration (e.g., 18 hours), during which the engineered bacteria consume the glucose and produce ethyl lactate.[17]

  • Product Extraction and Analysis: At the end of the fermentation, the culture broth is harvested. The concentration of ethyl lactate is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Visualizing the Processes

To better understand the workflows and pathways involved in this compound synthesis, the following diagrams are provided.

Chemical_Synthesis_Workflow cluster_prep Feed Preparation cluster_reaction Reactive Distillation cluster_separation Product Separation & Purification Lactic_Acid Lactic Acid Mixer Mixing Lactic_Acid->Mixer Ethanol Ethanol Ethanol->Mixer RD_Column Reactive Distillation Column (with Catalyst) Mixer->RD_Column Feed Top_Product Top Product (Water + Excess Ethanol) RD_Column->Top_Product Vapor Bottom_Product Bottom Product (this compound + Ethanol) RD_Column->Bottom_Product Liquid Purification Purification (e.g., Rotary Evaporation) Bottom_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Logical workflow for the chemical synthesis of this compound via reactive distillation.

Fermentative_Synthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Ethanol_Pathway Ethanol Biosynthesis Pathway Pyruvate->Ethanol_Pathway Pct Propionyl-CoA Transferase (Pct) Lactate->Pct Lactyl_CoA Lactyl-CoA VAAT Alcohol Acyltransferase (VAAT) Lactyl_CoA->VAAT Ethanol Ethanol Ethanol->VAAT Ethyl_Lactate This compound Pct->Lactyl_CoA Ethyl_L_Lactate Ethyl_L_Lactate VAAT->Ethyl_L_Lactate Ethanol_Pathway->Ethanol

Caption: Simplified metabolic pathway for fermentative this compound production in engineered E. coli.

Enzymatic_Synthesis_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Purification Lactic_Acid Lactic Acid Reaction Batch Reaction (Controlled Temp. & Agitation) Lactic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent Solvent (Optional) Solvent->Reaction Filtration Filtration Reaction->Filtration Recycled_Enzyme Recycled Enzyme Filtration->Recycled_Enzyme Product_Mixture Product Mixture Filtration->Product_Mixture Purification Purification (e.g., Distillation) Product_Mixture->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the enzymatic synthesis of this compound.

References

Ethyl L-Lactate: A Sustainable Solvent Boosting Performance in Named Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical factor that can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides a comparative analysis of ethyl L-lactate, a bio-based and biodegradable solvent, against traditional organic solvents in key named reactions. The data presented underscores this compound's potential as a high-performance, green alternative in organic synthesis.

This compound, derived from the fermentation of carbohydrates, is emerging as a versatile and sustainable solvent with a favorable safety profile.[1][2] Its biodegradability, low toxicity, and high boiling point make it an attractive replacement for many conventional volatile organic compounds (VOCs).[3] This guide delves into the performance of this compound in specific named reactions, offering a quantitative comparison with other commonly used solvents and providing detailed experimental protocols for reproducibility.

Performance in Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction for the synthesis of spiro-oxindole derivatives serves as a compelling case for the efficacy of this compound. Experimental data demonstrates a dramatic improvement in both reaction time and yield when traditional solvents are replaced with this compound.

Table 1: Comparison of Solvents in the Synthesis of Spiro-oxindole Derivatives [1]

SolventTime (h)Yield (%)
Toluene2422
Acetonitrile2016
Tetrahydrofuran (B95107) (THF)1425
Dimethylformamide (DMF)1830
Methanol24No reaction
Ethanol24No reaction
This compound 1 82
Experimental Protocol: Synthesis of Spiro-oxindole Derivatives

A mixture of isatin (B1672199) (1 mmol), L-proline (1.2 mmol), and the dipolarophile (1 mmol) was stirred in this compound (5 mL) at room temperature for the specified time. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was poured into ice-cold water, and the precipitated solid was filtered, washed with water, and dried to afford the pure product.

Below is a generalized workflow for the synthesis of spiro-oxindole derivatives.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up reagents Isatin, L-proline, Dipolarophile stir Stir at Room Temperature reagents->stir solvent This compound solvent->stir quench Pour into Ice Water stir->quench Reaction Completion filter Filter and Wash quench->filter dry Dry the Product filter->dry product Pure Spiro-oxindole Derivative dry->product

Figure 1. General workflow for the synthesis of spiro-oxindole derivatives.

Performance in Biginelli Reaction

The Biginelli reaction, a multi-component reaction for the synthesis of dihydropyrimidinones, also shows favorable outcomes when conducted in a mixture of ethyl lactate (B86563) and water.

Table 2: Comparison of Solvent Systems in the Biginelli Reaction [4]

Solvent System (1:1)Yield (%)
This compound : H₂O 93
Dimethylformamide (DMF) : H₂O70
Dimethyl sulfoxide (B87167) (DMSO) : H₂O57
Dioxane : H₂O58
Ethyl acetate (B1210297) (EA) : H₂O15
Experimental Protocol: Biginelli Reaction

A mixture of aldehyde (1 mmol), β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) was stirred in a 1:1 mixture of ethyl lactate and water (10 mL) at a specified temperature. The reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the solid product was collected by filtration, washed with cold water, and recrystallized from ethanol.

Performance in Other Named Reactions

While extensive comparative data for this compound in the Wittig, Grignard, Michael addition, and Aldol (B89426) condensation reactions is still emerging in the literature, its successful application in a wide range of organic transformations suggests its high potential.[5] Researchers are increasingly exploring green solvents in these cornerstone reactions, and this compound is a promising candidate.

Wittig Reaction

The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones. Traditional protocols often employ anhydrous and hazardous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). While direct comparisons with this compound are limited, the trend towards greener reaction conditions is evident.[6]

Grignard Reaction

The formation of Grignard reagents and their subsequent reactions are highly sensitive to the solvent. Ethereal solvents like diethyl ether and THF are standard, but their volatility and peroxide-forming tendencies are significant drawbacks. The use of alternative, safer solvents is an active area of research.[7]

Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile C-C bond-forming reaction. Green methodologies, including solvent-free conditions and the use of aqueous media, have been explored, indicating a shift away from traditional organic solvents.[8]

Aldol Condensation

The aldol condensation is a vital reaction for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.[9] Greener approaches often focus on minimizing solvent use or employing more environmentally benign alternatives.[10]

Conclusion

The presented data for the cycloaddition and Biginelli reactions strongly indicates that this compound is not merely a "green" substitute but a performance-enhancing solvent that can lead to significantly improved yields and reduced reaction times. Its favorable physical and chemical properties, coupled with its sustainable origins, position it as a superior choice for a wide array of organic syntheses. As research continues to explore its application in other named reactions, this compound is poised to become an indispensable tool for the modern chemist committed to both efficiency and environmental responsibility.

References

The Green Choice: A Cost-Benefit Analysis of Ethyl L-Lactate in Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that impacts experimental outcomes, laboratory safety, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of Ethyl L-Lactate, a bio-based solvent, in comparison to common petrochemical-based alternatives such as acetone, acetonitrile, and dichloromethane. By examining performance data, cost-effectiveness, and safety profiles, this guide aims to equip laboratory professionals with the necessary information to make informed decisions that align with both scientific rigor and sustainable practices.

Executive Summary

This compound emerges as a compelling alternative to traditional laboratory solvents, offering a unique combination of broad solvency, high biodegradability, and low toxicity. While the upfront cost may be slightly higher in some cases, a holistic analysis reveals significant long-term savings through reduced disposal costs and a safer working environment. Its performance in key laboratory applications, such as organic synthesis and chromatography, is comparable and, in some instances, superior to conventional solvents, making it a viable and sustainable choice for the modern research laboratory.

I. Physical and Chemical Properties: A Side-by-Side Comparison

The selection of an appropriate solvent is fundamentally guided by its physical and chemical properties. This compound exhibits a favorable profile, positioning it as a versatile solvent for a wide range of laboratory applications.

PropertyThis compoundAcetoneAcetonitrileDichloromethane
Formula C5H10O3C3H6OC2H3NCH2Cl2
Molecular Weight ( g/mol ) 118.1358.0841.0584.93
Boiling Point (°C) 154[1]5681-82[2]39.8-40
Flash Point (°C) 46-202N/A
Density (g/mL at 25°C) 1.030.7860.786[2]1.325
Vapor Pressure (mmHg at 20°C) 2[1]18073350
Solubility in Water MiscibleMiscibleMiscibleSlightly Soluble

II. Cost-Benefit Analysis: Beyond the Purchase Price

A thorough cost-benefit analysis extends beyond the initial procurement price to include disposal, safety, and environmental considerations.

A. Procurement Costs

The price of laboratory-grade solvents can fluctuate based on purity, volume, and supplier. The following table provides an estimated cost comparison.

SolventGradeEstimated Price per Liter (USD)
This compound Research Grade$75 - $150
Acetone ACS Grade$25 - $50
Acetonitrile HPLC Grade$100 - $200
Dichloromethane ACS Reagent Grade$50 - $100

Note: Prices are estimates and can vary significantly. Bulk purchases typically result in lower per-unit costs.

B. Disposal Costs

A significant advantage of this compound lies in its reduced disposal costs. Due to its biodegradability and lower toxicity, it is often not classified as hazardous waste, unlike many conventional solvents.[3]

SolventTypical Waste ClassificationEstimated Disposal Cost per Gallon (USD)
This compound Non-hazardous (in many regions)$2 - $5
Acetone Hazardous, Flammable$5 - $10 (Non-halogenated)[4]
Acetonitrile Hazardous, Flammable, Toxic$5 - $20 (Varies by contamination)
Dichloromethane Hazardous, Halogenated$15 - $20+ (Halogenated)[4]

Note: Disposal costs are estimates and depend on local regulations, waste volume, and the specific disposal company.

C. Safety and Environmental Impact

The use of greener solvents like this compound can lead to indirect cost savings by fostering a safer work environment, reducing the need for extensive personal protective equipment (PPE), and minimizing the risk of costly accidents and regulatory fines.[5]

ParameterThis compoundAcetoneAcetonitrileDichloromethane
Toxicity Low[3]ModerateHighHigh (Carcinogen)
Carcinogenicity Non-carcinogenic[6]Not classified as a human carcinogenPossible human carcinogenProbable human carcinogen
Environmental Impact Biodegradable[3]Volatile Organic Compound (VOC)Toxic to aquatic lifePersistent, toxic
Regulatory Status Generally Recognized as Safe (GRAS) by FDA[6]Regulated as a VOCRegulated as a hazardous substanceHeavily regulated

III. Performance in Key Laboratory Applications

This compound has demonstrated its efficacy as a solvent in a variety of research applications, from organic synthesis to chromatography.

A. Organic Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. This compound, particularly in an aqueous system, has been shown to be an effective and sustainable medium for this important carbon-carbon bond-forming reaction.[7][8]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Reaction in an H₂O/Ethyl Lactate (B86563) System [7]

  • Reactants Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of deionized water and this compound (4 mL).

  • Catalyst Addition: Introduce Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol).

  • Reaction Conditions: Stir the mixture vigorously at 80°C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

The use of this compound in this protocol offers the advantages of employing a non-toxic, bio-based solvent and often obviates the need for expensive and air-sensitive phosphine (B1218219) ligands.[7]

B. Chromatography: A Greener Mobile Phase for HPLC

Acetonitrile is a workhorse solvent in High-Performance Liquid Chromatography (HPLC), but its toxicity and price volatility are significant drawbacks. Research has shown that this compound can be a viable, greener alternative in Reversed-Phase Liquid Chromatography (RPLC).[9][10]

Experimental Protocol: HPLC Separation of Pharmaceuticals using an Ethyl Lactate-based Mobile Phase [11][12]

  • Instrumentation: A standard HPLC system equipped with a C18 column, UV detector, and column oven.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 87% deionized water, 10% this compound, and 3% acetic acid (v/v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 60°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the pharmaceutical sample (e.g., a mixture of acetaminophen, caffeine, and aspirin) in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram.

While this compound can be an effective replacement for acetonitrile, it is important to note that it may lead to differences in elution order and peak efficiency, and its higher UV cutoff can affect detectability at lower wavelengths.[10]

IV. Visualizing Workflows and Relationships

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents mix Combine Reagents & Solvents reagents->mix solvent Measure Solvents (e.g., this compound) solvent->mix react Heat & Stir mix->react monitor Monitor Progress (TLC) react->monitor extract Extraction monitor->extract Reaction Complete dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify analyze Characterization (NMR, MS) purify->analyze

A typical experimental workflow in organic synthesis.

Signaling_Pathway Ligand Bioactive Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding & Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response Protein Synthesis

A simplified signaling pathway relevant to drug discovery.

Cost_Benefit_Analysis cluster_costs Costs cluster_benefits Benefits purchase Higher Upfront Purchase Price Decision Use Ethyl L-lactate? purchase->Decision Negative Factor optimization Potential Process Optimization optimization->Decision Potential Negative disposal Lower Disposal Costs disposal->Decision Positive Factor safety Improved Lab Safety safety->Decision Positive Factor environmental Reduced Environmental Impact environmental->Decision Positive Factor sustainability Enhanced Sustainability Profile sustainability->Decision Positive Factor

Logical relationship in the cost-benefit analysis.

V. Conclusion and Recommendations

The transition to greener laboratory practices is not merely an environmental imperative but also a strategic decision that can enhance safety and long-term financial viability. This compound stands out as a prime example of a green solvent that does not compromise on performance. For laboratories engaged in organic synthesis, chromatography, and other applications where solvent choice is critical, a thorough evaluation of this compound is highly recommended. While the initial investment may be higher than for some traditional solvents, the significant savings in disposal costs, coupled with the invaluable benefits of a safer and more sustainable research environment, present a compelling case for its adoption. As the scientific community continues to embrace green chemistry, solvents like this compound will undoubtedly play a pivotal role in shaping the future of research.

References

Ethyl L-Lactate: A Safer, Greener Alternative to Conventional Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental and safety profile of Ethyl L-lactate compared to traditional solvents such as acetone, dichloromethane (B109758), toluene (B28343), and hexane.

In the drive towards more sustainable and safer laboratory practices, the selection of solvents has become a critical consideration. This compound, a bio-based solvent derived from the fermentation of corn starch, is emerging as a promising alternative to conventional, often hazardous, organic solvents. This guide provides an objective comparison of the environmental and safety profiles of this compound against commonly used laboratory solvents, supported by quantitative data and a review of its application in synthetic chemistry.

Executive Summary

This compound presents a significantly improved environmental and safety profile when compared to acetone, dichloromethane, toluene, and hexane. It is readily biodegradable, has low toxicity, a high flash point, and is not classified as a carcinogen. In contrast, many conventional solvents are flammable, toxic, environmentally persistent, and in some cases, carcinogenic. While the solvency power of this compound is a key consideration for specific applications, its favorable safety and environmental characteristics make it a compelling choice for a wide range of laboratory procedures.

Comparative Data: Environmental and Safety Profiles

The following tables summarize the key environmental and safety data for this compound and four conventional solvents. This data is essential for conducting risk assessments and making informed decisions on solvent selection.

Table 1: Acute Toxicity and Exposure Limits
SolventOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat)OSHA PEL (TWA)ACGIH TLV (TWA)
This compound >5000[1]>5000[1]>5.4 mg/L (4h)Not EstablishedNot Established
Acetone 5800[2]>15,800[2]71,000 mg/m³ (4h)[2]1000 ppm250 ppm
Dichloromethane 1600[3][4]>2000[3]76,000 mg/m³ (4h)[3][4]25 ppm50 ppm
Toluene 2650 - 7530[5]12,124[5]26,700 ppm (1h)[5]200 ppm20 ppm
n-Hexane 28,710[6]>200048,000 ppm (4h)[7]500 ppm[8][9]50 ppm[8][9]
Table 2: Physical and Environmental Profile
SolventFlash Point (°C)BiodegradabilityCarcinogenicity ClassificationEnvironmental Fate SummaryBioaccumulation Potential
This compound 46[1]Readily biodegradable[10]Not classified as a carcinogen[11]Degrades in the atmosphere in about 4.1 days. Not expected to persist.Not expected to bioaccumulate.[10]
Acetone -18[7]Readily biodegradable[12]Not classified as a carcinogen[12]Volatilizes to the atmosphere with a half-life of about 22 days.[13] Does not bind to soil.Not expected to bioaccumulate.[14]
Dichloromethane NoneReadily biodegradable[15]IARC Group 2B: Possibly carcinogenic to humans[16]Volatilizes to air and undergoes photochemical degradation.[17] Can leach into groundwater.Low potential for bioaccumulation.[18]
Toluene 4[19]Readily biodegradable[20]IARC Group 3: Not classifiable as to its carcinogenicity to humansVolatilizes to air and is broken down in a few days.[16] May leach into groundwater.Low potential to bioaccumulate.[20]
n-Hexane -22[21]Readily biodegradable[1]Not classified as to human carcinogenicityRapidly evaporates.[1] Does not persist in high concentrations in soil or water.[1]Low potential to bioaccumulate.[6]

Experimental Protocols: this compound as a Green Solvent Replacement

While a direct, side-by-side comparative experimental protocol published in a peer-reviewed journal was not identified during the literature search, the following represents a typical experimental setup where this compound could be substituted for a more hazardous solvent like dichloromethane or toluene in a common organic synthesis reaction, such as a Suzuki-Miyaura cross-coupling.

Hypothetical Application: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, comparing the use of a conventional solvent (e.g., Toluene) with this compound.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent: Toluene or this compound

Procedure with Conventional Solvent (Toluene):

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-nitrobenzene (B128438) (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add 10 mL of toluene to the flask.

  • Heat the reaction mixture to 90°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Procedure with Green Solvent (this compound):

  • Follow the same procedure as above (steps 1-7), but replace toluene with 10 mL of this compound.

  • Note any differences in reaction time, yield, and purity of the final product.

Expected Outcome: Literature suggests that this compound can be an effective solvent for various cross-coupling reactions. The polarity and coordinating ability of the lactate (B86563) ester may influence the reaction kinetics and catalyst stability. Researchers would need to optimize reaction conditions such as temperature and reaction time when substituting solvents.

Visualizing Solvent Selection and Impact

To aid in the decision-making process for solvent selection, the following diagrams illustrate a logical workflow and the comparative lifecycle of this compound versus conventional solvents.

SolventSelectionWorkflow start Start: Solvent Selection performance Evaluate Performance Requirements (e.g., Solvency, Boiling Point) start->performance is_green Is a Green Alternative Available? performance->is_green evaluate_green Evaluate this compound (or other green solvent) is_green->evaluate_green Yes select_conventional Select Least Hazardous Conventional Solvent (Refer to Safety & Environmental Data) is_green->select_conventional No test_green Test Performance in Application evaluate_green->test_green is_effective Is it Effective? test_green->is_effective use_green Use this compound is_effective->use_green Yes is_effective->select_conventional No end End: Solvent Selected use_green->end conventional_needed Conventional Solvent Required implement_controls Implement Strict Engineering & PPE Controls select_conventional->implement_controls implement_controls->end

Caption: A workflow for selecting laboratory solvents.

SolventLifecycleComparison cluster_ethyl_lactate This compound Lifecycle cluster_conventional Conventional Solvent Lifecycle el_source Source: Renewable (Corn Fermentation) el_use Use in Lab el_source->el_use el_disposal Disposal: Readily Biodegradable (Breaks down to CO2 and H2O) el_use->el_disposal cs_source Source: Petrochemical (Fossil Fuels) cs_use Use in Lab cs_source->cs_use cs_disposal Disposal: Potential for Persistence, Toxicity, and/or Carcinogenicity cs_use->cs_disposal

Caption: Lifecycle comparison of solvents.

Conclusion

The transition to greener solvents is a critical step in enhancing laboratory safety and reducing environmental impact. This compound stands out as a viable and advantageous alternative to many conventional solvents. Its low toxicity, biodegradability, and derivation from renewable resources align with the principles of green chemistry. While performance in specific applications must be validated, the comprehensive safety and environmental data strongly support the consideration of this compound as a preferred solvent in research, development, and manufacturing. By prioritizing solvents like this compound, the scientific community can contribute to a safer and more sustainable future.

References

Comparative Solubility of Active Pharmaceutical Ingredients (APIs) in Ethyl L-Lactate: A Green Solvent Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly seeking greener and more sustainable solvents to minimize environmental impact without compromising performance. Ethyl L-lactate, a bio-based solvent derived from renewable resources, has emerged as a promising alternative to traditional organic solvents. This guide provides a comparative analysis of the solubility of various Active Pharmaceutical Ingredients (APIs) in this compound against other common solvents, supported by experimental data and protocols.

Data Presentation: API Solubility Comparison

Active Pharmaceutical Ingredient (API)SolventSolubilityTemperature (°C)
Caffeine This compound51.0 g/L50
Ethanol23.0 g/L50
Ethyl Acetate22.0 g/L50
Ferulic Acid This compound53.4 g/L25
Water0.6 g/L25
Thymol This compoundExtremely High (>890 g/L)44.85
Butylated Hydroxytoluene (BHT) This compound311 g/L25
Ibuprofen Ethanol~600 g/L25
AcetoneHigh25
Ethyl AcetateHigh25
Paracetamol (Acetaminophen) Ethanol~143 g/L (1:7)25
Acetone~77 g/L (1:13)25

Note: Solubility values can be influenced by experimental conditions and the specific form of the API.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure based on guidelines from the World Health Organization (WHO) and the United States Pharmacopeia (USP).

1. Preparation:

  • Prepare a stock solution of the API in the chosen solvent (e.g., this compound).
  • Ensure all glassware is clean and dry.
  • Calibrate all measuring equipment (balances, pipettes, etc.).

2. Saturation:

  • Add an excess amount of the solid API to a series of stoppered flasks or vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.
  • Add a known volume of the solvent to each flask.
  • Seal the flasks to prevent solvent evaporation.

3. Equilibration:

  • Place the flasks in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
  • Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

4. Sample Preparation and Analysis:

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.
  • Carefully withdraw a sample from the clear supernatant. Filtration or centrifugation can be used to ensure no solid particles are present in the sample.
  • Dilute the sample to an appropriate concentration for analysis.
  • Analyze the concentration of the API in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

5. Data Interpretation:

  • The determined concentration represents the equilibrium solubility of the API in the solvent at the specified temperature.
  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining API solubility.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result prep_api Weigh Excess API add_to_flask Combine API and Solvent in Flask prep_api->add_to_flask prep_solvent Measure Solvent Volume prep_solvent->add_to_flask shake Agitate at Constant Temperature add_to_flask->shake Seal Flask settle Allow Solids to Settle shake->settle 24-72 hours sample Withdraw Supernatant settle->sample filter_centrifuge Filter or Centrifuge sample->filter_centrifuge analyze Analyze Concentration (e.g., HPLC) filter_centrifuge->analyze solubility Equilibrium Solubility analyze->solubility

Caption: Experimental workflow for the shake-flask solubility determination method.

A Comparative Guide to Assessing the Purity of Ethyl L-lactate from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl L-lactate, a bio-based solvent derived from the esterification of natural L-lactic acid and ethanol (B145695), is increasingly utilized in pharmaceutical formulations, drug synthesis, and various research applications due to its low toxicity and biodegradability.[1] However, the presence of impurities, particularly the D-enantiomer (Ethyl D-lactate), residual solvents, and water, can significantly impact its physical properties and, more critically, its biological effects in sensitive applications. This guide provides a comprehensive overview of the purity of this compound available from different suppliers, detailed experimental protocols for its assessment, and an examination of the potential biological implications of its impurities.

Supplier Specifications for this compound

The purity of commercially available this compound can vary between suppliers and even between different grades offered by the same supplier. It is crucial for researchers to carefully review the certificate of analysis for each batch. Below is a summary of typical purity specifications from several major chemical suppliers.

SupplierProduct GradeAssay PurityOptical Purity (Enantiomeric Excess of L-enantiomer)Key Impurities Noted
Sigma-Aldrich Analytical Standard≥98.5% (GC)Not specified on all documentsSum of enantiomers by GC is a common metric.
purum≥98.0% (sum of enantiomers, GC)≥97.5%-
Spectrum Chemical Reagent98%Not specified-
Merck (Millipore) EMPLURA®Not specifiedNot specified-
For synthesisNot specifiedNot specified-
Musashino Chemical Laboratory L-Ethyl Lactate (B86563)≥99.0%L/(L+D)×100%Acid value (as KOH) ≤1.0 mg/g
Godavari Biorefineries Ltd. (−)Ethyl-L-LactateMin 99.00%Not specifiedMoisture ≤0.30%, Acidity as Lactic acid ≤0.30%

Note: The data presented in this table is based on publicly available information and may not reflect the exact specifications of a specific lot. It is always recommended to consult the supplier's certificate of analysis for lot-specific data.

Potential Impurities in this compound

Several impurities can be present in commercial this compound, arising from the manufacturing process or degradation over time:

  • Ethyl D-lactate: The opposite enantiomer is a common impurity. Its presence can be critical in chiral synthesis and biological applications.

  • Residual Ethanol: As a reactant in the esterification process, ethanol may remain in the final product.

  • Water: The presence of water can lead to the hydrolysis of this compound back to lactic acid and ethanol.

  • Lactic Acid: Unreacted lactic acid or hydrolysis of the ester can result in acidic impurities.

  • Other Residual Solvents: Depending on the manufacturing and purification processes, other solvents could potentially be present in trace amounts.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Gas Chromatography (GC) for Assay and Residual Solvent Analysis

GC with a Flame Ionization Detector (GC-FID) is a standard method for determining the overall purity (assay) of this compound and quantifying volatile impurities like residual ethanol.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or methylene (B1212753) chloride). Create a series of calibration standards of known concentrations.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, is suitable.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Temperatures:

      • Injector: 250 °C

      • Detector: 300 °C

      • Oven: Programmed temperature gradient (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min).

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared samples and standards. The purity is determined by comparing the peak area of this compound to the total area of all peaks (area percent method) or by using a calibration curve with an internal or external standard for more accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Determining the enantiomeric excess (the percentage of the desired L-enantiomer compared to the D-enantiomer) is critical for many applications. This is typically achieved using a chiral stationary phase (CSP) in HPLC.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., DAICEL CHIRALCEL® series), is effective for separating lactate enantiomers.

    • Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol (B130326) is commonly used. The exact ratio may need to be optimized for the specific column and system to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

    • Detection Wavelength: UV detection at a low wavelength, such as 210 nm, is suitable for lactate esters.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Visualizing the Assessment Workflow and Biological Implications

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for a comprehensive purity analysis of this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Purity and Impurity Analysis cluster_2 Data Analysis and Reporting a0 Receive this compound Sample from Supplier a1 Prepare Stock Solutions and Calibration Standards a0->a1 b0 GC-FID Analysis for Assay and Residual Solvents a1->b0 Inject into GC b1 Chiral HPLC Analysis for Enantiomeric Purity a1->b1 Inject into HPLC c0 Quantify Purity and Impurities b0->c0 c1 Calculate Enantiomeric Excess b1->c1 c2 Compare Results to Supplier Specifications c0->c2 c1->c2 c3 Generate Certificate of Analysis / Purity Report c2->c3

Caption: Workflow for the comprehensive purity assessment of this compound.

Biological Impact of D-Lactate Impurity

The presence of the D-enantiomer of lactate can have significant biological consequences, as it is not the naturally abundant form in human metabolism. Accumulation of D-lactate can lead to D-lactic acidosis, a condition with neurological and metabolic symptoms.[2][3]

G cluster_0 Source of D-Lactate cluster_1 Metabolic Consequences cluster_2 Physiological Effects a0 Ethyl D-lactate Impurity a1 Hydrolysis in vivo a0->a1 b0 Accumulation of D-Lactate in Bloodstream a1->b0 b1 Metabolic Acidosis b0->b1 b2 Lowered Blood pH b1->b2 c0 Neurological Symptoms b1->c0 Leads to c1 Confusion, Ataxia, Encephalopathy c0->c1

Caption: Potential biological impact of Ethyl D-lactate impurity.

Conclusion and Recommendations

The purity of this compound is a critical factor in its application in research, drug development, and pharmaceutical formulations. While many suppliers offer high-purity grades, the acceptable level of impurities, especially the D-enantiomer, is application-dependent. For sensitive applications such as chiral synthesis or in vivo studies, it is imperative to not only source high-purity this compound but also to independently verify its chemical and enantiomeric purity. The experimental protocols outlined in this guide provide a robust framework for such an assessment. Given the potential for D-lactate to induce adverse biological effects, a thorough understanding and quantification of enantiomeric purity are essential for ensuring the safety and efficacy of the final product. Researchers are strongly encouraged to request and critically evaluate lot-specific certificates of analysis from their suppliers and to perform in-house purity verification when working with applications sensitive to stereoisomeric impurities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Ethyl L-lactate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application and in understanding the parameters required for cross-validation.

Introduction to Analytical Methods for this compound

This compound is a versatile, bio-based solvent with applications in the pharmaceutical, food, and cosmetic industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. The two most prevalent chromatographic techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive technique well-suited for volatile and semi-volatile compounds like this compound. It offers high resolution and is often considered a benchmark method for this analyte.

High-Performance Liquid Chromatography (HPLC) provides an alternative approach. However, a key consideration for the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Visible spectroscopy challenging. Therefore, HPLC methods for this compound often employ a Refractive Index (RI) detector or require detection at very low UV wavelengths.

This guide will delve into the experimental protocols and performance characteristics of both GC-FID and a representative HPLC method to facilitate a clear comparison and aid in the cross-validation process.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on established methods for the analysis of volatile organic compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., 60-m x 0.32-mm i.d., 1.5 µm film thickness Rtx-volatiles or similar

  • Autosampler

Reagents and Materials:

  • This compound standard (analytical grade)

  • Solvent for sample and standard preparation (e.g., 95:5 (v/v) methylene (B1212753) chloride/methanol)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min

  • Detector Temperature: 300 °C

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

Sample Preparation: Samples and standards are prepared by accurately weighing and dissolving the material in the chosen solvent to achieve concentrations within the desired linear range.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This protocol is a representative method for the analysis of compounds with no significant UV absorbance.

Instrumentation:

  • HPLC system equipped with a Refractive Index (RI) Detector

  • Column: e.g., Aminex HPX-87H (300 mm x 7.8 mm) or similar ion-exclusion column

  • Isocratic Pump

  • Autosampler

Reagents and Materials:

  • This compound standard (analytical grade)

  • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water

  • Degasser for mobile phase

Chromatographic Conditions:

  • Column Temperature: 35 °C

  • RI Detector Temperature: 35 °C

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

Sample Preparation: Samples and standards are prepared by accurately weighing and dissolving the material in the mobile phase to fall within the linear range of the method. Samples may require filtration through a 0.45 µm filter before injection.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the typical performance characteristics for the GC-FID and HPLC-RI methods for the quantification of this compound. These parameters are critical for the cross-validation of analytical methods.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index (HPLC-RI)
Linearity (Concentration Range) 0.1 - 1.0 mg/mL0.2 - 2.0 mg/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.997
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD%) ≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~1 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~30 µg/mL

Note: The values presented are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow cluster_prep Preparation cluster_methodA Method A (e.g., GC-FID) cluster_methodB Method B (e.g., HPLC-RI) Prep_Samples Prepare a Set of Samples (e.g., Spiked Matrix, Incurred Samples) Analyze_A Analyze Samples and Standards using Method A Prep_Samples->Analyze_A Analyze_B Analyze Samples and Standards using Method B Prep_Samples->Analyze_B Prep_Standards Prepare Calibration Standards Prep_Standards->Analyze_A Prep_Standards->Analyze_B Validate_A Perform Method A Validation (Linearity, Accuracy, Precision) Analyze_A->Validate_A Results_A Obtain Results from Method A Validate_A->Results_A Compare_Results Compare Results from Method A and Method B Results_A->Compare_Results Validate_B Perform Method B Validation (Linearity, Accuracy, Precision) Analyze_B->Validate_B Results_B Obtain Results from Method B Validate_B->Results_B Results_B->Compare_Results Acceptance_Criteria Statistical Analysis (e.g., t-test, Bland-Altman plot) Meet Acceptance Criteria? Compare_Results->Acceptance_Criteria Conclusion Methods are Cross-Validated Acceptance_Criteria->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

Discussion and Conclusion

The choice between GC-FID and HPLC-RI for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.

GC-FID demonstrates superior sensitivity with lower LOD and LOQ values compared to HPLC-RI. This makes it the preferred method for trace analysis and the detection of low-level impurities. The high resolution of capillary GC columns also provides excellent separation efficiency.

HPLC-RI is a viable alternative, particularly when GC is not available or when the sample matrix is not suitable for GC analysis (e.g., non-volatile matrices). However, the lower sensitivity of the RI detector is a significant limitation. Furthermore, RI detectors are sensitive to changes in mobile phase composition and temperature, requiring a stable operating environment. The challenge of UV detection for this compound is a key consideration, as it lacks a suitable chromophore for high-sensitivity analysis with common UV detectors.

Cross-validation of these two methods is essential if data from both techniques are to be used interchangeably or to support the same study. The process involves analyzing the same set of samples with both validated methods and statistically comparing the results. A successful cross-validation demonstrates that the two methods provide equivalent results within acceptable limits of variability.

Ethyl L-Lactate: A Comparative Guide to a Greener Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of more sustainable and environmentally benign chemical processes, the choice of solvent plays a pivotal role. Ethyl L-lactate, a bio-based and biodegradable solvent, has emerged as a promising alternative to traditional volatile organic compounds (VOCs) in a variety of organic reactions. This guide provides an objective comparison of reaction outcomes in this compound versus other commonly used solvents, supported by experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.

Executive Summary

This compound consistently demonstrates comparable or even superior performance in terms of reaction yield and time across a range of important organic transformations. Its favorable safety profile, coupled with its origin from renewable resources, positions it as a viable green solvent for modern organic synthesis, contributing to safer and more sustainable laboratory and industrial practices.

Case Studies: A Quantitative Comparison of Solvent Performance

The following sections present a comparative analysis of this compound's performance in several key organic reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in medicinal and materials chemistry. Traditionally reliant on solvents like toluene, studies have shown that this compound, particularly in aqueous mixtures, can be a highly effective medium for this reaction.

Data Comparison:

SolventYield (%)
Toluene49
Acetonitrile52
DMSO67
Ethanol70
Water60
This compound 75
85% this compound in water 80
75% this compound in water 86
50% this compound in water 92
25% this compound in water 82
10% this compound in water 73
5% this compound in water 66

Table 1: Comparison of solvent effects on the yield of a Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Reaction in this compound/Water

A mixture of an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and K₂CO₃ (2.0 mmol) in a 1:1 mixture of this compound and water (4 mL) is stirred at 80°C for the specified time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3]

Reaction Workflow:

Suzuki_Miyaura_Workflow Reactants Aryl Halide + Arylboronic Acid Reaction_Vessel Reaction Mixture (Stirring at 80°C) Reactants->Reaction_Vessel Catalyst_Base Pd(OAc)₂ + K₂CO₃ Catalyst_Base->Reaction_Vessel Solvent This compound/Water Solvent->Reaction_Vessel Workup Cooling, Dilution, Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Suzuki-Miyaura Reaction Workflow
Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are prevalent in many biologically active compounds. This compound has been shown to be an excellent solvent for this reaction, often outperforming traditional solvents.

Data Comparison:

SolventTemperature (°C)Yield (%)
This compound 110 55
Ethanol8045
Acetonitrile8040
DMF11035
Dioxane10030

Table 2: Comparison of solvent effects on the yield of a Biginelli reaction.[1]

Experimental Protocol: Biginelli Reaction in this compound

A mixture of an aldehyde (10 mmol), a β-ketoester (10 mmol), and urea (B33335) or thiourea (B124793) (15 mmol) in this compound (20 mL) is heated at reflux for the required time. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude product. The product can be further purified by recrystallization.

Reaction Mechanism:

Biginelli_Reaction_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Imine N-Acyliminium Ion Aldehyde->Imine + Urea - H₂O Urea Urea Adduct Michael Adduct Imine->Adduct + Ketoester Ketoester β-Ketoester Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Dihydropyrimidinone Cyclized_Intermediate->Product - H₂O Spiro_Oxindole_Synthesis Isatin Isatin Intermediate Azomethine Ylide (in situ generation) Isatin->Intermediate Amino_Acid Amino Acid Amino_Acid->Intermediate Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Solvent This compound Solvent->Cycloaddition Intermediate->Cycloaddition Product Spiro-oxindole Cycloaddition->Product

References

Safety Operating Guide

Proper Disposal of Ethyl L-lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and environmental protection. Ethyl L-lactate, a flammable liquid and eye irritant, requires careful handling and disposal as a hazardous waste.[1][2][3] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is a flammable liquid and can cause serious eye irritation.[2][3][4]

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize the inhalation of vapors.[1][3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1][3][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][3][4] Use non-sparking tools and take precautionary measures against static discharge.[1][3][4][5]

  • Spill Management: In case of a spill, immediately eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][5][6][7] Do not use combustible materials like paper towels to absorb the spill.[7] Collect the absorbed material into a suitable, sealed container for disposal as flammable waste.[5][7] Prevent the spill from entering drains or waterways.[1][4][5][8]

Waste Classification and Segregation

Proper disposal begins with the correct classification and segregation of waste. This compound is classified as a flammable liquid hazardous waste.[2][3][4][9] It is imperative to segregate this waste from other waste streams to ensure safe handling and proper disposal, which is typically incineration.[4][5][8][10]

Waste Segregation Guidelines:

  • Flammable Solvents: this compound waste should be collected in a designated container for flammable liquid waste.[7][11][12] It can often be combined with other compatible flammable solvents like ethanol (B145695) or hexane.[13]

  • Incompatible Wastes: Never mix flammable liquid waste with acids, bases, or oxidizers.[14] Acids and bases should not be stored in metal containers.[13]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all constituents (including approximate percentages), and the associated hazards (e.g., "Flammable").[12][13]

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management facility.[1][3][4][5]

Step-by-Step Disposal Plan:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[11][13] For quantities less than 5 gallons, glass bottles are suitable; for larger quantities, metal cans should be used.[12] The container must have a secure, tight-fitting lid.[1][4]

  • Waste Collection:

    • Pour the waste this compound into the designated waste container, avoiding splashes.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[13]

    • Keep the container closed at all times except when adding waste.[12]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA).[12][15]

    • The storage area should be cool, well-ventilated, and away from sources of ignition.[1][3][4][5]

    • Store in a flammable storage cabinet if available.[7]

    • Ensure secondary containment is used to capture any potential leaks.[13]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]

    • Do not attempt to dispose of this compound by pouring it down the drain or evaporating it in a fume hood.[1][5][14] While some dilute aqueous solutions of certain organic solvents may be eligible for drain disposal in some jurisdictions, this is not recommended for this compound without explicit approval from your EHS department.[16]

Quantitative Data Summary

PropertyValueSource
Flash Point55.0 °C (131.0 °F) Closed Cup[1]
UN Number1192[2][5]
Hazardous Waste NumberD001[9]
Fish LC50 (Zebra Fish)320 mg/L (96 hours)[4]
Invertebrate EC50 (Daphnia magna)560 mg/L (48 hours)[4]

Experimental Protocols

The standard and required "experimental protocol" for the disposal of this compound is to treat it as a chemical hazardous waste. The detailed methodologies for this process are governed by institutional and regulatory protocols for hazardous waste management. The key steps involve collection, proper labeling, and transfer to a licensed disposal facility, as outlined in the "Disposal Procedure" section above. In-lab treatment or neutralization methods are not recommended for this substance. The primary disposal method is incineration in a licensed facility.[4][5][8][10]

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container (Do not exceed 90% capacity) container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store segregate Segregate from Incompatible Wastes store->segregate contact_ehs Contact EHS or Licensed Waste Contractor for Pickup segregate->contact_ehs end_process End: Waste Transferred for Proper Disposal (Incineration) contact_ehs->end_process

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Ethyl L-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Ethyl L-lactate. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is a flammable liquid and can cause serious eye irritation and respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is paramount to mitigate risks associated with its handling. This document outlines the necessary personal protective equipment, step-by-step operational procedures, and compliant disposal methods.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment, including quantitative data where available, to facilitate informed selection.

PPE CategoryTypeSpecifications and Breakthrough Times
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsChemical splash goggles are necessary if there is a potential for eye contact.[1]
Skin Protection Chemical-Resistant GlovesVarious materials offer different levels of protection. Breakthrough time is a critical factor in glove selection.[3] See below for specific material recommendations.
Lab Coat or ApronWear appropriate protective clothing to prevent skin contact.[1]
Respiratory Protection Vapor Respirator or Self-Contained Breathing Apparatus (SCBA)Required when ventilation is inadequate.[5] Use a NIOSH-approved respirator.

Glove Selection and Breakthrough Times:

Choosing the correct glove material is critical for preventing skin contact. The breakthrough time indicates how long a glove can be in contact with a chemical before the chemical permeates the glove.

Glove MaterialBreakthrough Time (minutes)Degradation Rating
Laminate> 480Excellent
Neoprene> 480Excellent
Nitrile> 480Excellent[6]
Butyl125Very Good
Viton125Good

Data sourced from Ansell Chemical Resistance Guide.[3] It is crucial to consult the glove manufacturer's specific chemical resistance data.

Occupational Exposure Limits:

Currently, there are no established Permissible Exposure Limits (PEL) by the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) by the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound.[7][8][9][10] Despite the absence of official limits, it is imperative to maintain the lowest possible exposure levels.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

  • Locate and verify the functionality of the nearest eyewash station and safety shower.[5]

  • Remove all potential ignition sources from the handling area, as this compound is a flammable liquid.[3][4][10]

2. Donning PPE:

  • Inspect all PPE for damage before use.

  • Don a lab coat or apron.

  • Put on safety goggles or glasses with side shields.

  • Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves.

3. Handling this compound:

  • Handle containers carefully to avoid splashes and spills.

  • Use only non-sparking tools.[2][4]

  • Keep containers tightly closed when not in use.[1][3]

4. Doffing PPE:

  • Remove gloves first, avoiding contact with the outside of the glove.

  • Remove the lab coat or apron.

  • Remove eye and face protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Contaminated PPE

PPE contaminated with this compound is considered hazardous waste and must be disposed of accordingly to protect personnel and the environment.[1][5][11][12]

1. Segregation and Collection:

  • Immediately place all contaminated disposable PPE (gloves, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • The container should be kept closed except when adding waste.

2. Storage:

  • Store the hazardous waste container in a well-ventilated, secure area away from ignition sources and incompatible materials.

3. Disposal:

  • Contaminated PPE must be disposed of through a licensed hazardous waste management company.[1]

  • Follow all federal, state, and local regulations for the disposal of flammable liquid waste.[1][12] Do not dispose of contaminated PPE in regular trash.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the proper selection and use of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound assess_task Assess Task and Potential for Exposure start->assess_task check_ventilation Check for Adequate Ventilation (Fume Hood) assess_task->check_ventilation locate_safety Locate Eyewash Station and Safety Shower check_ventilation->locate_safety select_eye Select Eye/Face Protection: - Chemical Splash Goggles locate_safety->select_eye select_skin Select Skin Protection: - Chemical-Resistant Gloves - Lab Coat/Apron select_eye->select_skin check_ventilation_decision Adequate Ventilation? select_skin->check_ventilation_decision select_respiratory Select Respiratory Protection (if needed) don_ppe Don PPE in Correct Order select_respiratory->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical doff_ppe Doff PPE in Correct Order handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe end End dispose_ppe->end check_ventilation_decision->select_respiratory No check_ventilation_decision->don_ppe Yes

Caption: PPE selection and use workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.